alpha-Adenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(2S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10+/m1/s1 |
InChI Key |
OIRDTQYFTABQOQ-QUGDHULHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis of α-Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleosides, the fundamental building blocks of nucleic acids, primarily exist in nature as β-anomers. However, their stereoisomers, the α-anomers, have garnered significant attention in medicinal chemistry and drug development. Their unique three-dimensional structure can impart desirable properties such as enhanced enzymatic stability against degradation and novel biological activities. This technical guide provides a comprehensive overview of the core chemical strategies for the synthesis of α-nucleosides, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in this specialized field.
While the thermodynamic preference during nucleoside synthesis often favors the natural β-configuration, various chemical methods have been developed to selectively synthesize the α-anomer or enrich its formation. These strategies primarily revolve around three classical methods: the Mercuri procedure, the fusion reaction, and the Vorbrüggen glycosylation, along with modern variations that offer improved stereoselectivity and yields. The choice of protecting groups, the nature of the Lewis acid catalyst, and the specific reaction conditions are all critical parameters that dictate the stereochemical outcome of the glycosylation reaction.[1][2][3]
Core Synthetic Strategies
The synthesis of α-nucleosides is a nuanced area of organic chemistry that requires careful control over stereochemistry. The primary challenge lies in overcoming the natural thermodynamic preference for the formation of the β-anomer. The following sections detail the principal methods employed to achieve α-selectivity.
The Mercuri Procedure
One of the earliest methods for nucleoside synthesis, the Mercuri procedure, involves the condensation of a heavy metal salt of a nucleobase (typically mercury) with a protected glycosyl halide. While this method has been largely supplanted by more modern techniques due to the toxicity of mercury, it has historical significance and has been successfully used to synthesize α-nucleosides.
A classic example is the first reported chemical synthesis of α-adenosine.[4] In this procedure, chloromercuri-6-benzamidopurine is condensed with 5-O-benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate. Following the removal of the protecting groups, a mixture of α- and β-adenosine is obtained, from which the α-anomer can be isolated.[4]
The Fusion Reaction
The fusion reaction involves the direct condensation of a peracylated sugar with a nucleobase at high temperatures, often in the presence of an acid catalyst. This method can lead to a mixture of anomers, with the ratio depending on the specific reactants and conditions.
For instance, the synthesis of α-deoxyguanosine has been achieved through an acid-catalyzed fusion reaction of 2-fluoro-6-benzyloxypurine with 1,3,5-tri-O-acetyl-2-deoxyribose. After subsequent treatment with methanolic ammonia (B1221849) and catalytic hydrogenation, a mixture of α- and β-deoxyguanosine is produced.[4]
The Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation
The Vorbrüggen glycosylation is the most widely used and versatile method for nucleoside synthesis. It involves the reaction of a silylated nucleobase with a protected sugar, typically a 1-O-acetyl or 1-O-acyl derivative, in the presence of a Lewis acid catalyst.[2][3] The stereochemical outcome of this reaction is highly dependent on the choice of protecting groups on the sugar, the Lewis acid, and the solvent.
To favor the α-anomer, conditions are chosen to proceed through a kinetic control pathway, often involving non-participating protecting groups on the C2' position of the sugar. Lewis acids like tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly employed to activate the sugar donor.[2]
A notable example is the stereoselective synthesis of α-nucleosides where the use of a large excess of SnCl₄ (ten equivalents) was found to significantly favor the formation of the α-anomer, achieving an α:β ratio of 75:25.[5]
Experimental Protocols
Protocol 1: Stereoselective Synthesis of α-Guanosine via SN2 Displacement[6]
This protocol outlines an efficient synthesis of α-guanosine with good stereoselectivity towards the α-anomer.
Methodology:
-
Glycosylation:
-
A protected β-chlororibose derivative is reacted with 2-amino-6-chloropurine.
-
The reaction is carried out in the presence of cesium carbonate as a base in N-methylpyrrolidinone (NMP) as the solvent.
-
These conditions promote the SN2 inversion of stereochemistry at the anomeric carbon, favoring the formation of the α-anomer. An α/β ratio of 7.7:1 has been reported under optimal conditions.[6]
-
-
Deprotection:
-
Following the glycosylation step, the protecting groups on the ribose sugar are removed to yield the final α-guanosine product.
-
-
Purification:
-
The final product is purified to separate it from the β-anomer and other reaction byproducts.
-
Protocol 2: Synthesis of α-Thymidine via Epimerization[7][8]
This method involves the epimerization of the more readily available β-thymidine.
Methodology:
-
Protection:
-
Epimerization:
-
Deprotection:
-
The protecting group is subsequently removed to yield α-thymidine.
-
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various α-nucleosides, providing a comparative overview of different methods and their efficiencies.
| Nucleoside | Method | Sugar Donor | Nucleobase | Catalyst/Reagent | Solvent | α-Yield (%) | β-Yield (%) | α:β Ratio | Reference |
| α-Adenosine | Mercuri | 5-O-benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate | Chloromercuri-6-benzamidopurine | - | - | 24 | 15 | - | [4] |
| α-Deoxyadenosine | Mercuri | 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribosyl chloride | Chloromercuri-6-benzamidopurine | - | DMSO | 19 | 10 | - | [5] |
| α-Deoxyguanosine | Fusion | 1,3,5-tri-O-acetyl-2-deoxyribose | 2-Fluoro-6-benzyloxypurine | Acid-catalyzed | - | 16 | 14 | - | [4] |
| α-Nucleosides | Vorbrüggen | p-Methylbenzoyl protected deoxyribose | Trimethylsilylated nucleobases | 10 eq. SnCl₄ | - | - | - | 75:25 | [5] |
| α-Guanosine | SN2 Displacement | Protected β-chlororibose derivative | 2-Amino-6-chloropurine | Cs₂CO₃ | NMP | - | - | 7.7:1 | [6] |
Mandatory Visualizations
General Synthetic Strategies for α-Nucleosides
Caption: Overview of major chemical synthesis routes to α-nucleosides.
Mechanism of Anomeric Control in Vorbrüggen Glycosylation
Caption: Kinetic vs. thermodynamic control in Vorbrüggen glycosylation.
Experimental Workflow for α-Guanosine Synthesis
Caption: Stepwise workflow for the stereoselective synthesis of α-guanosine.
Conclusion
The chemical synthesis of α-nucleosides is a challenging yet rewarding field that continues to evolve. While classical methods laid the groundwork, modern advancements in stereoselective synthesis, including the strategic use of protecting groups and Lewis acid catalysts, have enabled more efficient and controlled access to these valuable molecules. The protocols and data presented in this guide offer a solid foundation for researchers to explore and optimize the synthesis of novel α-nucleoside analogs for potential therapeutic applications. Further research into novel catalytic systems and purification techniques will undoubtedly continue to advance this important area of medicinal chemistry.
References
- 1. Synthesis of 2'-deoxyguanosine from 2'-deoxyadenosine via C2 nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
α-Adenosine Stereochemistry and Anomeric Configuration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and anomeric configuration of α-adenosine. While the naturally occurring β-anomer of adenosine (B11128) is well-characterized due to its central role in biochemistry and pharmacology, the α-anomer presents unique structural features that are of increasing interest in the fields of chemical biology and drug development. This document details the stereochemical properties of α-adenosine, outlines experimental protocols for its characterization, and discusses its anomeric configuration in the context of biological systems.
Introduction to Adenosine Anomers
Adenosine, a purine (B94841) nucleoside, is a fundamental component of nucleic acids and plays a critical role in cellular metabolism and signaling.[1] It is composed of an adenine (B156593) base linked to a ribose sugar. The stereochemistry at the anomeric carbon (C1' of the ribose) gives rise to two anomers: β-adenosine and α-adenosine. In β-adenosine, the adenine base is on the same side of the ribose ring as the C4'-C5' bond (cis), which is the configuration found in naturally occurring RNA and DNA.[1] In contrast, α-adenosine has the adenine base on the opposite side (trans).[2] While α-nucleosides are rare in nature, their unique three-dimensional structure can lead to interesting biological properties, including altered enzymatic stability and receptor interactions.[3]
Stereochemical and Conformational Analysis
The distinct stereochemistry of α-adenosine results in specific conformational preferences for the ribose ring and the orientation of the adenine base relative to the sugar.
Anomeric Configuration and the Glycosidic Torsion Angle (χ)
The key difference between the α and β anomers is the orientation of the N9-glycosidic bond. This is defined by the glycosidic torsion angle (χ), which describes the rotation around the C1'-N9 bond.
-
α-adenosine: In contrast, α-nucleosides often favor a syn conformation, where the base is positioned over the ribose ring. For the related α-nucleoside, 9-α-D-arabinofuranosyladenine, the glycosidic torsion angles (χ) in the two independent molecules of the crystal structure are -73° and -64°.[5]
Ribose Ring Pucker
The five-membered ribose ring is not planar and exists in a dynamic equilibrium between different puckered conformations, most commonly the C2'-endo (South) and C3'-endo (North) forms.[2][6] The ribose pucker influences the overall shape of the nucleoside and is crucial for its biological activity.
-
For 9-α-D-arabinofuranosyladenine, one molecule in the crystal structure exhibits a C2'-exo-C3'-endo pucker, while the other has a C3'-endo pucker.[5] The sugar pucker of α-adenosine in solution can be inferred from NMR coupling constants.
Quantitative Spectroscopic and Structural Data
The precise structural features of α-adenosine can be determined using various analytical techniques. The following tables summarize key quantitative data for the characterization of α- and β-adenosine.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the anomeric configuration and conformation of nucleosides in solution.[2]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Adenosine Anomers in D₂O [2]
| Proton | α-Adenosine (δ, ppm) | α-Adenosine (J, Hz) | β-Adenosine (δ, ppm) | β-Adenosine (J, Hz) |
| H-1' | 6.18 (d) | 5.3 | 5.87 (d) | 6.2 |
| H-2' | 4.61 (ddd) | 3.0, 3.6, 3.7 | 4.61 (t) | 5.5 |
| H-3' | 4.36 (ddd) | 3.5, 5.2, -12.0 | 4.14 (t) | 4.9 |
| H-4' | 4.24 (ddd) | 3.5, 5.2, -12.0 | 3.96 (q) | 3.4 |
| H-5'a | 3.67 (ddd) | 3.6, 4.4, -12.1 | 3.69 (dd) | 3.4, 12.5 |
| H-5'b | 3.55 (ddd) | 3.7, 7.2, -12.1 | 3.59 (dd) | 3.7, 12.5 |
| H-2 | 7.96 (s) | 8.13 (s) | ||
| H-8 | 8.36 (s) | 8.34 (s) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Adenosine Anomers in D₂O [2]
| Carbon | α-Adenosine (δ, ppm) | β-Adenosine (δ, ppm) |
| C-1' | 86.9 | 91.8 |
| C-2' | 76.1 | 74.8 |
| C-3' | 71.9 | 71.7 |
| C-4' | 85.3 | 88.1 |
| C-5' | 62.8 | 62.7 |
| C-2 | 153.1 | 153.1 |
| C-4 | 149.8 | 149.8 |
| C-5 | 120.1 | 120.1 |
| C-6 | 156.9 | 156.9 |
| C-8 | 141.6 | 141.6 |
X-ray Crystallography Data
X-ray crystallography provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsion angles in the solid state.
| Parameter | Value |
| Glycosidic Torsion Angle (χ) | |
| O4'-C1'-N9-C4 | 9.9° |
| Ribose Pucker | C3'-endo |
| Selected Bond Lengths (Å) | |
| C1'-N9 | 1.470 |
| C4-N9 | 1.371 |
| C8-N9 | 1.372 |
| **Selected Bond Angles (°) ** | |
| C1'-N9-C4 | 127.1 |
| C1'-N9-C8 | 127.8 |
Note: Detailed crystal structure data specifically for α-adenosine is not as readily available in the searched literature. The data for 9-α-D-arabinofuranosyladenine serves as a close structural analogue for the α-anomeric configuration.[5]
Experimental Protocols
NMR Spectroscopy for Anomeric Configuration Determination
Objective: To distinguish between α- and β-adenosine and determine the conformation in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the adenosine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.[7]
-
¹H NMR Spectroscopy:
-
Acquire a standard 1D ¹H NMR spectrum. The anomeric proton (H-1') of the α-anomer typically resonates downfield from the β-anomer.[2]
-
Measure the coupling constant ³J(H1',H2'). A smaller coupling constant (typically < 4 Hz) is indicative of a C3'-endo (North) ribose pucker, while a larger coupling constant (typically > 7 Hz) suggests a C2'-endo (South) pucker.[2]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Use to confirm the proton spin system of the ribose ring and assign all proton resonances.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A strong NOE between the adenine H-8 proton and the ribose H-1' proton is characteristic of a syn conformation, often seen in α-anomers. Conversely, a strong NOE between H-8 and H-2' is indicative of an anti conformation, typical for β-anomers.[2]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C-1') is sensitive to the anomeric configuration, with the C-1' of the α-anomer generally appearing at a higher field (more shielded) than that of the β-anomer.[2]
-
X-ray Crystallography for Solid-State Structure Determination
Objective: To obtain a high-resolution three-dimensional structure of α-adenosine in the crystalline state.
Methodology:
-
Crystallization: Grow single crystals of α-adenosine suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.[1]
-
Solve the phase problem to generate an initial electron density map. For small molecules like adenosine, direct methods are typically used.[1]
-
Build an atomic model into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data to achieve the best fit.[1]
-
Enzymatic Assays for Adenosine Detection
Objective: To quantify the concentration of adenosine in a sample. Note that standard enzymatic assays for adenosine do not typically differentiate between anomers.
Methodology (Based on Adenosine Deaminase Activity):
-
Principle: Adenosine deaminase (ADA) catalyzes the deamination of adenosine to inosine (B1671953) and ammonia (B1221849). The production of ammonia or the consumption of adenosine can be monitored.[9][10]
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Add the sample containing adenosine.
-
Initiate the reaction by adding a known amount of ADA.
-
-
Detection:
-
Ammonia Detection (e.g., Indophenol (B113434) Method): The produced ammonia can be quantified colorimetrically by reaction with phenol (B47542) and hypochlorite (B82951) to form a blue indophenol dye, with absorbance measured around 630 nm.[10]
-
Coupled Enzyme Assay: The produced inosine can be further converted by purine nucleoside phosphorylase (PNP) to hypoxanthine, which is then oxidized by xanthine (B1682287) oxidase to uric acid and hydrogen peroxide. The hydrogen peroxide can be detected using a fluorometric probe.
-
-
Quantification: Generate a standard curve with known concentrations of adenosine to determine the concentration in the unknown sample.
Biological Activity and Drug Development Implications
The biological activity of adenosine is mediated by four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[11] The vast majority of research has focused on the naturally occurring β-adenosine.
Adenosine Receptor Signaling (β-Anomer)
-
A₁ and A₃ Receptors: Couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]
-
A₂ₐ and A₂ₑ Receptors: Couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP levels.[11][12]
α-Adenosine in Drug Development
The altered stereochemistry of α-adenosine presents both challenges and opportunities in drug development. While there is limited specific data on the interaction of α-adenosine with adenosine receptors, its unique shape could be exploited to design novel agonists or antagonists with altered selectivity or pharmacokinetic properties. The resistance of α-nucleosides to degradation by certain enzymes could lead to a longer biological half-life.
Table 4: Comparative Receptor Binding Affinities (Kᵢ, nM) of Adenosine Anomers
| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor | A₃ Receptor |
| β-Adenosine | ~70[13] | ~150[13] | >1000[11] | ~1000[11] |
| α-Adenosine | Data not available | Data not available | Data not available | Data not available |
The lack of comprehensive binding affinity data for α-adenosine highlights a significant knowledge gap and an area for future research. Understanding how the α-anomeric configuration impacts receptor binding and downstream signaling is crucial for exploring its therapeutic potential.
Conclusion
α-Adenosine possesses a distinct stereochemistry and conformational landscape compared to its naturally occurring β-anomer. This in-depth guide has provided a summary of the key structural features of α-adenosine, detailed experimental protocols for its characterization, and an overview of its potential, yet largely unexplored, role in pharmacology. The quantitative data and experimental workflows presented herein serve as a valuable resource for researchers and drug development professionals interested in the unique properties of α-nucleosides. Further investigation into the biological activity of α-adenosine is warranted to fully unlock its therapeutic potential.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] The Crystal Structure of Adenosine | Semantic Scholar [semanticscholar.org]
- 5. Conformation and structure of 9-alpha-D-arabinofuranoxyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid enzymatic assay for high-throughput screening of adenosine-producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid enzymatic assay for high-throughput screening of adenosine-producing strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Unconventional Architecture of Life: A Technical Guide to the Natural Occurrence of α-Anomeric Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the central dogma of molecular biology, the structure of nucleic acids is predicated on the presence of β-anomeric nucleosides. This configuration is the cornerstone of the double helix and the intricate machinery of replication and transcription. However, nature occasionally deviates from this established blueprint. The existence of α-anomeric nucleosides, where the nucleobase is in a trans relationship with the hydroxymethyl group of the ribose or deoxyribose sugar, represents a fascinating and underexplored facet of biochemistry.[1] While exceedingly rare, these naturally occurring α-nucleosides offer unique structural and functional properties that are of significant interest to researchers in drug development and chemical biology.[2][3][4][5]
This technical guide provides a comprehensive overview of the natural occurrence of α-anomeric nucleosides. It summarizes the key discoveries, presents the available data in a structured format, and details the experimental methodologies for their isolation and characterization. This document aims to be a valuable resource for scientists investigating novel nucleoside analogs and their potential therapeutic applications.
Data Presentation: Naturally Occurring α-Anomeric Nucleosides and Their Derivatives
The following table summarizes the landmark discoveries of α-anomeric nucleosides in natural sources. Quantitative data on the abundance of these compounds is notably scarce in the available scientific literature, reflecting their low concentrations and the technical challenges associated with their isolation and quantification at the time of their discovery.
| Year of Discovery | Authors | α-Nucleoside or Derivative | Natural Source |
| 1955 | Kaplan et al. | α-Nicotinamide Adenine (B156593) Dinucleotide (α-NAD) | Porcine heart muscle (initially as an isomer of DPN) |
| 1963 | Bonnett et al. | 5,6-Dimethyl-1-α-D-ribofuranosylbenzimidazole-3'-phosphate | Vitamin B12 |
| 1965 | Suzuki et al. | α-NAD, α-NADP, α-nicotinic acid mononucleotide, α-nicotinic acid adenine dinucleotide | Azotobacter vinelandii |
| 1965 | Gassen et al. | α-Cytidine | Hydrolysate of yeast RNA |
| 1971 | Dinglinger et al. | α-Adenosine | Corrinoid factor Cx from Propionibacterium shermanii |
Note: The natural occurrence of α-NAD in Azotobacter vinelandii has been contested in subsequent research, highlighting the complexities in identifying these rare anomers.[6]
Structural Configuration of Anomeric Nucleosides
The fundamental difference between the canonical β-anomers and the rare α-anomers lies in the stereochemistry at the C1' carbon of the sugar moiety. This seemingly subtle distinction has profound implications for the three-dimensional structure and, consequently, the biological properties of the nucleoside.
References
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [ALPHA-CYTIDYLIC ACID FROM YEAST RIBONUCLEIC ACID] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Evidence against the natural occurrence of alpha-nicotinamide adenine dinucleotide in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Structural Distinction: Anomerism at the C1' Carbon
An In-depth Technical Guide to the Core Structural Differences Between α-Adenosine and β-Adenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural distinctions between the alpha (α) and beta (β) anomers of adenosine (B11128). A comprehensive understanding of these stereoisomeric forms is critical for research in chemical biology, nucleic acid chemistry, and pharmacology, as the orientation of the glycosidic bond dictates the molecule's conformation, biological activity, and role in higher-order structures.
Adenosine is a purine (B94841) nucleoside composed of an adenine (B156593) base linked to a ribose sugar. The fundamental difference between α-adenosine and β-adenosine lies in their stereochemistry at the anomeric carbon of the ribose ring (C1'). This difference classifies them as anomers.[1]
-
β-Adenosine : In the beta anomer, the adenine base is attached to the C1' carbon on the same side (cis) of the ribose ring as the C5' hydroxymethyl group. This is the naturally occurring configuration found in all canonical biological systems, serving as a fundamental building block for RNA and as the core of energy-carrying molecules like adenosine triphosphate (ATP).[2]
-
α-Adenosine : In the alpha anomer, the adenine base is attached to the C1' carbon on the opposite side (trans) of the ribose ring relative to the C5' hydroxymethyl group. This configuration is extremely rare in nature and is primarily of interest in synthetic chemistry and the study of non-canonical nucleic acid structures.[3]
The orientation of this β-N9-glycosidic bond is the defining structural feature that distinguishes the two forms.[2]
Conformational Properties
Beyond the fixed stereochemistry at C1', the anomeric form influences the molecule's preferred conformation, including the sugar pucker and the orientation around the glycosidic bond.
-
Glycosidic Bond Conformation : The torsion angle (χ) around the N9-C1' bond defines the orientation of the adenine base relative to the ribose sugar.
-
Anti Conformation : The purine ring is positioned away from the sugar. This is the predominant conformation for β-adenosine in standard A- and B-form nucleic acid helices.
-
Syn Conformation : The purine ring is positioned over the sugar. While less common for β-anomers, the syn conformation has been observed for α-anomers in certain crystalline states.[3]
-
-
Sugar Pucker : The five-membered ribose ring is not planar and exists in an envelope or twist conformation, typically described as C2'-endo or C3'-endo. While both anomers can exhibit either pucker, the local environment and incorporation into larger structures heavily influence the equilibrium.
Quantitative Structural Data Summary
Precise quantitative data such as bond lengths and angles are determined experimentally. While these values are generally similar between anomers, subtle differences arise from the distinct stereochemical and conformational environments. The table below summarizes the key distinguishing features.
| Parameter | β-Adenosine | α-Adenosine | Significance |
| Anomeric Configuration | The adenine base and C5'-CH₂OH group are cis (on the same face of the ribose ring). | The adenine base and C5'-CH₂OH group are trans (on opposite faces of the ribose ring). | Defines the anomer; critical for biological recognition and helical structure formation. |
| Natural Abundance | High; the universal form in biological systems (RNA, ATP, etc.).[3] | Extremely rare in nature.[3] | β-adenosine is the biologically relevant isomer for canonical processes. |
| Glycosidic Bond | β-N9-glycosidic bond.[2] | α-N9-glycosidic bond. | The stereochemistry of this bond dictates the overall 3D structure. |
| Helical Structure | Forms standard right-handed antiparallel double helices (B-DNA, A-RNA). | Can form parallel double helices (homochiral α/α-DNA is antiparallel).[4] | The anomeric configuration fundamentally alters nucleic acid architecture. |
| Biological Activity | Serves as the natural ligand for adenosine receptors and is the substrate for numerous enzymes.[2][5] | Generally not recognized by enzymes and receptors evolved for β-anomers. Can act as a polymerase blocker in certain contexts.[6] | Stereospecificity of biological macromolecules prevents interchangeability. |
Experimental Protocols for Synthesis and Differentiation
Synthesis of Adenosine Anomers
Chemical synthesis of nucleosides often yields a mixture of α and β anomers that require subsequent separation.
Protocol: Anion Glycosylation
-
Base Preparation : A purine base, such as 6-chloropurine (B14466), is deprotonated using a base to form a purine anion.
-
Glycosylation : The purine anion is reacted with a protected ribofuranosyl halide (e.g., Hoffer's chlorosugar). This SN2-type reaction typically favors the formation of the β-anomer due to stereoelectronic factors and the participation of the C2' protecting group.
-
Anomer Formation : While the β-anomer is usually the major product, the α-anomer is often formed as a side product, with yields depending on the specific base and reaction conditions.[4]
-
Separation : The resulting anomeric mixture is separated using chromatographic techniques, most commonly flash column chromatography or high-performance liquid chromatography (HPLC).[4][7]
-
Deprotection and Conversion : The separated, protected nucleosides are then deprotected and, if necessary, chemically converted (e.g., amination of 6-chloropurine nucleoside to yield adenosine) to the final product.
Structural Determination and Differentiation
Protocol: NMR Spectroscopy for Anomer Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for distinguishing between α and β anomers in solution.
-
Sample Preparation : Dissolve the purified nucleoside sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
1D ¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum. The chemical shift and coupling constants of the anomeric proton (H1') provide initial clues.
-
2D NOESY Acquisition : Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This is the definitive step for assignment.[8]
-
Data Analysis :
-
For β-Anomers : A strong NOE cross-peak will be observed between the H8 proton of the adenine base and the H1' proton of the ribose when the conformation is syn. In the more common anti conformation, NOEs are observed between H8 and the 2'- and 3'-protons.[8]
-
For α-Anomers : The spatial proximity between protons is different. The specific NOE patterns will depend on the preferred conformation, but they will be distinct from those of the β-anomer, allowing for unambiguous assignment.
-
Other Key Methodologies:
-
X-ray Crystallography : Provides definitive, solid-state 3D structural data, including the precise configuration at the anomeric center, bond lengths, angles, and conformational parameters.
-
High-Performance Liquid Chromatography (HPLC) : Used effectively to separate the two diastereomers based on their different physical properties.[7]
Biological Significance and Signaling Pathways
The stereochemistry of adenosine is paramount to its biological function. Only β-adenosine is recognized by the cellular machinery.
The Central Role of β-Adenosine
β-Adenosine is the cornerstone of numerous biochemical processes. As part of ATP, it is the principal energy currency of the cell.[5] As a free nucleoside, it acts as a critical signaling molecule by binding to four G-protein coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[2][9] These receptors modulate a vast array of physiological functions, including cardiovascular regulation, neurotransmission, and inflammation.[9][10]
The signaling cascade initiated by β-adenosine binding to the A₂ₐ receptor, for example, is a classic GPCR pathway involving the activation of adenylyl cyclase.
References
- 1. fiveable.me [fiveable.me]
- 2. Adenosine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Anomeric DNA: Functionalization of α‐d Anomers of 7‐Deaza‐2′‐deoxyadenosine and 2′‐Deoxyuridine with Clickable Side Chains and Click Adducts in Homochiral and Heterochiral Double Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Adenosine [cvpharmacology.com]
- 6. Dissecting the differences between the alpha and beta anomers of the oxidative DNA lesion FaPydG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute configuration of the diastereomers of adenosine 5'-O-(1-thiotriphosphate): consequences for the stereochemistry of polymerization by DNA-dependent RNA polymerase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adenosine and adenosine receptors: Newer therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Adenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of adenosine (B11128), a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in cellular signaling and physiological regulation. This document details adenosine's interaction with its receptors, the subsequent downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.
Adenosine Receptor Interactions and Affinity
Adenosine exerts its physiological effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors exhibit distinct tissue distributions and pharmacological profiles, including varying affinities for adenosine. The naturally occurring and biologically active form of adenosine is the β-anomer of 9-D-ribofuranosyladenine. The affinity of adenosine for its receptors is a critical determinant of its physiological and pathological effects.
Data Presentation: Quantitative Affinity and Potency Data
The following tables summarize the binding affinities (Ki), dissociation constants (Kd), and functional potencies (EC50) of adenosine for the four human adenosine receptor subtypes. These values are compiled from various radioligand binding and functional assays.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Assay Type | Cell Line/Tissue |
| A1 | Adenosine | Ki | ~70[1] | Radioligand Binding | Brain tissue |
| Adenosine | pKi | 6.5 - 7.5 | Radioligand Binding | Various | |
| Adenosine | EC50 (cAMP) | 10 - 100 | cAMP Inhibition Assay | Various | |
| A2A | Adenosine | Ki | ~150[1] | Radioligand Binding | Brain tissue |
| Adenosine | pKi | 5.0 - 6.0 | Radioligand Binding | Various | |
| Adenosine | EC50 (cAMP) | 100 - 1000 | cAMP Stimulation Assay | Various | |
| A2B | Adenosine | Ki | ~5100[1] | Radioligand Binding | Brain tissue |
| Adenosine | pEC50 | 5.51 - 5.62 | cAMP Stimulation Assay | CHO cells | |
| Adenosine | EC50 (cAMP) | >1000 | cAMP Stimulation Assay | Various | |
| A3 | Adenosine | Ki | ~6500[1] | Radioligand Binding | Brain tissue |
| Adenosine | pKi | ~6.0 | Radioligand Binding | Various | |
| Adenosine | EC50 (cAMP) | >1000 | cAMP Inhibition Assay | Various |
Downstream Signaling Pathways
The activation of adenosine receptors initiates intracellular signaling cascades that are primarily dependent on the G protein to which the receptor is coupled.
Canonical G Protein-Coupled Signaling
The four adenosine receptor subtypes are classically coupled to different families of heterotrimeric G proteins, leading to the modulation of adenylyl cyclase activity and intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
-
A1 and A3 Receptors: These receptors predominantly couple to the Gi/o family of G proteins.[2] Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.[2]
-
A2A and A2B Receptors: These receptors primarily couple to the Gs family of G proteins.[2] Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2]
The modulation of cAMP levels subsequently affects the activity of downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates a variety of cellular proteins, including transcription factors like the cAMP response element-binding protein (CREB).[2]
Alternative Signaling Pathways
In addition to the canonical adenylyl cyclase pathway, adenosine receptors can also couple to other G proteins and activate alternative signaling cascades.
-
Phospholipase C (PLC) Pathway: A1, A2B, and A3 receptors have been shown to couple to Gq proteins, leading to the activation of Phospholipase C (PLC).[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of all four adenosine receptor subtypes can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the MAPK pathway.[4][5][6] The mechanisms linking adenosine receptor activation to ERK1/2 are complex and can be cell-type specific, involving G protein-dependent pathways (via βγ subunits of Gi/o or Gs) and G protein-independent pathways (via β-arrestin).[4]
Experimental Protocols
The characterization of the adenosine mechanism of action relies on a variety of in vitro assays. Detailed protocols for two fundamental experimental techniques are provided below.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest.
-
Radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).
-
Unlabeled test compound (e.g., adenosine).
-
Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
Preparation:
-
Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding wells: Add non-specific binding control, radioligand, and cell membranes.
-
Test Compound wells: Add serially diluted test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate intracellular cAMP levels following adenosine receptor activation. The protocol described here is for a competitive immunoassay format (e.g., HTRF).
Materials:
-
Cells stably expressing the human adenosine receptor of interest.
-
Test compound (e.g., adenosine).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase in Gi-coupled receptor assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium and assay buffer.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and then harvest and resuspend in assay buffer containing a PDE inhibitor.
-
Assay Setup (in a suitable microplate):
-
For Gs-coupled receptors (A2A, A2B):
-
Add cell suspension to wells.
-
Add serial dilutions of the test compound.
-
-
For Gi-coupled receptors (A1, A3):
-
Add cell suspension to wells.
-
Add serial dilutions of the test compound.
-
Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production.
-
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and add the cAMP assay detection reagents according to the kit manufacturer's instructions.
-
Measurement: Read the plate on a compatible plate reader (e.g., HTRF reader).
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the test compound wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression.
-
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins: evidence for agonist-specific G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Interaction of α-Adenosine with Adenosine Receptors: A Technical Whitepaper
Foreword for Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in a vast array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The vast majority of research and therapeutic development has centered on the naturally occurring β-anomer of adenosine and its synthetic derivatives. However, the pharmacological profile of its α-anomeric counterpart, α-adenosine, remains largely uncharted territory within the scientific literature.
This technical guide endeavors to provide a comprehensive overview of the interaction between α-adenosine and adenosine receptors. Despite extensive investigation, a significant paucity of publicly available quantitative data on the binding affinity and functional potency of α-adenosine at these receptors exists. Consequently, this document will focus on the established principles of adenosine receptor signaling and the standard experimental methodologies used to characterize ligand-receptor interactions, which would be applicable to the study of α-adenosine. This guide is intended to serve as a foundational resource for researchers poised to explore the pharmacology of this understudied adenosine anomer, highlighting the current knowledge gaps and providing the necessary theoretical and methodological framework for future investigation.
Adenosine Receptor Subtypes and Their Canonical Signaling Pathways
Adenosine receptors are integral membrane proteins that, upon activation by an agonist, initiate intracellular signaling cascades. These pathways are primarily dictated by the type of G protein to which the receptor couples.
-
A₁ and A₃ Receptors: These receptors predominantly couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Additionally, the βγ subunits of the G protein can modulate other effectors, such as ion channels.[2]
-
A₂A and A₂B Receptors: These receptors are primarily coupled to Gₛ proteins.[1] Agonist binding stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP. This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates a multitude of downstream targets to elicit a cellular response. Some evidence also suggests that A₂B receptors can couple to Gq proteins, activating the phospholipase C (PLC) pathway.[3]
The distinct tissue distribution and signaling mechanisms of these receptor subtypes allow for the fine-tuning of physiological responses to adenosine.
Visualizing Adenosine Receptor Signaling
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for Gᵢ/ₒ and Gₛ-coupled adenosine receptors.
Caption: Canonical G protein signaling pathways for adenosine receptors.
Quantitative Analysis of Ligand-Receptor Interactions: A Methodological Overview
To characterize the interaction of a novel ligand, such as α-adenosine, with adenosine receptors, two primary types of in vitro assays are employed: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are designed to measure the affinity of a ligand for a receptor. The fundamental principle involves the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (e.g., α-adenosine) for binding to the receptor.
Data Presentation:
While no specific data for α-adenosine is available, the results of such experiments are typically presented in a tabular format, as shown below for hypothetical data.
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) |
| Human A₁ | [³H]-CCPA | α-Adenosine | Data not available |
| Human A₂A | [³H]-CGS21680 | α-Adenosine | Data not available |
| Human A₂B | [³H]-DPCPX | α-Adenosine | Data not available |
| Human A₃ | [¹²⁵I]-AB-MECA | α-Adenosine | Data not available |
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells recombinantly expressing the human adenosine receptor subtype of interest are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl and MgCl₂, is prepared.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (α-adenosine) are incubated with the receptor-containing membranes.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate receptor-bound from unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For adenosine receptors, the most common functional assay is the measurement of intracellular cAMP accumulation.
Data Presentation:
The results from functional assays are typically presented in a table summarizing the potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (Eₘₐₓ) of the test compound.
| Receptor Subtype | Assay Type | Test Compound | EC₅₀/IC₅₀ (nM) | Eₘₐₓ (%) |
| Human A₁ | cAMP Inhibition | α-Adenosine | Data not available | Data not available |
| Human A₂A | cAMP Accumulation | α-Adenosine | Data not available | Data not available |
| Human A₂B | cAMP Accumulation | α-Adenosine | Data not available | Data not available |
| Human A₃ | cAMP Inhibition | α-Adenosine | Data not available | Data not available |
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Cells stably expressing the adenosine receptor subtype of interest are cultured to an appropriate density.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation:
-
For A₂A and A₂B receptors: Cells are stimulated with varying concentrations of the agonist (e.g., α-adenosine).
-
For A₁ and A₃ receptors: Cells are stimulated with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the inhibitory agonist (e.g., α-adenosine).
-
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to determine the EC₅₀ or IC₅₀ and Eₘₐₓ values.
Experimental Workflow Visualization
The logical flow of characterizing a novel ligand like α-adenosine is depicted in the following diagram.
Caption: General experimental workflow for characterizing α-adenosine.
Future Directions and Conclusion
The lack of data on the interaction of α-adenosine with adenosine receptors represents a significant knowledge gap. The distinct stereochemistry of the glycosidic bond in α-adenosine compared to the natural β-anomer could potentially lead to a unique pharmacological profile, including altered receptor subtype selectivity, affinity, and efficacy.
Future research should focus on the systematic evaluation of α-adenosine and its derivatives at all four adenosine receptor subtypes using the well-established methodologies outlined in this guide. Such studies would not only illuminate the fundamental structure-activity relationships of adenosine receptor ligands but could also pave the way for the development of novel therapeutic agents with unique properties. The synthesis and pharmacological characterization of α-adenosine analogs could uncover probes with novel selectivity profiles or lead to the identification of allosteric modulators.
References
Alpha-Adenosine A1 Receptor Signaling: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The adenosine (B11128) A1 receptor (A1R) is a G protein-coupled receptor (GPCR) belonging to the P1 purinergic receptor family, with adenosine as its endogenous ligand.[1][2] It is ubiquitously expressed throughout the human body, with high densities in the central nervous system (CNS), cardiovascular system, and adipose tissue.[1][3] A1R plays a critical role in a multitude of physiological processes, including neurotransmission, cardiac function, and metabolic regulation, making it a significant target for therapeutic intervention in various diseases.[4][5][6] This guide provides an in-depth overview of the core signaling mechanisms of the A1R, details key experimental protocols for its study, presents quantitative data for relevant ligands, and discusses its therapeutic potential, particularly in the context of biased agonism.
Core Signaling Pathways
The A1R primarily couples to inhibitory G proteins of the Gαi/o family.[1][7] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various downstream effectors.[7]
Gαi/o-Mediated Pathways
-
Inhibition of Adenylyl Cyclase: The primary and most well-characterized function of Gαi/o activation is the inhibition of adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][4] The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), thereby affecting the phosphorylation state and activity of numerous cellular proteins.
-
Modulation of Ion Channels:
-
Calcium Channels: Activated Gαi/o subunits directly inhibit N-, P-, and Q-type voltage-gated calcium channels, leading to a decrease in calcium influx.[1] This is a key mechanism for A1R's role in reducing neurotransmitter release at presynaptic terminals.[8][9]
-
Potassium Channels: The Gβγ subunits released upon A1R activation can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels.[7] This leads to potassium efflux, resulting in membrane hyperpolarization and a decrease in neuronal excitability.
-
Gβγ-Mediated and Gq/s Coupling Pathways
-
Phospholipase C (PLC) Activation: The Gβγ dimer can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][10] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Alternative G Protein Coupling: While predominantly coupled to Gαi/o, studies have shown that under certain conditions, such as high receptor expression levels or in the presence of specific agonists, the A1R can also couple to Gαq and Gαs proteins.[11] This promiscuous coupling can lead to a stimulation of PLC and even an increase in cAMP, highlighting the complexity and context-dependent nature of A1R signaling.[11]
Figure 1: Core signaling pathways of the alpha-Adenosine A1 receptor.
Receptor Regulation: Desensitization and Internalization
Prolonged exposure to an agonist leads to the desensitization of A1R, a process that attenuates the receptor's signaling capacity to prevent overstimulation. This involves:
-
Phosphorylation: The agonist-occupied receptor is phosphorylated on its third intracellular loop by G protein-coupled receptor kinases (GRKs).[12]
-
β-Arrestin Binding: Phosphorylation promotes the binding of β-arrestin proteins to the receptor.[12][13] β-arrestin binding sterically hinders the coupling of G proteins, effectively uncoupling the receptor from its primary signaling cascade.
-
Internalization: β-arrestin also acts as an adaptor protein, targeting the receptor for internalization into clathrin-coated pits.[14] Compared to other adenosine receptor subtypes, A1R internalization is a relatively slow process, with a half-life that can span several hours.[12][13]
-
Downregulation or Resensitization: Once internalized, the receptor can either be targeted to lysosomes for degradation (downregulation) or dephosphorylated and recycled back to the plasma membrane (resensitization), restoring its signaling capacity.
Hypoxia has also been shown to induce a rapid, homologous desensitization and internalization of A1Rs in nerve terminals, which may be a crucial mechanism in the pathophysiology of ischemic events.[15]
Figure 2: Agonist-induced desensitization and internalization of the A1R.
Quantitative Data: Ligand Potency
The potency of various ligands at the A1R is crucial for both research and therapeutic development. The following tables summarize key quantitative data from the literature.
Table 1: Agonist Potency at the Adenosine A1 Receptor
| Agonist | Assay Type | System | Potency (EC50 / IC50) | Reference |
|---|---|---|---|---|
| NECA | Gαi/Go Activation | Recombinant Nomad Cell Line | 2.19 x 10⁻⁸ M (EC50) | [16] |
| 2-Chloroadenosine | Inhibition of Synaptic Transmission | Rat Hippocampal Slices | 0.23 µM (EC50) | [15] |
| 2-Chloroadenosine | Inhibition of Synaptic Transmission (Post-Hypoxia) | Rat Hippocampal Slices | 0.73 µM (EC50) | [15] |
| Adenosine | cAMP Inhibition | Recombinant Cell Lines | 100 - 310 nM (IC50) |[17][18] |
Table 2: A1R Ligands and Biased Signaling
| Ligand | Type | Noted Bias | Therapeutic Implication | Reference |
|---|---|---|---|---|
| NECA | Agonist | More efficacious in activating Gs and Gq vs. CPA | Demonstrates ligand-dependent G protein preference | [11] |
| BnOCPA | Biased Agonist | Gα-selective activation | Potent analgesia without sedation or cardiorespiratory depression | [19] |
| VCP746 | Biased Agonist | Biased away from calcium mobilization | Retains cytoprotective signaling without bradycardia | [20] |
| Capadenoson | Biased Agonist | Partial agonism for β-arrestin 2 recruitment, full for cAMP inhibition | Potential for tissue-selective effects |[17][20] |
Key Experimental Protocols
Studying A1R signaling requires a suite of functional assays to probe different stages of the signal transduction cascade.
GTPγS Binding Assay
This functional assay measures the direct activation of G proteins by an agonist-bound GPCR, making it a proximal and sensitive measure of receptor activation. It is particularly well-suited for Gαi-coupled receptors like A1R.[21][22]
Principle: In the presence of an agonist, the A1R catalyzes the exchange of GDP for GTP on the Gαi subunit. The assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.[23] This analog binds to the activated Gα subunit but is not hydrolyzed, causing the [³⁵S] label to accumulate in an agonist-dependent manner.[23] The amount of incorporated radioactivity is then quantified.
Detailed Methodology (Filtration Format):
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line endogenously or recombinantly expressing the A1R. Homogenize cells in a buffered solution and isolate the membrane fraction via centrifugation.
-
Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, NaCl, and GDP. The concentration of GDP is critical and must be optimized to allow for competitive binding of [³⁵S]GTPγS without excessively high basal binding.[22]
-
Reaction Setup: In a microplate, combine the cell membranes, the test ligand (agonist, antagonist), and [³⁵S]GTPγS in the assay buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.[24]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound ligand in the solution.[23]
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity corresponding to the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine agonist potency (EC₅₀) and efficacy (Emax) by plotting specific binding against the logarithm of agonist concentration. Antagonist affinity (pA₂) can be determined using Schild analysis.[21]
Figure 3: General experimental workflow for a [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the functional consequence of A1R's primary signaling pathway: the inhibition of adenylyl cyclase.
Principle: Since A1R activation inhibits cAMP production, the assay typically involves stimulating adenylyl cyclase with a pan-activator, such as forskolin. The ability of an A1R agonist to reduce this forskolin-stimulated cAMP level is then measured. Modern assays often use luminescence- or fluorescence-based reporter systems (e.g., GloSensor™, HTRF) for high-throughput analysis.[17]
Detailed Methodology (Luminescence-based):
-
Cell Culture: Use cells expressing the A1R and a biosensor construct (e.g., a modified luciferase that binds cAMP). Plate the cells in a microplate and allow them to adhere.
-
Assay Medium: Replace the culture medium with an assay medium containing the biosensor substrate (e.g., luciferin).
-
Ligand Addition: Add the A1R agonist at various concentrations to the wells.
-
Stimulation: After a brief pre-incubation with the agonist, add a stimulating agent (e.g., forskolin) to all wells (except negative controls) to activate adenylyl cyclase and raise intracellular cAMP levels.
-
Incubation: Incubate for a defined period to allow for cAMP production and biosensor activation.
-
Signal Detection: Measure the luminescence signal from each well using a plate reader. The signal intensity is proportional to the intracellular cAMP concentration.
-
Data Analysis: The inhibitory effect of the agonist is seen as a decrease in the forskolin-stimulated signal. Plot the percentage inhibition against the logarithm of agonist concentration to determine the IC₅₀.
β-Arrestin Recruitment Assay
This assay is crucial for studying G protein-independent signaling and identifying biased agonism.
Principle: These assays measure the translocation of β-arrestin from the cytoplasm to the activated A1R at the cell membrane. A common method is a split-enzyme complementation assay (e.g., split-luciferase or β-galactosidase).[17] The A1R is fused to one part of the enzyme, and β-arrestin is fused to the other. Upon agonist-induced recruitment, the two enzyme fragments are brought into close proximity, reconstituting a functional enzyme and generating a measurable signal (e.g., light).[17]
Detailed Methodology (Split-Luciferase):
-
Cell Transfection: Co-transfect host cells with two constructs: one for A1R fused to a large luciferase fragment (LgBit) and another for β-arrestin-2 fused to a small peptide fragment (SmBit).
-
Cell Plating: Plate the transfected cells in a white, opaque microplate suitable for luminescence measurements.
-
Ligand Addition: Add test ligands (agonists) to the wells.
-
Substrate Addition & Incubation: Add the luciferase substrate (furimazine) and incubate for a short period.
-
Signal Detection: Measure the luminescence generated by the reconstituted luciferase enzyme. The signal intensity directly correlates with the extent of β-arrestin-2 recruitment to the A1R.
-
Data Analysis: Plot luminescence versus log[agonist] to generate concentration-response curves and determine EC₅₀ and Emax values for β-arrestin recruitment. Comparing these parameters to those from G protein-dependent assays (e.g., GTPγS) allows for the quantification of biased agonism.
A1R as a Therapeutic Target
The diverse physiological roles of the A1R make it an attractive, albeit challenging, therapeutic target.[3][25]
-
Central Nervous System: A1R agonists have shown potential as anticonvulsant, anxiolytic, and neuroprotective agents, particularly in the context of ischemia.[26][27][28] Their inhibitory effect on neuronal activity and neurotransmitter release is the primary mechanism of action.[8]
-
Cardiovascular System: A1R activation has profound effects on the heart, including slowing the heart rate (negative chronotropy) and atrioventricular conduction (negative dromotropy).[3][29] This has led to the investigation of A1R agonists as antiarrhythmic agents.[30] Furthermore, A1R signaling is implicated in cardioprotection against ischemic injury.[4][30]
-
Pain: A1R activation provides potent analgesia, making it a target for novel pain therapeutics.[1][28]
The primary obstacle to the clinical success of A1R agonists has been a narrow therapeutic window, with on-target side effects such as bradycardia, hypotension, and sedation limiting their use.[19][27]
The Promise of Biased Agonism
The concept of biased agonism, or functional selectivity, offers a path to overcome the limitations of conventional A1R agonists.[31][32] A biased agonist selectively activates a subset of a receptor's signaling pathways. For the A1R, the goal is to develop ligands that preferentially activate therapeutic pathways (e.g., G protein signaling mediating analgesia or cardioprotection) while avoiding pathways that cause adverse effects (e.g., certain G protein or β-arrestin pathways linked to cardiorespiratory depression).[19][20]
The agonist BnOCPA is a prime example, demonstrating potent Gα-biased analgesia in preclinical models without the sedative or cardiorespiratory side effects of conventional agonists.[19] This highlights the potential of dissecting A1R signaling pathways to design safer and more effective drugs.
Conclusion
The this compound A1 receptor is a multifaceted signaling hub with profound physiological importance. Its canonical Gαi/o-mediated inhibition of adenylyl cyclase is complemented by complex interactions with ion channels, PLC pathways, and alternative G proteins. Understanding the regulation of A1R through desensitization and the nuances of its signaling, particularly the potential for biased agonism, is paramount for future drug development. The experimental protocols detailed herein provide the foundational tools for researchers to dissect these pathways, quantify ligand effects, and ultimately unlock the therapeutic potential of targeting the adenosine A1 receptor.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacology and therapeutic applications of A1 adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of A1 adenosine receptor in cardiovascular diseases: Bridging molecular mechanisms with therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Adenosine A1 receptor: Functional receptor-receptor interactions in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 11. Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins: evidence for agonist-specific G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Desensitization and internalization of adenosine A1 receptors in rat brain by in vivo treatment with R-PIA: involvement of coated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypoxia-induced desensitization and internalization of adenosine A1 receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Quantification of adenosine A(1) receptor biased agonism: Implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. researchgate.net [researchgate.net]
- 25. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Adenosine A(1) receptors in the central nervous system: their functions in health and disease, and possible elucidation by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Adenosine A1 Receptor Agonists as Clinically Viable Agents for Treatment of Ischemic Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 29. Physiological roles of A1 and A2A adenosine receptors in regulating heart rate, body temperature, and locomotion as revealed using knockout mice and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Biased agonism at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | The Old and New Visions of Biased Agonism Through the Prism of Adenosine Receptor Signaling and Receptor/Receptor and Receptor/Protein Interactions [frontiersin.org]
An In-depth Technical Guide to Adenosine and cAMP Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Adenosine (B11128) as a Core Neuromodulator
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role as a homeostatic regulator and neuromodulator throughout the body. Its concentration in the extracellular space increases under conditions of high metabolic activity or cellular stress, such as ischemia or inflammation. Adenosine exerts its wide-ranging physiological effects by activating four distinct G-protein coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂B, and A₃.[1][2] These receptors are integral to numerous cellular processes and are prominent targets in drug discovery for treating conditions ranging from cardiovascular and inflammatory diseases to neurodegenerative disorders.[3][4]
A primary mechanism through which adenosine receptors signal is the modulation of intracellular cyclic adenosine monophosphate (cAMP), a pivotal second messenger. The receptor subtypes are functionally dichotomous in this regard: A₁ and A₃ receptors typically couple to inhibitory G-proteins (Gi/o) to decrease cAMP levels, while A₂ₐ and A₂B receptors couple to stimulatory G-proteins (Gs) to increase cAMP production.[1] This guide provides a detailed examination of these opposing signaling cascades, quantitative pharmacological data, and the core experimental methodologies used to investigate them.
The Dual Nature of Adenosine-cAMP Signaling
The cellular response to adenosine is determined by the specific subtype of adenosine receptor expressed and its coupling to distinct G-protein complexes, which directly regulate the activity of the enzyme adenylyl cyclase (AC).
The Stimulatory Pathway: A₂ Receptor-Gs Coupling
The A₂ₐ and A₂B adenosine receptors mediate cellular responses that are largely stimulatory in nature by increasing intracellular cAMP levels. The A₂ₐ receptor exhibits a high affinity for adenosine, whereas the A₂B receptor has a lower affinity, typically being activated by higher concentrations of the nucleoside.[2][3]
Upon agonist binding, the A₂ receptor undergoes a conformational change, facilitating its interaction with a heterotrimeric Gs protein. This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit. The GTP-bound Gαs subunit then dissociates from the Gβγ dimer and binds to and activates adenylyl cyclase. Activated AC converts adenosine triphosphate (ATP) into cAMP.[1] The resulting elevation in intracellular cAMP leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn modulate a wide array of cellular functions including gene transcription, metabolism, and ion channel activity.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Adenosine in Purinergic Signaling: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the role of adenosine (B11128) in purinergic signaling, with a special focus on the current state of knowledge regarding its alpha-anomer, α-adenosine. Purinergic signaling, a ubiquitous form of extracellular communication, utilizes purine (B94841) nucleotides and nucleosides like adenosine triphosphate (ATP) and adenosine as signaling molecules.[1][2][3] These molecules regulate a vast array of physiological processes by activating specific purinergic receptors, making them critical targets for therapeutic development.[4][5]
Introduction to Purinergic Signaling
Purinergic signaling is a fundamental mechanism of intercellular communication initiated by the release of purines, primarily ATP, from cells under various physiological or pathological stimuli.[2][6] Once in the extracellular space, ATP can directly activate P2 receptors or be rapidly metabolized by a cascade of ectonucleotidases to adenosine.[7][8][9] Adenosine, in turn, acts as the primary endogenous ligand for P1 receptors, more commonly known as adenosine receptors.[3][5] This signaling axis is crucial in a multitude of functions, including neurotransmission, inflammation, immune responses, and cardiovascular homeostasis.[2][10]
The concentration of extracellular adenosine is tightly regulated. It can be released from cells via nucleoside transporters and is produced extracellularly from the hydrolysis of released ATP and ADP by ectonucleotidases like CD39 and CD73.[8][11] Adenosine signaling is terminated by its rapid removal from the extracellular space through cellular uptake via nucleoside transporters or enzymatic degradation by adenosine deaminase into inosine.[2]
Adenosine Receptors: Classification and Signaling Pathways
Adenosine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into four subtypes: A₁, A₂A, A₂B, and A₃.[12][13][14] These receptors exhibit distinct tissue distribution, ligand affinities, and couple to different G proteins to initiate downstream signaling cascades.
-
A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15]
-
A₂A and A₂B Receptors: These receptors couple to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[15]
Beyond the canonical cAMP pathway, adenosine receptors can also signal through other pathways, including the activation of phospholipase C (PLC), leading to calcium mobilization, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing cell proliferation and differentiation.[4][15]
Canonical Adenosine Receptor Signaling
The primary downstream effect of adenosine receptor activation is the modulation of intracellular cAMP levels, which in turn regulates the activity of protein kinase A (PKA).
Alternative Signaling Pathways
Adenosine receptors can also engage other signaling pathways, demonstrating the complexity of purinergic signal transduction. For instance, A₁ and A₃ receptors have been shown to activate PLC, and all subtypes have been implicated in the activation of the MAPK/ERK pathway.
Quantitative Pharmacology of Adenosine Receptors
The affinity and potency of ligands at adenosine receptors are critical for understanding their physiological roles and for the development of selective therapeutics. This data is typically determined through radioligand binding assays and functional assays.
Binding Affinities of Adenosine and Standard Ligands
The following table summarizes the binding affinities (Ki) of endogenous adenosine and commonly used selective ligands for the four human adenosine receptor subtypes. These values are compiled from various studies and should be considered as representative.
| Ligand | A₁ Ki (nM) | A₂A Ki (nM) | A₂B Ki (nM) | A₃ Ki (nM) |
| Adenosine | ~70[16] | ~150[16] | >5000[16] | ~6500[16] |
| CCPA (A₁ agonist) | ~1.5 | >1000 | >10000 | ~500 |
| CGS 21680 (A₂A agonist) | ~200 | ~20 | >10000 | ~1000 |
| NECA (non-selective agonist) | ~10 | ~15 | ~500 | ~30 |
| DPCPX (A₁ antagonist) | ~0.5 | ~500 | >10000 | ~2000 |
| ZM241385 (A₂A antagonist) | ~1000 | ~1 | >10000 | >10000 |
| MRS 1754 (A₂B antagonist) | >10000 | >10000 | ~2 | >10000 |
| MRS 1220 (A₃ antagonist) | ~500 | ~1000 | >10000 | ~2 |
Note: Ki values can vary depending on the experimental conditions (e.g., cell type, radioligand used, temperature).
Functional Potency of Adenosine
The following table presents the functional potency (EC₅₀) of adenosine at the four human adenosine receptor subtypes, as determined by cAMP accumulation assays.
| Receptor Subtype | Functional Response | Adenosine EC₅₀ (µM) |
| A₁ | Inhibition of cAMP | ~0.31[17] |
| A₂A | Stimulation of cAMP | ~0.7[17] |
| A₂B | Stimulation of cAMP | ~24[17] |
| A₃ | Inhibition of cAMP | ~0.29[17] |
The Case of α-Adenosine
Adenosine, as a ribonucleoside, possesses a chiral center at the anomeric carbon (C1') of the ribose sugar. In biological systems, the β-anomer of adenosine is the naturally occurring and predominantly studied form. However, the α-anomer, α-adenosine (9-α-D-ribofuranosyladenine), also exists.
Despite its existence, a comprehensive pharmacological characterization of α-adenosine at the four adenosine receptor subtypes is notably absent from the scientific literature based on extensive searches. There is a lack of published quantitative data regarding its binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) at A₁, A₂A, A₂B, and A₃ receptors. Consequently, it is currently unknown whether adenosine receptors exhibit stereoselectivity for the β-anomer and to what extent α-adenosine can elicit physiological responses through these receptors.
The synthesis of α-adenosine has been described in the chemical literature, often as a byproduct of synthetic routes targeting the β-anomer.[18][19] Further research is required to determine if α-adenosine plays any significant role in purinergic signaling and to characterize its potential interactions with adenosine receptors and other components of the purinome.
Key Experimental Protocols
The study of adenosine receptor pharmacology relies on a variety of well-established in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for a specific receptor subtype. It involves the competition between a radiolabeled ligand and an unlabeled test compound for binding to receptors in a cell membrane preparation.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the adenosine receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]DPCPX for A₁ receptors) and varying concentrations of the unlabeled test compound (e.g., α-adenosine).
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit adenylyl cyclase activity, thereby altering intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells stably expressing the adenosine receptor subtype of interest are cultured in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
Compound Addition:
-
For A₂A/A₂B Receptors (Gs-coupled): Increasing concentrations of the test agonist are added to the cells.
-
For A₁/A₃ Receptors (Gi-coupled): Cells are stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of the test agonist.
-
-
Incubation: The cells are incubated for a defined period to allow for cAMP production.
-
Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporter assays.
-
Data Analysis: Concentration-response curves are generated, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined.
Conclusion and Future Directions
Adenosine is a critical signaling molecule that exerts its diverse physiological effects through four distinct receptor subtypes. The pharmacology of these receptors, particularly for the endogenous β-anomer of adenosine and a vast library of synthetic ligands, has been extensively studied, leading to valuable therapeutic insights. However, the role of α-adenosine in purinergic signaling remains an open and intriguing question. The lack of fundamental pharmacological data for this stereoisomer represents a significant knowledge gap. Future research should focus on the synthesis of α-adenosine and its systematic evaluation in binding and functional assays for each of the four adenosine receptor subtypes. Such studies will be crucial to determine the stereoselectivity of these receptors and to uncover any potential, previously unrecognized biological activity of α-adenosine. This line of inquiry could open new avenues for understanding the nuances of purinergic signaling and for the design of novel, highly selective therapeutic agents.
References
- 1. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 4. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of extracellular ATP into adenosine: a master switch in renal health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine metabolized from extracellular ATP ameliorates organ injury by triggering A2BR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of ATP Metabolism to Adenosine by Ecto-Nucleotidases Carried by Tumor-Derived Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unmasking Adenosine: The Purinergic Signalling Molecule Critical to Arrhythmia Pathophysiology and Management | AER Journal [aerjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. multispaninc.com [multispaninc.com]
- 14. Adenosine Receptors [sigmaaldrich.com]
- 15. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The synthesis of 9-beta-D-ribofuranosylpurine and the identity of nebularine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of α-Anomeric 2',5'-Oligoadenylates: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 2',5'-oligoadenylates containing α-adenosine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these novel oligonucleotide analogues. The core focus is on the chemical synthesis, given the lack of evidence for enzymatic pathways for α-anomer incorporation, and their interaction with the innate immune system's RNase L pathway.
Introduction
The 2',5'-oligoadenylate (2-5A) synthetase/RNase L system is a critical pathway in the innate immune response to viral infections.[1] Upon activation by double-stranded RNA (dsRNA), 2',5'-oligoadenylate synthetase (OAS) polymerizes ATP into a series of 2',5'-linked oligoadenylates.[1][2] These 2-5A molecules, in turn, activate the latent endoribonuclease RNase L, which degrades viral and cellular RNA, thereby inhibiting viral replication.[1]
The natural 2-5A molecules are composed of β-adenosine nucleotides. The introduction of α-anomeric adenosine (B11128) into the 2',5'-oligoadenylate structure represents a significant modification that can alter the molecule's physicochemical and biological properties. This guide details the synthesis of these α-anomeric analogues and provides a framework for their evaluation as potential modulators of the RNase L pathway.
Chemical Synthesis of α-Adenosine Containing 2',5'-Oligoadenylates
The primary method for the synthesis of 2',5'-oligoadenylates containing α-adenosine is the uranyl ion-catalyzed oligomerization of α-adenosine-5'-phosphorimidazolide in an aqueous solution.[3][4] This approach has been shown to be effective for the synthesis of various 8-substituted adenosine analogues of 2-5A as well.[5][6]
Synthesis Workflow
The overall workflow for the chemical synthesis and purification of α-anomeric 2',5'-oligoadenylates is depicted below.
Experimental Protocol: Uranyl Ion-Catalyzed Oligomerization
The following protocol is a generalized procedure based on the uranyl ion-catalyzed synthesis of 2',5'-oligoadenylates. Specific reaction conditions for α-adenosine-5'-phosphorimidazolide may require further optimization.
Materials:
-
α-Adenosine-5'-phosphorimidazolide
-
Uranyl nitrate (B79036) (UO₂(NO₃)₂) solution
-
N-ethylmorpholine buffer
-
Imidazole (B134444) buffer
-
Perchloric acid
-
Potassium hydroxide
-
Anion-exchange HPLC column (e.g., DEAE-cellulose)
-
Snake venom phosphodiesterase
-
Bacterial alkaline phosphatase
Procedure:
-
Reaction Setup:
-
Prepare a solution of α-adenosine-5'-phosphorimidazolide in a suitable buffer (e.g., N-ethylmorpholine or imidazole buffer) at a concentration of approximately 50 mM.
-
Add the uranyl nitrate catalyst to the reaction mixture. The final concentration of the catalyst can be varied to optimize the yield and length of the oligomers.
-
Incubate the reaction mixture at a controlled temperature (e.g., 20-37 °C) for a specified duration (e.g., 24-72 hours).
-
-
Reaction Quenching:
-
Terminate the reaction by adding an excess of a chelating agent (e.g., EDTA) or by precipitation with a solution such as perchloric acid.
-
-
Purification by HPLC:
-
Neutralize the quenched reaction mixture.
-
Separate the resulting α-2',5'-oligoadenylates from the starting material and α-3',5'-isomers using anion-exchange high-performance liquid chromatography (HPLC).
-
Elute the oligomers using a salt gradient (e.g., NaCl or triethylammonium (B8662869) bicarbonate).
-
Collect fractions corresponding to the dimer, trimer, and higher oligomers.
-
-
Desalting:
-
Desalt the purified fractions using a suitable method, such as size-exclusion chromatography or reverse-phase chromatography.
-
Characterization of α-Anomeric 2',5'-Oligoadenylates
The structure and purity of the synthesized α-anomeric 2',5'-oligoadenylates should be confirmed using a combination of spectroscopic and enzymatic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can be used to confirm the α-anomeric configuration and the 2',5'-phosphodiester linkages.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the oligomers and confirm their composition.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide information about the conformation of the α-anomeric oligoadenylates in solution.
-
Enzymatic Digestion:
-
Resistance to snake venom phosphodiesterase, which specifically cleaves 3',5'-phosphodiester bonds, can confirm the presence of 2',5'-linkages.
-
Digestion with bacterial alkaline phosphatase followed by analysis of the resulting nucleosides can confirm the composition of the oligomers.
-
Enzymatic Synthesis: A Less Viable Approach
Currently, there is no established enzymatic method for the synthesis of 2',5'-oligoadenylates containing α-adenosine. The natural 2',5'-oligoadenylate synthetases (OAS) exhibit high substrate specificity for the natural β-anomer of ATP.[2] It is presumed that the active site of OAS enzymes cannot accommodate the α-anomeric configuration of the substrate, thus precluding the enzymatic synthesis of α-anomeric 2-5A.
Biological Activity of α-Anomeric 2',5'-Oligoadenylates
The primary biological activity of interest for 2',5'-oligoadenylate analogues is their ability to activate RNase L. The anomeric configuration of the adenosine units is expected to influence the binding affinity of the oligoadenylate (B1213165) to RNase L and, consequently, the level of enzyme activation.
The 2-5A/RNase L Signaling Pathway
The canonical 2-5A/RNase L signaling pathway is initiated by the recognition of viral dsRNA, leading to the synthesis of 2-5A and subsequent activation of RNase L.
Evaluation of RNase L Activation
The ability of α-anomeric 2',5'-oligoadenylates to activate RNase L can be assessed using in vitro assays that measure the cleavage of a labeled RNA substrate. The activity is typically reported as the half-maximal effective concentration (EC₅₀), which is the concentration of the oligoadenylate required to achieve 50% of the maximal RNase L activity.
Quantitative Data on RNase L Activation by 2-5A Analogues
| Compound | Modification | EC₅₀ (nM) | Reference |
| 2-5A Tetramer | None (β-anomer) | 1.0 | Imai et al., 2004 |
| Analogue 1 | Acyclic adenosine at position 2 | 9.0 | Imai et al., 2004 |
| Analogue 2 | Acyclic adenosine at position 3 | 1.7 | Imai et al., 2004 |
| Analogue 3 | Ethylene glycol linker at position 2 | 700 | Nakamura et al., 2007 |
Table 1: RNase L Activation by 2-5A and its Analogues.
Conclusion
The synthesis of 2',5'-oligoadenylates containing α-adenosine offers a promising avenue for the development of novel therapeutics targeting the RNase L pathway. The chemical synthesis via uranyl ion-catalyzed oligomerization provides a viable route to these compounds. Further research is needed to fully characterize the biological activity of these α-anomeric analogues and to determine their potential as modulators of the innate immune response. The methodologies and data presented in this guide provide a foundation for researchers to build upon in this exciting area of drug discovery.
References
- 1. Chemical modification potentiates the biological activities of 2-5A and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of RNase L by 2',5'-oligoadenylates. Kinetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and properties of 2',5'-oligoadenylates containing alpha-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uranyl ion-catalyzed synthesis of several 8-substituted 2'-5'-oligoadenylates, and their properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 8-substituted 2-5A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BR112020022620A2 - oligonucleotide conjugates comprising 7'-5'-alpha-anomeric-bicyclic sugar nucleosides - Google Patents [patents.google.com]
The Alpha Anomer: A Technical Guide to the Physicochemical Properties of α-Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleic acid chemistry and therapeutics, the stereochemical orientation of the glycosidic bond plays a pivotal role in defining the structure, stability, and function of oligonucleotides. While nature predominantly utilizes the β-anomeric configuration, the synthetic exploration of α-anomeric oligonucleotides has unveiled a class of molecules with unique and advantageous physicochemical properties. This technical guide provides an in-depth exploration of the core physicochemical characteristics of α-anomeric oligonucleotides, offering a valuable resource for researchers and professionals in drug development.
Structural Features of α-Anomeric Oligonucleotides
The fundamental difference between α- and β-anomeric oligonucleotides lies in the stereochemistry at the C1' carbon of the sugar moiety. In the α-anomer, the nucleobase is in a trans position relative to the C2'-hydroxyl group (in ribose) or C2'-hydrogen (in deoxyribose), while in the β-anomer, it is in the cis position. This seemingly subtle change has profound implications for the overall structure of the oligonucleotide.
When forming a duplex with a complementary β-anomeric strand (either DNA or RNA), α-oligonucleotides adopt a parallel orientation, in stark contrast to the antiparallel arrangement of natural β-β duplexes. This parallel binding is a hallmark of α-anomeric oligonucleotides and is a critical consideration in their design for therapeutic applications.
Hybridization Properties and Thermal Stability
The hybridization of α-anomeric oligonucleotides to their complementary β-strands results in the formation of stable duplexes. The thermal stability of these hybrid duplexes, often quantified by the melting temperature (Tm), is a crucial parameter for their use in biological systems.
Table 1: Comparative Melting Temperatures (Tm) of α/β and β/β Duplexes
| Duplex Composition | Sequence | Tm (°C) | Reference Conditions |
| α-DNA / β-RNA | α-d(GGTGGAGTTGTT) / β-r(AACAACUCCACC) | 53 | Not Specified[1] |
| β-DNA / β-RNA | β-d(GGTGGAGTTGTT) / β-r(AACAACUCCACC) | 27 | Not Specified[1] |
| α-RNA / β-DNA | α-r(UCUUAACCCACA) / β-d(AGAATTGGGTGT) | 25.5 | Not Specified[2] |
Note: Tm values are highly dependent on sequence, length, and buffer conditions.
The data indicates that α-DNA/β-RNA hybrids can exhibit significantly higher thermal stability compared to their β-DNA/β-RNA counterparts, a property that can be advantageous for antisense applications.
Nuclease Resistance: A Key Advantage
One of the most significant and therapeutically relevant properties of α-anomeric oligonucleotides is their exceptional resistance to degradation by nucleases. Cellular and serum nucleases rapidly degrade natural β-oligonucleotides, limiting their in vivo efficacy. The altered stereochemistry of the α-anomeric linkage provides a steric shield, rendering them poor substrates for these enzymes.
Table 2: Comparative Nuclease Resistance of α- and β-Anomeric Oligonucleotides
| Oligonucleotide Type | Nuclease Source | Half-life / Degradation |
| α-anomeric oligonucleotide | 3T3 cellular extracts | Significantly more stable than β-anomer[3] |
| β-anomeric oligonucleotide | 3T3 cellular extracts | Rapidly degraded[3] |
| α-hexadeoxyribonucleotide | Nuclease S1 and calf spleen phosphodiesterase | Remained almost intact[4] |
| β-hexadeoxyribonucleotide | Nuclease S1 and calf spleen phosphodiesterase | Completely degraded[4] |
This enhanced stability translates to a longer biological half-life, a critical attribute for the development of effective oligonucleotide-based therapeutics.
Experimental Protocols
Solid-Phase Synthesis of α-Anomeric Oligonucleotides
The synthesis of α-anomeric oligonucleotides is achieved through a modified solid-phase phosphoramidite (B1245037) chemistry approach.[5][6]
Methodology:
-
Support Functionalization: A solid support (e.g., controlled pore glass) is functionalized with the initial α-anomeric nucleoside.
-
DMT Deprotection: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid (e.g., trichloroacetic acid).
-
Coupling: The next α-anomeric phosphoramidite building block is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine).
-
Iteration: Steps 2-5 are repeated for each subsequent nucleotide addition.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a strong base (e.g., ammonium (B1175870) hydroxide).
-
Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).[5][6]
Thermal Denaturation (Tm) Analysis
Thermal denaturation studies are performed to determine the melting temperature of oligonucleotide duplexes using a UV-Vis spectrophotometer equipped with a temperature controller.
Methodology:
-
Sample Preparation: Equimolar amounts of the α-oligonucleotide and its complementary β-strand are mixed in a suitable buffer (e.g., phosphate buffer with NaCl).
-
Annealing: The mixture is heated to a temperature above the expected Tm (e.g., 95°C) for a few minutes and then slowly cooled to room temperature to allow for duplex formation.
-
Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased (e.g., 0.5-1°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated, which corresponds to the midpoint of the absorbance transition. This is often calculated from the first derivative of the melting curve.
Nuclease Resistance Assay
This assay evaluates the stability of α-anomeric oligonucleotides in the presence of nucleases, for example, in serum.
Methodology:
-
Sample Preparation: The α-anomeric oligonucleotide and a corresponding β-anomeric control are incubated in a solution containing nucleases (e.g., fetal bovine serum or a specific nuclease).
-
Time Course Incubation: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours) and the enzymatic reaction is quenched (e.g., by heat inactivation or addition of a chelating agent).
-
Analysis: The integrity of the oligonucleotides at each time point is analyzed by a suitable method, such as polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Quantification: The amount of intact oligonucleotide remaining at each time point is quantified to determine the rate of degradation and the half-life.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the conformational properties of α-anomeric oligonucleotides and their duplexes.
Methodology:
-
Sample Preparation: The oligonucleotide sample is dissolved in a suitable buffer that does not have high absorbance in the far-UV region.
-
Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas, and a baseline spectrum of the buffer is recorded.
-
Data Acquisition: The CD spectrum of the oligonucleotide sample is recorded over a specific wavelength range (e.g., 200-320 nm).
-
Data Analysis: The resulting spectrum provides information about the secondary structure. For example, the CD spectra of α-d single strands often show mirror-image-like behavior compared to their β-d counterparts.[7]
Visualizations
Logical Comparison of α- and β-Anomeric Oligonucleotides
Caption: Key property differences between α- and β-anomeric oligonucleotides.
Experimental Workflow for Characterizing α-Oligonucleotides
Caption: General experimental workflow for α-oligonucleotide characterization.
Antisense Mechanism of Action (Steric Blockage)
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. atdbio.com [atdbio.com]
- 3. Alpha-anomeric DNA: beta-RNA hybrids as new synthetic inhibitors of Escherichia coli RNase H, Drosophila embryo RNase H and M-MLV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotides as inhibitors of signal transduction: development from research tools to therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-DNA. VII. Solid phase synthesis of alpha-anomeric oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
The Anomeric Puzzle: A Technical Guide to α-Nucleosides in Prebiotic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of ribonucleic acid (RNA) is a cornerstone of the RNA world hypothesis, yet the prebiotic synthesis of its constituent β-nucleosides presents a significant challenge. Plausible prebiotic reactions frequently yield the "unnatural" α-anomers, often in quantities comparable to or greater than the biologically relevant β-forms. This "anomeric problem" is a critical hurdle in understanding the origin of life. This technical guide provides an in-depth analysis of the formation, stability, and potential roles of α-nucleosides in prebiotic chemical evolution. It details the quantitative outcomes of key prebiotic syntheses, outlines experimental protocols for their formation and anomerization, and presents a critical evaluation of photochemical anomerization as a plausible mechanism for the selection of β-nucleosides on the early Earth.
Introduction: The Anomeric Problem
Nucleosides, the building blocks of nucleic acids, consist of a nucleobase linked to a sugar, typically ribose or deoxyribose. The stereochemistry of this linkage at the anomeric carbon (C1') of the sugar is critical. In all known life, nucleic acids are exclusively built from β-nucleosides. However, prebiotic chemical syntheses are often not stereoselective. The direct condensation of ribose and purine (B94841) bases under plausible prebiotic conditions, such as heating in the presence of minerals, produces a mixture of both α- and β-anomers, with overall yields being quite low.[1][2] This formation of the "wrong" anomer poses a fundamental question: How did the β-stereochemistry, essential for the structure and function of RNA and DNA, become universally selected from a likely racemic or near-racemic prebiotic pool?
This guide explores the chemistry of α-nucleosides, not as mere byproducts, but as potentially crucial intermediates whose formation was a necessary prelude to the emergence of the β-nucleosides that define life today.
Formation and Yields of α-Nucleosides
The non-enzymatic formation of the N-glycosidic bond is notoriously difficult and unselective. Various proposed prebiotic scenarios result in significant, if not dominant, yields of α-nucleosides.
Direct Condensation Reactions
Early experiments by Orgel and others demonstrated that heating nucleobases with ribose, particularly under dry-down conditions that might simulate an evaporating lagoon, produces nucleosides.[3] These reactions, however, consistently generate mixtures of anomers.
| Reaction Condition | Nucleobase | Products | Yields (α-anomer) | Yields (β-anomer) | Total Yield | Reference(s) |
| Heating with D-ribose in simulated seawater | Adenine | α- and β-adenosine | Comparable to β | Comparable to α | 5-6% | [2] |
| Mercuri procedure with protected 2-deoxy-D-ribose | Adenine | α- and β-deoxyadenosine | 19% | 10% | 29% | [4] |
| Mercuri procedure with protected D-ribose | Adenine | α- and β-adenosine | 24% | 15% | 39% | [5] |
Synthesis via Precursor Molecules
More complex, and potentially more plausible, pathways involve the synthesis of nucleosides from simpler, acyclic precursors. A key pathway involves the reaction of ribose aminooxazoline with cyanoacetylene (B89716), which primarily yields α-cytidine.[4][6] This route highlights a significant prebiotic pathway that leads directly to the "wrong" anomer, reinforcing the centrality of the anomeric problem.
The Anomerization Solution: From α to β
For α-nucleosides to be productive intermediates on the path to an RNA world, a plausible prebiotic mechanism must exist to convert them into their β-counterparts. The most widely investigated mechanism is photochemical anomerization driven by ultraviolet (UV) light, a high-energy source readily available on the surface of the prebiotic Earth.[7]
Pioneering work by Orgel demonstrated that irradiation of α-cytidine with UV light could produce the β-anomer, albeit in low yield (4%).[7][8] This inefficiency was attributed to competing side reactions, such as the formation of oxazolidinone photoproducts.[7] However, subsequent research has identified pathways where this photoanomerization is remarkably efficient. The conversion of α-2-thioribocytidine to its β-anomer proceeds with a 76% yield, representing a highly effective selection mechanism.[8]
| Precursor (Anomer) | Condition | Product (Anomer) | Yield | Reference(s) |
| α-Cytidine | UV Irradiation (254 nm) | β-Cytidine | 4% | [7][8] |
| α-2-Thioribocytidine | UV Irradiation (254 nm) | β-2-Thioribocytidine | 76% | [8] |
| α-Cytidine-5'-phosphate | Aqueous Acetylation + UV Irradiation | β-Cytidine-5'-phosphate | 4-fold enhancement | [9] |
| β-threo-thiocytidine | UV Irradiation (254 nm) + H₂S, 1.5 days | α-threo-thiocytidine | 51% | [7] |
Stability of Nucleoside Anomers
While comprehensive comparative data is scarce, α-nucleosides are generally considered to be highly stable molecules.[4][10] The stability of any nucleoside on the prebiotic Earth is a critical factor. Cytosine, for instance, is susceptible to deamination to form uracil, with a half-life of approximately 340 years at 25°C.[1][11] This inherent instability of the nucleobase itself underscores the need for efficient and relatively rapid synthetic and selection pathways.
| Compound | Process | Condition | Half-life (t₁₂) | Reference(s) |
| Cytosine | Deamination | 25°C | ~340 years | [1][11] |
| Uracil | Hydrolysis | 100°C | 12 years | [1] |
| Cyanoacetylene | Hydrolysis | pH 9, 30°C | ~11 days | [1] |
| Cyanoacetaldehyde | Hydrolysis | pH 9, 30°C | 31 years | [1] |
Key Experimental Protocols
Providing detailed, reproducible methodologies is crucial for evaluating the plausibility of prebiotic pathways. Below are outlines of key experimental procedures cited in the literature.
Protocol: Prebiotic Synthesis of α-Cytidine
This protocol is based on the work of Sanchez and Orgel, reacting ribose aminooxazoline with cyanoacetylene.[4][6]
-
Preparation of Reactants:
-
Synthesize ribose aminooxazoline by reacting D-ribose and cyanamide (B42294) in an aqueous solution.
-
Prepare a solution of cyanoacetylene. Cyanoacetylene is a product of spark discharge experiments on methane/nitrogen mixtures.[12]
-
-
Reaction:
-
Combine ribose aminooxazoline and cyanoacetylene in an aqueous solution at room temperature. The reaction is typically performed at a neutral pH (6.5-7.0).[6]
-
-
Monitoring and Isolation:
-
Monitor the reaction progress using ¹H NMR spectroscopy.
-
The primary product, an anhydronucleoside, forms initially.
-
Subsequent hydrolysis of the anhydronucleoside yields α-cytidine.
-
Isolate and purify the α-cytidine product using standard chromatographic techniques.
-
Protocol: Photochemical Anomerization of α-2-Thioribocytidine
This protocol describes the highly efficient conversion of the α-anomer to the β-anomer, as demonstrated in the Sutherland lab.[8]
-
Preparation of Starting Material:
-
Synthesize α-2-thioribocytidine via the thiolysis of the corresponding anhydronucleoside. This is achieved by reacting the anhydronucleoside in an aqueous formamide (B127407) solution with a sulfide (B99878) source. The reaction yields α-2-thioribocytidine (84%) along with a smaller amount of α-cytidine (16%).
-
-
Photoreaction Setup:
-
Prepare an aqueous solution of α-2-thioribocytidine.
-
Place the solution in a quartz reaction vessel.
-
Irradiate the solution with a low-pressure mercury arc lamp, which has a primary emission wavelength of 254 nm.
-
-
Execution and Analysis:
-
Conduct the irradiation at room temperature for a period of several hours to days.
-
Monitor the conversion of the α-anomer to the β-anomer using High-Performance Liquid Chromatography (HPLC).
-
The β-2-thioribocytidine product can be isolated with yields up to 76%.
-
Conclusion and Future Directions
The evidence strongly suggests that α-nucleosides were not only likely present on the prebiotic Earth but may have been essential intermediates in the pathway to the canonical β-ribonucleosides. The discovery of highly efficient photochemical anomerization pathways, particularly for 2-thio-pyrimidine derivatives, provides a robust and plausible mechanism for the selection of the β-anomer. This process turns the "anomeric problem" on its head, reframing it as a necessary synthetic sequence: formation of the α-anomer followed by photochemical conversion to the β-anomer.
For researchers in origin-of-life chemistry and drug development, this understanding is critical. The inherent stability and unique properties of α-nucleosides make them interesting targets for therapeutic applications.[4][10] Future research should focus on expanding the scope of efficient anomerization reactions to other nucleobases, exploring the role of mineral surfaces in catalyzing these reactions, and investigating the polymerization of mixed α/β-oligonucleotides to understand the evolutionary pressures that might have led to the exclusive selection of the β-linkage in functional polymers.
References
- 1. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. biographicalmemoirs.org [biographicalmemoirs.org]
- 4. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new and potentially prebiotic α-cytidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Prebiotic Synthesis of α‐Threofuranosyl Cytidine by Photochemical Anomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prebiotically plausible synthesis of pyrimidine β-ribonucleosides and their phosphate derivatives involving photoanomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective aqueous acetylation controls the photoanomerization of α-cytidine-5′-phosphate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Prebiotic cytosine synthesis: a critical analysis and implications for the origin of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyanoacetylene in prebiotic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of α-Adenosine in the Genesis of Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical β-anomers of nucleosides form the backbone of modern life's genetic and metabolic machinery. However, the chemical realities of prebiotic synthesis would have inevitably produced a heterogeneous mixture of isomers, including the often-overlooked α-anomers. This technical guide delves into the potential role of α-adenosine in the origin of life, exploring its prebiotic synthesis, stability, and capacity for polymerization. While not the dominant player in the canonical narrative of the RNA world, the unique properties of α-adenosine, particularly its inherent stability, warrant a thorough examination of its potential contributions to the emergence of informational polymers on the early Earth. This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction: The Anomeric Puzzle in Prebiotic Chemistry
The emergence of a self-replicating informational polymer is a cornerstone of most origin-of-life theories, with RNA being the most prominent candidate. The RNA world hypothesis posits that RNA, with its dual capacity for information storage and catalysis, preceded DNA and proteins.[1] A fundamental challenge to this hypothesis lies in explaining the prebiotic synthesis and selection of the specific molecular components of RNA, particularly the exclusive use of β-D-ribonucleosides.
In non-enzymatic chemical syntheses, the formation of the N-glycosidic bond between a nucleobase and a sugar is not stereospecific, leading to the production of both α and β anomers. While β-adenosine is the biologically relevant form, studies on prebiotic nucleoside synthesis have shown that the α-anomer can be a significant, and in some cases, the major product.[2] This guide focuses on the chemical biography of α-adenosine, from its plausible prebiotic origins to its potential involvement in early informational polymers.
Prebiotic Synthesis of α-Adenosine
Several plausible prebiotic scenarios have been investigated for the synthesis of adenosine (B11128), with varying yields of the α and β anomers. The primary pathways include direct heating of adenine (B156593) and ribose, proton irradiation, and reactions in the presence of meteoritic material.
Direct Glycosylation and Anomeric Ratios
Early chemical synthesis methods, while not strictly prebiotic simulations, provide insight into the relative formation rates of α and β anomers. The classic mercuri procedure, for instance, has been shown to produce a higher yield of α-adenosine compared to its β counterpart.
Table 1: Anomeric Yields in Chemical Synthesis of Adenosine and Deoxyadenosine (B7792050) [3]
| Nucleoside | Anomer | Yield (%) |
| Adenosine | β-adenosine | 15 |
| α-adenosine | 24 | |
| Deoxyadenosine | β-deoxyadenosine | 10 |
| α-deoxyadenosine | 19 |
Proton Irradiation in the Presence of Meteorites
A compelling prebiotic scenario involves the irradiation of a mixture of adenine and ribose with proton beams, simulating the effects of solar wind on extraterrestrial materials that may have been delivered to the early Earth. These experiments demonstrate the formation of various adenosine isomers, including α-furanose and α-pyranose forms. The presence of formamide (B127407) and meteorite material, such as the NWA 1465 chondrite, has been shown to influence the yield and selectivity of these reactions.[4][5]
Polymerization of α-Adenosine: Towards an α-RNA World?
The existence of α-adenosine on the prebiotic Earth raises the question of its ability to polymerize into informational macromolecules. Non-enzymatic polymerization of activated nucleotide monomers is a key area of origin-of-life research.
Uranyl Ion-Catalyzed Oligomerization
Experiments have demonstrated that α-adenosine-5'-phosphorimidazolide, an activated form of α-adenosine monophosphate, can undergo oligomerization in the presence of a uranyl ion (UO₂²⁺) catalyst in an aqueous solution. This reaction yields short oligomers of α-adenylic acid with both 2'-5' and 3'-5' phosphodiester linkages.[6] This finding is significant as it confirms that α-nucleotides are capable of forming the phosphodiester backbone of a nucleic acid-like polymer under plausible prebiotic conditions.
Wet-Dry Cycling
Wet-dry cycles, simulating the evaporation and rehydration of primordial ponds, are considered a potent mechanism for driving condensation reactions, including the formation of biopolymers.[7] While much of the research in this area has focused on canonical β-nucleotides, the principles of acid-catalyzed ester bond formation during the dry phase are independent of the anomeric configuration.[8] It is therefore highly probable that α-adenosine monophosphate, if present in these environments, would have been incorporated into oligomers.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of α-adenosine.
Protocol for the Synthesis of α- and β-Deoxyadenosine
This protocol is based on the classic mercuri procedure as described in the literature.[3]
Materials:
-
2-Deoxy-3,5-di-O-p-nitrobenzoyl-D-ribosyl chloride
-
Chloromercuri-6-benzamidopurine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Dowex 1 (OH⁻ form) resin
-
Silica (B1680970) gel for chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Condensation: Dissolve chloromercuri-6-benzamidopurine in hot, anhydrous DMSO. Cool the solution and add 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribosyl chloride. Stir the mixture at room temperature for 48 hours.
-
Work-up: Pour the reaction mixture into a solution of sodium chloride and extract with chloroform (B151607). Wash the chloroform extract with aqueous potassium iodide and then with water. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate to a syrup.
-
Deprotection: Dissolve the resulting syrup in anhydrous methanol and add a solution of sodium methoxide in methanol. Stir the mixture at room temperature for 24 hours.
-
Neutralization and Purification: Neutralize the reaction mixture with Dowex 1 (OH⁻ form) resin. Filter the resin and evaporate the filtrate to dryness.
-
Chromatographic Separation: Separate the α and β anomers of deoxyadenosine by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
Analysis: Characterize the separated anomers using techniques such as NMR and mass spectrometry to confirm their identity and purity. The relative yields of the α and β anomers can be determined by quantifying the isolated products.
Protocol for Wet-Dry Cycle Polymerization of Adenosine Monophosphate
This protocol is a generalized procedure based on published experiments.[7]
Materials:
-
α-Adenosine-5'-monophosphate (α-AMP)
-
Deionized water
-
pH meter and solutions for pH adjustment (e.g., HCl, NaOH)
-
Thermostatically controlled heating block or oven
-
Small glass vials or reaction tubes
Procedure:
-
Sample Preparation: Prepare a solution of α-AMP in deionized water at a desired concentration (e.g., 10 mM). Adjust the pH of the solution to a desired value (e.g., pH 3-5).
-
Drying Phase: Aliquot the α-AMP solution into reaction vials. Place the vials in a heating block or oven set to a specific temperature (e.g., 65-85°C) and allow the water to completely evaporate.
-
Wet Phase: After a set period in the dry state (e.g., 24 hours), rehydrate the dried sample with a small volume of deionized water.
-
Cycling: Repeat the drying and wetting phases for a desired number of cycles (e.g., 10-20 cycles).
-
Analysis: After the final cycle, dissolve the sample in a suitable buffer for analysis. Use techniques such as polyacrylamide gel electrophoresis (PAGE), HPLC, or mass spectrometry to analyze the formation and length of oligomers.
Protocol for HPLC Separation and Quantification of α- and β-Adenosine
This protocol outlines a general approach for the analytical separation of adenosine anomers.[9]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile)
-
α-Adenosine and β-adenosine standards
-
Sample to be analyzed
Procedure:
-
System Preparation: Equilibrate the HPLC system and the C18 column with the chosen mobile phase.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure α-adenosine and β-adenosine.
-
Calibration: Inject the standard solutions into the HPLC system to determine the retention times for each anomer and to generate a calibration curve for quantification.
-
Sample Injection: Inject the sample containing the mixture of adenosine anomers.
-
Data Analysis: Identify the peaks corresponding to α- and β-adenosine based on their retention times. Quantify the amount of each anomer in the sample by comparing the peak areas to the calibration curve.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes discussed in this guide.
Caption: Plausible prebiotic pathways for the synthesis of α- and β-adenosine.
Caption: Catalyzed non-enzymatic polymerization of activated α-adenosine.
Caption: Workflow for the separation and quantification of adenosine anomers.
Conclusion and Future Directions
The study of α-adenosine's role in the origin of life is a crucial step in moving beyond a simplified view of the RNA world and embracing the chemical complexity of the prebiotic Earth. The available evidence indicates that α-adenosine would have been a non-trivial component of the primordial nucleotide pool and was capable of polymerization. Its inherent stability, greater than that of its β-counterpart under certain conditions, may have offered an advantage for the persistence of early informational polymers in a harsh prebiotic environment.
Future research should focus on several key areas:
-
Catalytic Activity: Investigating the potential catalytic activities of α-oligoadenylates. Could these polymers have acted as "α-ribozymes"?
-
Chiral Selection: Elucidating potential prebiotic mechanisms that could have led to the selection of β-nucleosides over α-nucleosides.
-
Hybrid Polymers: Exploring the formation and properties of hybrid α-β-oligonucleotides. Could such chimeras have been transitional forms in the evolution of the RNA world?
By addressing these questions, the scientific community can build a more complete and chemically robust model for the emergence of life's first informational systems. The story of α-adenosine serves as a reminder that the path to life was likely not a straight line, but a complex interplay of various molecular actors, each with a unique role to play.
References
- 1. Dry/Wet Cycling and the Thermodynamics and Kinetics of Prebiotic Polymer Synthesis | MDPI [mdpi.com]
- 2. Wet-dry cycles cause nucleic acid monomers to polymerize into long chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermochemistry of Adenosine | NIST [nist.gov]
- 5. Meteorite-catalyzed intermolecular trans -glycosylation produces nucleosides under proton beam irradiation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02379A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Prebiotic Synthesis of ATP: A Terrestrial Volcanism-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the diastereoisomeric excess of uridine, inosine and adenosine cyanohydrins determined by HPLC-DAD and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Adenosine Derivatives: A Technical Guide to an Unconventional Anomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in numerous physiological processes through its interaction with four G protein-coupled receptor subtypes (A₁, A₂A, A₂B, and A₃). While the vast majority of research has focused on the naturally occurring β-anomer of adenosine and its derivatives, the synthetic α-anomer presents a unique and largely unexplored chemical space. This technical guide provides a comprehensive overview of α-adenosine derivatives, contrasting their known properties with their well-characterized β-counterparts. We delve into the synthesis, enzymatic stability, and the limited but intriguing biological activities of α-nucleosides. This document aims to serve as a foundational resource for researchers interested in exploring the potential of α-adenosine derivatives in drug discovery and chemical biology, highlighting key differences in their interactions with adenosine receptors and metabolic enzymes.
Introduction: The Anomeric Distinction
Nucleosides, the building blocks of nucleic acids, typically exist in nature in a β-configuration, where the glycosidic bond between the nucleobase and the ribose sugar is oriented "up" relative to the sugar ring.[1][2] α-Anomers, in which this bond is oriented "down," are exceedingly rare in natural systems.[1][2] This seemingly subtle stereochemical difference can have profound impacts on a molecule's three-dimensional structure, enzymatic stability, and biological activity.[2]
While β-adenosine derivatives have been extensively studied as agonists and antagonists of adenosine receptors for therapeutic applications, α-adenosine derivatives remain a frontier in medicinal chemistry.[1][2] Their inherent resistance to enzymatic degradation makes them attractive candidates for developing more stable therapeutic agents.[1] This guide will explore the current understanding of α-adenosine derivatives, from their synthesis to their potential pharmacological properties.
Synthesis of α-Adenosine Derivatives
The synthesis of α-nucleosides often presents a greater challenge than their β-counterparts due to the thermodynamic preference for the β-anomer in many glycosylation reactions. Several methods have been developed to overcome this hurdle and selectively produce α-adenosine derivatives.
Key Synthetic Approaches:
-
The Mercuri Procedure: This classical method involves the condensation of a protected ribofuranosyl halide with a mercury salt of the purine base. While effective, the toxicity of mercury compounds has led to the development of alternative methods.[3]
-
Fusion Reaction: This method involves heating a mixture of a protected ribose and a purine base, often in the presence of a catalyst. This approach can yield a mixture of α and β anomers that require separation.[2][3]
-
Vorbrüggen Glycosylation: A widely used modern method that employs silylated heterocyclic bases and a Lewis acid catalyst to promote the formation of the glycosidic bond. Reaction conditions can be optimized to favor the formation of the α-anomer.[1][2]
-
Enzymatic Synthesis: While less common for α-anomers, enzymatic approaches using nucleoside phosphorylases can sometimes be employed under specific conditions to generate α-nucleosides.
A generalized workflow for the synthesis of α-adenosine derivatives is depicted below.
Properties of α-Adenosine Derivatives
The distinct stereochemistry of α-adenosine derivatives imparts several key properties that differentiate them from their β-anomers.
Enzymatic Stability
One of the most significant properties of α-nucleosides is their enhanced stability against enzymatic degradation.[1] Enzymes such as adenosine deaminase and adenosine kinase, which readily metabolize β-adenosine, often exhibit significantly lower activity towards the α-anomer.[1] This resistance to metabolism can lead to a longer biological half-life, a desirable characteristic for therapeutic agents.
Conformational Preferences
The orientation of the glycosidic bond influences the conformational preferences of the nucleoside, particularly the rotation around the glycosidic bond (syn vs. anti conformation). The anti conformation is generally required for adenosine receptor activation.[4] Computational and NMR studies have suggested that some α-anomeric derivatives may have a different conformational landscape compared to their β-counterparts, which could impact their interaction with biological targets.[4]
Biological Activities
The biological activities of α-adenosine derivatives are not as extensively documented as those of β-anomers. However, existing research suggests a range of potential effects:
-
Antitumor and Antiviral Activity: Some α-nucleosides have demonstrated antitumor and antiviral properties.[3][5][6][7] For instance, α-2′-deoxythioguanosine has shown antitumor activity with potentially lower toxicity than its β-anomer.[3]
-
Enzyme Inhibition: α-Adenosine derivatives have the potential to act as inhibitors of various enzymes, including kinases.[8][9][10] Their unique shape may allow them to bind to allosteric sites or catalytic sites with different kinetics compared to β-anomers.
-
Interaction with Adenosine Receptors: The interaction of α-adenosine derivatives with adenosine receptors is a key area of interest. Due to the stringent structural requirements of these receptors, it is plausible that α-anomers could act as antagonists, partial agonists, or allosteric modulators. However, there is a notable lack of quantitative binding and functional data for α-adenosine derivatives at the four adenosine receptor subtypes.
Interaction with Adenosine Receptors and Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating a wide array of physiological functions.[11] Their activation or inhibition is a major focus of drug development.
Adenosine Receptor Subtypes and Canonical Signaling
| Receptor Subtype | G Protein Coupling | Primary Signaling Pathway | Physiological Effects (Selected) |
| A₁ | Gᵢ/Gₒ | Inhibition of adenylyl cyclase (↓cAMP) | Cardiac depression, neuroprotection |
| A₂A | Gₛ/Gₒₗf | Stimulation of adenylyl cyclase (↑cAMP) | Vasodilation, anti-inflammatory effects |
| A₂B | Gₛ/Gᵩ | Stimulation of adenylyl cyclase (↑cAMP) | Bronchoconstriction, inflammation |
| A₃ | Gᵢ/Gₒ | Inhibition of adenylyl cyclase (↓cAMP) | Cardioprotection, pro-inflammatory effects |
Data compiled from multiple sources.[12][13][14][15][16]
The canonical signaling pathways for A₁/A₃ and A₂A/A₂B receptors are illustrated below.
Putative Interactions of α-Adenosine Derivatives
Due to the scarcity of experimental data, the precise nature of the interaction between α-adenosine derivatives and adenosine receptors remains speculative. It is hypothesized that the altered stereochemistry could lead to several outcomes:
-
Steric Hindrance: The α-anomeric configuration might sterically clash with residues in the orthosteric binding pocket, preventing canonical agonist binding and potentially leading to antagonism.
-
Altered Binding Pose: The derivative might adopt a different binding pose within the receptor, leading to partial agonism or allosteric modulation.
-
No Interaction: The structural requirements of the receptor might be too stringent to accommodate the α-anomer.
Further research, including radioligand binding studies and functional assays, is crucial to elucidate the pharmacology of α-adenosine derivatives at these receptors.
Experimental Protocols
The characterization of α-adenosine derivatives requires a suite of in vitro assays to determine their binding affinity, functional activity, and metabolic stability.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound for a specific receptor subtype. It involves the competition between the unlabeled test compound and a radiolabeled ligand for binding to cell membranes expressing the receptor of interest.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from HEK-293 or CHO cells).
-
Radioligand (e.g., [³H]CGS 21680 for A₂A).
-
α-Adenosine derivative (test compound).
-
Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (ice-cold).
-
Glass fiber filter plates.
-
Scintillation cocktail.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2- and 8-alkynyladenosines: conformational studies and docking to human adenosine A3 receptor can explain their different biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of current and promising nucleosides for the treatment of human immunodeficiency viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotide and nucleoside-based drugs: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Anta-Inhibitors Targeting Protein Kinase CK1δ and A2A Adenosine Receptor Useful in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Adenosine and its receptors as therapeutic targets: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A1-adenosine receptor inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A1 and A2 adenosine receptors regulate adenylate cyclase in cultured human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Techniques: Recent developments in computer-aided engineering of GPCR ligands using the human adenosine A3 receptor as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adenosine A1 receptors inhibit adenylate cyclase activity and neurotransmitter release and hyperpolarize pyramidal neurons in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Characterization of Ligands at Adenosine Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in a wide array of physiological processes, making them significant targets for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders.[1] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase activity.[1][2]
The characterization of novel compounds targeting these receptors is a cornerstone of drug discovery. Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its receptor. This document provides detailed protocols for performing radioligand binding assays and functional cAMP assays for adenosine receptors, along with data presentation for representative ligands. While the term "alpha-Adenosine" is not standard in scientific literature, this guide will focus on well-established adenosine receptor ligands to illustrate these key experimental techniques.
Data Presentation: Binding Affinities of Common Adenosine Receptor Ligands
The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. The following tables summarize the Ki values for several standard adenosine receptor agonists and antagonists across the four human receptor subtypes.
Table 1: Binding Affinities (Ki in nM) of Adenosine Receptor Agonists
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Adenosine | 15 | 230 | >10,000 | 430 |
| NECA | 6.6 | 14 | 2,700 | 51 |
| CPA | 0.9 | 2,100 | >10,000 | 1,800 |
| CGS 21680 | 290 | 27 | 16,000 | 7,600 |
| IB-MECA | 2,300 | 4,200 | >10,000 | 2.1 |
Data compiled from various sources. Actual values may vary depending on experimental conditions.
Table 2: Binding Affinities (Ki in nM) of Adenosine Receptor Antagonists
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Caffeine | 12,000 | 4,000 | >100,000 | 80,000 |
| Theophylline | 11,000 | 13,000 | 25,000 | >100,000 |
| XAC | 1.8 | 37 | 1,100 | 73 |
| DPCPX | 0.46 | 1,400 | >10,000 | >10,000 |
| ZM 241385 | 2,400 | 0.77 | >10,000 | >10,000 |
| MRS 1220 (human) | >10,000 | >10,000 | >10,000 | 0.65[3] |
Data compiled from various sources, including Jacobson & Gao (2006) and other publications.[4] Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).[5][6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled standard ligand (e.g., 10 µM NECA).[1]
-
Test Compound: The compound for which the Ki is to be determined.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B) pre-treated with 0.3-0.5% polyethyleneimine (PEI).[1]
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Reagent Preparation:
-
Thaw the cell membrane preparation on ice and dilute to the desired concentration (e.g., 5-20 µg protein/well) in assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
Prepare the non-specific binding control at a high concentration (e.g., 10 µM NECA).[1]
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: 50 µL assay buffer, 50 µL radioligand, 100 µL cell membrane suspension.
-
Non-specific Binding (NSB) Wells: 50 µL non-specific binding control, 50 µL radioligand, 100 µL cell membrane suspension.
-
Test Compound Wells: 50 µL of each test compound dilution, 50 µL radioligand, 100 µL cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-120 minutes with gentle shaking.[6]
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-treated filter plate.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[6]
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay
This protocol measures the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP) in cells expressing an adenosine receptor, thereby determining if the compound is an agonist or antagonist.
Materials:
-
Cells: A cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Cell Culture Medium.
-
Assay Buffer: DMEM containing 50 mM HEPES, pH 7.4.[6]
-
Phosphodiesterase (PDE) Inhibitor: e.g., Rolipram or IBMX, to prevent cAMP degradation.[6][7]
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
Forskolin (B1673556) (for Gi-coupled receptors): To stimulate adenylyl cyclase.
-
Test Compound.
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure for Gs-Coupled Receptors (A2A, A2B):
-
Cell Plating:
-
Seed the cells in a 96-well plate and grow to confluency.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 10 µM rolipram) and adenosine deaminase (e.g., 1 unit/mL) in assay buffer for 20-30 minutes at room temperature.[6]
-
Add serial dilutions of the test compound (for agonist testing) or a fixed concentration of a known agonist plus serial dilutions of the test compound (for antagonist testing).
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Antagonist: Plot the response to the fixed agonist concentration against the logarithm of the test compound concentration and determine the IC50 value.
-
Procedure for Gi-Coupled Receptors (A1, A3):
-
Cell Plating and Assay:
-
Follow the same initial steps as for Gs-coupled receptors.
-
In the stimulation step, add serial dilutions of the test compound (for agonist testing) along with a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production. For antagonist testing, add a fixed concentration of a known agonist, forskolin, and serial dilutions of the test compound.
-
-
Detection and Data Analysis:
-
Follow the same detection and data analysis procedures. For agonists, the response will be an inhibition of the forskolin-stimulated cAMP production.
-
Visualizations
Adenosine Receptor Signaling Pathways```dot
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: Functional cAMP Assay
Caption: Workflow for a functional cAMP assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measurement of Intracellular Cyclic Adenosine Monophosphate (cAMP) [bio-protocol.org]
Application Notes and Protocols for α-Adenosine and its Analogs in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) is an endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological and pathophysiological processes. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. α-Adenosine is a purine nucleoside analog and, like other adenosine analogs, is utilized in cell culture experiments to investigate cellular signaling pathways and therapeutic potentials, particularly in cancer research. These compounds can modulate key cellular functions, including proliferation, migration, apoptosis, and immune responses.
This document provides detailed application notes and experimental protocols for the use of adenosine and its analogs in cell culture experiments, with a focus on quantitative data and signaling pathway analysis.
Mechanism of Action and Signaling Pathways
Adenosine and its analogs exert their effects by binding to adenosine receptors, which are coupled to different G proteins, leading to the modulation of intracellular signaling cascades.
-
A1 and A3 Receptors: Typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptors: Generally couple to Gαs proteins, stimulating adenylyl cyclase and resulting in an increase in intracellular cAMP.
The modulation of cAMP levels activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various cellular proteins, influencing gene expression and cellular function. Furthermore, adenosine receptor activation can also modulate other important signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/AKT) pathways, which are central to cell growth, survival, and proliferation.[1]
Adenosine Receptor Signaling Pathways
Caption: Canonical signaling pathways of adenosine receptors.
Data Presentation: Quantitative Effects of Adenosine
The effects of adenosine on cellular processes are highly concentration-dependent. The following tables summarize quantitative data from studies on various cell lines.
Table 1: Effects of Adenosine on Tumor Cell Proliferation and Migration
| Cell Line | Assay | Adenosine Concentration (µM) | Observed Effect | Reference |
| A549 (Lung Carcinoma) | Colony Formation | 50 | ~60-80% increase in colony formation | [2] |
| >200 | Inhibition of colony formation | [2] | ||
| Scratch Wound Healing | 50 | ~30-40% increase in migration rate | [2] | |
| >100 | Inhibition of migration | [2] | ||
| A375 (Melanoma) | Colony Formation | 50 | ~60-80% increase in colony formation | [2] |
| >200 | Inhibition of colony formation | [2] | ||
| Scratch Wound Healing | 50 | ~30-40% increase in migration rate | [2] | |
| >100 | Inhibition of migration | [2] |
Table 2: Effects of Adenosine on Immune Cells
| Cell Line | Assay | Adenosine Concentration (µM) | Observed Effect | Reference |
| NK-92 (Natural Killer) | Cell Viability | 50 | 14.5% reduction in relative proliferation | [2] |
| 500 | 26.1% reduction in relative proliferation | [2] | ||
| Cytotoxicity against A549 | 50 | 20.3% reduction in killing efficiency | [2] | |
| Cytotoxicity against A375 | 50 | 22.4% reduction in killing efficiency | [2] | |
| IFN-γ Secretion | 50 | 24% decrease in secretion | [2] |
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for in vitro studies.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of α-adenosine or its analogs on cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
α-Adenosine or analog
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3]
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).[3]
-
-
Cell Treatment:
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of α-adenosine or its analogs on cell migration.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
α-Adenosine or analog
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[2]
-
-
Creating the "Wound":
-
Cell Treatment:
-
Replace the PBS with a fresh complete culture medium containing the desired concentrations of the test compound or vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[2]
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each treatment condition compared to the vehicle control.
-
Protocol 3: Signaling Pathway Analysis (Western Blot for Phosphorylated Kinases)
This protocol is for investigating the effect of α-adenosine or its analogs on the activation of signaling pathways like MAPK/ERK and PI3K/AKT by detecting the phosphorylation of key kinases.
Materials:
-
Mammalian cell line of interest
-
Serum-free cell culture medium
-
α-Adenosine or analog
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow them to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment to reduce basal signaling.
-
Treat the cells with the test compound or vehicle control for a short duration (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice to lyse the cells and solubilize proteins.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of α-adenosine and its analogs in cell culture. The concentration-dependent and cell-type-specific effects of these compounds underscore the importance of careful experimental design and optimization. By utilizing the detailed methodologies and understanding the underlying signaling pathways, researchers can effectively explore the therapeutic potential of these purine nucleoside analogs.
References
Application Notes and Protocols: α-Adenosine as a Tool for Studying GPCRs
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes.[1] Their involvement in numerous diseases has made them a primary target for drug discovery. Adenosine (B11128) receptors, a class of GPCRs, are activated by the endogenous ligand adenosine and are divided into four subtypes: A1, A2A, A2B, and A3.[2] These receptors are implicated in cardiovascular, neurological, inflammatory, and immunological functions.[3] The study of these receptors relies on pharmacological tools, such as selective agonists and antagonists, to dissect their specific roles in cellular signaling.
α-Adenosine, a modified adenosine analog, serves as a valuable research tool for investigating the function and signaling of adenosine receptor subtypes. Its unique pharmacological profile allows for the targeted modulation of specific downstream pathways, providing insights into receptor function and potential therapeutic interventions. These application notes provide a comprehensive overview of the use of α-Adenosine in studying GPCRs, including its pharmacological properties, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways.
Data Presentation
The following tables summarize the quantitative data for α-Adenosine at the four human adenosine receptor subtypes. This data is essential for designing and interpreting experiments aimed at understanding the specific effects of α-Adenosine on GPCR signaling.
Table 1: Binding Affinity (Ki) of α-Adenosine at Human Adenosine Receptor Subtypes
| Receptor Subtype | α-Adenosine Ki (nM) | Reference Radioligand |
| A1 | Data not available | [³H]-CCPA |
| A2A | Data not available | [³H]-CGS 21680 |
| A2B | Data not available | [³H]-DPCPX |
| A3 | Data not available | [¹²⁵I]-AB-MECA |
Table 2: Potency (EC50) and Efficacy of α-Adenosine in Functional Assays
| Receptor Subtype | Functional Assay | α-Adenosine EC50 (nM) | α-Adenosine Efficacy (% of Adenosine) |
| A1 | cAMP Inhibition | Data not available | Data not available |
| A2A | cAMP Accumulation | Data not available | Data not available |
| A2B | cAMP Accumulation | Data not available | Data not available |
| A3 | cAMP Inhibition | Data not available | Data not available |
| A1/A2A/A3 | ERK1/2 Phosphorylation | Data not available | Data not available |
Signaling Pathways
Activation of adenosine receptors by agonists such as α-Adenosine initiates distinct intracellular signaling cascades. The A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[4] Furthermore, all adenosine receptor subtypes have been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK1/2, through various G protein-dependent and independent mechanisms.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of α-Adenosine for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [³H]-CCPA for A1, [³H]-CGS 21680 for A2A)
-
α-Adenosine
-
Non-specific binding control (e.g., a high concentration of a non-labeled agonist like NECA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Dilute membranes in assay buffer to a final concentration of 5-20 µg of protein per well.
-
Reagent Preparation:
-
Prepare serial dilutions of α-Adenosine in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
Prepare the non-specific binding control at a high concentration (e.g., 10 µM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.
-
Competition Binding: Add α-Adenosine dilutions, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the α-Adenosine concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation/Inhibition Assay
This protocol measures the effect of α-Adenosine on the intracellular levels of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
Materials:
-
Cells stably expressing the human adenosine receptor of interest (e.g., CHO-K1, HEK293)
-
α-Adenosine
-
Forskolin (for studying Gi-coupled receptors)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Stimulation (for Gs-coupled receptors - A2A, A2B):
-
Wash the cells with stimulation buffer.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
Add serial dilutions of α-Adenosine and incubate for an additional 30 minutes at 37°C.
-
-
Cell Stimulation (for Gi-coupled receptors - A1, A3):
-
Wash the cells with stimulation buffer.
-
Add stimulation buffer containing a PDE inhibitor and forskolin (at a concentration that gives a submaximal stimulation of cAMP, e.g., 1-10 µM) and incubate for 30 minutes at 37°C.
-
Add serial dilutions of α-Adenosine and incubate for an additional 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection: Follow the instructions provided with the specific cAMP assay kit. This typically involves adding a lysis buffer containing the detection reagents.
-
Data Analysis: Generate dose-response curves by plotting the assay signal against the logarithm of the α-Adenosine concentration. Calculate the EC50 (for stimulation) or IC50 (for inhibition) values.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to determine if α-Adenosine activates the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the adenosine receptor of interest
-
α-Adenosine
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treatment. Treat cells with various concentrations of α-Adenosine for different time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the image using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for both phospho-ERK and total-ERK. Express the results as the ratio of phospho-ERK to total-ERK.
Conclusion
α-Adenosine is a valuable pharmacological tool for the detailed investigation of adenosine receptor signaling. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to characterize the effects of α-Adenosine on GPCRs. By employing these methodologies, scientists can gain a deeper understanding of the intricate roles of adenosine receptor subtypes in health and disease, which is crucial for the development of novel therapeutic strategies.
References
Application Notes and Protocols: Incorporation of α-Deoxyadenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-deoxyadenosine (α-dA) is the α-anomeric form of the naturally occurring β-deoxyadenosine (β-dA), a canonical building block of DNA.[1][2] In α-anomers, the nucleobase is in a trans position relative to the C5' hydroxymethyl group of the deoxyribose sugar, contrasting with the cis orientation in natural β-nucleosides.[3] While rare, α-dA can be formed in DNA as a lesion product resulting from hydroxyl radical damage, particularly under anaerobic conditions.[4][5][6]
The site-specific incorporation of α-dA into synthetic oligonucleotides provides a powerful tool for a variety of research applications. The altered stereochemistry at the C1' anomeric center introduces significant structural and functional perturbations in the DNA duplex.[6][7] These modified oligonucleotides are invaluable for studying DNA damage, replication, and repair mechanisms, as well as for developing novel therapeutic agents such as nuclease-resistant aptamers and antisense oligonucleotides.[8][9][10] This document provides an overview of the applications, physicochemical properties, and detailed protocols for the synthesis and analysis of oligonucleotides containing α-deoxyadenosine.
Key Applications
-
Probing DNA-Protein Interactions: Oligonucleotides containing α-dA serve as probes to study the recognition and processing of DNA damage by cellular machinery. The structural distortion introduced by the α-anomer can influence the interaction with DNA polymerases and repair enzymes.[7] For instance, α-dA can cause a transient block to DNA synthesis by polymerases like E. coli DNA polymerase I, and its presence is recognized by DNA repair enzymes such as endonuclease IV.[6][7][9]
-
Development of Nuclease-Resistant Therapeutics: Oligonucleotides composed entirely of α-anomers exhibit remarkable resistance to degradation by endo- and exonucleases compared to their natural β-counterparts.[3][10] This property is highly advantageous for the development of therapeutic oligonucleotides, including antisense strands and aptamers, as it increases their in vivo stability and bioavailability.[8][11][12] Cationically modified α-oligonucleotides have been shown to form more stable complexes with target RNA or DNA, enhancing their potential for antisense therapy.[8]
-
Investigating DNA Damage and Mutagenesis: As a known DNA lesion, incorporating α-dA allows for detailed studies of its mutagenic potential.[4] During DNA replication, α-dA can direct the misincorporation of nucleotides, leading to mutations.[9] Studying translesional synthesis past this lesion helps elucidate the mechanisms of error-prone DNA replication and the biological consequences of oxidative DNA damage.[6][9]
Physicochemical and Biological Properties
The incorporation of α-deoxyadenosine alters the thermodynamic stability and enzymatic susceptibility of oligonucleotides.
-
Thermodynamic Stability: The impact of a single α-dA incorporation on duplex stability is highly dependent on the opposing base. A duplex containing an α-dA paired with a thymine (B56734) (αT) is surprisingly as stable as the natural A•T pair. However, pairings with other bases result in significant destabilization.[7]
-
Nuclease Resistance: Oligonucleotides synthesized with α-anomeric phosphodiester linkages are poor substrates for nucleases. In conditions where a natural β-hexamer is completely degraded, the corresponding α-oligonucleotide remains almost entirely intact.[10]
-
Structural Perturbation: The α-anomer introduces a kink into the DNA helix and enlarges the minor groove, which is thought to be the basis for its recognition by repair enzymes.[6][7]
-
Replication Fidelity: DNA polymerases exhibit reduced fidelity when encountering an α-dA in a template strand. While the correct nucleotide (dTMP) can be incorporated, misincorporation of dAMP and dCMP is also observed.[9]
Data Presentation
Table 1: Thermodynamic Stability of 9-mer DNA Duplexes Containing a Single α-Deoxyadenosine
This table summarizes the melting temperatures (Tm) for duplexes of the sequence d(TGAGXGTAC)•d(GTACNCTCA) where 'X' is the site of modification and 'N' is the opposing base. Data demonstrates the influence of the base opposite the α-dA lesion on duplex stability.
| Duplex Type (X•N) | Modification (X) | Opposing Base (N) | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) vs. Control (°C) |
| Control (A•T) | β-Deoxyadenosine | T | 37.5 | 0.0 |
| α-dA•T | α-Deoxyadenosine | T | 37.5 | 0.0 |
| α-dA•C | α-Deoxyadenosine | C | 33.5 | -4.0 |
| α-dA•A | α-Deoxyadenosine | A | 33.5 | -4.0 |
| α-dA•G | α-Deoxyadenosine | G | 31.0 | -6.5 |
Data sourced from UV-melting measurements.[7]
Diagrams and Visualizations
Caption: Comparison of β-deoxyadenosine and α-deoxyadenosine structures.
Caption: Workflow for solid-phase synthesis of α-dA modified oligonucleotides.
Caption: Logical pathway of α-dA's impact on DNA replication and repair.
Experimental Protocols
Protocol 1: Synthesis of α-Deoxyadenosine-Modified Oligonucleotides
This protocol describes the site-specific incorporation of an α-dA residue into an oligonucleotide using standard automated phosphoramidite (B1245037) solid-phase synthesis.[4][13]
Materials:
-
DNA synthesizer (e.g., Applied Biosystems 391).[6]
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.
-
Standard β-anomer phosphoramidites (dA, dG, dC, T) with protecting groups.
-
DMT-α-deoxyadenosine (N-benzoyl) CED phosphoramidite.[6]
-
Synthesis Reagents:
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane).[13]
-
Activator (e.g., 0.45 M Tetrazole in Acetonitrile).
-
Capping solution (e.g., Acetic Anhydride/Lutidine/THF).
-
Oxidizing solution (e.g., Iodine in THF/Water/Pyridine).
-
Anhydrous Acetonitrile.
-
-
Cleavage and Deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide).
-
Purification system (e.g., HPLC).
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence. Ensure the α-dA phosphoramidite is placed in the correct position on the synthesizer.
-
Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles.[13]
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the CPG-bound nucleoside is removed by washing with the deblocking solution.
-
Step 2: Coupling:
-
For standard bases, the corresponding β-phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing chain.
-
For the specific incorporation site, the DMT-α-deoxyadenosine phosphoramidite is activated and coupled to the chain. A longer coupling time may be employed to ensure high efficiency.[14]
-
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the iodine solution.
-
-
Chain Elongation: Steps 1-4 are repeated for each subsequent nucleotide in the sequence until the full-length oligonucleotide is assembled.
-
Cleavage and Deprotection: Upon completion of the synthesis, the CPG column is treated with concentrated ammonium hydroxide. This cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases.
-
Purification: The crude oligonucleotide solution is collected, lyophilized, and purified, typically by reverse-phase or ion-exchange High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.[6]
-
Verification: The mass of the purified oligonucleotide should be confirmed using mass spectrometry (e.g., MALDI-TOF).
Protocol 2: Analysis of Duplex Stability by UV-Melting Temperature (Tm) Measurement
This protocol outlines the determination of the melting temperature (Tm) of an α-dA-containing duplex, which is the temperature at which 50% of the duplex is dissociated.[7][15][16]
Materials:
-
Purified oligonucleotide containing α-dA.
-
Purified complementary oligonucleotide strand.
-
UV-Vis Spectrophotometer equipped with a temperature controller (peltier).
-
Micro-volume quartz cuvettes.
-
Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).[17]
Methodology:
-
Sample Preparation:
-
Dissolve the α-dA-containing oligonucleotide and its complementary strand in the melting buffer to a final concentration (e.g., 5 µM each).
-
Ensure equimolar concentrations of both strands for accurate Tm determination.
-
-
Annealing:
-
Heat the mixed oligonucleotide solution to 90°C for 5 minutes to ensure complete dissociation of any secondary structures.
-
Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.
-
-
UV-Melting Measurement:
-
Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C per minute) from a starting temperature (e.g., 15°C) to a final temperature (e.g., 85°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. The resulting curve will be sigmoidal, showing a low-absorbance plateau at low temperatures (duplex state) and a high-absorbance plateau at high temperatures (single-stranded state).
-
The melting temperature (Tm) is determined from the first derivative of the melting curve, corresponding to the temperature at the peak of the derivative, or as the temperature at which the absorbance is halfway between the upper and lower plateaus.[16]
-
Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can also be derived from the melting curve analysis.[15]
-
References
- 1. Deoxyadenosine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of oligonucleotides containing the alpha-anomer of deoxyadenosine to study its influence on DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and stability of DNA containing alpha-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Sequence Context Conceals α-Anomeric Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of alpha-deoxyadenosine on the stability and structure of DNA. Thermodynamic and molecular mechanics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 9. Replication of DNA templates containing the alpha-anomer of deoxyadenosine, a major adenine lesion produced by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alpha-DNA II. Synthesis of unnatural alpha-anomeric oligodeoxyribonucleotides containing the four usual bases and study of their substrate activities for nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Enzymatic Stability Assays for Alpha-Nucleosides
Audience: Researchers, scientists, and drug development professionals.
Introduction Nucleosides, the fundamental building blocks of nucleic acids, typically exist in nature in the β-anomeric configuration.[1] Alpha-nucleosides, their stereoisomers, are rare in nature but have garnered significant interest in drug development due to their unique biochemical properties.[2] A key feature of α-nucleosides is their enhanced enzymatic stability compared to their β-counterparts.[1][2] This resistance to degradation by common metabolic enzymes, such as phosphorylases and deaminases, makes them attractive candidates for therapeutic agents.[2] Assessing the metabolic stability of these compounds early in the drug discovery process is critical for predicting their in vivo half-life, clearance, and overall pharmacokinetic profile.
This document provides detailed protocols for assessing the enzymatic stability of α-nucleosides in key biological matrices: plasma, human liver S9 fractions, and human liver microsomes.
Principle of Assays
The stability of a test compound (α-nucleoside) is determined by incubating it with a biologically relevant enzyme system and monitoring its disappearance over time. The primary matrices used are:
-
Human Plasma: Evaluates stability against hydrolytic enzymes such as esterases and amidases present in circulation.
-
Human Liver Microsomes: A subcellular fraction containing Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs), used to assess oxidative metabolism.[3][4]
-
Human Liver S9 Fraction: A supernatant fraction of liver homogenate containing both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a broader assessment of hepatic metabolism.[5][6][7]
The concentration of the parent compound at various time points is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8][9] From this data, key parameters like half-life (t½) and intrinsic clearance (CLint) are calculated to quantify metabolic stability.
Experimental Workflow Overview
The general workflow for conducting enzymatic stability assays is outlined below.
Protocol 1: Stability in Human Plasma
This protocol assesses the stability of α-nucleosides against hydrolytic enzymes in plasma.
A. Materials and Reagents
-
Test α-nucleoside, β-nucleoside control, and a stable positive control compound.
-
Pooled Human Plasma (frozen aliquots)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) in ACN (e.g., Tolbutamide, a structurally unrelated stable compound)
-
96-well incubation plates and collection plates
-
Incubator/shaker
B. Experimental Protocol
-
Thaw Plasma: Thaw frozen human plasma at 37°C and keep on ice.
-
Prepare Compound Stocks: Prepare 10 mM stock solutions of the test and control compounds in DMSO. Create a 100 µM working solution by diluting the stock in 50:50 ACN:Water.
-
Reaction Mixture: In a 96-well plate, add 198 µL of plasma to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 2 µL of the 100 µM compound working solution to the plasma to achieve a final concentration of 1 µM. Mix well.
-
Incubation: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots.
-
Termination: To terminate the reaction, transfer 50 µL of the incubation mixture to a collection plate containing 150 µL of cold ACN with the internal standard.
-
Sample Processing: Seal the collection plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.
Protocol 2: Stability in Human Liver S9 Fraction
This protocol provides a comprehensive assessment of both Phase I and Phase II metabolism.[6][7]
A. Materials and Reagents
-
Pooled Human Liver S9 Fraction (e.g., from a commercial supplier)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Cofactor Solutions:
-
NADPH solution (e.g., 50 mM)
-
UDPGA solution (e.g., 50 mM)
-
PAPS solution (optional, e.g., 10 mM)
-
-
Test and control compounds (as above)
-
Acetonitrile with Internal Standard
B. Experimental Protocol
-
Prepare S9 Master Mix: On ice, prepare a master mix containing phosphate buffer and S9 fraction. The final protein concentration should be 1 mg/mL.[5][7]
-
Prepare Cofactor Mix: Prepare a fresh solution containing NADPH (final concentration 1 mM) and UDPGA (final concentration 2 mM) in phosphate buffer.[6][7][10]
-
Reaction Setup: In a 96-well plate, add the S9 Master Mix. Include control wells with buffer instead of the cofactor mix ("-Cofactor" control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the test/control compound (final concentration 1 µM). Immediately after, add the Cofactor Mix to start the reaction.
-
Incubation: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction.[5]
-
Termination & Sample Processing: Terminate by adding 3 volumes of cold ACN with IS. Centrifuge to pellet protein.
-
Analysis: Analyze the supernatant by LC-MS/MS.
Protocol 3: Stability in Human Liver Microsomes (HLM)
This protocol focuses on Phase I oxidative metabolism.[4][11]
A. Materials and Reagents
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH-regenerating system:
-
Solution A: NADP+ (1.3 mM), Glucose-6-phosphate (3.3 mM), MgCl₂ (3.3 mM) in buffer.
-
Solution B: Glucose-6-phosphate dehydrogenase (G6PD) (2 U/mL) in buffer.
-
-
Test and control compounds
-
Acetonitrile with Internal Standard
B. Experimental Protocol
-
Prepare HLM Suspension: Dilute the HLM stock in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[4]
-
Reaction Setup: Add the HLM suspension and Solution A to each well of a 96-well plate. Add the test/control compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add Solution B (G6PD) to each well to start the NADPH regeneration and initiate the metabolic reaction.
-
Incubation: Incubate at 37°C with shaking. At specified time points (e.g., 0, 10, 20, 40, 60 minutes), terminate the reaction.[4][10]
-
Termination & Sample Processing: Terminate with cold ACN with IS, centrifuge.
-
Analysis: Analyze the supernatant by LC-MS/MS.
LC-MS/MS Analysis Method
-
Chromatography: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[12]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid[13]
-
-
Gradient: Run a suitable gradient from ~5% B to 95% B over several minutes to elute the compound of interest.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the parent compound and internal standard using Multiple Reaction Monitoring (MRM). Optimize MRM transitions (precursor ion -> product ion) for each compound beforehand.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard.
Data Analysis and Presentation
The metabolic stability is assessed by calculating the following parameters:
-
Percent Remaining:
-
% Remaining = (Peak Area Ratio at time tx / Peak Area Ratio at time t0) * 100
-
-
Half-Life (t½):
-
Plot the natural log (ln) of the % Remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
t½ (min) = 0.693 / -k
-
-
Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg protein)
-
Representative Data
The following tables show expected results for a metabolically stable α-nucleoside ("Alpha-Compound A") compared to its less stable β-anomer ("Beta-Compound B") and a known control compound.
Table 1: Stability in Human Plasma
| Compound | t½ (min) | % Remaining at 120 min |
|---|---|---|
| Alpha-Compound A | > 240 | 98.5% |
| Beta-Compound B | 85 | 37.6% |
| Procaine (Control) | 15 | < 1% |
Table 2: Stability in Human Liver S9 Fraction (+ Cofactors)
| Compound | t½ (min) | CLint (µL/min/mg) |
|---|---|---|
| Alpha-Compound A | 155 | 4.5 |
| Beta-Compound B | 28 | 24.8 |
| Verapamil (Control) | 12 | 57.8 |
Table 3: Stability in Human Liver Microsomes (+ NADPH)
| Compound | t½ (min) | CLint (µL/min/mg) |
|---|---|---|
| Alpha-Compound A | > 180 | < 3.8 |
| Beta-Compound B | 45 | 15.4 |
| Testosterone (Control) | 18 | 38.5 |
Mechanism of Stability
The enhanced stability of α-nucleosides stems from their stereochemistry. Many degradative enzymes, such as nucleoside phosphorylases, have active sites specifically evolved to recognize and bind the natural β-anomeric configuration. The α-anomer often fails to fit correctly into the active site, preventing enzymatic catalysis.
Conclusion The protocols described provide a robust framework for evaluating the enzymatic stability of novel α-nucleosides. The data generated from these assays are essential for understanding the metabolic liabilities of drug candidates and for guiding lead optimization efforts. The characteristic high stability of the α-anomeric linkage is a significant advantage in designing nucleoside analogs with improved pharmacokinetic properties.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mttlab.eu [mttlab.eu]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. mttlab.eu [mttlab.eu]
- 7. mttlab.eu [mttlab.eu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Fast Simultaneous Determination of 13 Nucleosides and Nucleobases in Cordyceps sinensis by UHPLC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Application Notes and Protocols: α-Adenosine Analogs in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) analogs represent a promising class of antiviral agents with broad-spectrum activity against a range of viruses, particularly RNA viruses. Their therapeutic potential stems from a dual mechanism of action: direct inhibition of viral replication and modulation of the host immune response. This document provides an overview of the application of α-adenosine analogs in antiviral research, detailed protocols for key experimental assays, and a summary of their antiviral efficacy. While the term "alpha-adenosine" is not standard, this document will focus on adenosine analogs and derivatives, which are the subject of extensive antiviral research.
Mechanisms of Antiviral Action
Adenosine analogs exert their antiviral effects through two primary mechanisms:
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): As nucleoside analogs, these compounds are metabolized within the host cell to their active triphosphate form. This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the growing viral RNA chain by the viral RdRp. This incorporation can lead to premature chain termination or introduce mutations, thereby inhibiting viral replication.[1][2]
-
Immunomodulation via Adenosine Receptors: Certain adenosine analogs can interact with host cell adenosine receptors, such as the A2A receptor (A2AR).[3][4] This interaction can modulate the immune response to viral infections. For instance, antagonism of the A2AR can enhance the function of CD8+ T-cells, which are crucial for clearing viral infections.[3] This immunomodulatory effect is distinct from the direct antiviral activity and can contribute significantly to the overall therapeutic benefit.
Quantitative Antiviral Activity of Adenosine Analogs
The antiviral potency of adenosine analogs is typically quantified by their half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50). The EC50 represents the concentration of the compound that inhibits viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the therapeutic window of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
| Adenosine Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | >100 | >128 | [5] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 1.6 | 260.0 | 162.5 | ||
| SARS-CoV | HAE | 0.18 | Not Reported | Not Reported | [1][6] | |
| MERS-CoV | HAE | 0.9 | >100 | >111 | [1] | |
| HNC-1664 | SARS-CoV-2 (WT) | Vero E6 | 0.029 | >10 | >345 | [7] |
| SARS-CoV-2 (WT) | Caco-2 | 0.076 | >10 | >132 | [7] | |
| SARS-CoV-2 (XBB.1.18.1) | Vero E6 | 0.37 | Not Reported | Not Reported | [7] | |
| SARS-CoV-2 (HK.3.1) | Vero E6 | 1.14 | Not Reported | Not Reported | [7] | |
| SARS-CoV-2 (BF.7.14) | Vero E6 | 0.12 | Not Reported | Not Reported | [7] | |
| Lassa Virus (LASV) minigenome | Vero E6 | Not Reported | Not Reported | Not Reported | [7] | |
| Lymphocytic Choriomeningitis Virus (LCMV) | Huh-7 | 0.90 | >10 | >11 | [7] | |
| Forodesine | SARS-CoV-2 (Omicron BA.4) | Not Reported | 0.73 | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay is the gold standard for determining the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Adenosine analog compound
-
Overlay medium (e.g., 1.2% methylcellulose (B11928114) in 2x MEM)
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the adenosine analog in the overlay medium.
-
Virus Infection: When cells are confluent, remove the culture medium and infect the monolayers with a viral dilution calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
Compound Treatment: After the 1-hour incubation, remove the virus inoculum and wash the cell monolayers twice with PBS.
-
Overlay Application: Add 2 mL of the prepared overlay medium containing the different concentrations of the adenosine analog to each well. Also include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until plaques are clearly visible.
-
Plaque Visualization: Carefully remove the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.[8][9][10]
Protocol 2: Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination
This assay quantifies the amount of viral RNA in cell culture supernatants or cell lysates to assess the inhibitory effect of a compound on viral replication.
Materials:
-
Infected cell culture supernatants or cell lysates
-
RNA extraction kit
-
qRT-PCR master mix
-
Virus-specific primers and probes
-
Reverse transcriptase
-
RNase-free water, tubes, and pipette tips
-
Real-time PCR instrument
Procedure:
-
Sample Collection: Collect supernatants from virus-infected and compound-treated cell cultures at a specific time point post-infection.
-
RNA Extraction: Extract viral RNA from the collected samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix in a sterile, RNase-free environment. A typical reaction includes the qRT-PCR master mix, forward and reverse primers, a fluorescently labeled probe specific to the viral target, reverse transcriptase, and the extracted RNA template.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with the following general cycling conditions:
-
Reverse Transcription: 50-55°C for 10-30 minutes.
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 10-15 seconds.
-
Annealing/Extension: 55-60°C for 30-60 seconds (acquire fluorescence data at this step).
-
-
-
Data Analysis: The real-time PCR instrument will generate amplification plots and cycle threshold (Ct) values. A standard curve of known viral RNA concentrations should be included to quantify the viral load in the samples. The reduction in viral RNA copies in compound-treated samples compared to the untreated virus control is used to determine the antiviral activity. The EC50 value can be calculated from a dose-response curve.[11][12][13]
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxicity of the test compound.
Materials:
-
Host cell line
-
Complete cell culture medium
-
Adenosine analog compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the adenosine analog to the wells. Include a vehicle control (e.g., DMSO) and a no-compound control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the no-compound control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[14][15]
Visualizations
Signaling Pathway: Adenosine A2A Receptor-Mediated Immunomodulation
Caption: A2AR signaling pathway and the antagonistic effect of adenosine analogs.
Experimental Workflow: Antiviral Compound Screening
Caption: General experimental workflow for antiviral compound screening.
Logical Relationship: Dual Mechanism of Action
Caption: Dual mechanism of action of adenosine analogs in antiviral therapy.
References
- 1. sockfip.org [sockfip.org]
- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine 2A receptor contributes to the facilitation of post-infectious irritable bowel syndrome by γδ T cells via the PKA/CREB/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Flow Cytometry Analysis to Identify Human CD8+ T Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for α-Adenosine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Adenosine analogs are a class of purine (B94841) nucleoside analogs that have garnered interest in cancer research for their potential as antitumor agents. These compounds, characterized by an α-anomeric configuration of the ribose moiety, can interfere with fundamental cellular processes such as DNA synthesis and induce programmed cell death (apoptosis) in cancer cells. This document provides detailed application notes and protocols for the investigation of α-adenosine analogs in a cancer research setting. While specific quantitative data for "alpha-adenosine" itself is limited in the public domain, this document will focus on well-characterized adenosine (B11128) analogs with established anti-cancer properties, providing a framework for the evaluation of novel α-adenosine derivatives.
The primary mechanisms behind the anticancer effects of many adenosine analogs involve the inhibition of DNA synthesis and the induction of apoptosis.[1]
Data Presentation: Quantitative Data for Adenosine Analogs in Cancer Research
The following table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) values of representative adenosine analogs against various cancer cell lines and adenosine receptor subtypes. This data is crucial for comparing the potency and selectivity of different compounds.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Receptor Subtype | Ki (nM) | Reference |
| Cladribine | Hairy Cell Leukemia | 0.07 | - | - | [2] |
| Mantle Cell Lymphoma | 0.1 - 1 | - | - | [2] | |
| Clofarabine | Acute Lymphoblastic Leukemia | 0.02 - 0.05 | - | - | [2] |
| Inupadenant (A₂AR Antagonist) | - | - | A₂A | - | [3] |
| AZD4635 (A₂AR Antagonist) | - | 0.79 (in presence of 0.1 µM adenosine) | A₂A | 1.7 | [4] |
| Ciforadenant (A₂AR Antagonist) | Renal Cell Carcinoma | - | A₂A | - | [5] |
Signaling Pathways
α-Adenosine analogs can exert their anticancer effects through various signaling pathways. A primary proposed mechanism is the induction of apoptosis. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioners of apoptosis. Furthermore, these analogs can interfere with DNA synthesis, leading to cell cycle arrest, typically at the G1/S or S phase transition, thereby inhibiting cancer cell proliferation.
Apoptosis Induction Signaling Pathway
Caption: Proposed signaling pathway for apoptosis induction by α-adenosine analogs.
Experimental Workflow for Screening α-Adenosine Analogs
Caption: General experimental workflow for the preclinical evaluation of α-adenosine analogs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of α-adenosine analogs on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
α-Adenosine analog stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the α-adenosine analog in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by α-adenosine analogs in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
α-Adenosine analog
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the α-adenosine analog for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a lead α-adenosine analog.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
α-Adenosine analog formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the α-adenosine analog to the treatment group via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the antitumor efficacy.[6][7][8]
References
- 1. Adenosine induces cell-cycle arrest and apoptosis in androgen-dependent and -independent prostate cancer cell lines, LNcap-FGC-10, DU-145, and PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human tumour cell proliferation by analogues of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An adenosine analogue, IB-MECA, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell… [ouci.dntb.gov.ua]
- 8. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Repair of Alpha-Anomeric Adenosine Lesions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-anomeric adenosine (B11128) (α-adenosine) is a DNA lesion characterized by an inversion of the stereochemical configuration at the C1' of the deoxyribose sugar.[1][2] This alteration from the natural β-anomeric configuration can arise from DNA damage induced by reactive oxygen species, particularly hydroxyl radicals, under anaerobic conditions.[1][2] The presence of α-adenosine in a DNA duplex can distort the helical structure, creating a kink and enlarging the minor groove, although the extent of this distortion is influenced by the flanking DNA sequence.[1] Such lesions are mutagenic and can impede DNA replication.[2][3] Understanding the cellular mechanisms for repairing α-adenosine lesions is crucial for elucidating the etiology of diseases associated with oxidative stress and for developing therapeutic strategies.
Mammalian cells possess conserved repair machinery capable of recognizing and processing α-anomeric damage.[1] The primary enzyme implicated in the initial recognition and incision of α-adenosine lesions is Endonuclease IV.[1] The repair process likely proceeds through pathways equipped to handle bulky, helix-distorting lesions, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[4][5][6] This document provides detailed protocols for in vitro assays to study the repair of α-adenosine lesions and presents a framework for quantitative data analysis.
Key DNA Repair Pathways
The repair of α-adenosine lesions is thought to involve the following key pathways:
-
Base Excision Repair (BER): This pathway typically corrects for small, non-helix-distorting base lesions.[4][7][8] It is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site.[7][9][10] An AP endonuclease then cleaves the phosphodiester backbone at the AP site, followed by DNA synthesis and ligation to restore the correct sequence.[9][10] While α-adenosine is a bulkier lesion, some components of the BER pathway, particularly AP endonucleases like Endonuclease IV, are known to process it.[1]
-
Nucleotide Excision Repair (NER): NER is a more versatile pathway responsible for removing a wide variety of bulky, helix-distorting DNA adducts.[5][6] The process involves the recognition of the lesion, unwinding of the DNA around the damage, dual incision of the damaged strand on both sides of the lesion, removal of the resulting oligonucleotide, and synthesis of a new DNA patch using the undamaged strand as a template.[5]
The following diagram illustrates a simplified overview of the Base Excision Repair pathway.
Caption: Simplified workflow of the Base Excision Repair (BER) pathway.
Quantitative Data Presentation
The following tables provide a template for summarizing quantitative data from DNA repair assays.
Table 1: Repair Efficiency of α-Adenosine Lesions by Cell Extracts
| Cell Extract Type | Repair Efficiency (%) | Standard Deviation | p-value (vs. Control) |
| Wild-Type | 85.2 | ± 4.5 | < 0.001 |
| NER-deficient | 35.7 | ± 3.1 | < 0.01 |
| BER-deficient | 52.1 | ± 5.2 | < 0.01 |
| Control (No Extract) | 2.5 | ± 0.8 | - |
Table 2: Kinetics of α-Adenosine Lesion Repair
| Time (minutes) | % Repaired (Wild-Type) | % Repaired (NER-deficient) | % Repaired (BER-deficient) |
| 0 | 0 | 0 | 0 |
| 15 | 30.1 | 10.2 | 15.8 |
| 30 | 65.4 | 22.5 | 35.2 |
| 60 | 85.2 | 35.7 | 52.1 |
| 120 | 88.9 | 38.1 | 55.4 |
Experimental Protocols
Protocol 1: In Vitro DNA Repair Assay using Cell-Free Extracts
This assay measures the ability of a cell-free extract to repair a plasmid containing a site-specific α-adenosine lesion.
Materials:
-
Plasmid DNA (e.g., pUC19)
-
Oligonucleotide containing a single α-adenosine lesion
-
Restriction enzymes
-
T4 DNA Ligase
-
Cell-free extracts (prepared from wild-type and repair-deficient cell lines)
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
ATP
-
DNA purification kit
-
Agarose (B213101) gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Methodology:
-
Preparation of the α-Adenosine Containing Plasmid Substrate: a. Linearize the plasmid DNA with a suitable restriction enzyme. b. Ligate the oligonucleotide containing the α-adenosine lesion into the linearized plasmid using T4 DNA Ligase. c. Purify the ligated plasmid using a DNA purification kit. d. Verify the successful incorporation of the lesion-containing oligonucleotide by restriction digest and agarose gel electrophoresis.
-
In Vitro Repair Reaction: a. Set up the repair reactions in microcentrifuge tubes on ice. Each reaction should contain:
- 100 ng of the α-adenosine containing plasmid
- 20-50 µg of cell-free extract
- Repair buffer (containing HEPES-KOH, MgCl2, DTT, ATP, and dNTPs) b. Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes). c. Stop the reactions by adding EDTA and proteinase K, followed by incubation at 55°C for 30 minutes. d. Purify the plasmid DNA.
-
Analysis of Repair: a. Digest the purified plasmid with a restriction enzyme that specifically cleaves the repaired sequence but not the lesion-containing sequence. b. Analyze the digestion products by agarose gel electrophoresis. The appearance of cleaved fragments indicates successful repair. c. Quantify the intensity of the bands corresponding to the repaired and unrepaired plasmid to determine the percentage of repair.
The following diagram illustrates the experimental workflow for the in vitro DNA repair assay.
Caption: Workflow for the in vitro DNA repair assay.
Protocol 2: Comet-Based In Vitro DNA Repair Assay
This assay measures the incision activity of repair enzymes in a cell extract on a substrate containing α-adenosine lesions.
Materials:
-
Cells cultured with a method to induce α-adenosine lesions (e.g., treatment with a hydroxyl radical generating system under anaerobic conditions)
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (high salt, detergent)
-
Cell-free extracts
-
Repair buffer
-
Alkaline electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Methodology:
-
Preparation of Substrate Nucleoids: a. Embed the cells containing α-adenosine lesions in low melting point agarose on a microscope slide. b. Lyse the cells with a high salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoids (supercoiled DNA). c. Wash the slides to remove the lysis solution.
-
In Vitro Repair Incision: a. Incubate the slides with the cell-free extract diluted in repair buffer at 37°C for a defined period. The repair enzymes in the extract will recognize the α-adenosine lesions and create strand breaks. b. As a negative control, incubate a slide with repair buffer only.
-
Alkaline Comet Assay: a. Place the slides in an alkaline electrophoresis buffer to unwind the DNA. b. Perform electrophoresis at a low voltage. The broken DNA fragments will migrate out of the nucleoid, forming a "comet tail". c. Neutralize and stain the DNA with a fluorescent dye.
-
Analysis: a. Visualize the comets using a fluorescence microscope. b. Use comet scoring software to measure the amount of DNA in the tail, which is proportional to the number of DNA strand breaks (incisions) and thus the repair activity.
The logical relationship between the components of the comet-based assay is depicted below.
Caption: Logical flow of the comet-based in vitro DNA repair assay.
Conclusion
The study of DNA repair mechanisms for α-anomeric adenosine lesions is a developing field. The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular response to this specific type of DNA damage. By employing these in vitro assays, scientists can elucidate the key enzymatic players and pathways involved in the repair of α-adenosine lesions, quantify repair efficiencies and kinetics, and screen for potential inhibitors or enhancers of these repair processes. Such knowledge is fundamental to understanding genome stability and may pave the way for novel therapeutic interventions in diseases linked to oxidative DNA damage.
References
- 1. DNA Sequence Context Conceals α-Anomeric Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replicative Bypass Studies of α-Anomeric Lesions of 2′-Deoxyribonucleosides in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo detection and replication studies of α-anomeric lesions of 2′-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base excision repair - Wikipedia [en.wikipedia.org]
- 5. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 6. Nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base Excision Repair: A Review | Biores Scientia [bioresscientia.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Alpha-Oligonucleotides for Triple Helix Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alpha-oligonucleotides in forming triple helical DNA structures. This technology holds significant potential for applications in gene targeting, antigene therapy, and diagnostics. The following sections detail the unique properties of alpha-oligonucleotides, their advantages in triplex formation, and detailed protocols for their experimental validation.
Introduction to Alpha-Oligonucleotides and Triple Helix Formation
DNA triple helices are formed when a third strand of oligonucleotides, known as a triplex-forming oligonucleotide (TFO), binds in the major groove of a homopurine-homopyrimidine stretch of double-stranded DNA. This binding occurs through Hoogsteen or reverse Hoogsteen hydrogen bonds. Alpha-oligonucleotides are synthetic analogs of natural DNA where the nucleobase is attached to the anomeric C1' position of the sugar in the alpha configuration, as opposed to the natural beta configuration. This modification confers unique structural and functional properties, making them attractive candidates for therapeutic and diagnostic applications.
One of the most significant advantages of alpha-oligonucleotides is their resistance to nuclease degradation, which increases their stability in biological systems compared to their natural beta-counterparts.[1] In the context of triple helix formation, alpha-oligonucleotides have been shown to bind with high specificity and affinity to target DNA sequences. Notably, the orientation of binding for alpha-oligonucleotides can differ from that of beta-oligonucleotides. For instance, an 11-mer alpha-oligodeoxynucleotide 5'-d(TCTCCTCCTTT)-3' binds in an antiparallel orientation with respect to the homopurine strand of the target DNA, whereas a beta-oligonucleotide adopts a parallel orientation.[2]
Applications of Alpha-Oligonucleotide Mediated Triple Helix Formation
The ability of alpha-oligonucleotides to form stable triple helices with target DNA sequences opens up a range of applications:
-
Antigene Therapy: By binding to specific gene sequences, alpha-oligonucleotide TFOs can inhibit transcription, thereby modulating gene expression. This has potential therapeutic applications in cancer and other genetic disorders. The formation of a stable triplex can block the binding of transcription factors or hinder the progression of RNA polymerase.
-
Gene Targeting and Modulation: Alpha-oligonucleotide TFOs can be used to direct DNA-modifying agents to specific genomic loci, enabling targeted mutagenesis or recombination.
-
Diagnostics: The high specificity of triplex formation can be exploited for the development of diagnostic tools to detect specific DNA sequences associated with diseases.
-
Biophysical Studies: The unique binding properties of alpha-oligonucleotides make them valuable tools for studying the structure and dynamics of DNA triple helices.
Quantitative Data on Alpha-Oligonucleotide Triple Helix Formation
The stability and binding affinity of triple helices formed by alpha-oligonucleotides are critical parameters for their application. The following tables summarize the available data comparing alpha- and beta-oligonucleotides.
| Oligonucleotide Type | Target Sequence Motif | Binding Affinity (Kd) | Reference |
| 23mer CT-alpha | Polypurine/Polypyrimidine | Similar to CT-beta | [3][4] |
| 23mer CT-beta | Polypurine/Polypyrimidine | Similar to CT-alpha | [3][4] |
| 23mer GT-alpha | Polypurine/Polypyrimidine | Slightly lower than GT-beta | [3][4] |
| 23mer GT-beta | Polypurine/Polypyrimidine | Slightly higher than GT-alpha | [3][4] |
| 23mer GA-alpha | Polypurine/Polypyrimidine | No triplex formation observed | [3][4] |
| 23mer GA-beta | Polypurine/Polypyrimidine | Strong triplex formation | [3][4] |
Table 1: Comparison of Binding Affinities for Alpha- and Beta-Oligonucleotides in Triple Helix Formation.
| Oligonucleotide Type | Binding Orientation (relative to purine (B94841) strand) | Reference |
| Pyrimidine alpha-oligonucleotide | Antiparallel | [2][5] |
| Pyrimidine beta-oligonucleotide | Parallel | [2][5] |
| GT-alpha oligonucleotide | Parallel | [3][4] |
| GT-beta oligonucleotide | Antiparallel | [3][4] |
Table 2: Binding Orientation of Alpha- and Beta-Oligonucleotides in Triple Helix Formation.
| Oligonucleotide (15-mer chimeric α,β-TFOs) | Target | Tm (°C) | Reference |
| Chimeric α,β-TFO with single AT inversion | Duplex with AT inversion | 10-15 | [6] |
| Chimeric α,β-TFO with five adjacent AT inversions | Duplex with five AT inversions | 10-15 | [6] |
| 23-mer chimeric α,β-TFO (Model A) | Duplex with EcoRI site | 67.7 (duplex Tm = 68.6) | [6] |
| 23-mer chimeric α,β-TFO (Model B) | Duplex with EcoRI site | Biphasic (duplex Tm = 69.3) | [6] |
| 23-mer chimeric α,β-TFO (Model C) | Duplex with EcoRI site | 66.8 (duplex Tm = 68.6) | [6] |
Table 3: Melting Temperatures (Tm) of Chimeric Alpha-Beta-Oligonucleotide Triple Helices. Note: The Tm values for the chimeric TFOs reflect the thermal stability of the triplex structure.
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the formation and stability of triple helices involving alpha-oligonucleotides.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for Triplex Formation
EMSA is used to detect the formation of a complex between a TFO and a target DNA duplex, which results in a retarded migration through a non-denaturing polyacrylamide gel.
Materials:
-
Alpha-oligonucleotide TFO
-
Target DNA duplex (radiolabeled or fluorescently labeled on one strand)
-
10x TBE Buffer (890 mM Tris-borate, 20 mM EDTA, pH 8.3)
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM MgCl2, 10 mM DTT, 50% glycerol)
-
Non-denaturing polyacrylamide gel (e.g., 10-15%)
-
Loading Dye (e.g., 6x, containing bromophenol blue and xylene cyanol in glycerol)
-
Distilled water
Procedure:
-
Prepare the Polyacrylamide Gel: Cast a non-denaturing polyacrylamide gel of the desired percentage in 1x TBE buffer.
-
Prepare the Binding Reactions:
-
In a microcentrifuge tube, prepare the binding reaction by adding the following components in order:
-
Distilled water to final volume
-
1 µL of 10x Binding Buffer
-
Labeled target DNA duplex (e.g., 10-50 fmol)
-
Increasing concentrations of the alpha-oligonucleotide TFO (e.g., 0.1 to 100-fold molar excess)
-
-
The final reaction volume is typically 10-20 µL.
-
Include a control reaction without the TFO.
-
-
Incubation: Incubate the reactions at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to allow complex formation (e.g., 30-60 minutes).
-
Electrophoresis:
-
Add 2 µL of 6x loading dye to each reaction.
-
Load the samples onto the pre-run non-denaturing polyacrylamide gel.
-
Run the gel in 1x TBE buffer at a constant voltage (e.g., 100-150 V) until the dye front has migrated an adequate distance. The gel should be kept cool during the run.
-
-
Visualization:
-
Dry the gel (if radiolabeled) and expose it to a phosphor screen or X-ray film.
-
If fluorescently labeled, visualize the gel using an appropriate imaging system.
-
The formation of a triplex will be indicated by a band with slower mobility compared to the free duplex DNA band.
-
Protocol 2: UV Thermal Denaturation (Melting) Analysis
UV melting studies are used to determine the melting temperature (Tm) of the triple helix, which is a measure of its thermal stability. The Tm is the temperature at which half of the triplex has dissociated.
Materials:
-
Alpha-oligonucleotide TFO
-
Target DNA duplex
-
Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0; the pH may need to be optimized for pyrimidine-motif triplexes)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation:
-
Prepare a solution containing the target DNA duplex and the alpha-oligonucleotide TFO at the desired concentrations (e.g., 1-5 µM each) in the melting buffer.
-
Prepare a control sample containing only the duplex DNA.
-
Degas the buffer before use.
-
-
Annealing:
-
Heat the samples to 90-95°C for 5 minutes.
-
Slowly cool the samples to room temperature to allow for triplex formation.
-
-
UV Melting Measurement:
-
Place the samples in quartz cuvettes in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5-1.0 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain the melting curve.
-
The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.
-
For triplexes, two transitions may be observed: the dissociation of the third strand from the duplex (triplex to duplex) and the melting of the duplex into single strands.
-
Protocol 3: Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of the DNA complexes. The formation of a triple helix results in a characteristic CD spectrum that is different from that of the duplex or single-stranded DNA.
Materials:
-
Alpha-oligonucleotide TFO
-
Target DNA duplex
-
CD Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare samples of the duplex alone, the TFO alone, and the duplex with the TFO in the CD buffer at appropriate concentrations (e.g., 5-10 µM).
-
-
Annealing:
-
Anneal the sample containing the duplex and TFO as described in the UV melting protocol.
-
-
CD Spectra Acquisition:
-
Record the CD spectra of all samples at a constant temperature (e.g., 20°C) over a wavelength range of 200-320 nm.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer from the sample spectra.
-
Compare the spectrum of the duplex-TFO mixture with the sum of the spectra of the individual duplex and TFO. A significant difference indicates the formation of a new structure, i.e., the triple helix.
-
The shape and intensity of the CD spectrum can provide insights into the conformation of the triplex.
-
Mechanism of Transcriptional Inhibition
Alpha-oligonucleotide mediated triple helix formation can inhibit gene transcription primarily through steric hindrance. By binding to the major groove of the DNA, the TFO can physically block the binding of essential transcription factors to their recognition sites within the promoter or enhancer regions of a gene. Alternatively, a triplex formed within the transcribed region of a gene can act as a roadblock to the elongating RNA polymerase, prematurely terminating transcription.
References
- 1. biorxiv.org [biorxiv.org]
- 2. High throughput measurement of duplex, triplex and quadruplex melting curves using molecular beacons and a LightCycler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triplex formation with alpha anomers of purine-rich and pyrimidine-rich oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triplex formation with alpha anomers of purine-rich and pyrimidine-rich oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple-helix formation by alpha oligodeoxynucleotides and alpha oligodeoxynucleotide-intercalator conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting duplex DNA with chimeric α,β-triplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Adenosine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of adenosine (B11128) signaling in preclinical models of neurodegenerative diseases. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of α-adenosine and its receptor modulators as potential therapeutic agents.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of neuronal structure and function. Adenosine, a purine (B94841) nucleoside, has emerged as a critical neuromodulator in the central nervous system, exerting its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1 and A2A receptors are of particular interest in the context of neurodegeneration due to their high expression in the brain and their opposing roles in neuronal function.
Generally, activation of the adenosine A1 receptor (A1R) is considered neuroprotective, primarily through the inhibition of excitatory neurotransmitter release.[1][2] Conversely, activation of the adenosine A2A receptor (A2AR) is often associated with neurotoxic effects, including the potentiation of glutamate (B1630785) release and neuroinflammation.[3][4] This has led to significant interest in the therapeutic potential of A1R agonists and A2AR antagonists in various neurodegenerative disease models. While the term "α-adenosine" is not standard in the literature, it is presumed to refer to the broader modulatory effects of adenosine and its analogues.
Data Presentation
The following tables summarize the quantitative effects of adenosine receptor modulators in various in vitro and in vivo models of neurodegenerative diseases.
In Vitro Models
| Cell Model | Neurodegenerative Condition Model | Treatment | Concentration | Outcome Measure | Result |
| SH-SY5Y Human Neuroblastoma Cells | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Tetrahydroxy Stilbene Glycoside (TSG) (A1R agonist) | Not Specified | Cell Viability | Increased survival[5] |
| 6-Hydroxydopamine (6-OHDA) | Guanosine (B1672433) (modulates adenosine receptors) | 100 µM | Mitochondrial Membrane Potential | Prevention of depolarization[6] | |
| 6-Hydroxydopamine (6-OHDA) | Guanosine | 100 µM | Reactive Oxygen Species (ROS) Levels | Prevention of ROS increase[6] | |
| Primary Cortical Neurons (Rat) | Amyloid-β (Aβ) 1-42 | SCH58261 (A2AR antagonist) | 50 nM | Neuronal Viability | Protection against Aβ-induced cell death[7] |
| Amyloid-β (Aβ) 1-42 | SCH58261 (A2AR antagonist) | 50 nM | Synaptophysin Levels | Prevention of synaptophysin loss[7] | |
| Amyloid-β (Aβ) 1-42 | SCH58261 (A2AR antagonist) | 50 nM | SNAP-25 Levels | Prevention of SNAP-25 loss[7] |
In Vivo Models
| Animal Model | Neurodegenerative Condition Model | Treatment | Dosage | Outcome Measure | Result |
| Mouse | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | SCH58261 (A2AR antagonist) | Not Specified | TH-positive neurons in Substantia Nigra | Attenuated neuronal loss[1][8] |
| MPTP | Caffeine (non-selective adenosine antagonist) | 20 mg/kg/day | Striatal Dopamine (B1211576) Levels | Increased compared to MPTP group[2] | |
| MPTP | KW-6002 (A2AR antagonist) | 10 mg/kg/day | Striatal Dopamine Levels | Increased compared to MPTP group[2] | |
| MPTP | Caffeine | 20 mg/kg/day | Striatal ATP Levels | Increased compared to MPTP group[2] | |
| MPTP | KW-6002 | 10 mg/kg/day | Striatal ATP Levels | Increased compared to MPTP group[2] | |
| Rat | 6-Hydroxydopamine (6-OHDA) | KW6002 (A2AR antagonist) | Not Specified | Motor Function | Improvement in motor function[9] |
| 6-Hydroxydopamine (6-OHDA) | KW6002 | Not Specified | Dopaminergic Neuron Loss | Reduced neuronal loss[9] | |
| Mouse (R6/2) | Huntington's Disease Model | Not Specified | Not Specified | Motor Coordination (Rotarod) | Progressive deterioration monitored[10] |
| Huntington's Disease Model | Not Specified | Not Specified | Explorative Behavior (Open Field) | Progressive deterioration monitored[10] |
Experimental Protocols
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a general method to assess the neuroprotective effects of adenosine receptor modulators against a neurotoxic insult in the human neuroblastoma SH-SY5Y cell line.
1. Cell Culture and Maintenance:
-
Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS, 0.1 mM non-essential amino acids, and 1% penicillin/streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells at approximately 80% confluency using 0.25% trypsin-EDTA.
2. Neurotoxicity Induction and Treatment:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with various concentrations of the adenosine receptor modulator for 1-2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent such as 6-OHDA (to model Parkinson's disease) or Aβ oligomers (to model Alzheimer's disease).
-
Co-incubate the cells with the neurotoxin and the adenosine modulator for 24-48 hours.
3. Assessment of Neuronal Viability (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
In Vivo Neuroprotection Assay in an MPTP Mouse Model of Parkinson's Disease
This protocol outlines the procedure for inducing a Parkinson's disease-like phenotype in mice using MPTP and assessing the neuroprotective effects of adenosine receptor antagonists.
1. Animals:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. MPTP Administration:
-
Prepare a solution of MPTP-HCl in sterile saline.
-
Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.[11]
-
Safety Precaution: MPTP is a potent neurotoxin. Handle with extreme care using appropriate personal protective equipment (PPE) in a designated safety cabinet.
3. Treatment with Adenosine Receptor Antagonist:
-
Dissolve the A2AR antagonist (e.g., KW-6002 or SCH58261) in a suitable vehicle.
-
Administer the antagonist (e.g., 10 mg/kg, i.p.) daily, starting 30 minutes before the first MPTP injection and continuing for the duration of the experiment (typically 7-21 days).
4. Behavioral Assessment (Rotarod Test):
-
At the end of the treatment period, assess motor coordination and balance using an accelerating rotarod.
-
Train the mice on the rotarod for 2-3 consecutive days before MPTP administration.
-
On the test day, record the latency to fall from the rotating rod for each mouse.
5. Neurochemical Analysis:
-
Euthanize the mice and dissect the striatum.
-
Homogenize the tissue and measure dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.
6. Immunohistochemistry:
-
Perfuse the mice with 4% paraformaldehyde.
-
Collect the brains, and section the substantia nigra.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons using stereological methods.
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 Receptor (A1R) signaling pathway leading to neuroprotection.
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A Receptor (A2AR) signaling pathway implicated in neurodegeneration.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General experimental workflow for an in vitro neuroprotection assay.
Experimental Workflow for In Vivo Neurodegenerative Disease Model
Caption: General workflow for an in vivo neurodegenerative disease model study.
References
- 1. scilit.com [scilit.com]
- 2. Effects of adenosine receptor antagonists in MPTP mouse model of Parkinson’s disease: mitochondrial DNA integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2a receptor antagonists attenuate striatal adaptations following dopamine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of Adenosine A1 Receptor in Ischemic Stroke: Neuroprotection by Tetrahydroxy Stilbene Glycoside as an Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A1 and A2A receptors are involved on guanosine protective effects against oxidative burst and mitochondrial dysfunction induced by 6-OHDA in striatal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A Receptor Blockade Prevents Synaptotoxicity and Memory Dysfunction Caused by β-Amyloid Peptides via p38 Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of neuronal forebrain A2A receptors protects dopaminergic neurons in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the adenosine A2A receptor antagonist KW6002 on the dopaminergic system, motor performance, and neuroinflammation in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of R6/2 HD transgenic mice for therapeutic studies in Huntington's disease: behavioral testing and impact of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
Application Notes and Protocols for Studying the Interaction of Adenosine and Alpha-Adrenergic Signaling in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "alpha-adenosine" is not standard in cardiovascular literature, extensive research has illuminated a critical and complex interplay between adenosine (B11128) and alpha-adrenergic signaling pathways in the cardiovascular system. This interaction is pivotal in regulating cardiac function, coronary blood flow, and the myocardial response to stress and ischemia. Understanding this crosstalk is essential for the development of novel therapeutic strategies for cardiovascular diseases.
These application notes provide a comprehensive overview of the key interactions, quantitative data from seminal studies, and detailed protocols for investigating the relationship between adenosine and alpha-adrenergic receptors.
Key Applications in Cardiovascular Research
-
Cardioprotection during Ischemia-Reperfusion: Alpha-1 adrenergic receptor (α1-AR) activation during ischemia has been shown to increase the production and release of adenosine in the myocardium. This endogenously produced adenosine then acts on its receptors (primarily A1 and A3) to confer cardioprotective effects, limiting infarct size and stunning.[1][2]
-
Modulation of Vascular Tone: Adenosine, acting through A2A and A2B receptors, potently attenuates the vasoconstrictor effects of alpha-adrenoceptor agonists like phenylephrine (B352888) and norepinephrine.[3] This interaction is crucial for matching coronary blood flow to myocardial oxygen demand, particularly during periods of increased sympathetic activity.
-
Anti-hypertrophic Signaling: Adenosine, via A1 receptor activation, can counteract the hypertrophic signaling initiated by α1-AR stimulation in cardiomyocytes. This suggests a potential therapeutic avenue for mitigating pathological cardiac remodeling.[4][5][6]
-
Regulation of Cardiac Electrophysiology: The interplay between adenosine and alpha-adrenergic signaling can influence cardiac electrophysiology. For instance, adenosine A1 receptor stimulation inhibits the α1-adrenergic activation of the sarcolemmal Na+/H+ exchanger, a key player in intracellular pH regulation and arrhythmogenesis.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the interaction between adenosine and alpha-adrenergic signaling.
| Interaction | Experimental Model | Key Findings | Reference |
| Adenosine Attenuation of α-Adrenergic Vasoconstriction | Rat cremaster muscle arterioles | 5'-N-ethylcarboxamidoadenosine (NECA, 2.24 x 10⁻⁸ M) attenuated α1- and α2-adrenoceptor-mediated constriction by 5- to 20-fold. α1-constriction was 3-4 times more sensitive to inhibition than α2-constriction. | [4] |
| α1-Adrenoceptor-Induced Adenosine Release | Ischemic dog myocardium | Intracoronary infusion of the α1-AR antagonist prazosin (B1663645) markedly attenuated adenosine release during hypoperfusion. | [1][8] |
| Adenosine Inhibition of α1-AR-Induced Hypertrophy | Neonatal rat cardiomyocytes | The α1-AR agonist phenylephrine (10 µM) increased cell size by 35%. This was completely blocked by the A1 receptor agonist N6-cyclopentyladenosine (1 µM). | [9] |
| Adenosine A1 Receptor Inhibition of Na+/H+ Exchanger | Adult rat ventricular myocytes | The A1 receptor agonist GR79236 inhibited phenylephrine (10 µM)-stimulated Na+/H+ exchanger activity in a concentration-dependent manner. | [5][7] |
Signaling Pathways
The interaction between adenosine and alpha-adrenergic signaling involves complex crosstalk at the level of G-protein-coupled receptors and their downstream effectors.
Alpha-1 Adrenoceptor-Stimulated Adenosine Release in Cardiomyocytes
Caption: α1-AR stimulation activates PKC, enhancing 5'-nucleotidase activity and adenosine release.
Adenosine A2A Receptor-Mediated Attenuation of Alpha-1 Adrenoceptor-Induced Vasoconstriction
Caption: Adenosine A2A receptor activation leads to PKA-mediated inhibition of Ca²⁺ release, counteracting α1-AR-induced vasoconstriction.
Experimental Protocols
Protocol 1: Investigating the Effect of Adenosine on Alpha-Adrenergic Receptor-Mediated Vasoconstriction in Isolated Arterioles
Objective: To determine the dose-response relationship of an alpha-adrenergic agonist on arteriolar diameter in the presence and absence of an adenosine receptor agonist.
Materials:
-
Isolated resistance artery preparation (e.g., from rat cremaster muscle or mesentery) mounted on a pressure myograph.
-
Physiological salt solution (PSS) gassed with 95% O₂ / 5% CO₂.
-
Alpha-adrenergic agonist (e.g., Phenylephrine).
-
Adenosine receptor agonist (e.g., Adenosine, NECA).
-
Adenosine receptor antagonist (e.g., 8-(p-sulfophenyl)theophylline (B1205841) (8-SPT) for non-selective, or specific antagonists for A1, A2A, etc.).
-
Microscope with a camera and video dimensioning software.
Procedure:
-
Isolate and mount a resistance artery on the pressure myograph and perfuse with PSS at a constant pressure.
-
Allow the vessel to equilibrate and develop spontaneous tone.
-
Perform a cumulative concentration-response curve to phenylephrine (e.g., 10⁻⁹ to 10⁻⁵ M), recording the vessel diameter at each concentration.
-
Wash out the phenylephrine and allow the vessel to return to its baseline diameter.
-
Incubate the vessel with a fixed concentration of the adenosine receptor agonist (e.g., 10⁻⁶ M Adenosine) for 20-30 minutes.
-
Repeat the cumulative concentration-response curve to phenylephrine in the presence of the adenosine agonist.
-
(Optional) To determine the receptor subtype involved, repeat the experiment in the presence of both the adenosine agonist and a specific adenosine receptor antagonist.
-
Data Analysis: Plot the change in vessel diameter as a percentage of the maximal constriction against the log concentration of phenylephrine. Compare the EC₅₀ and maximal response in the different conditions.
Protocol 2: Measurement of Adenosine Release from Cardiomyocytes upon Alpha-1 Adrenergic Stimulation
Objective: To quantify the amount of adenosine released from cultured cardiomyocytes following stimulation with an alpha-1 adrenergic agonist.
Materials:
-
Primary culture of neonatal ventricular cardiomyocytes.
-
Tyrode's solution.
-
Alpha-1 adrenergic agonist (e.g., Phenylephrine).
-
Alpha-1 adrenergic antagonist (e.g., Prazosin).
-
Adenosine deaminase (ADA) and S-(p-nitrobenzyl)-6-thioinosine (NBTI) to inhibit adenosine breakdown and transport, respectively.
-
Reagents for adenosine measurement (e.g., HPLC with UV detection or a commercially available adenosine assay kit).
Procedure:
-
Culture neonatal ventricular cardiomyocytes to confluency.
-
Wash the cells with Tyrode's solution.
-
Pre-incubate the cells with ADA inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) and NBTI for 30 minutes to prevent adenosine metabolism and uptake.
-
Stimulate the cells with phenylephrine (e.g., 10 µM) for a defined period (e.g., 15 minutes). For a control group, add vehicle. For a negative control, pre-treat with prazosin before adding phenylephrine.
-
Collect the supernatant (extracellular medium).
-
Measure the concentration of adenosine in the supernatant using a suitable method (e.g., HPLC or a fluorescent assay kit).
-
Normalize the adenosine concentration to the total protein content of the cell lysate.
-
Data Analysis: Compare the amount of adenosine released in the control, phenylephrine-stimulated, and prazosin-treated groups.
Protocol 3: Co-immunoprecipitation to Investigate Adenosine A1 and Beta-1 Adrenergic Receptor Heterodimerization
Objective: To determine if adenosine A1 receptors (A1AR) and beta-1 adrenergic receptors (β1AR) physically interact in cardiac tissue.
Materials:
-
Human or animal heart tissue lysate.
-
Co-immunoprecipitation (Co-IP) lysis buffer.
-
Antibody against A1AR (for immunoprecipitation).
-
Antibody against β1AR (for western blotting).
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Reagents and equipment for SDS-PAGE and Western blotting.
Procedure:
-
Homogenize heart tissue and lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-A1AR antibody overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-β1AR antibody to detect the presence of β1AR in the A1AR immunoprecipitate.
-
A reciprocal experiment can be performed by immunoprecipitating with an anti-β1AR antibody and blotting for A1AR.
-
Data Analysis: The presence of a band corresponding to the molecular weight of β1AR in the A1AR IP lane indicates an interaction.[10]
Experimental Workflow for Studying Adenosine-Alpha Adrenergic Crosstalk
Caption: A multi-level experimental workflow to investigate adenosine-alpha adrenergic interactions.
References
- 1. Alpha-1-Adrenergic Receptors in Heart Failure: The Adaptive Arm of the Cardiac Response to Chronic Catecholamine Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between alpha-adrenoceptors and adenosine receptors on microvascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A1 receptor activation attenuates cardiac hypertrophy and fibrosis in response to α1 -adrenoceptor stimulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor stimulation inhibits α1-adrenergic activation of the cardiac sarcolemmal Na+/H+ exchanger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of adenosine A1 receptor attenuates cardiac hypertrophy and prevents heart failure in murine left ventricular pressure-overload model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A(1) receptor stimulation inhibits alpha(1)-adrenergic activation of the cardiac sarcolemmal Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of phenylephrine-induced cardiomyocyte hypertrophy by activation of multiple adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine A1 receptors heterodimerize with β1-and β2-adrenergic receptors creating novel receptor complexes with altered G protein coupling and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Adenosine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of adenosine (B11128) analogues. This document is intended to guide researchers in the selection and implementation of appropriate screening assays to identify and characterize novel modulators of adenosine receptors.
Introduction to Adenosine Receptors and High-Throughput Screening
Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer, making them attractive targets for drug discovery.[1] High-throughput screening (HTS) enables the rapid evaluation of large chemical libraries to identify novel adenosine analogues with therapeutic potential.[3] This document outlines key HTS methodologies, presents relevant quantitative data, and provides detailed experimental protocols.
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for designing mechanism-based functional assays.
-
A1 and A3 Receptors: These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] They can also activate other pathways, such as the phospholipase C (PLC) pathway.[4]
-
A2A and A2B Receptors: These receptors couple to Gs proteins, stimulating adenylyl cyclase activity and increasing intracellular cAMP concentrations.[4]
The following diagrams illustrate the canonical signaling pathways for each adenosine receptor subtype.
Data Presentation: Quantitative Analysis of Adenosine Analogues
The following tables summarize quantitative data for various adenosine analogues obtained from different HTS assays. This data is essential for comparing the potency and selectivity of compounds across different receptor subtypes and assay formats.
Table 1: IC50 Values of Adenosine Analogues in Platelet Aggregation and Other Functional Assays
| Compound | Target/Assay | IC50 (µM) | Reference |
| UK423,097 | Platelet Aggregation | 1 | [5][6] |
| HE-NECA | Platelet Aggregation | 0.2 | [5][6] |
| NECA | Platelet Aggregation | 0.5 | [5][6] |
| MRE0094 | Platelet Aggregation | 26 | [5][6] |
| 2-chloroadenosine | Platelet Aggregation | 5 | [5][6] |
| PSB0777 | Platelet Aggregation | 23 | [5][6] |
| CGS21680 | Platelet Aggregation | 1 | [5][6] |
| Regadenoson | Platelet Aggregation | 1.2 | [5][6] |
| CV1808 | Platelet Aggregation | 25 | [5][6] |
| 2-chloroadenosine | fMLP-induced degranulation | < 1 | [7] |
| 2-chloroadenosine | TNF/GM-CSF-induced degranulation | ~100 | [7] |
Table 2: Binding Affinities (Ki) and IC50 Values of Adenosine Receptor Modulators
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| MRS5346 | A2A | Radioligand Binding ([³H]CGS21680) | 111 ± 16 | - | [8][9] |
| MRS5346 | A2A | Fluorescence Polarization (kinetic) | 16.5 ± 4.7 (Kd) | - | [8][9] |
| Compound 10b | A1 | cAMP Assay (antagonist) | 21 | - | [4] |
| Compound 10b | A3 | cAMP Assay (antagonist) | 55 | - | [4] |
| Compound 45 | A2A | Allosteric Modulation (NAM) | - | 9 | [10] |
| Compound 28 | A2A | Allosteric Modulation (NAM) | - | 90 | [10] |
| Compound 39 | CamA (DNA Adenine Methyltransferase) | Enzymatic Inhibition | - | ~400 | [11] |
Table 3: HTS Assay Quality Control Parameters
| Assay Type | Plate Format | Z'-Factor | Signal-to-Background (S/B) | Signal-to-Noise (S/N) | Reference |
| DNS Assay | 96-well | 0.78 - 0.86 | >2 | 15 - 60 | [12] |
| DNS Assay | 384-well | 0.60 - 0.76 | >2 | 50 - 228 | [12] |
A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.[13]
Experimental Protocols
This section provides detailed protocols for common HTS assays used in the screening of adenosine analogues.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay is a competitive immunoassay that measures intracellular cAMP levels, making it ideal for functional screening of A1, A2A, A2B, and A3 receptor modulators.[14]
Materials:
-
Cells stably expressing the human adenosine receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (adenosine analogues).
-
Reference agonist (e.g., NECA) and antagonist (e.g., ZM241385 for A2A).
-
HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP antibody conjugated to a fluorescent donor, e.g., Europium cryptate).[15][16]
-
Low-volume 384-well microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest cells and resuspend them in assay buffer at an optimized concentration.[17]
-
Assay Setup:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of serially diluted test compounds or controls (e.g., reference agonist/antagonist, vehicle).
-
-
Cell Stimulation: Seal the plate and incubate at room temperature for 30-60 minutes to allow for modulation of cAMP production.[15][17]
-
cAMP Detection:
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP antibody solution to each well. This step also lyses the cells.[17]
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[17]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[14][17]
-
Data Analysis:
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.[14]
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using a four-parameter logistic fit.
-
Fluorescence Polarization (FP) Competition Binding Assay
This homogeneous assay measures the binding of a fluorescently labeled ligand (tracer) to a receptor. It is well-suited for HTS to identify compounds that compete with the tracer for the receptor's binding site.[3][8][18]
Materials:
-
Cell membranes prepared from cells overexpressing the adenosine receptor of interest (e.g., HEK293-hA2AAR).[8]
-
Fluorescent tracer specific for the receptor (e.g., MRS5346 for A2AAR).[8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds.
-
Known unlabeled ligands for controls.
-
Black, low-volume 384-well microplates.
-
Plate reader with fluorescence polarization capabilities.
Protocol:
-
Reagent Preparation:
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Test compound or control.
-
Cell membrane suspension.
-
Fluorescent tracer.
-
Note: The order of addition may need to be optimized.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-3 hours).
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader. The reader will measure the intensity of emitted light parallel (Iǁ) and perpendicular (I┴) to the plane of polarized excitation light.[18]
-
Data Analysis:
-
The instrument software typically calculates the fluorescence polarization (FP) value in millipolarization units (mP).
-
A decrease in the FP signal indicates displacement of the fluorescent tracer by the test compound.[3]
-
Plot the FP values against the concentration of the test compound to generate competition curves and calculate Ki values.
-
Summary and Conclusion
High-throughput screening is an indispensable tool in the discovery of novel adenosine analogues. The choice of assay—be it a functional cAMP assay or a binding assay like fluorescence polarization—depends on the specific goals of the screening campaign. The protocols and data provided in these application notes offer a robust starting point for researchers to establish and validate HTS assays for adenosine receptor targets. Careful optimization of assay conditions and adherence to quality control metrics, such as the Z'-factor, are critical for the success of any screening effort.
References
- 1. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of adenosine analogues and cAMP-raising agents on TNF-, GM-CSF-, and chemotactic peptide-induced degranulation in single adherent neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Alexa Fluor-488 Labeled Antagonist of the A2A Adenosine Receptor: Application to a Fluorescence Polarization-Based Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. assay.dev [assay.dev]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies Using Adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) is an endogenous purine (B94841) nucleoside that plays a critical role in cellular signaling and modulates a wide array of physiological processes. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. In response to cellular stress, such as in ischemic or inflammatory conditions, extracellular adenosine levels rise significantly, acting as a cytoprotective agent to prevent tissue damage. These properties make adenosine and its signaling pathways a compelling target for therapeutic intervention in various disease models, including cancer, inflammation, and cardiovascular disorders.
These application notes provide an overview of the in vivo applications of adenosine in animal studies, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Mechanism of Action: Adenosine Signaling Pathways
Adenosine's diverse physiological effects are dictated by the specific receptor subtype activated and the downstream signaling cascades initiated within the target cell. The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi), while the A2A and A2B receptors couple to stimulatory G proteins (Gs).
Adenosine A1 Receptor (A1AR) Signaling
Activation of the A1AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway can also involve the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Additionally, A1AR activation can modulate ion channel activity, such as opening potassium channels and inhibiting calcium channels.
Adenosine A2A Receptor (A2AR) Signaling
Conversely, activation of the A2AR stimulates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, to elicit a cellular response. The A2AR pathway is notably involved in vasodilation and immunosuppression.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize quantitative data from various in vivo animal studies investigating the effects of adenosine.
Table 1: Cardiovascular Effects of Adenosine in Animal Models
| Animal Model | Administration Route | Dosage | Key Findings |
| Dog | Constant Rate Infusion (CRI) | 140 µg/kg/min & 280 µg/kg/min | Significant decrease in systolic, mean, and diastolic arterial pressure.[1] |
| Mouse | Bolus Injection (IV) | ~10 mg/kg | Decreased cardiac output and stroke volume.[2] |
| Dog | Bolus Injection | 6 mg and 12 mg | Early and fleeting sinus rhythm in a model of ventricular tachycardia.[3] |
| Rat | Infusion | 30 and 70 µmol/kg (A2A agonist) | Improved diastolic function and ejection fraction after myocardial infarction.[4] |
Table 2: Anti-Inflammatory Effects of Adenosine in Animal Models
| Animal Model | Administration Route | Dosage | Key Findings |
| Mouse (Pleurisy Model) | Intraperitoneal (IP) | 0.3-100 mg/kg | Significant reduction in leukocyte migration and pleural exudation.[5] |
| Rat (Cerebral Ischemia) | Intraperitoneal (IP) | 0.1 mg/mL/kg | Reduced ischemia-induced cell death in the hippocampus.[2][6] |
| Rat (Pleurisy Model) | Not Specified | Not Specified | Inhibition of exudative and cellular phases of inflammation.[7] |
| Mouse (Neuropathic Pain) | Not Specified | 10 nM (A3 agonist) | Reversal of established neuropathic pain.[8] |
Table 3: Anti-Tumor Effects of Adenosine Pathway Modulation in Animal Models
| Animal Model | Administration Route | Dosage | Key Findings |
| Mouse (Pancreatic Cancer) | IP (anti-CD73) & Oral (A2A inhibitor) | 10 mg/kg & 50 mg/kg | Reduced tumor growth and metastasis.[9] |
| Mouse (Syngeneic Tumor) | Not Specified | Not Specified | Inhibition of tumor growth and metastasis by blocking adenosine pathways.[10] |
| Mouse (Tumor Model) | Oral Gavage (A2A antagonist) | Daily for 14 days | Designed to restore and enhance T-cell-mediated immune response.[3] |
Experimental Protocols
Protocol 1: Preparation of Adenosine Solution for In Vivo Administration
Materials:
-
Adenosine powder (analytical grade)
-
Sterile 0.9% sodium chloride (saline) or 5% dextrose solution
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of adenosine powder.
-
Dissolve the adenosine powder in a small volume of the chosen sterile vehicle (saline or dextrose).
-
Gently agitate the solution until the adenosine is completely dissolved.
-
Bring the solution to the final desired concentration by adding more sterile vehicle.
-
Sterile-filter the final solution using a 0.22 µm filter into a sterile vial.
-
Store the prepared solution appropriately. Studies have shown that diluted adenosine solutions (10-50 µg/mL) are stable for at least 14 days when stored at room temperature or under refrigeration in polyolefin or PVC bags.[1][11][12][13][14]
Note: For some applications, adenosine can be dissolved in other vehicles such as phosphate-buffered saline (PBS) or a solution containing a small percentage of DMSO, particularly for less soluble adenosine analogs. Always ensure the final concentration of any organic solvent is non-toxic to the animals.
Protocol 2: Carrageenan-Induced Pleurisy Model for Anti-Inflammatory Studies in Mice
Objective: To evaluate the anti-inflammatory effects of adenosine in an acute inflammatory model.
Materials:
-
Male Swiss mice (20-25 g)
-
Carrageenan solution (1% in sterile saline)
-
Adenosine solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS) containing heparin
-
Anesthetic agent (e.g., isoflurane)
-
Microscope slides and staining reagents (May-Grünwald-Giemsa)
-
Neubauer chamber
Procedure:
-
Administer adenosine (0.3-100 mg/kg) or vehicle control via intraperitoneal (IP) injection 30 minutes prior to the inflammatory challenge.[5]
-
Induce pleurisy by intrapleural injection of 0.1 mL of 1% carrageenan solution.
-
Four hours after carrageenan injection, euthanize the mice.
-
Open the thoracic cavity and wash the pleural cavity with 1.0 mL of heparinized PBS.
-
Collect the pleural lavage fluid and measure the total volume to determine pleural exudation.
-
Determine the total leukocyte count in the lavage fluid using a Neubauer chamber.
-
Prepare cytospin slides from the lavage fluid and stain with May-Grünwald-Giemsa for differential leukocyte counting.
-
Analyze the data by comparing the treated groups to the vehicle control group.
Protocol 3: Subcutaneous Tumor Model for Cancer Studies in Mice
Objective: To evaluate the effect of modulating the adenosine pathway on tumor growth in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)
-
Complete cell culture medium
-
Sterile PBS
-
Anesthetic agent
-
Calipers
-
Adenosine receptor modulators (e.g., A2A antagonist) or vehicle control
Procedure:
-
Culture tumor cells to the desired number.
-
Harvest and resuspend the cells in sterile PBS at the appropriate concentration for injection.
-
Anesthetize the mice and subcutaneously inject the tumor cell suspension into the flank.[15]
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the adenosine modulator or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).[3][9]
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal health, including body weight and clinical signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).[16]
Concluding Remarks
The in vivo administration of adenosine and its analogs in animal models is a valuable tool for investigating a wide range of physiological and pathological processes. The protocols and data presented here provide a foundation for researchers to design and execute their own studies. Careful consideration of the animal model, administration route, dosage, and endpoints is crucial for obtaining robust and reproducible results. As our understanding of the complexities of adenosine signaling continues to grow, so too will the opportunities for developing novel therapeutic strategies targeting this important pathway.
References
- 1. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel Agonists of Adenosine Receptors in Animal Model of Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of coronary vascular adenosine receptors in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 12. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 14. researchgate.net [researchgate.net]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Split-Luciferase Assay: Monitoring Adenosine Receptor Recruitment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The split-luciferase complementation assay is a powerful and sensitive method for real-time analysis of protein-protein interactions in living cells.[1][2][3][4] This technology has been effectively applied to study the recruitment of β-arrestin to G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors, upon ligand stimulation.[5][6][7] This document provides detailed application notes and protocols for utilizing a split-luciferase assay, specifically the NanoBiT® technology, to monitor the recruitment of β-arrestin to adenosine receptors.
The principle of the assay involves splitting a luciferase enzyme into two inactive fragments.[1][2] In the context of the NanoBiT® system, these are a large fragment (LgBiT) and a small fragment (SmBiT).[5][6][7] The adenosine receptor of interest is genetically fused to one fragment (e.g., LgBiT), while β-arrestin is fused to the other (e.g., SmBiT).[5][6][7] Upon activation of the receptor by a ligand, conformational changes lead to the recruitment of β-arrestin. This brings the LgBiT and SmBiT fragments into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate.[5][6][8] This luminescent signal can be measured in real-time to quantify the kinetics and potency of ligand-induced receptor-arrestin interaction.
Signaling Pathway of Adenosine Receptor and β-Arrestin Recruitment
Adenosine receptors are a class of GPCRs that are involved in various physiological processes.[9][10] There are four subtypes: A1, A2A, A2B, and A3.[9][10] A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[9][11] Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[9][11]
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. The recruitment of β-arrestin to the receptor can lead to two primary outcomes: receptor desensitization and internalization, which attenuates G protein-mediated signaling, and the initiation of G protein-independent signaling cascades.[12]
Caption: Adenosine receptor signaling and the principle of the split-luciferase assay for β-arrestin recruitment.
Experimental Workflow
The overall workflow for the adenosine receptor recruitment assay using the split-luciferase system involves several key steps, from plasmid construction to data analysis.
Caption: A stepwise overview of the experimental workflow for the split-luciferase based adenosine receptor recruitment assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Plasmids:
-
Expression vector containing the adenosine receptor of interest fused to LgBiT (e.g., A1AR-LgBiT).
-
Expression vector containing β-arrestin 2 fused to SmBiT (e.g., SmBiT-β-arrestin 2).
-
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: (e.g., Lipofectamine® 3000 or similar).
-
Assay Plate: White, clear-bottom 96-well plates.
-
Luciferase Substrate: (e.g., Nano-Glo® Live Cell Assay System substrate).
-
Test Compounds: Adenosine receptor agonists and antagonists.
-
Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Luminometer: Plate reader capable of measuring luminescence.
Protocol 1: Cell Culture and Transfection
-
Cell Maintenance: Culture HEK 293 cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Transfection:
-
One day before transfection, seed HEK 293 cells into a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. A typical ratio for co-transfection is 1:1 of the AR-LgBiT and SmBiT-β-arrestin 2 plasmids.
-
Add the transfection complexes to the cells and incubate for 24-48 hours at 37°C and 5% CO2.
-
Protocol 2: β-Arrestin Recruitment Assay
-
Cell Seeding:
-
Compound Preparation:
-
Prepare serial dilutions of your test compounds (agonists and antagonists) in an appropriate vehicle (e.g., DMSO or water). The final concentration of the vehicle in the assay should be kept low (e.g., ≤ 0.1%) to avoid off-target effects.[5]
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS or HBSS.
-
Add 80 µL of the luciferase substrate solution (prepared according to the manufacturer's instructions in an appropriate assay buffer) to each well.
-
Incubate the plate at room temperature for at least 1 hour to allow for substrate equilibration.[13]
-
Place the plate in a luminometer and measure the baseline luminescence for 2-5 minutes.
-
Add 20 µL of the prepared test compounds to the respective wells.
-
Immediately begin measuring the luminescent signal kinetically for 60-90 minutes, with readings taken every 1-2 minutes.
-
Protocol 3: Data Analysis
-
Data Normalization: For each well, normalize the kinetic data to the baseline reading before ligand addition. This can be expressed as a fold change or relative light units (RLU).
-
Dose-Response Curves: For agonist concentration-response experiments, plot the peak or area under the curve (AUC) of the luminescent signal against the logarithm of the agonist concentration.
-
Parameter Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.
Data Presentation
The following tables summarize representative quantitative data obtained from split-luciferase assays for adenosine A1 receptor (A1AR) mediated β-arrestin 2 recruitment.
Table 1: Potency of Various Agonists in Inducing A1AR-β-Arrestin 2 Recruitment
| Agonist | EC50 (nM) | Reference |
| Adenosine | 780 ± 158 | [6] |
| CPA | ~10 µM (from graph) | [5] |
| NECA | ~10 µM (from graph) | [5] |
| Capadenoson | ~10 µM (from graph) | [5] |
Note: EC50 values for CPA, NECA, and Capadenoson are estimated from graphical data presented in the cited literature and may not represent precise calculated values.
Table 2: Specificity of the A1AR-β-Arrestin 2 Recruitment Assay
| Compound | Concentration | Effect | Reference |
| DPCPX (A1AR antagonist) | 155 nM (IC50) | Blocked CPA-induced recruitment | [14] |
| Agonists for other ARs | - | No significant recruitment | [14] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | - Low transfection efficiency- Suboptimal plasmid ratio- Low cell number | - Optimize transfection protocol- Titrate the ratio of LgBiT and SmBiT plasmids- Increase cell seeding density |
| High Background Signal | - Overexpression of fusion proteins leading to spontaneous complementation | - Reduce the amount of plasmid DNA used for transfection |
| Variable Results | - Inconsistent cell numbers- Edge effects in the 96-well plate- Inaccurate pipetting | - Ensure accurate cell counting and seeding- Avoid using the outer wells of the plate- Use calibrated pipettes and proper technique |
| No Response to Agonist | - Inactive compound- Non-functional receptor or arrestin fusion- Incorrect assay conditions | - Verify compound activity with a known assay- Sequence plasmids to confirm correct fusion constructs- Check assay buffer, temperature, and substrate |
Conclusion
The split-luciferase assay is a robust and sensitive method for studying the recruitment of β-arrestin to adenosine receptors.[5][6][7] It allows for the real-time, quantitative analysis of ligand-induced protein-protein interactions in a live-cell format, making it a valuable tool for academic research and drug discovery. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement this powerful technology.
References
- 1. Application of a Split Luciferase Complementation Assay for the Detection of Viral Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The split luciferase complementation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 6. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
Application Note: Fluorometric Quantification of Adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in cellular metabolism and signaling. It is a fundamental component of energy transfer molecules like adenosine triphosphate (ATP) and a key signaling molecule in various physiological processes, including neurotransmission, vasodilation, and immune response.[1] The accurate quantification of adenosine in biological samples is crucial for research in neuroscience, cardiology, immunology, and oncology, as well as for the development of therapeutic agents targeting adenosine signaling pathways.
This application note provides detailed protocols and data for the fluorometric quantification of adenosine in various biological samples. The methods described are based on a sensitive enzymatic assay that results in the generation of a fluorescent product, proportional to the amount of adenosine present.
Principle of the Assay
The fluorometric assay for adenosine quantification is based on a multi-step enzymatic reaction.[2] First, adenosine is converted to inosine (B1671953) by adenosine deaminase (ADA). Inosine is then converted to hypoxanthine (B114508) by purine nucleoside phosphorylase (PNP). Subsequently, hypoxanthine is oxidized to uric acid and hydrogen peroxide (H₂O₂) by xanthine (B1682287) oxidase (XO). The resulting hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a specific fluorescent probe to produce a highly fluorescent product.[1] The fluorescence intensity, measured at a specific excitation and emission wavelength, is directly proportional to the adenosine concentration in the sample.[2]
Adenosine Signaling Pathway
Extracellular adenosine plays a crucial role in signaling by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[3][4] These receptors are widely distributed throughout the body and are involved in various physiological and pathological processes.[3][5] The activation of these receptors triggers downstream signaling cascades that modulate cellular function. For instance, A2A and A2B receptors are coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), while A1 and A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.[4][6]
Quantitative Data Summary
The performance of fluorometric adenosine assays can vary depending on the specific kit and protocol used. Below is a summary of typical quantitative data from commercially available kits.
| Parameter | Cell Biolabs Kit | Abcam Kit | Sigma-Aldrich Kit |
| Detection Method | Fluorometric | Fluorometric | Fluorometric |
| Excitation/Emission | Not Specified | 535/587 nm | 550/585 nm |
| Detection Limit | 1.56 µM | 2-80 pmol/well | 0.5 µM |
| Assay Range | 1.56 - 100 µM | 2 - 80 pmol | 0.5 - 20 µM |
| Sample Types | Cell/Tissue Lysates, Serum, Plasma, Urine | Urine, Plasma | Plasma |
| Assay Time | ~15 minutes | ~15-60 minutes | Not Specified |
Table 1: Comparison of Quantitative Data from Commercial Fluorometric Adenosine Assay Kits.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the quantification of adenosine in biological samples.
I. Reagent Preparation
-
Assay Buffer: Prepare a 1X Assay Buffer by diluting the provided 10X stock solution with deionized water. Store at 4°C.
-
Adenosine Standards: Prepare a series of adenosine standards by diluting the stock solution in 1X Assay Buffer. A typical concentration range for the standard curve is 0 to 100 µM.
-
Reaction Mix: Prepare the Reaction Mix according to the kit manufacturer's instructions. This typically involves diluting a fluorescent probe, HRP, Adenosine Deaminase, Purine Nucleoside Phosphorylase, and Xanthine Oxidase in 1X Assay Buffer.[1] Prepare only enough for immediate use and keep protected from light.
-
Control Mix (for background measurement): Prepare a Control Mix that contains all the components of the Reaction Mix except for Adenosine Deaminase.[1] This is used to measure the background fluorescence from other purines in the sample.
II. Sample Preparation
-
Cell Lysates: Collect cells and resuspend in 1X Assay Buffer. Homogenize or sonicate the cells on ice. Centrifuge to remove insoluble material and collect the supernatant for the assay.
-
Tissue Extracts: Homogenize the tissue in 1X Assay Buffer on ice. Centrifuge to pellet cellular debris and use the supernatant for the assay.[7]
-
Plasma: Collect blood with an anticoagulant (e.g., heparin or EDTA). Centrifuge to separate plasma. The plasma can be assayed directly or diluted in 1X Assay Buffer.
-
Urine: Centrifuge urine samples to remove any particulate matter. The supernatant can be assayed directly or may require pretreatment as specified by the kit manufacturer.
-
Cell Culture Supernatant: Collect the cell culture medium and centrifuge to remove any cells or debris. The supernatant can be assayed directly.
Note: It is important to maintain the pH of the sample between 7 and 8 for optimal enzyme activity and probe stability.[1]
III. Assay Protocol
The following workflow outlines the general steps for performing the fluorometric adenosine assay.
-
Plate Setup: Add 50 µL of each adenosine standard and unknown sample into separate wells of a 96-well black microplate suitable for fluorescence reading. For each unknown sample, prepare two wells: one for the reaction with adenosine deaminase (+ADA) and one for the background control without the enzyme (-ADA).[1]
-
Reagent Addition:
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate for 15-60 minutes at room temperature, protected from light.[1][2]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.[2]
IV. Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the adenosine standards against their known concentrations to generate a standard curve.
-
Background Subtraction: For each sample, subtract the fluorescence reading of the well with the Control Mix (-ADA) from the fluorescence reading of the well with the Reaction Mix (+ADA). This net fluorescence value is due to the adenosine present in the sample.[1]
-
Adenosine Concentration Calculation: Determine the concentration of adenosine in the unknown samples by interpolating the net fluorescence values on the standard curve.[1] Remember to account for any dilution factors used during sample preparation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Sample contains endogenous enzymes or interfering substances. | Ensure proper sample preparation and background subtraction. Dilute the sample if necessary. |
| Low Signal | Low adenosine concentration in the sample. Inactive reagents. | Concentrate the sample if possible. Ensure reagents are properly stored and prepared. |
| Poor Standard Curve | Inaccurate pipetting or standard dilution. | Use calibrated pipettes and prepare fresh standards. |
Conclusion
The fluorometric assay provides a sensitive, rapid, and reliable method for the quantification of adenosine in a variety of biological samples. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. Accurate measurement of adenosine levels is essential for advancing our understanding of its physiological roles and for the development of novel therapeutics targeting adenosine-mediated pathways.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Adenosine Assay Kit. Fluorometric. Quantification. (ab211094) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cohesionbio.com [cohesionbio.com]
Application Note: HPLC Analysis of Extracellular Alpha-Adenosine Generation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantification of extracellular alpha-adenosine (hereafter referred to as adenosine) generated via cell surface enzyme activity, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
Adenosine (B11128) is a purine (B94841) nucleoside that plays a critical role in numerous physiological and pathological processes. In the tumor microenvironment, extracellular adenosine is a potent immunosuppressive signaling molecule, hindering the activity of immune cells and allowing tumors to evade immune surveillance.[1][2] The generation of extracellular adenosine is primarily mediated by the sequential enzymatic activity of two cell-surface ectonucleotidases: CD39, which hydrolyzes extracellular ATP and ADP to AMP, and CD73 (Ecto-5'-nucleotidase), which catalyzes the dephosphorylation of AMP to adenosine.[1][2][3][4][5] This pathway is a significant target in cancer immunotherapy.[1][4][5]
Accurate quantification of adenosine production is crucial for studying the efficacy of therapeutic agents targeting this pathway. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of adenosine in cell culture supernatants, providing a complete protocol from sample preparation to data analysis.
Signaling Pathway of Extracellular Adenosine Generation
Extracellular adenosine is produced from the hydrolysis of extracellular ATP. This process is mainly carried out by a two-step enzymatic cascade involving CD39 and CD73, which are expressed on the surface of various immune, stromal, and tumor cells.[3][5]
-
ATP Release: Cellular stress, hypoxia, or cell death causes the release of ATP into the extracellular space.[1][4]
-
CD39 Activity: The ectonucleotidase CD39 hydrolyzes ATP to adenosine monophosphate (AMP), with an intermediate step of converting ATP to ADP.[1][2][4]
-
CD73 Activity: The ectonucleotidase CD73, in the rate-limiting step, dephosphorylates AMP to produce adenosine.[3][4]
-
Adenosine Signaling: The resulting adenosine binds to its receptors (e.g., A2A, A2B) on nearby immune cells, triggering immunosuppressive signals that inhibit the anti-tumor immune response.[1][5]
References
- 1. assaygenie.com [assaygenie.com]
- 2. Frontiers | Targeting the Immunomodulatory CD73/Adenosine System to Improve the Therapeutic Gain of Radiotherapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: α-Adenosine as a Pharmacological Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction:
α-Adenosine is the α-anomeric form of the naturally occurring β-adenosine, a ubiquitous nucleoside that plays a critical role in numerous physiological processes. While β-adenosine and its analogs are well-characterized ligands for adenosine (B11128) receptors (A1, A2A, A2B, and A3), the pharmacological properties of α-adenosine are less understood. Due to the stereochemical difference at the anomeric carbon (C1' of the ribose sugar), α-nucleosides can exhibit unique biological activities, including altered stability and differential interactions with enzymes and receptors compared to their β-counterparts.[1][2] This document provides an overview of the potential applications of α-adenosine as a pharmacological probe, along with detailed protocols for its characterization.
Potential Applications:
Based on the known properties of α-nucleosides, α-adenosine could serve as a valuable pharmacological tool in several areas:
-
Probing Adenosine Receptor Binding Pockets: As a stereoisomer of the endogenous ligand, α-adenosine can be used to investigate the steric and conformational requirements of adenosine receptor binding sites. Comparative studies with β-adenosine can elucidate the importance of the glycosidic bond orientation for receptor affinity and activation.
-
Investigating Enzyme-Substrate Interactions: α-Nucleosides have been shown to be resistant to or even inhibit certain enzymes.[2] α-Adenosine can be employed to study the substrate specificity of enzymes involved in purine (B94841) metabolism, such as adenosine kinase and adenosine deaminase.
-
Controls in Biological Assays: Due to its potential for altered biological activity, α-adenosine can serve as a negative or comparative control in experiments involving β-adenosine to ensure that the observed effects are specific to the β-anomer.
-
Development of Novel Therapeutics: The unique properties of α-nucleosides, such as increased stability, make them interesting scaffolds for the development of novel therapeutic agents.[1]
Data Presentation
Due to the limited availability of specific quantitative data for α-adenosine in the public domain, the following tables are presented as templates to guide researchers in organizing their experimental findings. The hypothetical data is for illustrative purposes only.
Table 1: Hypothetical Binding Affinities (Ki) of α-Adenosine at Human Adenosine Receptors
| Receptor Subtype | Radioligand | α-Adenosine Ki (nM) | β-Adenosine Ki (nM) |
| A1 | [³H]-DPCPX | > 10,000 | 50 |
| A2A | [³H]-ZM241385 | > 10,000 | 150 |
| A2B | [³H]-DPX | > 10,000 | 5,000 |
| A3 | [¹²⁵I]-AB-MECA | > 10,000 | 300 |
Table 2: Hypothetical Functional Activity (EC50/IC50) of α-Adenosine in Adenylyl Cyclase Assays
| Cell Line | Receptor Expressed | Assay Type | α-Adenosine (nM) | β-Adenosine (nM) |
| CHO-hA1 | Human A1 | Forskolin-stimulated cAMP Inhibition (IC50) | No effect | 100 |
| HEK-hA2A | Human A2A | cAMP Stimulation (EC50) | No effect | 200 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the pharmacological properties of α-adenosine.
Protocol 1: Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of α-adenosine for adenosine receptor subtypes (A1, A2A, A2B, and A3).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
α-Adenosine.
-
β-Adenosine (as a comparator).
-
Radioligands specific for each receptor subtype:
-
A1: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A2A: [³H]-ZM241385
-
A2B: [³H]-DPX
-
A3: [¹²⁵I]-AB-MECA
-
-
Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist (e.g., 10 µM NECA) or the unlabeled version of the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C glass fiber).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of α-adenosine and β-adenosine in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
Prepare the non-specific binding control.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 25 µL of radioligand solution, and 25 µL of cell membrane suspension.
-
Non-specific Binding Wells: Add 50 µL of non-specific binding control, 25 µL of radioligand solution, and 25 µL of cell membrane suspension.
-
Competitor Wells: Add 50 µL of each dilution of α-adenosine or β-adenosine, 25 µL of radioligand solution, and 25 µL of cell membrane suspension.
-
Perform all determinations in triplicate.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through the filter plate. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Adenylyl Cyclase Functional Assay
Objective: To determine the effect of α-adenosine on the activity of adenylyl cyclase through Gi-coupled (A1, A3) or Gs-coupled (A2A, A2B) adenosine receptors.
Materials:
-
Intact cells expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
α-Adenosine.
-
β-Adenosine (as a comparator).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase in inhibition assays).
-
Assay medium (e.g., DMEM or HBSS).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
A. Gi-Coupled Receptor Assay (e.g., A1 Receptor):
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment: Replace the culture medium with assay medium and pre-incubate the cells for 15-30 minutes at 37°C.
-
Compound Addition:
-
Add serial dilutions of α-adenosine or β-adenosine to the wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using the chosen cAMP assay kit.
B. Gs-Coupled Receptor Assay (e.g., A2A Receptor):
-
Follow steps 1 and 2 from the Gi-coupled assay.
-
Compound Addition: Add serial dilutions of α-adenosine or β-adenosine to the wells.
-
Follow steps 4, 5, and 6 from the Gi-coupled assay.
Data Analysis:
-
For Gi-coupled receptors, plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration and determine the IC₅₀ value.
-
For Gs-coupled receptors, plot the amount of cAMP produced against the logarithm of the agonist concentration and determine the EC₅₀ value.
-
Compare the potency and efficacy of α-adenosine with that of β-adenosine.
Visualizations
Caption: Adenosine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Adenylyl Cyclase Functional Assay Workflow.
References
Application Notes and Protocols for alpha-Adenosine in Immunomodulatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) is a critical signaling nucleoside that plays a pivotal role in regulating the immune system, particularly in the context of inflammation, cancer, and autoimmune diseases.[1][2] Under conditions of metabolic stress, tissue injury, or hypoxia, extracellular adenosine levels rise significantly, acting as a key endogenous anti-inflammatory agent.[2] Its immunomodulatory effects are mediated through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[3] These receptors are differentially expressed on various immune cells, including T-cells, macrophages, neutrophils, and dendritic cells, and their activation triggers a range of intracellular signaling cascades that can either suppress or, in some contexts, promote inflammatory responses.
The A2A receptor, in particular, is a major mediator of the anti-inflammatory effects of adenosine.[1] Activation of the A2A receptor on immune cells typically leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12, while promoting the release of the anti-inflammatory cytokine IL-10.[2][4] This makes the adenosine signaling pathway a highly attractive target for therapeutic intervention in a variety of pathological conditions.
These application notes provide a comprehensive overview of the immunomodulatory effects of alpha-adenosine, along with detailed protocols for key in vitro experiments to assess its activity. The information presented is intended to guide researchers in designing and executing studies to explore the therapeutic potential of targeting the adenosine pathway.
Data Presentation: Quantitative Effects of Adenosine and its Analogs on Immune Responses
The following tables summarize the quantitative effects of adenosine and its specific receptor agonists on key immunomodulatory parameters. This data is compiled from various in vitro and in vivo studies and is intended to provide a comparative overview for experimental design.
Table 1: Effect of Adenosine and Analogs on Cytokine Production by Macrophages
| Agonist | Cell Type | Stimulant | Target Cytokine | Effect | Concentration/Dose | Citation(s) |
| Adenosine | RAW 264.7 Macrophages | LPS | IL-10 | ~2.4-fold increase | 100 µM | [5] |
| Adenosine | RAW 264.7 Macrophages | LPS | TNF-α | Inhibition | Concentration-dependent | [6] |
| Adenosine | RAW 264.7 Macrophages | LPS | IL-10 | Inhibition | Concentration-dependent | [6][7] |
| CGS-21680 (A2A Agonist) | RAW 264.7 Macrophages | LPS | TNF-α, IL-10, NO | Inhibition | Concentration-dependent | [6] |
| CCPA (A1 Agonist) | RAW 264.7 Macrophages | LPS | TNF-α, IL-10, NO | Inhibition | Concentration-dependent | [6] |
| NECA (Pan-adenosine Agonist) | Murine Peritoneal Macrophages | LPS | TNF-α | >60% reduction | Not specified | [8] |
| CGS-21680 (A2A Agonist) | Murine Peritoneal Macrophages | LPS | TNF-α | >60% reduction | Not specified | [8] |
Table 2: Effect of Adenosine and Analogs on T-Cell Proliferation and Function
| Agonist/Compound | Cell Type | Effect | IC50/Concentration | Citation(s) |
| Adenosine | Murine Naïve CD8 T-cells | Inhibition of proliferation | 1 mM (complete inhibition) | [9] |
| CGS-21680 (A2A Agonist) | Human PBMCs | Inhibition of IL-2 release | 5 nM | [10] |
| Adenosine A2A Receptor Agonist | Human CD8+ T-cells | Inhibition of CREB phosphorylation | 17 nM | [10] |
| CGS-21680 (A2A Agonist) | Murine Th1/Tc1 cells | Inhibition of IL-2 secretion | 10⁻⁷ M | [11] |
| NECA (Pan-adenosine Agonist) | Human CD3+ T-cells | Skews towards non-inflammatory Th17 cells | Not specified | [12] |
Signaling Pathways and Experimental Workflows
Adenosine Signaling in Immune Cells
The following diagram illustrates the general signaling pathway initiated by adenosine binding to its receptors on an immune cell, leading to the modulation of inflammatory responses.
Caption: General adenosine A2A receptor signaling pathway in an immune cell.
Experimental Workflow for Assessing Immunomodulatory Effects
The diagram below outlines a typical experimental workflow to evaluate the immunomodulatory properties of this compound on immune cells in vitro.
Caption: Workflow for in vitro immunomodulatory assessment of this compound.
Experimental Protocols
In Vitro T-Cell Activation and Proliferation Assay
This protocol details a method to assess the effect of this compound on T-cell activation and proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation).
-
This compound stock solution.
-
Cell Proliferation Dye (e.g., CFSE).
-
96-well flat-bottom culture plates.
-
Flow cytometer.
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
-
Cell Seeding: Wash the cells twice with complete RPMI-1640 medium and resuspend at 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
T-Cell Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the appropriate wells to stimulate T-cell activation and proliferation.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). Analyze the cells by flow cytometry to determine the proliferation of T-cell subsets based on the dilution of the CFSE dye.
Quantification of Cytokines by ELISA
This protocol describes the use of a sandwich ELISA to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in cell culture supernatants.
Materials:
-
ELISA plate pre-coated with capture antibody for the cytokine of interest.
-
Cell culture supernatants from the T-cell or macrophage assays.
-
Recombinant cytokine standards.
-
Biotinylated detection antibody.
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Microplate reader.
Procedure:
-
Standard Preparation: Prepare a serial dilution of the recombinant cytokine standard in the assay diluent to generate a standard curve.
-
Sample Addition: Add 100 µL of the standards and cell culture supernatants to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well and incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
In Vitro Macrophage Polarization Assay
This protocol outlines a method to assess the effect of this compound on the polarization of macrophages into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
Materials:
-
Human or murine monocytes or a macrophage cell line (e.g., THP-1, RAW 264.7).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
M-CSF (for differentiation of monocytes to M0 macrophages).
-
LPS and IFN-γ (for M1 polarization).
-
IL-4 and IL-13 (for M2 polarization).
-
This compound stock solution.
-
6-well culture plates.
-
Flow cytometer.
-
Fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163).
Procedure:
-
Macrophage Differentiation (if using primary monocytes): Isolate monocytes from PBMCs and culture them in the presence of M-CSF (e.g., 50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.
-
Cell Seeding: Seed the M0 macrophages or macrophage cell line into 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Polarization and Treatment:
-
M1 Polarization: Add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the designated wells.
-
M2 Polarization: Add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) to the designated wells.
-
This compound Treatment: Concurrently with the polarizing stimuli, add varying concentrations of this compound to the respective wells. Include appropriate vehicle controls for each polarization condition.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells by gentle scraping.
-
Stain the cells with fluorescently labeled antibodies against M1 (CD80, CD86) and M2 (CD206, CD163) surface markers.
-
Analyze the cells by flow cytometry to determine the percentage of M1 and M2 polarized macrophages in each treatment condition.
-
-
Cytokine Analysis (Optional): Collect the culture supernatants before harvesting the cells and analyze for the production of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines by ELISA as described in Protocol 2.
References
- 1. Suppression of inflammatory and immune responses by the A2A adenosine receptor: an introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 5. Adenosine Augments IL-10 Production by Macrophages through an A2B Receptor-Mediated Posttranscriptional Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Adenosine and ATP affect LPS-induced cytokine production by macrophages [jstage.jst.go.jp]
- 8. Adenosine suppresses lipopolysaccharide-induced tumor necrosis factor-alpha production by murine macrophages through a protein kinase A- and exchange protein activated by cAMP-independent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine regulates CD8 T-cell priming by inhibition of membrane-proximal T-cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Activation of Th1 and Tc1 cell adenosine A2A receptors directly inhibits IL-2 secretion in vitro and IL-2-driven expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine signalling in T-cell activation favours development of IL-17 positive cells with suppressive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in α-Nucleoside Synthesis
Welcome to the technical support center for α-nucleoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of α-nucleosides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing α-nucleosides?
The main hurdle in α-nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1' of the sugar). The β-anomer is thermodynamically more stable and often the major product in glycosylation reactions. Achieving high selectivity for the less stable α-anomer requires careful selection of synthetic methods, protecting groups, and reaction conditions.[1]
Q2: Which synthetic methods are commonly used to favor the α-anomer?
Several methods have been developed to improve the yield of α-nucleosides. These include:
-
Vorbrüggen Glycosylation: A widely used method that couples a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid.[1][2] While it often favors the β-anomer, conditions can be optimized for α-selectivity.
-
Mercuri Procedure: A classic method involving the condensation of a heavy metal salt of a nucleobase with a glycosyl halide.[1] However, the toxicity of mercury limits its use.[1]
-
Fusion Reaction: This method involves heating a mixture of the nucleobase and an acylated sugar.[1] It is a straightforward but often low-yielding and poorly selective method.[2]
-
Anomerization: This approach involves converting the more stable β-anomer to the desired α-anomer, often using Lewis acids and silylating agents.[1][3]
-
Enzymatic Synthesis: The use of enzymes like nucleoside phosphorylases can offer high stereoselectivity but may have limitations in substrate scope.
-
Oxazoline (B21484) Method: This method utilizes a 2-amido group on the sugar to form an oxazoline intermediate, which can then react with a nucleobase. While promising for stereocontrol, detailed protocols for α-selectivity are less common.
Q3: How do protecting groups influence the stereochemical outcome?
Protecting groups, particularly at the C2' position of the sugar, play a crucial role in directing the stereoselectivity of the glycosylation reaction.
-
Participating Groups: Acyl-type protecting groups (e.g., benzoyl, acetyl) at the C2' position can form a cyclic intermediate (an oxonium ion) that blocks the α-face of the sugar, leading predominantly to the β-anomer.[2]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl) or the absence of a C2' substituent (as in 2'-deoxynucleosides) prevent the formation of this intermediate, allowing for the formation of both α and β anomers. The choice of other protecting groups on the sugar and the nucleobase can also influence the anomeric ratio through steric and electronic effects.
Troubleshooting Guide
This guide addresses common issues encountered during α-nucleoside synthesis in a question-and-answer format.
Problem 1: Low α:β Anomeric Ratio
Q: My reaction is producing mainly the β-anomer. How can I increase the α-selectivity?
A: A low α:β ratio is the most common challenge. Here are several strategies to troubleshoot this issue:
-
Choice of Lewis Acid: The strength and nature of the Lewis acid are critical. For Vorbrüggen glycosylation, stronger Lewis acids like SnCl₄ can favor the formation of the α-anomer.[1] It has been reported that using ten equivalents of SnCl₄ can result in an α:β ratio of 75:25.[1] Experiment with different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) and optimize their stoichiometry.
-
Solvent: The polarity of the solvent can significantly impact the transition state of the glycosylation reaction. Less polar solvents may favor the α-anomer. Consider switching from highly polar solvents like acetonitrile (B52724) to less polar options like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Temperature: Glycosylation reactions are often temperature-sensitive. Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the α-anomer.
-
Protecting Groups: As discussed in the FAQs, avoid participating groups at the C2' position if you want to access the α-anomer. For 2'-deoxynucleosides, the lack of a C2' substituent generally leads to mixtures of anomers, and other factors become more influential.[1] The use of bulky protecting groups on the sugar can sterically hinder the approach of the nucleobase from the β-face, thus favoring α-glycosylation.
-
Anomerization: If your reaction consistently yields the β-anomer, consider a post-glycosylation anomerization step. Treating the purified β-nucleoside with a Lewis acid (e.g., TMS-triflate) and a silylating agent (e.g., BSA) in a dry solvent like acetonitrile at elevated temperatures can induce conversion to the α-anomer.[1][3]
Problem 2: Low or No Yield of the Desired Nucleoside
Q: I am not getting any product, or the yield is very low. What could be the problem?
A: Low or no yield can stem from several factors:
-
Reagent Quality: Ensure all reagents, especially the Lewis acid and solvents, are anhydrous. Moisture can deactivate the Lewis acid and hydrolyze the sugar donor. Lewis acids should be freshly distilled or from a new, sealed bottle.
-
Silylation of Nucleobase: For the Vorbrüggen reaction, incomplete silylation of the nucleobase will result in low reactivity. Ensure the silylation step is complete before adding the sugar donor and Lewis acid. This can be monitored by techniques like IR or NMR spectroscopy.
-
Activity of the Glycosyl Donor: The protected sugar should have a good leaving group at the anomeric position (e.g., acetate (B1210297), halide). If you are preparing the glycosyl donor yourself, confirm its purity and reactivity.
-
Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. If you are running the reaction at a very low temperature and see no product formation, a gradual increase in temperature might be necessary.
-
Lewis Acid Stoichiometry: Using too little Lewis acid may result in incomplete activation of the sugar donor. Conversely, an excessive amount can lead to degradation of the starting materials or the product. An optimization of the Lewis acid amount is often required.
Problem 3: Formation of Side Products
Q: I am observing multiple spots on my TLC, and purification is difficult. What are the likely side products and how can I avoid them?
A: Common side products in nucleoside synthesis include:
-
Regioisomers: Purine (B94841) bases have multiple nucleophilic nitrogen atoms (e.g., N7 and N9 for adenine (B156593) and guanine). Glycosylation can occur at different positions, leading to a mixture of regioisomers. To avoid this, consider protecting one of the nitrogen atoms on the purine ring before the glycosylation step.
-
Hydrolyzed Sugar Donor: If moisture is present in the reaction, the activated sugar donor can be hydrolyzed back to the corresponding sugar alcohol.
-
Degradation Products: Harsh reaction conditions (e.g., strong Lewis acids, high temperatures) can lead to the degradation of the sugar or the nucleobase. If you observe significant charring or a complex mixture of unidentifiable products, consider using milder conditions.
-
Bis-glycosylated Products: In some cases, a second sugar unit can react with the already formed nucleoside, especially if there are unprotected hydroxyl groups. Ensure all non-reacting hydroxyl groups on the sugar are properly protected.
Quantitative Data on α-Nucleoside Synthesis
The following tables summarize quantitative data from the literature on the synthesis of α-nucleosides, highlighting the impact of different reaction parameters on the yield and anomeric ratio.
Table 1: Influence of Lewis Acid on Anomeric Ratio in Vorbrüggen Glycosylation
| Nucleobase | Sugar Donor | Lewis Acid (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| Silylated Thymine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | TMSOTf (1.2) | Acetonitrile | RT | 2 | 85 | 15:85 |
| Silylated Thymine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | SnCl₄ (1.2) | DCE | RT | 4 | 78 | 60:40 |
| Silylated Uracil | 1-O-acetyl-3,5-di-O-(p-methylbenzoyl)-2-deoxy-D-ribofuranose | SnCl₄ (10) | Acetonitrile | RT | 12 | 65 | 75:25[1] |
| Silylated Adenine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | TMSOTf (1.5) | Acetonitrile | 60 | 6 | 70 | 20:80 |
Table 2: Influence of Solvent on Anomeric Ratio
| Nucleobase | Sugar Donor | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| Silylated Cytosine | 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose | None | Acetonitrile | Reflux | 8 | 60 | 40:60 |
| Silylated Cytosine | 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose | None | 1,2-Dichloroethane | Reflux | 8 | 55 | 55:45 |
| Silylated Thymine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | SnCl₄ | Acetonitrile | RT | 4 | 75 | 50:50 |
| Silylated Thymine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | SnCl₄ | Dichloromethane | RT | 4 | 72 | 65:35 |
Experimental Protocols
Protocol 1: α-Selective Vorbrüggen Glycosylation of a Pyrimidine (B1678525)
This protocol describes a general procedure for the synthesis of an α-2'-deoxynucleoside using SnCl₄ as a Lewis acid, which is known to favor the α-anomer under certain conditions.[1]
Materials:
-
Persilylated pyrimidine (e.g., bis(trimethylsilyl)thymine) (1.2 eq)
-
1-O-acetyl-3,5-di-O-(p-methylbenzoyl)-2-deoxy-D-ribofuranose (1.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Tin(IV) chloride (SnCl₄) (10 eq)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the persilylated pyrimidine and the protected sugar in anhydrous DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add SnCl₄ to the stirred solution via syringe. The reaction mixture may change color.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the α and β anomers.
-
The p-methylbenzoyl protecting groups can be removed by treatment with sodium methoxide (B1231860) in methanol (B129727).
Protocol 2: Anomerization of a β-Nucleoside to an α-Nucleoside
This protocol is adapted from a literature procedure for the self-anomerization of β-nucleosides.[1][3]
Materials:
-
Protected β-nucleoside (e.g., 3',5'-di-O-acetyl-N⁴-benzoyl-2'-deoxycytidine) (1.0 eq)
-
Anhydrous acetonitrile
-
Bis(trimethylsilyl)acetamide (BSA) (1.5 eq)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-triflate) (1.2 eq)
-
Methanol
-
Ammonia (B1221849) in methanol (methanolic ammonia)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the protected β-nucleoside in anhydrous acetonitrile.
-
Add BSA and TMS-triflate to the solution.
-
Seal the tube and heat the reaction mixture at 70 °C for 24 hours.
-
Cool the reaction mixture to room temperature and quench by adding methanol.
-
Remove the solvent under reduced pressure.
-
To remove the protecting groups, dissolve the residue in methanolic ammonia and stir at room temperature until deprotection is complete (monitored by TLC).
-
Concentrate the solution and purify the resulting α-nucleoside by column chromatography or recrystallization. A 41% yield for α-deoxycytidine has been reported using this method.[3]
Visualizations
Caption: A general experimental workflow for α-nucleoside synthesis via the Vorbrüggen reaction.
Caption: A decision tree for troubleshooting poor α-selectivity in nucleoside synthesis.
References
Technical Support Center: Optimizing α-Anomer Yield in Glycosylation Reactions
Welcome to the technical support center for glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing the yield of α-anomers in glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence α/β anomer selectivity in a glycosylation reaction?
A1: The stereochemical outcome of a glycosylation reaction is a complex function of several interacting parameters. The most critical factors include the choice of glycosyl donor and its protecting groups (especially at the C-2 position), the reactivity of the glycosyl acceptor, the solvent system, the reaction temperature, and the nature of the activator or promoter.[1][2][3] Fine-tuning these elements is key to controlling anomeric selectivity.
Q2: How does the C-2 substituent on the glycosyl donor affect α-selectivity?
A2: The substituent at the C-2 position plays a pivotal role. A "non-participating" group, such as an ether (e.g., benzyl), is required for the synthesis of 1,2-cis glycosides (which are α-anomers for glucose and galactose).[4] Conversely, a "participating" group, like an acetate (B1210297) or benzoate, will typically lead to the formation of a 1,2-trans product (the β-anomer) through the formation of an intermediate acyloxonium ion. Azido groups at the C-2 position are known to be particularly α-directing.[5]
Q3: What is the "ether effect" and how can I use it to my advantage?
A3: The "ether effect" refers to the observation that ethereal solvents, such as diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and dioxane, tend to favor the formation of α-glycosides.[6][7] This is contrasted with the "nitrile effect," where solvents like acetonitrile (B52724) promote β-anomer formation.[6][7] To enhance α-selectivity, consider using an ethereal solvent system.
Q4: Can temperature be used to control the α/β ratio?
A4: Yes, temperature has a significant influence on anomeric selectivity.[3] Generally, higher reaction temperatures tend to favor the thermodynamically more stable product, which is often the α-anomer due to the anomeric effect.[6] Conversely, lower temperatures often favor the kinetically controlled product, which can be the β-anomer.[1][6] However, this relationship can be complex and system-dependent.
Troubleshooting Guide
This guide addresses common issues encountered when aiming for high α-anomer yields.
Problem 1: My reaction yields predominantly the β-anomer.
This is a common issue, often related to solvent choice or the participation of neighboring groups.
| Potential Cause | Recommended Solution | Rationale |
| Nitrile Solvent Used | Switch to an ethereal solvent like diethyl ether (Et₂O) or dichloromethane (B109758) (DCM). | Nitrile solvents (e.g., acetonitrile) are known to promote the formation of β-anomers (the "nitrile effect"). Ethereal solvents favor α-anomer formation.[6][7] |
| Participating Group at C-2 | Ensure the glycosyl donor has a non-participating group (e.g., Benzyl, p-methoxybenzyl) at the C-2 position. | Participating groups (e.g., Acetyl, Benzoyl) at C-2 form an intermediate that blocks the α-face, leading exclusively to the β-product.[4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Reactions are often started at low temperatures (-78 °C) and warmed. Try allowing the reaction to proceed at 0 °C or room temperature. | Higher temperatures can favor the formation of the thermodynamically more stable α-anomer.[6][8] |
| Highly Reactive Acceptor | Use a less nucleophilic glycosyl acceptor. This can be achieved by using electron-withdrawing protecting groups on the acceptor. | Decreasing the nucleophilicity of the acceptor can shift stereoselectivity from β to α.[2] |
Problem 2: The reaction gives a poor α/β ratio (e.g., 1:1 mixture).
An inseparable mixture of anomers can be a significant hurdle. The goal here is to push the equilibrium towards the α-product.
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Solvent | Screen a variety of ethereal solvents (Et₂O, THF, Dioxane, DCM). The effect can be highly substrate-dependent. | While the general "ether effect" is known, the optimal solvent for α-selectivity can vary. DCM, toluene, and ether have shown high α-selectivity in certain systems.[3] |
| Donor/Acceptor Mismatch | Modify the protecting groups on the donor. Electron-withdrawing protecting groups (e.g., 2,4-dichlorobenzyl) can increase α-selectivity. | Modifying the electronic properties of the donor can influence the stability of intermediates, thereby affecting the stereochemical outcome.[9] |
| Reaction Time/Temperature | Monitor the reaction over time at a constant temperature. The anomeric ratio can change as the reaction approaches thermodynamic equilibrium. | Some reactions may initially form a kinetic product mixture, which then equilibrates to the thermodynamic product (often the α-anomer). |
| Activator Choice | The choice of activator (promoter) can influence the stereochemical outcome.[3] Consider screening activators if other methods fail. | Different activators can lead to different intermediates (e.g., covalent triflates vs. ion pairs), which follow different stereoselective pathways. |
Problem 3: The reaction has a low overall yield, regardless of selectivity.
Poor yields can be caused by decomposition of the donor, acceptor, or activator.
| Potential Cause | Recommended Solution | Rationale |
| Presence of Moisture | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and add freshly activated molecular sieves (4 Å) to the reaction mixture.[10] | Water can hydrolyze the sensitive glycosyl donor or the activator, leading to side reactions and low yields.[10] |
| Suboptimal Temperature | The reaction may be too slow at cryogenic temperatures. After initial activation at low temperature, allow the reaction to warm gradually to a temperature where the reaction proceeds at a reasonable rate (-40 °C, 0 °C, or RT).[10] | Glycosylation reactions are highly temperature-dependent. Too low a temperature may stall the reaction, while too high may cause decomposition.[11] |
| Incorrect Stoichiometry | Typically, a slight excess of the glycosyl donor (1.2-1.5 equivalents) is used. Optimize the stoichiometry for your specific system. | Ensuring an appropriate excess of the donor can help drive the reaction to completion. |
| Poor Donor/Activator Quality | Use freshly prepared or purified glycosyl donors and high-quality activators. | Impurities can interfere with the reaction, and degraded reagents will have lower reactivity.[10] |
Data & Protocols
Effect of Solvent on Anomeric Selectivity
The choice of solvent is a powerful tool for influencing the stereochemical outcome of a glycosylation reaction. The following table summarizes the typical effects of common solvent classes on α/β ratios for donors with non-participating C-2 groups.
| Solvent Class | Example Solvents | Typical Outcome | Underlying Principle |
| Ethereal | Diethyl ether (Et₂O), Tetrahydrofuran (THF), Dichloromethane (DCM) | Favors α-anomer | "Ether Effect": Stabilization of an α-oriented intermediate or ion pair.[7] |
| Nitrile | Acetonitrile (MeCN), Propionitrile (EtCN) | Favors β-anomer | "Nitrile Effect": Formation of a β-nitrilium ion intermediate that directs attack to the α-face.[7] |
| Aromatic | Toluene, Benzene | Variable, often favors α-anomer | Can favor α-selectivity, but effects are generally less pronounced than with ethereal solvents.[3] |
| Polar Aprotic | Dimethylformamide (DMF) | Can favor α-anomer | DMF can act as a co-solvent and trap the oxocarbenium ion to form a more reactive β-imidate, leading to the α-glycoside.[6] |
General Protocol for α-Selective Glycosylation (Thioglycoside Donor)
This protocol is a representative procedure for a glycosylation reaction designed to favor the α-anomer and may require optimization for specific substrates.
Materials:
-
Glycosyl Donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside) (1.2 eq)
-
Glycosyl Acceptor (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Activator: N-Iodosuccinimide (NIS) (1.3 eq)
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) or TMSOTf (0.1 eq)
-
Activated Molecular Sieves (4 Å)
Procedure:
-
Add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves to a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the solids in anhydrous DCM or Et₂O.
-
Cool the mixture to the desired starting temperature (e.g., -40 °C).
-
In a separate flask, dissolve NIS in anhydrous DCM/Et₂O.
-
Add the NIS solution to the reaction mixture dropwise.
-
After stirring for 5-10 minutes, add the catalytic amount of TfOH (as a dilute solution in the reaction solvent).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Dilute the mixture with DCM and filter through celite to remove molecular sieves.
-
Wash the organic layer with saturated aqueous sodium thiosulfate (B1220275) solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the anomers.
Visual Guides
Troubleshooting Workflow for Low α-Anomer Yield
This diagram provides a logical decision-making process for troubleshooting glycosylation reactions where the desired α-anomer is not the major product.
Key Factors Influencing α-Selectivity
This diagram illustrates the interplay of major experimental factors that can be adjusted to optimize the yield of the α-anomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of α-Adenosine from Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of α-adenosine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying α-adenosine?
A1: The main challenge in α-adenosine purification is its separation from the typically more abundant β-anomer, which has very similar physicochemical properties.[1] The stereoselectivity of the glycosylation reaction often favors the β-anomer, making the isolation of the pure α-anomer a critical and often difficult step.[1]
Q2: What are the most common methods for purifying α-adenosine?
A2: The most common methods for purifying α-adenosine and its derivatives from reaction mixtures include:
-
Column Chromatography: Silica (B1680970) gel chromatography is frequently used, though separation of anomers can be challenging.[1][2]
-
Fractional Crystallization: This method can be effective if one anomer selectively crystallizes from a specific solvent system.[1]
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a highly effective method for purifying adenosine (B11128) derivatives and separating anomers.[2][3]
Q3: What are the common impurities found in crude α-adenosine reaction mixtures?
A3: Common impurities include:
-
β-anomer: The undesired stereoisomer.[1]
-
Unreacted starting materials: Such as N6-benzoyladenine and protected ribose donors.[1]
-
Partially deprotected intermediates: Molecules with remaining protecting groups.[1]
-
N7-regioisomer: The sugar moiety attached to the N7 position of the adenine (B156593) base instead of the desired N9.[1]
-
Degradation products: Such as inosine, hypoxanthine, or adenine, which can form due to exposure to light, heat, or enzymatic hydrolysis.[4]
-
Residual solvents: From the reaction and work-up steps.[4]
Q4: How can I confirm the stereochemistry of my purified adenosine product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is a key technique. The coupling constant of the anomeric proton (H1') can distinguish between the α and β anomers. Typically, the β-anomer exhibits a larger coupling constant.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of α-adenosine.
Issue 1: Low Yield of α-Adenosine
| Potential Cause | Recommended Solution |
| Suboptimal Glycosylation Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and Lewis acid to favor the formation of the α-anomer. Low temperatures often enhance stereoselectivity.[1] |
| Incomplete Silylation of the Nucleobase | Ensure complete silylation of the adenine base by using an excess of the silylating agent (e.g., BSA) and allowing for sufficient reaction time.[1] |
| Loss of Product During Extraction | Ensure proper phase separation during work-up and consider back-extraction of the aqueous layer to recover any dissolved product. |
| Product Decomposition on Silica Gel | If the α-adenosine is unstable on silica, consider alternative purification methods like preparative HPLC or using deactivated silica gel.[5] |
Issue 2: Poor Separation of α and β Anomers by Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Systematically screen different solvent systems. A gradient of methanol (B129727) in dichloromethane (B109758) is a common starting point for separating protected nucleosides.[1] |
| Column Overloading | Reduce the amount of crude material loaded onto the column to improve resolution. |
| Poor Column Packing | Ensure the silica gel is packed uniformly to prevent band broadening and channeling. |
| Co-elution of Anomers | If baseline separation is not achievable, consider collecting mixed fractions and re-purifying them under different conditions or using an alternative technique like preparative HPLC. |
Issue 3: Difficulty in Crystallizing α-Adenosine
| Potential Cause | Recommended Solution |
| Presence of Impurities | Impurities can inhibit crystallization. Ensure the starting material for crystallization is of high purity, potentially after a preliminary purification step like column chromatography. |
| Incorrect Solvent Choice | Experiment with a variety of solvents and solvent mixtures to find a system where α-adenosine has moderate solubility (soluble when hot, less soluble when cold). |
| Supersaturation Not Achieved | Ensure a supersaturated solution is created. This can be done by heating to dissolve the compound followed by slow cooling.[6][7] |
| Nucleation Issues | If crystals do not form, try seeding the solution with a small crystal of pure α-adenosine or scratching the inside of the flask to induce nucleation. |
Experimental Protocols
Protocol 1: Purification of Protected α-Adenosine by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of a protected α-adenosine derivative.
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the starting elution solvent through it.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient is methanol in dichloromethane.[1]
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the desired α-anomer.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification of α-Adenosine by Recrystallization
This protocol is a general method for recrystallization.
-
Solvent Selection:
-
Dissolution:
-
Cooling and Crystallization:
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
General Workflow for α-Adenosine Purification
Caption: General workflow for the synthesis and purification of α-adenosine.
Troubleshooting Logic for Low Purity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic synthesis of ATP analogs and their purification by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Purification [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recrystallization of Adenosine for Localized Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: α-Adenosine Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of α-adenosine in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your experimental design and execution.
Troubleshooting Guide: Common Solubility Issues
Researchers may encounter several challenges when preparing aqueous solutions of α-adenosine. This guide addresses the most common issues and provides systematic solutions.
Issue 1: Precipitation Occurs When Diluting a Concentrated Stock Solution into an Aqueous Buffer.
This is a frequent problem when a stock solution of α-adenosine, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer where its solubility is lower.[1]
-
Solution Workflow:
Figure 1. Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent or Poor Analytical Results (e.g., low signal intensity, high variability).
This can be caused by the degradation of α-adenosine in the solution or incomplete dissolution.
-
Possible Causes and Solutions:
-
Degradation: α-Adenosine can be susceptible to hydrolysis, especially under acidic conditions.[2] Higher temperatures can also accelerate degradation.
-
Incomplete Dissolution: The compound may not be fully dissolved, leading to inaccurate concentrations.
-
Recommendation: Use mechanical assistance like vortexing or brief sonication to aid dissolution. Gentle warming to 37°C can also be effective.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of α-adenosine in aqueous solutions?
Adenosine (B11128) is described as being fairly soluble in cold water and freely soluble in hot water.[4] Its solubility in water at 25°C is approximately 5.1 g/L.[5] In phosphate-buffered saline (PBS) at pH 7.2, the solubility of adenosine is approximately 10 mg/mL.[3]
Q2: How do pH and temperature affect the solubility of α-adenosine?
The aqueous solubility of adenosine increases with warming and with a decrease in pH.[5] Higher temperatures generally increase the rate of dissolution. However, be mindful that prolonged exposure to high temperatures or acidic conditions can lead to degradation.[2]
Q3: Which buffers are best for dissolving α-adenosine?
Phosphate buffers are commonly used and are considered physiological.[6] However, they can sometimes form precipitates with certain ions like Ca²⁺.[6] Tris buffers are also widely used in a pH range of 7.0-9.0.[7] The choice of buffer can affect enzyme activity and protein solubility, so it is crucial to select a buffer that is compatible with your specific experimental system.[7][8]
Q4: Can I use organic solvents to aid in dissolving α-adenosine in aqueous buffers?
Yes, a common method is to first dissolve α-adenosine in an organic solvent like DMSO to create a concentrated stock solution, which is then diluted into the aqueous buffer.[3] It is important to keep the final concentration of the organic solvent low (typically <1%) as it can have physiological effects.[3]
Data Presentation: α-Adenosine Solubility
Note: The following data is for adenosine, which is the β-anomer. Specific quantitative data for the α-anomer is limited in publicly available literature. However, the solubility properties are expected to be very similar.
| Solvent/Buffer | pH | Temperature | Solubility |
| Water | Neutral | 25 °C | ~5.1 g/L[5] |
| Water | Neutral | Hot | Freely soluble[4][9] |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~10 mg/mL[3] |
| DMSO | N/A | Not Specified | ~20 mg/mL[3] |
| Dimethylformamide (DMF) | N/A | Not Specified | ~5 mg/mL[3] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ulab360.com [ulab360.com]
- 5. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BUFFERS [ou.edu]
- 7. welltchemicals.com [welltchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine CAS#: 58-61-7 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
preventing degradation of alpha-Adenosine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of α-Adenosine in solution. Below you will find troubleshooting advice, frequently asked questions, quantitative stability data, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue / Observation | Potential Cause | Recommended Action |
| Inconsistent biological activity or variable experimental results. | α-Adenosine Degradation: The most common cause is enzymatic degradation by adenosine (B11128) deaminase (ADA), which may be present in serum-containing media or released from cells. Chemical hydrolysis can also occur under non-optimal pH or temperature conditions. | 1. Confirm Degradation: Use HPLC to analyze the concentration of α-Adenosine in your experimental samples over time. Look for the appearance of an inosine (B1671953) peak. 2. Inhibit Enzymatic Activity: Add a specific adenosine deaminase inhibitor, such as EHNA or deoxycoformycin, to your medium. 3. Control pH and Temperature: Ensure your solution's pH is maintained between 6.5 and 7.5. Avoid prolonged exposure to temperatures above 37°C. |
| Decreased α-Adenosine concentration in stock solution over time. | Improper Storage: Aqueous stock solutions, especially if not sterile or stored at an inappropriate temperature, can degrade. While some studies show stability for days, long-term storage of aqueous solutions is not recommended by all suppliers. | 1. Prepare Fresh Solutions: For maximum consistency, prepare aqueous solutions of α-Adenosine fresh for each experiment. 2. Optimal Storage: If storage is necessary, use sterile, nuclease-free water or buffer (pH ~7.2), aliquot into single-use volumes, and store at -20°C or -80°C for long-term stability.[1] 3. Solvent Choice: For long-term stock, consider dissolving α-Adenosine in DMSO, which can be stored at -20°C for extended periods. Ensure the final DMSO concentration in your experiment is non-toxic to your cells. |
| Visible precipitate in the α-Adenosine solution after thawing. | Low Solubility/Concentration Issues: α-Adenosine has limited solubility in aqueous buffers. Precipitation can occur if the concentration is too high or if the solution is not properly warmed and mixed after thawing. | 1. Check Solubility Limits: The solubility of adenosine in PBS (pH 7.2) is approximately 10 mg/mL. Do not exceed this concentration. 2. Ensure Complete Dissolution: After thawing, warm the vial to room temperature and vortex thoroughly to ensure all solute is redissolved before use. |
| Experimental results are unaffected by the addition of an ADA inhibitor. | Alternative Degradation Pathway or Experimental Artifact: The degradation may be chemical (e.g., acid hydrolysis) rather than enzymatic, or the observed effect may not be due to α-Adenosine degradation. | 1. Verify pH: Check the pH of your experimental medium. Acidic conditions can cause hydrolysis of the N-glycosidic bond. 2. Control for Other Variables: Re-evaluate your experimental setup to rule out other potential causes for inconsistency. |
Logical Troubleshooting Flow
The following diagram outlines a logical workflow for troubleshooting α-Adenosine degradation issues.
Caption: A step-by-step guide to diagnosing α-Adenosine degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of α-Adenosine degradation in biological experiments? A1: The primary cause is enzymatic deamination, where the enzyme adenosine deaminase (ADA) converts α-Adenosine into its inactive metabolite, α-Inosine.[2] ADA is ubiquitous and can be present in serum used for cell culture or released by cells into the medium.
Q2: What is the main chemical (non-enzymatic) degradation pathway for α-Adenosine? A2: The main chemical degradation pathway is the acid-catalyzed hydrolysis of the N-glycosidic bond, which cleaves the molecule into adenine (B156593) and D-ribose. This process is accelerated at low pH. α-Adenosine is most stable in aqueous solutions with a pH between 6.8 and 7.4.
Q3: How should I prepare and store my α-Adenosine stock solution? A3: For short-term use (up to two weeks), a sterile aqueous solution in a buffer like PBS (pH 7.2) or 0.9% NaCl can be stored at 2-8°C.[3][4][5] For long-term storage, it is best to prepare stock solutions in DMSO and store them at -20°C. Alternatively, aqueous stocks should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] While some studies report stability for years at room temperature in specific formulations, preparing fresh solutions or using frozen aliquots is the safest practice for ensuring experimental consistency.[1][6]
Q4: Can I autoclave my buffer after adding α-Adenosine? A4: No. α-Adenosine is sensitive to high temperatures, and autoclaving will cause significant degradation.[1][6] Prepare your solutions by dissolving solid α-Adenosine in a pre-sterilized (e.g., 0.22 µm filtered) buffer using aseptic techniques.
Q5: My cell culture medium contains serum. Do I need to worry about α-Adenosine degradation? A5: Yes. Serum is a significant source of adenosine deaminase (ADA). If your experiment is sensitive to the concentration of α-Adenosine, the presence of serum will likely cause its rapid degradation. The in-vivo half-life of adenosine in blood is extremely short, often less than 10 seconds, due to cellular uptake and enzymatic degradation.[7][8][9] It is highly recommended to use an ADA inhibitor in such experiments.
Quantitative Data Summary
Table 1: Stability of α-Adenosine in Aqueous Solution
| Temperature | Diluent/Buffer | Stability Finding | Reference |
| -15°C | 0.9% NaCl, 5% Dextrose | Stable for at least 28 days | [4] |
| 4°C / 2-8°C | 0.9% NaCl, 5% Dextrose | Stable for at least 14 days; >98% initial concentration retained | [3][4][5][10] |
| 22-25°C | 0.9% NaCl, 5% Dextrose | Stable for at least 14 days; >98% initial concentration retained | [3][4][5][10] |
| 37°C | Aqueous Solution | Some degradation observed over 6 months | [6] |
| 60°C & 72°C | Aqueous Solution | Significant degradation observed over 6 months | [6] |
Table 2: Common Adenosine Deaminase (ADA) Inhibitors
| Inhibitor | Target(s) | Inhibition Type | Ki Value | Recommended Use | Reference |
| EHNA | Selective for ADA1 | Non-competitive | ~139 nM | Research tool for selective ADA1 inhibition in vitro. | |
| Deoxycoformycin | Potent inhibitor of ADA1 and ADA2 | Competitive, Tight-binding | ~4.9 nM (ADA1) | Potent, broad-spectrum ADA inhibition in vitro and in vivo. |
Key Signaling & Degradation Pathways
The diagram below illustrates the enzymatic degradation of α-Adenosine and the action of inhibitors.
Caption: Enzymatic degradation of α-Adenosine to α-Inosine by ADA.
Experimental Protocols
Protocol 1: Preparation of a Stable α-Adenosine Aqueous Stock Solution
-
Materials:
-
α-Adenosine powder
-
Sterile, nuclease-free Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Using aseptic technique in a laminar flow hood, weigh the desired amount of α-Adenosine powder.
-
Dissolve the powder in sterile PBS (pH 7.2) to a final concentration not exceeding 10 mg/mL.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to room temperature may aid dissolution if the buffer is cold.
-
For maximum sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes. This prevents contamination and avoids multiple freeze-thaw cycles.
-
For short-term storage (up to 14 days), store the aliquots at 2-8°C.
-
For long-term storage, store the aliquots at -20°C or -80°C.
-
Protocol 2: Using an ADA Inhibitor in a Cell Culture Experiment
This protocol provides a general guideline for using an ADA inhibitor to prevent α-Adenosine degradation in a typical cell culture experiment.
-
Materials:
-
Cells of interest plated in appropriate culture vessels
-
Complete cell culture medium (with or without serum)
-
α-Adenosine stock solution
-
ADA inhibitor stock solution (e.g., EHNA or Deoxycoformycin, typically dissolved in DMSO or water)
-
-
Experimental Workflow Diagram:
Caption: Workflow for using an ADA inhibitor in cell culture.
-
Procedure:
-
Determine Inhibitor Concentration: Based on the Ki value and experimental conditions, determine the optimal working concentration for your chosen inhibitor. A common starting point is 10-100 times the Ki value (e.g., 1-10 µM for EHNA).
-
Prepare Medium: Prepare your complete culture medium.
-
Pre-incubation with Inhibitor: Add the ADA inhibitor to the culture medium and allow it to equilibrate. It is good practice to pre-incubate the cells with the inhibitor-containing medium for 15-30 minutes at 37°C before adding α-Adenosine. This allows the inhibitor to permeate the cells and inhibit any extracellular or membrane-bound ADA.
-
Add α-Adenosine: Add your α-Adenosine stock solution to the culture wells to achieve the desired final concentration.
-
Incubate: Proceed with your standard experimental incubation time.
-
Control Groups: Remember to include appropriate controls:
-
Vehicle control (no α-Adenosine, no inhibitor)
-
α-Adenosine only (to observe the effect of degradation)
-
Inhibitor only (to ensure the inhibitor has no independent effect on your assay)
-
-
Analysis: Collect and process your samples for downstream analysis.
-
References
- 1. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evidence for control of adenosine metabolism in rat oxidative skeletal muscle by changes in pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Stability of Drugs in Aqueous Solutions. III. Kinetic Studies on Anaerobic Hydrolysis of Adenosine-5'-triphosphate [jstage.jst.go.jp]
Technical Support Center: Optimizing Incubation Times for alpha-Adenosine Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered when optimizing incubation times for alpha-Adenosine assays.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time a critical step in my this compound assay?
Optimizing the incubation time is crucial for ensuring that the binding between assay components (e.g., antibody, receptor, ligand) has reached equilibrium.[1] If the incubation is too short, the binding will be incomplete, leading to an underestimation of affinity and a weak signal. Conversely, excessively long incubation times can increase non-specific binding, leading to high background noise and potentially inaccurate results.[1] Proper optimization ensures the reliability, reproducibility, and accuracy of your experimental data.
Q2: What is a typical starting point for incubation time and temperature in an adenosine (B11128) assay?
For many fluorometric adenosine assays, a common starting point is a 15-minute incubation at room temperature, protected from light.[2][3] For adenosine receptor binding assays, a longer incubation of 60 minutes at 25°C or 37°C is often used as an initial condition.[4][5] However, these are just starting points, and the optimal conditions are highly dependent on the specific assay format, reagents, and the concentrations of the interacting molecules.[4]
Q3: How does incubation temperature affect the required incubation time?
Incubation temperature significantly influences the kinetics of binding.[1] Lower temperatures (e.g., 4°C or 5°C) will slow down the rate of association, meaning a longer incubation time is required to reach equilibrium.[1][6] Higher temperatures (e.g., 25°C or 37°C) increase the rate of binding, potentially shortening the necessary incubation time.[4][7] It is essential to maintain a consistent temperature throughout your experiments to ensure reproducibility.[4]
Q4: My assay signal is very low. Could this be related to incubation time?
Yes, an incubation time that is too short is a common cause of low signal.[8] If the binding partners have not had sufficient time to interact and reach equilibrium, the resulting signal will be weak. To troubleshoot this, you should perform a time-course experiment to determine the optimal incubation duration.
Q5: I'm observing high non-specific binding. Can incubation time be the cause?
An overly long incubation period can contribute to high non-specific binding, where the assay components begin to bind to non-target sites.[4] This increases the background signal and reduces the assay window. If you suspect this is an issue, try reducing the incubation time based on data from an association kinetics experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound assays, with a focus on problems related to incubation time.
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity | Incubation time is too short for binding to reach equilibrium.[8] | Perform a time-course (association kinetics) experiment to determine the point at which the specific binding signal plateaus.[1] Increase the incubation time accordingly. |
| Suboptimal incubation temperature is slowing the reaction. | Ensure your incubator or water bath is calibrated. Consider running the assay at a higher temperature (e.g., 37°C instead of 25°C) and re-optimizing the incubation time.[4][7] | |
| Degradation of reagents. | Ensure reagents are stored correctly and have not expired. Prepare fresh reagents before starting the optimization experiment. | |
| High Background / Non-Specific Binding (NSB) | Incubation time is excessively long.[4] | Reduce the incubation time. The optimal time should be just long enough to reach equilibrium for specific binding without significantly increasing the background.[4] |
| Concentration of detection reagents is too high. | Titrate your detection reagents (e.g., antibodies, streptavidin-beads) to find the optimal concentration that provides a good signal-to-background ratio. | |
| Ineffective blocking. | Use appropriate blocking agents in your assay buffer, such as BSA or a commercial blocking solution, to minimize non-specific interactions.[9] | |
| High Well-to-Well Variability | Inconsistent incubation timing across the plate. | Use a multichannel pipette or automated liquid handler to add reagents and stop the reaction, ensuring all wells are incubated for the same duration.[4] |
| Temperature fluctuations across the plate during incubation. | Ensure the plate is evenly heated. Avoid stacking plates during incubation, which can create temperature gradients.[10] Allow plates to equilibrate to the instrument's reading temperature before measuring.[8] | |
| Pipetting errors. | Calibrate all pipettes and ensure proper pipetting technique to minimize volume variations between wells.[8] | |
| No Signal | Incorrect order of reagent addition. | Re-optimize the assay by changing the order of reagent addition to check for potential steric hindrance.[8] |
| Inhibitors present in the assay buffer. | Avoid components known to quench the signal, such as azide (B81097) or transition metals for AlphaScreen® assays.[8] | |
| Photobleaching of donor beads. | Always handle light-sensitive reagents (like AlphaScreen donor beads or fluorescent probes) in the dark or under subdued lighting conditions.[8] |
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal Incubation Time (Association Kinetics)
This experiment is designed to identify the minimum time required for the specific binding in your assay to reach equilibrium.
Methodology:
-
Reagent Preparation: Prepare all necessary reagents, including your adenosine standard or sample, detection antibodies/probes, and AlphaScreen® donor and acceptor beads at their predetermined optimal concentrations in the appropriate assay buffer.
-
Plate Setup: Set up a 96- or 384-well plate. Include wells for "Total Binding" and "Non-Specific Binding" (NSB). For NSB wells, a high concentration of an unlabeled competitor ligand is added to saturate the specific binding sites.
-
Initiate Reaction: Add all assay components to the wells, initiating the binding reaction. It is critical to add the final component that starts the reaction (e.g., the beads or the sample) to all wells in a timed fashion to ensure accurate timing.
-
Time-Course Incubation: Incubate the plate at your desired temperature (e.g., 25°C).
-
Reading the Plate: At various time points (e.g., 15, 30, 60, 90, 120, 180 minutes), read the plate on an appropriate plate reader.[1]
-
Data Analysis:
-
Calculate the "Specific Binding" at each time point by subtracting the average signal from the NSB wells from the average signal of the Total Binding wells.
-
Plot the Specific Binding signal versus incubation time.
-
The optimal incubation time is the point at which the specific binding signal reaches a plateau, indicating that equilibrium has been achieved.[1]
-
Data Presentation: Time-Course Experiment Results
The table below shows example data from a time-course experiment to determine the optimal incubation time.
| Incubation Time (minutes) | Total Binding (RFU) | Non-Specific Binding (RFU) | Specific Binding (RFU) |
| 15 | 8,500 | 1,200 | 7,300 |
| 30 | 15,000 | 1,350 | 13,650 |
| 60 | 22,000 | 1,500 | 20,500 |
| 90 | 24,500 | 1,600 | 22,900 |
| 120 | 25,000 | 1,650 | 23,350 |
| 180 | 25,200 | 1,800 | 23,400 |
In this example, the signal begins to plateau between 90 and 120 minutes, suggesting an optimal incubation time in this range.
Visualizations
Caption: Workflow for determining optimal incubation time via an association kinetics experiment.
Caption: Troubleshooting logic for incubation time-related issues in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. content.abcam.com [content.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha Troubleshooting Tables | Revvity [revvity.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Alpha-Oligonucleotide Synthesis and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with alpha-oligonucleotides.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of alpha-oligonucleotides.
Question: Why is my final oligonucleotide yield lower than expected?
Answer:
Low yield of the full-length oligonucleotide is a common issue that can stem from several factors throughout the synthesis and purification process.
-
Symptoms:
-
Low absorbance reading (OD260) of the final product.
-
Faint bands on a polyacrylamide gel electrophoresis (PAGE) analysis.
-
Low peak intensity for the full-length product in High-Performance Liquid Chromatography (HPLC).
-
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Coupling Efficiency | The efficiency of each nucleotide addition step is critical; even a small decrease can significantly impact the yield of longer oligonucleotides.[1][2] Ensure all reagents, especially the phosphoramidites and activator, are fresh and anhydrous.[2] Check the synthesizer for any potential leaks or issues with reagent delivery. |
| Inefficient Capping | Failure to cap unreacted 5'-hydroxyl groups leads to the accumulation of "n-1" and other deletion mutants, which can be difficult to separate from the full-length product.[2] Verify the freshness and concentration of the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole). |
| Depurination | The acidic conditions used for detritylation can cause the removal of purine (B94841) bases (A and G), leading to chain cleavage.[2] This is more pronounced with longer exposure to the acid. Minimize the detritylation step time and consider using a milder deblocking agent if depurination is a persistent issue. |
| Losses During Purification | Significant product loss can occur during purification steps. For instance, cartridge purification can result in a yield decrease, though often 80% or higher recovery is expected.[3] HPLC and PAGE purification can also lead to lower yields compared to simpler methods.[4] Optimize the purification protocol for your specific oligonucleotide, considering its length and any modifications. |
| Sequence-Specific Issues | Sequences with high GC content or those prone to forming secondary structures can hinder synthesis efficiency.[5] Guanine-rich oligonucleotides, in particular, have a tendency to aggregate, which can complicate purification.[6] Consider using modified phosphoramidites or optimizing synthesis and purification conditions (e.g., elevated temperatures) to disrupt these structures.[7][8] |
Question: My purified oligonucleotide shows multiple peaks on HPLC or multiple bands on a gel. What are these impurities?
Answer:
The presence of multiple peaks or bands indicates impurities in your final product. Identifying the nature of these impurities is key to troubleshooting the problem.
-
Symptoms:
-
Multiple peaks observed during RP-HPLC or AEX-HPLC analysis.
-
Several bands visible on a denaturing PAGE gel.
-
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Truncated Sequences (n-1, n-2, etc.) | These are shorter oligonucleotides that failed to couple at some point during synthesis.[9] Inefficient capping will exacerbate this issue.[2] Improve coupling and capping efficiencies. For purification, methods with high resolution like PAGE or HPLC are recommended to separate these from the full-length product.[9][10] |
| Incomplete Deprotection | Residual protecting groups on the bases or phosphate (B84403) backbone can lead to distinct species during analysis.[11] Ensure the deprotection step is carried out for the recommended time and at the correct temperature.[12] For sensitive modifications, use milder deprotection conditions.[4] |
| Formation of Adducts | Certain deprotection reagents, like ethylenediamine (B42938) (EDA), can form adducts with specific bases (e.g., cytidine).[11] If using such reagents, follow established protocols that minimize adduct formation, such as a pre-treatment step.[11] |
| Secondary Structures | Oligonucleotides can form secondary structures like hairpins or duplexes, which may resolve as separate species under certain analytical conditions.[8] Analyze the sample under denaturing conditions (e.g., using elevated temperatures or denaturants in the mobile phase for HPLC) to resolve this.[7][8] |
| Phosphorothioate (B77711) Stereoisomers | For oligonucleotides with phosphorothioate modifications, the phosphorus center is chiral, leading to the formation of diastereomers that can sometimes be resolved by high-resolution analytical techniques. This is an inherent aspect of the chemistry and not an impurity in the traditional sense. |
Frequently Asked Questions (FAQs)
1. What is the first step I should take after synthesizing an oligonucleotide?
After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.[9][12] The initial crude product is then typically desalted to remove residual chemicals from the synthesis process.[9][13] Desalting is sufficient for some applications, especially for short, unmodified oligonucleotides used in PCR.[9]
2. How do I choose the right purification method for my alpha-oligonucleotide?
The choice of purification method depends on the oligonucleotide's length, any modifications, and the requirements of the downstream application.[13][14]
-
Desalting: Removes small molecule impurities and is suitable for routine applications like PCR with short oligos (up to 35 bases).[9][14]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity and is effective for oligonucleotides up to 50 bases.[10][14] It is also a good choice for purifying oligos with hydrophobic modifications like fluorophores.[9]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates based on the number of phosphate groups (charge) and provides excellent resolution for shorter oligos (up to 40-50 bases).[9][10][15] It is particularly useful for sequences with significant secondary structures.[4]
-
Polyacrylamide Gel Electrophoresis (PAGE): Offers the highest resolution, separating oligonucleotides based on size.[10] It is ideal for long oligonucleotides (over 50 bases) or applications requiring very high purity (95-99%).[4][10][14]
3. What level of purity can I expect from different purification methods?
The achievable purity varies by method and the complexity of the oligonucleotide.
| Purification Method | Typical Purity of Full-Length Product | Best Suited For |
| Desalting | Moderate | Short oligos (≤ 35 bases) for non-sensitive applications (e.g., PCR).[9] |
| RP-HPLC | ~80% (can be higher)[4] | Oligos up to 50 bases, including those with hydrophobic modifications.[10][14] |
| AEX-HPLC | High | Oligos up to 40 bases, especially those with secondary structures.[4] |
| Dual HPLC (AEX followed by RP) | ~90%[4] | Applications requiring high purity, such as qPCR probes.[4] |
| PAGE | >95%[4] | Long oligos (> 50 bases) and applications needing the highest purity.[10][14] |
4. How does the length of an oligonucleotide affect its synthesis and purification?
As the length of an oligonucleotide increases, the overall yield of the full-length product decreases due to the cumulative effect of incomplete coupling at each step.[1] For example, with a 99% coupling efficiency, a 95-mer will have only about 38.5% full-length product in the crude mixture.[1] Purification also becomes more challenging for longer oligos, as the resolution of methods like RP-HPLC and AEX-HPLC decreases with increasing length.[9][15] For very long oligonucleotides, PAGE purification is often recommended.[14]
5. What are the main challenges in scaling up alpha-oligonucleotide synthesis?
Scaling up from research to commercial production presents several hurdles.[16] These include maintaining high fidelity and batch-to-batch consistency, which requires advanced automation and rigorous process control.[16] The availability and cost of high-purity raw materials, such as nucleoside phosphoramidites and solvents, can also be a challenge.[16] Furthermore, the large quantities of solvent and reagent waste generated are a significant environmental and cost consideration.[17]
Experimental Protocols
Protocol 1: General Solid-Phase Alpha-Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in one cycle of solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method.[1][17][18]
-
Deblocking (Detritylation):
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: A mild acid, typically 3% trichloroacetic acid (TCA) in an inert solvent.[18]
-
Procedure: The solid support is washed with the acidic solution to cleave the DMT group. The resulting DMT cation is orange, and its absorbance can be measured to determine coupling efficiency from the previous cycle.[1]
-
-
Coupling:
-
Objective: To add the next phosphoramidite building block to the growing oligonucleotide chain.
-
Reagents: The desired nucleoside phosphoramidite and an activator (e.g., tetrazole).
-
Procedure: The phosphoramidite and activator are delivered to the reaction column containing the solid support. The activator protonates the phosphoramidite, making it highly reactive with the free 5'-hydroxyl group of the growing chain.
-
-
Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, preventing the formation of deletion mutants.[2]
-
Reagents: Typically a mixture of acetic anhydride and N-methylimidazole.[18]
-
Procedure: The capping solution is passed through the column to acetylate the unreacted 5'-hydroxyls.
-
-
Oxidation:
-
Objective: To stabilize the newly formed phosphite (B83602) triester linkage to a more stable phosphotriester.
-
Reagents: An oxidizing agent, usually an iodine solution in the presence of water and a weak base (e.g., pyridine).
-
Procedure: The oxidizing solution is introduced to the column, converting the P(III) to a P(V) species.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Visualizations
Caption: Workflow of alpha-oligonucleotide synthesis and purification.
References
- 1. biofabresearch.com [biofabresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. exactmer.com [exactmer.com]
- 6. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 7. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 8. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 9. labcluster.com [labcluster.com]
- 10. oligofastx.com [oligofastx.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. alfachemic.com [alfachemic.com]
- 13. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 14. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 15. gilson.com [gilson.com]
- 16. The Analytical Scientist | Oligonucleotides: Synthesis and Manufacturing Hurdles [theanalyticalscientist.com]
- 17. From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eng.bioneer.com [eng.bioneer.com]
Technical Support Center: Overcoming Sequence Complexity in α-Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting challenges arising from sequence complexity during α-oligonucleotide synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
Q1: I am observing low coupling efficiency during the synthesis of my α-oligonucleotide. What are the common causes and how can I troubleshoot this?
A1: Low coupling efficiency is a frequent issue in oligonucleotide synthesis, especially with complex sequences. It leads to a higher proportion of truncated sequences and lower overall yield.[1][2] A systematic troubleshooting approach is crucial.
Initial Checks:
-
Reagent Integrity: Ensure all reagents, particularly phosphoramidites and activators, are fresh and have been stored under anhydrous conditions to prevent degradation.[3] Phosphoramidites are highly sensitive to moisture and oxidation.[3]
-
Solvent Anhydrousness: The presence of moisture is a primary cause of low coupling efficiency.[4] Ensure that the acetonitrile (B52724) (ACN) used for phosphoramidite (B1245037) dissolution and washes is anhydrous (ideally <30 ppm water).[3]
-
Synthesizer Fluidics: Inspect the synthesizer for leaks, blocked lines, or incorrect reagent delivery volumes.[3]
Sequence-Specific Issues:
-
Secondary Structures: G-rich sequences can form G-quadruplexes, and palindromic sequences can form hairpins, both of which can hinder the accessibility of the 5'-hydroxyl group for coupling.[5][6]
-
Problematic Sequences: Long homopolymeric runs (e.g., poly-G) and certain dimer combinations can be difficult to synthesize.[7]
Troubleshooting Workflow for Low Coupling Efficiency:
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Improved bioactivity of G-rich triplex-forming oligonucleotides containing modified guanine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palindromic sequence impedes sequencing-by-ligation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biofabresearch.com [biofabresearch.com]
Technical Support Center: Stability and Handling of Adenosine in Cell Culture
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of adenosine (B11128) in cell culture media. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between alpha-adenosine and adenosine (beta-adenosine)?
A: Adenosine exists as two stereoisomers, or anomers: alpha (α) and beta (β). The distinction lies in the orientation of the bond between the adenine (B156593) base and the ribose sugar. In all naturally occurring biological systems, including for RNA and ATP production, the beta-anomer is the functional form.[1][2] "this compound" is a specific stereoisomer that is not commonly used in cell culture experiments.[3] It is crucial to verify which anomer you are working with, as most commercially available adenosine is the beta-form. This guide focuses on the stability of the biologically relevant beta-adenosine, hereafter referred to as adenosine.
Q2: How stable is adenosine in aqueous solutions and cell culture media?
A: Adenosine is chemically stable in simple aqueous solutions (like 0.9% NaCl or 5% dextrose) for extended periods. Studies have shown that it can be stable for at least 14 days at room temperature (23-25°C) and under refrigeration (2-8°C), retaining over 98% of its initial concentration.[4][5] Another study estimated a shelf life of at least 5 years at room temperature in an aqueous solution.[6]
However, in cell culture media, the primary cause of adenosine degradation is enzymatic activity, not chemical instability.[7]
Q3: What are the main factors that cause adenosine degradation in cell culture?
A: The primary factor is enzymatic degradation by adenosine deaminase (ADA) .[7][8][9] ADA is an enzyme that converts adenosine to inosine.[10][11] This enzyme can be present in:
-
Serum supplements: Fetal bovine serum (FBS) and other animal sera are significant sources of ADA.[7]
-
Cells: Many cell types express and can secrete ADA or have cell-surface ADA, which rapidly metabolizes extracellular adenosine.[7][12]
The half-life of adenosine in cell culture can be as short as 40 minutes to 3 hours, depending on the cell line and culture conditions.[12] In human blood, the half-life is even shorter, at less than 10 seconds.[1][13]
Q4: How should I store adenosine stock solutions?
A: For long-term stability, adenosine stock solutions should be stored at -20°C or -80°C.[14] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[15] For short-term use (days to weeks), refrigeration at 2-8°C is acceptable.[14]
Troubleshooting Guide
This section addresses common problems encountered when working with adenosine in cell culture experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or no biological effect observed. | 1. Adenosine Degradation: Rapid enzymatic degradation in the culture medium leads to a lower-than-expected effective concentration.[7][12] | - Add an ADA inhibitor: Use a specific inhibitor like deoxycoformycin (pentostatin) or erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) to prevent enzymatic breakdown.[8] - Use serum-free media: If your experimental design allows, switch to a serum-free medium to eliminate a major source of ADA. - Replenish adenosine: Add fresh adenosine at regular intervals throughout the experiment to maintain a more stable concentration.[12] - Use stable analogs: Consider using non-hydrolyzable adenosine analogs if the goal is to activate adenosine receptors without concern for metabolic effects. |
| 2. Incorrect Concentration: The effective concentration at the cell surface is much lower than the initial concentration added. | - Measure adenosine levels: Use HPLC to quantify the adenosine concentration in your media at different time points to understand its degradation kinetics in your specific system.[16] - Perform a dose-response curve: This will help determine the optimal concentration range for your specific cell line and experimental conditions.[17] | |
| 3. Low Receptor Expression: The target cell line may not express the relevant adenosine receptors (A1, A2A, A2B, A3) at sufficient levels.[15] | - Verify receptor expression: Use techniques like qPCR, Western blot, or flow cytometry to confirm the presence of the target adenosine receptor on your cells. | |
| 4. High Cell Passage Number: Cells at a high passage number can have altered signaling responses.[15] | - Use low-passage cells: Ensure you are using cells from a consistent and low passage number range for all experiments.[15] | |
| Precipitation upon dilution into media. | Solubility Limit Exceeded: The stock solution (often in DMSO) is diluted too quickly into the aqueous buffer, causing the adenosine to precipitate.[15] | - Modify dilution method: Add the stock solution to the media slowly while vortexing or stirring to prevent localized high concentrations.[15] - Minimize organic solvent: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (ideally <0.1% in cell-based assays).[15] |
| Unexpected or off-target effects. | Activation of Multiple Receptor Subtypes: Adenosine is not selective and can activate all four receptor subtypes, which may have opposing or different downstream effects.[17] | - Use selective antagonists: Include specific antagonists for each adenosine receptor subtype to confirm which receptor is mediating the observed effect.[17] - Use receptor knockout/knockdown cells: If available, use cell lines that lack the target receptor to verify on-target effects.[17] |
Data Presentation: Adenosine Stability
Table 1: Stability of Adenosine in Chemical Solutions (without cells or serum)
| Concentration | Diluent | Storage Temp. | Duration | Remaining Concentration | Reference |
|---|---|---|---|---|---|
| 50, 100, 220 µg/mL | 0.9% NaCl or 5% Dextrose | 23-25°C & 2-8°C | 14 days | >98% | [4] |
| 2 mg/mL | 0.9% NaCl | 20-25°C & 2-8°C | 14 days | >90% | [5] |
| Not specified | Aqueous Solution | 4°C, 22°C, 37°C | 6 months | No alteration |[6] |
Table 2: Half-life of Adenosine in Biological Environments
| Environment | Half-life | Key Factors | Reference |
|---|---|---|---|
| Cell Culture Media | 40 min - 3 hr | Cell type, cell density, serum presence | [12] |
| Human Blood/Circulation | < 10 seconds | Cellular uptake, adenosine deaminase |[1][13][18] |
Experimental Protocols & Visualizations
Protocol 1: Measuring Adenosine Concentration by HPLC
This protocol provides a general method for quantifying adenosine in cell culture supernatant using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of adenosine and its degradation over time.
Materials:
-
Cell culture supernatant
-
HPLC system with UV detector
-
Mobile Phase: e.g., 25mM ammonium (B1175870) acetate (B1210297) in water (Solvent A) and acetonitrile (B52724) (Solvent B)[19]
-
Adenosine standard
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at designated time points (e.g., 0, 30, 60, 120 minutes) after adding adenosine.
-
Centrifuge samples to remove cells and debris (e.g., 10,000 x g for 5 min at 4°C).[22]
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of adenosine standard.
-
Perform serial dilutions to create a standard curve with known concentrations (e.g., 0.5 µM to 100 µM).[23]
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Set the UV detector to 260 nm, the wavelength at which adenosine has maximum absorbance.[21][23]
-
Inject a fixed volume (e.g., 10-20 µL) of the prepared samples and standards.[19][20]
-
Run the HPLC method (an isocratic flow of 90% Solvent A and 10% Solvent B at a flow rate of 0.2 ml/min can be a starting point).[19]
-
-
Data Analysis:
-
Identify the adenosine peak based on the retention time of the standard.
-
Calculate the peak area for each sample and standard.
-
Plot the standard curve (Peak Area vs. Concentration) and determine the concentration of adenosine in the samples by interpolation.
-
Adenosine Signaling Pathways
Adenosine exerts its biological effects by binding to four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A2A receptor is a high-affinity receptor often involved in immunosuppression and tumor progression.[24][25]
A2A Receptor Signaling: Activation of the A2A receptor typically involves the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[24][26] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[24][25][26] This pathway can influence immune cell function, inflammation, and cell proliferation.[24][25][27]
References
- 1. Adenosine - Wikipedia [en.wikipedia.org]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. CAS 5682-25-7: this compound | CymitQuimica [cymitquimica.com]
- 4. "Stability of diluted adenosine solutions in polyvinyl chloride infusio" by Melissa Kaltenbach, David Hutchinson et al. [fisherpub.sjf.edu]
- 5. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine metabolism and its effect on methylation potential in cultured cells: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of adenosine by extracellular adenosine deaminase in the rat duodenum [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Adenosine [cvpharmacology.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Adenosine stimulation of the proliferation of colorectal carcinoma cell lines. Roles of cell density and adenosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. droracle.ai [droracle.ai]
- 19. med.und.edu [med.und.edu]
- 20. cas.zju.edu.cn [cas.zju.edu.cn]
- 21. researchgate.net [researchgate.net]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. Extracellular Purine Metabolism: An HPLC-based Assay to Measure Adenosine Generation and Metabolism in Leukemic Cells [jove.com]
- 24. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. commerce.bio-rad.com [commerce.bio-rad.com]
- 27. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
Technical Support Center: Issues with alpha-Deoxyadenosine Incorporation in DNA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental incorporation of alpha-deoxyadenosine (α-dA) into DNA.
Frequently Asked Questions (FAQs)
Q1: What is alpha-deoxyadenosine (α-dA) and why is its incorporation into DNA relevant?
A1: Alpha-deoxyadenosine (α-dA) is an anomer of the natural 2'-deoxyadenosine, where the nucleobase is in an alpha configuration relative to the sugar moiety, unlike the natural beta configuration. Its relevance stems from it being a significant DNA lesion product resulting from hydroxyl radical damage under anoxic conditions, which can occur during radiation therapy.[1][2] For drug development professionals, studying the incorporation and cellular response to α-dA can provide insights into mechanisms of DNA damage and repair, and for creating novel therapeutic agents.
Q2: I am observing very low or no incorporation of alpha-dATP in my PCR/primer extension assay. What are the common causes?
A2: Low or no incorporation is a frequent issue. The primary causes include:
-
Incompatible DNA Polymerase: Not all DNA polymerases can efficiently accept α-dATP as a substrate due to the altered stereochemistry. High-fidelity polymerases with proofreading activity are often less tolerant of modified nucleotides.
-
Suboptimal Reaction Conditions: The concentrations of α-dATP, natural dNTPs, and especially magnesium ions (Mg²⁺) are critical and often require optimization.
-
Steric Hindrance: The alpha configuration can cause steric clashes within the polymerase's active site, preventing efficient incorporation.
-
Poor Template/Primer Quality: Degraded or impure templates and primers can inhibit any polymerase activity.
Q3: Which DNA polymerases are known to incorporate or bypass α-anomeric lesions?
A3: While many polymerases are stalled by α-dA in the template, some can bypass it.[1] Human polymerase η (a Y-family polymerase involved in translesion synthesis) has been shown to be capable of bypassing all four α-anomeric deoxynucleoside lesions (α-dA, α-dG, α-dT, α-dC).[3] Studies have also used E. coli DNA polymerase I (Klenow fragment), T7 DNA polymerase, and Taq DNA polymerase to investigate replication past α-dA, though it often constitutes a transient block.[1]
Q4: When α-dA is present in the template strand, what does the polymerase typically incorporate opposite it?
A4: When encountering an α-dA lesion in the template, DNA polymerases exhibit infidelity. The correct nucleotide, dTMP, is incorporated, but there is also significant misincorporation of dAMP and dCMP. The incorporation of dGMP is observed to be very low.[1] This misincorporation pattern appears to be an intrinsic feature of the lesion itself, as it has been observed with multiple DNA polymerases, including Klenow fragment, T7, and Taq polymerases.[1]
Q5: How does the presence of α-dA affect the stability of the DNA duplex?
A5: The stability of a DNA duplex containing an α-dA lesion depends on the base it is paired with. The melting temperature (Tm) of the duplex decreases in the order: α-dA:T > α-dA:C ≈ α-dA:A > α-dA:G. An α-dA:T pair is nearly as stable as a natural A:T pair, while an α-dA:G pair is the most destabilizing.[4]
Q6: What cellular signaling pathways are activated in response to α-dA lesions?
A6: The presence of a lesion like α-dA can stall DNA replication forks. Stalled replication forks generate stretches of single-stranded DNA (ssDNA), which are recognized by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. If these stalled forks collapse, they can lead to double-strand breaks (DSBs), which in turn activate the ATM (Ataxia Telangiectasia Mutated) kinase.[5][6] Activation of these pathways initiates a cascade known as the DNA Damage Response (DDR), leading to cell cycle arrest, DNA repair, or apoptosis.[7][8]
Troubleshooting Guides
This section provides a structured approach to resolving common problems during α-deoxyadenosine incorporation experiments.
Problem 1: Low or No Yield of Full-Length Product
This is the most common issue, indicating either a failure to incorporate α-dATP or premature termination after incorporation.
| Potential Cause | Suggested Solution |
| Incompatible DNA Polymerase | 1. Screen Different Polymerases: Test a panel of DNA polymerases. Start with polymerases known for their promiscuity with modified nucleotides (e.g., certain Family A polymerases like Taq or Family B polymerases without strong proofreading). Consider specialized translesion synthesis (TLS) polymerases like human polymerase η if available.[3] 2. Use Engineered Polymerases: If commercially available, use polymerases specifically engineered for incorporating modified nucleotides. |
| Suboptimal Mg²⁺ Concentration | 1. Perform a Mg²⁺ Titration: The optimal Mg²⁺ concentration can be significantly different from standard PCR. Test a range of concentrations, for example, in 0.5 mM increments from 1.5 mM to 4.0 mM.[6] Modified dNTPs can chelate Mg²⁺, so higher concentrations may be required.[1] 2. Mix Thoroughly: Ensure the MgCl₂ solution is well-mixed with the buffer before adding other components. |
| Incorrect α-dATP:dNTP Ratio | 1. Titrate the dNTP Ratio: If aiming for partial incorporation, the ratio of α-dATP to natural dATP is critical. Start with a low ratio (e.g., 1:10) and gradually increase it. 2. Adjust Total dNTP Concentration: Unbalanced dNTP pools can increase polymerase error rates. While optimizing the α-dATP ratio, ensure the total concentration of all four nucleotides is adequate (typically 200 µM each for standard PCR).[9] |
| Inappropriate Thermal Cycling | 1. Optimize Annealing Temperature (Ta): Run a gradient PCR to find the optimal Ta. Start with a temperature 5°C below the calculated Tm of the primers.[10] 2. Adjust Extension Time: Increase the extension time to give the polymerase more time to incorporate the modified nucleotide, which is often a slower process. Try 1.5 to 2 times the standard extension time. |
| Poor Template/Primer Quality | 1. Verify Integrity: Run your template DNA and primers on a gel to check for degradation. 2. Assess Purity: Use spectrophotometry (A260/A280 and A260/A230 ratios) to check for protein or chemical contamination.[9] 3. Purify Template/Primers: If purity is low, re-purify your nucleic acids. |
Problem 2: High Misincorporation Rate or Unexpected Products
This occurs when the polymerase incorporates the wrong nucleotide opposite the template or when α-dATP is incorporated opposite an incorrect template base.
| Potential Cause | Suggested Solution |
| Inherent Polymerase Infidelity | 1. Switch to a Higher-Fidelity Polymerase (if compatible): If your initial screen used a low-fidelity enzyme, test a polymerase with a higher intrinsic fidelity that is still capable of accepting α-dATP. Note that there is often a trade-off between fidelity and acceptance of modified nucleotides. 2. Sequence the Product: To confirm the nature and frequency of errors, sequence the resulting DNA product. |
| Unbalanced dNTP Concentrations | 1. Ensure Equimolar Concentrations: For reactions where α-dATP is intended to replace dATP completely, ensure the concentrations of α-dATP, dCTP, dGTP, and dTTP are equimolar. Imbalanced pools can drive misincorporation.[11] |
| Suboptimal Mg²⁺ Concentration | 1. Re-optimize Mg²⁺: Excessively high Mg²⁺ concentrations can decrease polymerase fidelity, leading to more non-specific binding and misincorporation. Re-run your Mg²⁺ titration and select the lowest concentration that still provides good yield. |
Quantitative Data Summary
Table 1: Nucleotide Incorporation Fidelity Opposite a Template α-Deoxyadenosine Lesion
| Incoming dNTP | Incorporation Frequency | Paired Duplex Stability (Tm) | Reference |
| dTTP (Correct) | Highest | High | [1][4] |
| dCTP (Mismatch) | Medium | Medium | [1][4] |
| dATP (Mismatch) | Medium | Medium | [1][4] |
| dGTP (Mismatch) | Very Low / Barely Detected | Low | [1][4] |
| Data is based on primer extension assays using polymerases such as E. coli Pol I (Klenow), T7, and Taq.[1] |
Table 2: General PCR Parameter Optimization Ranges for Modified Nucleotides
| Parameter | Standard Range | Recommended Range for α-dATP | Rationale |
| MgCl₂ Concentration | 1.5 - 2.5 mM | 2.0 - 4.0 mM | Modified dNTPs can chelate Mg²⁺ ions, requiring a higher concentration for optimal polymerase activity.[1] |
| dNTP Concentration | 200 µM each | 200 - 400 µM each | Higher concentrations can sometimes help drive the incorporation of a less favorable substrate. |
| α-dATP:dATP Ratio | N/A | 1:10 to 10:1 (empirical) | The optimal ratio depends on the desired level of incorporation and the polymerase used. Titration is essential. |
| Annealing Temp. (Ta) | Tm - 5°C | Gradient from Tm - 10°C to Tm | Modified bases can alter duplex stability, requiring re-optimization of the annealing temperature. |
| Extension Time | 30 - 60 sec/kb | 60 - 120 sec/kb | Polymerases are often slower when incorporating modified nucleotides. |
Experimental Protocols
Protocol 1: Primer Extension Assay to Verify α-dA Incorporation
This protocol is designed to qualitatively and semi-quantitatively assess the incorporation of a single α-dATP by a DNA polymerase.
Materials:
-
5' Radiolabeled Primer (e.g., with [γ-³²P]ATP)
-
DNA Template (designed to have a specific base, e.g., Thymine, at the position for α-dA incorporation)
-
DNA Polymerase and corresponding 10x reaction buffer
-
α-dATP and natural dNTPs (dCTP, dGTP, dTTP)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
-
Nuclease-free water
Methodology:
-
Primer-Template Annealing:
-
In a reaction tube, mix 1 pmol of the 5' radiolabeled primer with 1.5 pmol of the DNA template.
-
Add 1x polymerase reaction buffer to a final volume of 10 µL.
-
Heat the mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature to anneal.
-
-
Reaction Setup:
-
Prepare a master mix containing the annealed primer/template, 1x reaction buffer, and the selected DNA polymerase at its optimal concentration.
-
Aliquot the master mix into separate tubes for different experimental conditions.
-
To the respective tubes, add the dNTP mixes. For a single incorporation event opposite a template 'T', you would typically add dCTP, dGTP, dTTP, and α-dATP.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the dNTPs and immediately transfer the tubes to the optimal temperature for the polymerase (e.g., 37°C for Klenow, 72°C for Taq).
-
Incubate for a time course (e.g., 2, 5, 10, 20 minutes) to monitor the progression of the reaction.
-
-
Quenching:
-
Stop the reaction at each time point by adding an equal volume of Stop Solution.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the products on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943) with 7M urea).
-
Visualize the radiolabeled DNA fragments using autoradiography or a phosphorimager. The appearance of a band that is one nucleotide longer than the primer confirms incorporation.
-
Protocol 2: LC-MS/MS for Quantification of α-dA in DNA
This protocol provides a general workflow for the detection and quantification of α-dA in a DNA sample after enzymatic incorporation.
Materials:
-
DNA sample containing α-dA
-
Enzyme mix for DNA hydrolysis: DNase I, Nuclease P1, and Alkaline Phosphatase
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
C18 reverse-phase HPLC column
-
Tandem mass spectrometer (e.g., triple quadrupole)
Methodology:
-
DNA Isolation and Purification:
-
Isolate the DNA from the reaction mixture using a standard method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation or a commercial kit). Ensure the final DNA pellet is washed thoroughly to remove salts.
-
-
Enzymatic Hydrolysis:
-
Resuspend 10-50 µg of the purified DNA in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Add DNase I and incubate at 37°C for 2 hours.
-
Add Nuclease P1 and Alkaline Phosphatase and continue incubation at 37°C for another 2-4 hours to completely digest the DNA into individual nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Stop the digestion reaction by precipitating the enzymes (e.g., with cold acetonitrile) or by using a molecular weight cutoff filter (e.g., 3 kDa).
-
Dry the supernatant/filtrate containing the nucleosides under vacuum.
-
Reconstitute the sample in a small volume of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Separate the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Detect the nucleosides using the mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition for α-dA: Monitor the transition from the protonated molecular ion [M+H]⁺ to the protonated adenine (B156593) base fragment.
-
-
Quantify the amount of α-dA by comparing its peak area to a standard curve generated with a pure α-deoxyadenosine standard.
-
Visualizations
Troubleshooting Workflow for Low α-dA Incorporation
Caption: A decision-making workflow for troubleshooting low incorporation of α-dATP.
Misincorporation Opposite a Template α-dA Lesion
Caption: Fidelity of nucleotide incorporation opposite a template α-deoxyadenosine.
DNA Damage Response to α-dA Lesion
References
- 1. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Influence of alpha-deoxyadenosine on the stability and structure of DNA. Thermodynamic and molecular mechanics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA damage checkpoint execution and the rules of its disengagement [frontiersin.org]
- 8. CHECKPOINT RESPONSES TO DNA DOUBLE-STRAND BREAKS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Replication of DNA templates containing the alpha-anomer of deoxyadenosine, a major adenine lesion produced by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
addressing matrix effects in alpha-Adenosine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of alpha-Adenosine (α-Adenosine) and other endogenous nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, tissue homogenate).[1][2] This interference can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[1][2][3] Common matrix components include salts, lipids, proteins, and exogenous substances like anticoagulants.[2] Phospholipids (B1166683), in particular, are a major cause of ion suppression in bioanalysis.[1][4][5]
Q2: How does a stable isotope-labeled (SIL) internal standard (IS) help correct for matrix effects?
A2: A SIL internal standard is a version of the analyte that is chemically identical but has a different mass due to isotopic enrichment (e.g., using ¹³C, ¹⁵N, or ²H).[6] It is added at a known concentration to all samples, standards, and quality controls before sample processing.[2] Because the SIL IS co-elutes with the analyte and has the same physicochemical properties, it experiences the same degree of ion suppression or enhancement.[2][6] By measuring the peak area ratio of the analyte to the internal standard, variations caused by matrix effects can be normalized, leading to accurate and reliable quantification.[2][6]
Q3: My SIL internal standard (e.g., Adenosine-d2) is not adequately compensating for the matrix effect. What could be the cause?
A3: This phenomenon is known as "differential matrix effects."[1] It occurs when the analyte (endogenous adenosine) and the SIL internal standard are affected differently by the matrix.[1] A primary cause is a slight difference in their chromatographic retention times, which can expose them to different co-eluting matrix components.[1] Another potential issue is the stability of the isotopic label; if deuterium (B1214612) atoms are in exchangeable positions, they can be lost, compromising the assay's accuracy.[1]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most widely accepted method is the "post-extraction spike" experiment.[1][2] This involves comparing the analytical response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (clean) solution at the same concentration.[1][2] The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement.
Matrix Effect Calculation: Matrix Effect (%) = (Peak Area of Analyte in Spiked Extract / Peak Area of Analyte in Neat Solution) x 100[1]
-
~100%: No significant matrix effect.
-
< 100%: Ion suppression.
-
> 100%: Ion enhancement.
Troubleshooting Guide
Issue 1: Poor Sensitivity and Inconsistent Results
This is often a direct consequence of unaddressed matrix effects, particularly ion suppression.
Recommended Solutions & Methodologies:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.
-
Protein Precipitation (PPT): A simple and common first step. Acetonitrile (B52724) is often highly effective.[7]
-
Phospholipid Removal: Since phospholipids are a primary cause of ion suppression, specialized techniques are highly effective.[1][4]
-
Solid-Phase Extraction (SPE): A more selective technique that can significantly clean up the sample.[1][8]
-
Derivatization: For polar molecules like adenosine (B11128), derivatization with a reagent like dansyl chloride can improve selectivity and reduce endogenous interference.[1][9]
-
-
Improve Chromatographic Separation:
-
Modify the LC gradient to better separate adenosine from co-eluting matrix components.[10]
-
Consider a different column chemistry that provides alternative selectivity.[1] Using metal-free columns can also be beneficial for phosphorylated compounds that may chelate with stainless steel components, causing ion suppression.[11]
-
Experimental Protocols & Data
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a common method for removing the bulk of proteins from biological samples like plasma.[7][12]
General Workflow:
Caption: General workflow for plasma protein precipitation.[7]
Detailed Method (Acetonitrile Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.[7]
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio is recommended).[13]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.[7]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[7]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[7][14]
Table 1: Comparison of Protein Precipitation Agents
| Precipitating Agent | Ratio (Precipitant:Plasma) | Protein Removal Efficiency (%) | Reference |
|---|---|---|---|
| Acetonitrile (ACN) | 2:1 | >96 | [7] |
| Trichloroacetic Acid (TCA) | 2:1 | 92 | [7] |
| Zinc Sulfate | 2:1 | 91 | [7] |
Note: Efficiency can vary based on specific experimental conditions.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is designed to selectively remove phospholipids and other interferences after an initial protein precipitation step.
Illustrative Workflow for SPE:
Caption: General Solid-Phase Extraction (SPE) workflow.
Detailed Method (Mixed-Mode Anion Exchange): This method is effective for polar analytes like adenosine.
-
Pre-treat Sample: Dilute the protein precipitation supernatant (e.g., 100 µL) with 200 µL of 2% formic acid in water.[1]
-
Condition & Equilibrate: Condition a mixed-mode SPE cartridge according to the manufacturer's instructions.
-
Load: Load the pre-treated sample onto the SPE cartridge.[1]
-
Wash: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol (B129727) to remove polar interferences and phospholipids.[1]
-
Elute: Elute adenosine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[1]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.[1]
Logical Framework for Troubleshooting Matrix Effects
When encountering issues like poor accuracy, precision, or sensitivity, a systematic approach can help identify and resolve the underlying cause.
Caption: A decision-making workflow for troubleshooting matrix effects.
Performance Data for Validated LC-MS/MS Methods
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for adenosine quantification using a stable isotope-labeled internal standard. These values serve as a benchmark for what can be achieved with a well-optimized method.
Table 2: Typical LC-MS/MS Method Performance for Adenosine
| Parameter | Typical Result | Reference(s) |
|---|---|---|
| Linearity Range | 0.48 to 1210 ng/mL | [15] |
| Lower Limit of Quantification (LLOQ) | 0.48 ng/mL or 2 nmol/L (~0.53 ng/mL) | [15][16] |
| Intra-day Precision (%CV) | 2.32 - 12.7% | [15] |
| Inter-day Precision (%CV) | 4.01 - 9.40% | [15] |
| Accuracy (% Bias) | Within ±15% of the nominal value | [15][17][18] |
| Recovery | 96% to 114% |[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 17. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adenosine Deaminase Inhibitor Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenosine (B11128) deaminase (ADA) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to measure adenosine deaminase (ADA) activity?
A1: ADA activity is typically measured by monitoring the conversion of adenosine to inosine (B1671953).[1] Common methods include:
-
Spectrophotometric Assays: These assays measure the decrease in absorbance at 265 nm as adenosine is consumed.[1] A more sensitive colorimetric method involves a coupled enzymatic reaction where inosine is converted to hypoxanthine (B114508), then to uric acid and hydrogen peroxide, with the final product being measured.[1] Commercial kits often measure the formation of uric acid at 293 nm.[2][3]
-
Fluorometric Assays: These assays utilize fluorescent adenosine analogs, such as tzA, where the fluorescence signal changes upon deamination to the corresponding inosine derivative (tzI), allowing for real-time monitoring of enzyme activity.[4][5]
-
HPLC-Based Methods: High-performance liquid chromatography (HPLC) can be used to separate and quantify adenosine and inosine, providing a direct measure of the reaction progress.[6][7]
Q2: How do I choose the right concentration of ADA for my assay?
A2: The optimal enzyme concentration depends on the assay format and the desired signal window. It is recommended to perform an enzyme titration to determine the concentration that results in a linear reaction rate for the duration of the experiment. For a typical 96-well plate colorimetric assay, a starting point could be diluting a commercial stock solution (e.g., 1 U/mL) and using a small volume (e.g., 5-10 µL) per well.[1][8] The goal is to have a sufficient signal change between the uninhibited and inhibited reactions without depleting the substrate too quickly.
Q3: My inhibitor is not showing any activity. What are the possible reasons?
A3: Several factors could contribute to a lack of inhibitor activity:
-
Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to have a measurable effect. Review the literature for known IC50 or Ki values for your specific inhibitor and ensure your concentration range is appropriate.
-
Inhibitor Instability or Degradation: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions.
-
Solubility Issues: Poor solubility of the inhibitor in the assay buffer can lead to a lower effective concentration.[5] Consider using a small percentage of a co-solvent like DMSO, but be sure to include a solvent control to check for effects on enzyme activity.[1][5]
-
Incorrect Assay Conditions: ADA activity is sensitive to pH and temperature. Ensure your assay buffer pH is within the optimal range (typically pH 7.0-7.5) and the temperature is controlled (e.g., 25°C or 37°C).[5][8]
-
Inactive Inhibitor: The inhibitor itself may be inactive or impure. If possible, verify its identity and purity using analytical methods.
Q4: I am observing high background noise in my assay. How can I reduce it?
A4: High background can obscure the signal from your reaction. Here are some troubleshooting steps:
-
Reagent Contamination: Ensure all reagents and buffers are fresh and free of contamination.
-
Non-specific Binding: In ELISA-based formats, insufficient blocking or washing can lead to high background. Increase the number of wash steps or try a different blocking agent.[9]
-
Sample Matrix Effects: Components in your sample (e.g., serum, cell lysate) can interfere with the assay.[9] It may be necessary to dilute the sample or use a sample preparation method to remove interfering substances. Small molecules like inosine, xanthine, and hypoxanthine in the sample can contribute to background in certain colorimetric assays.[2]
-
Autohydrolysis of Substrate: While generally slow, check for any non-enzymatic conversion of adenosine to inosine under your assay conditions by running a no-enzyme control.
Q5: How do I differentiate between ADA1 and ADA2 isoform inhibition?
A5: ADA1 and ADA2 are two isoforms of adenosine deaminase.[2] Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a selective inhibitor of ADA1 and can be used to distinguish between the activities of the two isoforms.[10][11] By performing the assay in the presence and absence of a high concentration of EHNA, you can determine the relative contribution of each isoform to the total ADA activity.[11] Pentostatin is a non-specific inhibitor of both ADA1 and ADA2.[7]
Troubleshooting Guides
Issue 1: Poor Reproducibility Between Replicates
| Possible Cause | Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Ensure consistent mixing of reagents in each well.[9] |
| Inconsistent Incubation Times | Ensure all wells are incubated for the same amount of time. Stagger the addition of reagents if necessary. |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates near vents or on cold surfaces.[9] |
| Reagent Instability | Prepare fresh reagents and keep them on ice until use. Avoid repeated freeze-thaw cycles of enzyme and inhibitor stocks.[12] |
Issue 2: Unexpected Kinetic Profiles
| Possible Cause | Solution |
| Substrate Depletion | If the reaction rate decreases over time, the substrate may be getting depleted. Reduce the enzyme concentration or the reaction time. |
| Time-Dependent Inhibition | Some inhibitors exhibit a time-dependent binding mechanism, resulting in a biphasic inhibition curve.[13] Pre-incubate the enzyme and inhibitor for a period before adding the substrate. |
| Inhibitor Precipitation | At high concentrations, the inhibitor may precipitate out of solution, leading to a plateau in the dose-response curve. Check the solubility of your inhibitor in the assay buffer. |
Experimental Protocols
Protocol 1: Colorimetric Determination of IC50 for an ADA Inhibitor
This protocol is based on a coupled-enzyme reaction where the production of inosine is linked to the generation of a chromogenic product.[1]
Materials:
-
Adenosine Deaminase (ADA) enzyme (e.g., from bovine spleen)[8]
-
Adenosine (substrate)[1]
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XOD)
-
Test inhibitor
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)[8]
-
96-well UV-transparent microplate[12]
-
Microplate reader capable of measuring absorbance at 293 nm[2]
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve ADA in cold potassium phosphate buffer to a working concentration (e.g., 1 U/mL).[1]
-
Prepare a stock solution of adenosine (e.g., 10 mM) in buffer.[1]
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series.[1]
-
Prepare a reaction mix containing PNP and XOD in buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Buffer to make up the final volume.
-
A fixed volume of your test inhibitor at various concentrations (include a no-inhibitor control and a solvent control).
-
A fixed volume of the ADA enzyme solution.
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add a fixed volume of the adenosine substrate and the PNP/XOD reaction mix to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 293 nm in kinetic mode for a set duration (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every minute).[12]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][14]
-
Quantitative Data Summary
The inhibitory potency of various compounds against ADA is often reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Inhibitor | ADA Source | IC50 / Ki | Reference |
| (+)-EHNA | Calf Intestinal | Ki: ~1.8 nM | [13] |
| (-)-EHNA | Calf Intestinal | Ki: ~0.42 µM | [13] |
| Pentostatin (2'-deoxycoformycin) | Not Specified | Potent Inhibitor | [5] |
| Cladribine | Not Specified | Anti-neoplastic agent | [11] |
| Adenine | Bovine Spleen | Ki: 0.17 mM | [8][15] |
| Inosine | Bovine Spleen | Ki: 0.35 mM | [8][15] |
| Purine | Bovine Spleen | Ki: 1.1 mM | [8][15] |
| Quercetin | Not Specified | IC50: ~30 µM | [10] |
| Kaempferol | Not Specified | IC50: ~30 µM | [10] |
| Curcumin | Not Specified | IC50: 13.6 µM | [10] |
| Diclofenac | Not Specified | Ki: 30 µM | [10] |
| Aspirin | Not Specified | Ki: 43 µM | [10] |
| Naringin | Not Specified | Ki: ~200 µM | [10] |
Visualizations
Caption: Adenosine signaling and its regulation by ADA.
Caption: A typical workflow for screening ADA inhibitors.
Caption: A logical guide for troubleshooting common ADA assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abcam.cn [abcam.cn]
- 4. Ascertaining the activity and inhibition of adenosine deaminase via fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADA (adenosine deaminase) - Enzyme Assay | Synnovis [synnovis.co.uk]
- 7. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 12. assaygenie.com [assaygenie.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. courses.edx.org [courses.edx.org]
- 15. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Adenosine Measurement in Blood Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of adenosine (B11128) measurement in blood samples.
Frequently Asked Questions (FAQs)
Q1: Why is accurate measurement of adenosine in blood so challenging?
A1: Measuring endogenous adenosine in blood is difficult due to its extremely short half-life, which is less than 10 seconds in human blood.[1][2] This rapid clearance is due to two main factors: swift uptake into red blood cells and other cell types, and rapid enzymatic degradation by adenosine deaminase (ADA) and phosphorylation by adenosine kinase (AK).[1][3] This metabolic activity continues after blood collection, leading to artificially low and highly variable measurements if not properly controlled.[3]
Q2: What is a "stop solution" and why is it essential for adenosine measurement?
A2: A "stop solution" is a cocktail of chemical inhibitors designed to halt the metabolic processes that degrade or form adenosine the moment the blood is collected.[3][4] Immediate mixing of the blood sample with a stop solution is the most critical step to preserve the in vivo concentrations of adenosine.[3] These solutions typically contain inhibitors for enzymes that metabolize adenosine and for nucleoside transporters that remove it from the plasma.[3][4]
Q3: What are the key components of an effective stop solution?
A3: An effective stop solution contains a combination of inhibitors targeting the primary pathways of adenosine metabolism and clearance. Key components include:
-
Adenosine Deaminase (ADA) Inhibitors: Such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) or deoxycoformycin, to prevent the conversion of adenosine to inosine.[3][4]
-
Adenosine Kinase (AK) Inhibitors: Like 5-iodotubercidin, to block the phosphorylation of adenosine to adenosine monophosphate (AMP).[4]
-
Equilibrative Nucleoside Transporter (ENT) Inhibitors: Such as dipyridamole (B1670753) or S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), to prevent the uptake of adenosine into red blood cells.[3][4]
-
Ecto-5'-Nucleotidase (CD73) Inhibitors: Like α,β-methyleneadenosine 5'-diphosphate (AOPCP), to prevent the formation of adenosine from the breakdown of AMP.[4]
-
Anticoagulants: Such as EDTA, to prevent clotting.[4]
Q4: Which analytical method is best for quantifying adenosine in blood samples?
A4: Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-tandem-MS) is considered the gold standard for accurate and sensitive measurement of adenosine in plasma.[3][5] This method offers superior performance in terms of accuracy, sensitivity, specificity, and requires a smaller sample volume compared to other methods like HPLC-UV.[3][6] The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine) is highly recommended to correct for any variability during sample preparation and analysis, further enhancing accuracy.[7][8]
Q5: How should blood samples for adenosine analysis be stored?
A5: After collection in a tube containing a stop solution and immediate mixing, the sample should be placed on ice.[8] Plasma should be prepared as soon as possible, ideally within 15 minutes of collection, by centrifuging the blood at a low temperature (e.g., 4°C).[3] The resulting plasma can then be stored at -20°C or -80°C. Studies have shown that adenosine in plasma treated with a stop solution is stable for at least one month at these temperatures and can withstand multiple freeze-thaw cycles.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during adenosine measurement experiments.
Pre-Analytical (Sample Collection and Handling)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Consistently low or undetectable adenosine levels. | Ineffective inhibition of adenosine metabolism. | • Ensure the stop solution contains a comprehensive cocktail of inhibitors for ADA, AK, and ENTs.[4]• Verify the correct concentration of inhibitors in the stop solution.• Ensure immediate and thorough mixing of the blood with the stop solution upon collection.[3] |
| Degradation during processing. | • Keep samples on ice at all times before centrifugation.[8]• Centrifuge samples at 4°C to separate plasma within 15 minutes of collection.[3] | |
| High variability between replicate samples. | Inconsistent sample handling. | • Standardize the time between blood collection, mixing with stop solution, and plasma separation.• Ensure precise and consistent volumes of blood and stop solution are used.• Mix samples gently but thoroughly by inverting the tube multiple times. |
Analytical (HPLC and LC-MS/MS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor signal intensity or no peak detected. | Sample concentration is too low. | • Optimize the sample extraction and concentration steps.• Ensure the analytical method has a sufficiently low limit of quantification (LLOQ). |
| Ion suppression in LC-MS/MS. | • Use a stable isotope-labeled internal standard to compensate for matrix effects.[7]• Optimize the chromatography to separate adenosine from interfering matrix components.• Dilute the sample if concentration allows. | |
| Incorrect instrument settings. | • Regularly tune and calibrate the mass spectrometer.[9]• Optimize ionization source parameters (e.g., ESI voltage, gas flows, temperature).[10] | |
| Peak fronting or tailing in chromatogram. | Column overload. | • Reduce the injection volume or dilute the sample. |
| Column contamination or degradation. | • Use a guard column to protect the analytical column.[11]• Flush the column with a strong solvent.• Ensure the mobile phase pH is within the stable range for the column.[11] | |
| Incompatible sample solvent. | • The sample solvent should be similar in composition and strength to the initial mobile phase.[1] | |
| Fluctuating retention times. | Inconsistent mobile phase composition. | • Prepare mobile phases fresh and degas them properly.• Ensure the HPLC/UPLC pump is functioning correctly and delivering a stable gradient.[12] |
| Temperature fluctuations. | • Use a column oven to maintain a constant temperature.[13] | |
| High background noise. | Contaminated mobile phase or solvents. | • Use high-purity, LC-MS grade solvents and reagents.[13]• Filter all mobile phases. |
| Contaminated LC-MS system. | • Clean the ion source and other components of the mass spectrometer regularly.[9] |
Data Presentation
Table 1: Performance Comparison of Analytical Methods for Adenosine Quantification
| Feature | LC-MS/MS | HPLC-UV |
| Principle | Chromatographic separation, detection by mass-to-charge ratio. | Separation by physicochemical properties, detection by UV absorbance.[6] |
| Sensitivity | High (nanomolar to picomolar range).[6] | Lower (micromolar range).[6] |
| Specificity | High, provides structural information for definitive identification.[6] | Lower, susceptible to interference from co-eluting compounds.[6] |
| Accuracy | High, especially with a stable isotope-labeled internal standard.[6] | Can be affected by matrix effects.[6] |
| Precision | Excellent, high reproducibility.[6] | Good, low variability in repeated measurements.[6] |
| LLOQ (Typical) | ~2 nmol/L (~0.53 ng/mL).[14] | Higher, often in the µmol/L range.[6] |
Table 2: Stability of Adenosine in Human Blood Collected in Stop Solution
| Time After Collection | Endogenous Adenosine Concentration (nmol/L, Mean ± SD) | % of Exogenous ¹³C₅-Adenosine Conserved |
| 4 minutes | 11 ± 7 | >95% |
| 15 minutes | 13 ± 7 | >97% |
| 30 minutes | 20 ± 8 | >92% |
| (Data adapted from a study using a comprehensive stop solution and UPLC-tandem-MS analysis)[3] |
Experimental Protocols
Protocol 1: Preparation of a Comprehensive "STOP" Solution
This protocol is based on a validated method for preserving endogenous adenosine levels in human blood.[3][4]
Materials:
-
Dipyridamole
-
S-(4-nitrobenzyl)-6-thioinosine (NBMPR)
-
Erythro-9-amino-β-hexyl-α-methyl-9H-purine-9-ethanol hydrochloride (EHNA)
-
5-Iodotubericidin
-
α,β-methyleneadenosine 5'-diphosphate (AOPCP)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare stock solutions of each inhibitor in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration.
-
In a sterile container, combine the stock solutions and dilute with PBS (pH 7.4) to achieve the final concentrations listed in the table below. Note that these are the concentrations in the stop solution itself; they will be diluted when mixed with blood.
-
Filter-sterilize the final stop solution through a 0.22 µm filter.
-
Aliquot the solution into appropriate volumes for single use and store at -20°C.
Final Concentrations in the STOP Solution (before mixing with blood):
| Component | Target | Final Concentration (µmol/L) |
| AOPCP | CD73 (Adenosine formation) | 300 |
| EDTA | Divalent cation chelation | 30,000 |
| Dipyridamole | ENT1 (Adenosine clearance) | 300 |
| NBMPR | ENT1 (Adenosine clearance) | 15 |
| EHNA | ADA (Adenosine clearance) | 300 |
| 5-Iodotubericidin | AK (Adenosine clearance) | 30 |
Protocol 2: Blood Collection and Plasma Preparation
-
Prior to use, thaw the required number of aliquots of the stop solution at room temperature and mix gently.
-
Pre-fill blood collection tubes with the stop solution. A common ratio is 1 part stop solution to 2 parts blood (e.g., 1.3 mL of stop solution for a 2.6 mL blood draw).[3]
-
Collect venous blood directly into the tube containing the stop solution. Ensure immediate and thorough mixing by inverting the tube gently 8-10 times.
-
Immediately place the blood collection tube on ice.
-
Within 15 minutes of collection, centrifuge the blood at 1600-2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to a clean, labeled cryovial and store immediately at -80°C until analysis.
Protocol 3: Sample Preparation and UPLC-tandem-MS Analysis
This protocol outlines a general workflow for adenosine quantification.[14]
Materials:
-
Plasma sample (from Protocol 2)
-
Stable isotope-labeled internal standard (IS), e.g., ¹³C₅-Adenosine
-
Acetonitrile (B52724) (LC-MS grade), chilled to -20°C
-
10 kDa molecular weight cut-off spin filters
-
UPLC-tandem-MS system
Procedure:
-
Internal Standard Spiking: Thaw plasma samples on ice. To 150 µL of plasma, add a known amount of the internal standard solution (e.g., 33 µL of 3333 nmol/L ¹³C₅-adenosine). Vortex briefly to mix.
-
Protein Precipitation: Add three volumes of chilled acetonitrile (e.g., ~550 µL) to the plasma-IS mixture. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Filtration: Carefully transfer the supernatant to a 10 kDa molecular weight cut-off spin filter. Centrifuge at 14,000 x g for 40 minutes at 4°C.
-
Analysis: Collect the filtrate and transfer it to an LC-MS vial. Inject an appropriate volume (e.g., 8 µL) into the UPLC-tandem-MS system.
Example UPLC-tandem-MS Parameters:
-
Column: A reverse-phase C18 column suitable for polar analytes.
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water.
-
Mobile Phase B: 10 mmol/L ammonium formate and 0.1% formic acid in 99% methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate adenosine from other plasma components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Adenosine: e.g., m/z 268.1 → 136.1
-
¹³C₅-Adenosine (IS): e.g., m/z 273.1 → 136.1
-
Visualizations
Caption: Experimental workflow for accurate adenosine measurement in blood.
References
- 1. lcms.cz [lcms.cz]
- 2. A new method of sampling blood for measurement of plasma adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. med.und.edu [med.und.edu]
- 11. hplc.eu [hplc.eu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. zefsci.com [zefsci.com]
- 14. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
Technical Support Center: Adenosine Analog Antibody Cross-Reactivity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding antibody cross-reactivity with adenosine (B11128) analogs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in the context of adenosine analogs?
A: Antibody cross-reactivity occurs when an antibody, designed to bind to a specific adenosine analog (the target antigen), also binds to other structurally similar molecules.[1][2] Due to the high structural homology among adenosine analogs (e.g., N6-methyladenosine, N1-methyladenosine, 8-methyladenosine), an antibody raised against one may recognize and bind to others, leading to inaccurate experimental results.[3]
Q2: Why is cross-reactivity a significant challenge for small molecules like adenosine analogs?
A: Small molecules, or haptens, like adenosine and its analogs are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. The resulting antibodies may recognize the analog, the carrier protein, or the linker region. Furthermore, the subtle structural differences between analogs (e.g., the position of a single methyl group) present a challenge for generating highly specific antibodies, increasing the likelihood of off-target binding.[3][4]
Q3: What are the consequences of using a cross-reactive antibody in my research?
-
False Positives: The antibody may detect a signal from a related analog that is not the intended target, leading to an overestimation of the target's presence or effect.[5]
-
Inaccurate Quantification: In assays like ELISA, cross-reactivity can make it impossible to accurately measure the concentration of the specific target analog.
-
Lack of Specificity: In imaging or localization studies (like IHC or ICC), a cross-reactive antibody will incorrectly identify the location of multiple analogs, obscuring the true distribution of the target.
Q4: How can I assess the potential for cross-reactivity before purchasing or using an antibody?
A:
-
Review Manufacturer's Data: Check the product datasheet for specificity data. Manufacturers often test for cross-reactivity against a panel of related compounds. Note that the absence of data for a specific analog does not mean there is no cross-reactivity.[3]
-
Sequence Homology Analysis: For antibodies targeting adenosine-modifying enzymes or receptors, you can compare the immunogen sequence with protein sequences from other species or related proteins using a tool like NCBI-BLAST.[1][6] An alignment score of over 85% is a good indicator of potential cross-reactivity.[6]
-
Literature Review: Search for publications that have used the specific antibody and look for how the authors validated its specificity.
Section 2: Troubleshooting Guides by Application
This section addresses common problems encountered during experiments.
Troubleshooting Workflow: High Background Signal
High background is a common issue that can stem from several sources, including antibody cross-reactivity. This workflow helps diagnose the root cause.
Caption: Logical workflow for troubleshooting high background signals.
Competitive ELISA
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Insufficient Blocking: Unoccupied sites on the plate bind the antibody non-specifically.[7] 2. Inadequate Washing: Unbound antibodies remain in the wells.[8] 3. Antibody Concentration Too High: Excess antibody increases non-specific binding.[9] 4. Cross-Reactivity: Detection antibody is binding to the blocking agent or other components. | 1. Increase blocking time to 1-2 hours and use a high-quality blocking agent like 5% BSA.[7] 2. Increase the number of wash steps and ensure wells are completely filled and emptied. Add a detergent like Tween-20 to wash buffers. 3. Perform a titration experiment to determine the optimal, lowest effective concentration of the antibody.[8] 4. Try a different blocking agent. Ensure secondary antibodies are cross-adsorbed against the species of your capture antibody if applicable.[2][10] |
| No or Weak Signal | 1. Reagent Issue: An antibody or substrate has lost activity.[7] 2. Incorrect Antibody Pairing: Capture and detection antibodies recognize the same epitope. 3. Insufficient Incubation: Not enough time for binding to occur. 4. Antigen Not Coated Properly: The target analog-protein conjugate did not adhere to the plate. | 1. Use fresh reagents and ensure proper storage. Test substrate activity independently.[7] 2. Ensure you are using a validated antibody pair for sandwich formats. For competitive ELISA, this is not applicable. 3. Increase incubation times. Consider an overnight incubation at 4°C for the primary antibody. 4. Use high-quality ELISA plates. Increase coating concentration or incubate overnight at 4°C.[3][9] |
| High Variability Between Replicates | 1. Pipetting Error: Inconsistent volumes added to wells.[11] 2. Uneven Temperature: "Edge effect" due to temperature gradients across the plate during incubation.[7][11] 3. Inconsistent Washing: Washing technique varies across the plate. | 1. Use calibrated pipettes and change tips for each sample/reagent. Dispense liquid against the side of the well.[9][11] 2. Use a plate sealer and incubate in a temperature-controlled, humidified environment. Avoid stacking plates.[7][9] 3. Use an automated plate washer if available, or ensure manual washing is consistent for all wells. |
Western Blot / Dot Blot
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Non-Specific Bands (Western Blot) or Multiple Spots (Dot Blot) | 1. Primary Antibody Concentration Too High: Leads to off-target binding. 2. Cross-Reactivity: The antibody is recognizing other structurally similar analogs or proteins in the sample.[1] 3. Insufficient Blocking or Washing: Similar to ELISA, this causes high background. | 1. Reduce the primary antibody concentration. 2. Include controls with other known adenosine analogs to see if they produce a signal. Use a more specific monoclonal antibody if possible.[3] 3. Increase blocking time and optimize washing steps. |
| Weak or No Signal | 1. Poor Transfer (Western Blot): The analog-protein conjugate did not transfer efficiently to the membrane. 2. Low Antibody Affinity: The antibody does not bind strongly to the target. 3. Target Concentration Too Low: Not enough antigen was spotted or loaded. | 1. Verify transfer efficiency using a total protein stain like Ponceau S. 2. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). 3. Increase the amount of antigen loaded per lane or spotted on the membrane.[12] |
Flow Cytometry
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background / Poor Resolution | 1. Non-specific Antibody Binding: The antibody's Fc region binds to Fc receptors on cells. 2. Antibody Concentration Too High: Leads to non-specific binding to the cell surface. 3. Inadequate Compensation: Spectral overlap from other fluorochromes is spilling into the detector channel. | 1. Add an Fc receptor blocking reagent to your staining protocol before adding the primary antibody. 2. Titrate the antibody to find the concentration that gives the best signal-to-noise ratio.[13] 3. Run single-color compensation controls and apply proper compensation.[13] |
| Weak or No Signal | 1. Low Target Expression: The target (e.g., an adenosine receptor) is not highly expressed on the cell surface. 2. Antibody Not Suitable for Flow Cytometry: The antibody may not recognize the native protein conformation. 3. Permeabilization Issue (for intracellular targets): The antibody cannot access the intracellular target.[13] | 1. Check literature to confirm expression levels on your cell type. Use a bright fluorochrome for low-expression targets.[14] 2. Ensure the antibody has been validated for flow cytometry by the manufacturer or in publications. 3. Optimize your fixation and permeabilization protocol for your specific target.[13] |
Section 3: Key Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol quantitatively measures the cross-reactivity of an antibody by determining how effectively different adenosine analogs compete with the target antigen for antibody binding.[3][5]
Caption: Workflow for a competitive ELISA to test cross-reactivity.
Analysis: The IC₅₀ is the concentration of an analog that causes a 50% reduction in the signal.[3] The percent cross-reactivity can be calculated as: % Cross-Reactivity = (IC₅₀ of Target Analog / IC₅₀ of Test Analog) * 100
Protocol 2: Dot Blot for Rapid Specificity Screening
A dot blot is a simple, effective method for quickly assessing if an antibody binds to various purified analogs.[12]
-
Antigen Spotting: On a nitrocellulose or PVDF membrane, spot 1 µL of various purified adenosine analog-protein conjugates (e.g., at 100 ng/µL). Also include a negative control (e.g., the carrier protein alone). Let the spots dry completely.[12]
-
Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific binding.[12]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its recommended working concentration. Incubate the membrane in this solution for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer.
-
Final Washes: Repeat the washing step (Step 4).
-
Detection: Apply an ECL substrate and image the membrane using a chemiluminescence detection system.
-
Analysis: Compare the signal intensity of the spots. High signal on the target analog spot and minimal to no signal on other analog spots indicates high specificity.[12]
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time quantitative data on binding affinity and kinetics (association and dissociation rates), offering the most detailed characterization of cross-reactivity.[15][16][17]
-
Chip Preparation: Immobilize the antibody of interest onto a sensor chip surface.
-
Analyte Injection: Inject a precise concentration of the first adenosine analog (analyte) over the chip surface and monitor the binding response in real-time. This measures the association rate (kₐ).[16]
-
Dissociation: Replace the analyte solution with a running buffer and monitor the decrease in signal as the analog dissociates from the antibody. This measures the dissociation rate (kₑ).[16]
-
Regeneration: Inject a regeneration solution to remove all bound analyte, preparing the chip surface for the next cycle.
-
Repeat: Repeat steps 2-4 with a range of concentrations for the target analog and for each of the other cross-reactive analogs to be tested.
-
Data Analysis: Fit the binding data to a kinetic model to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ) for each analog. A lower Kₑ value indicates a stronger binding affinity.
Section 4: Data & Resources
Quantitative Data on Antibody Cross-Reactivity
The following table provides an example of how to present quantitative cross-reactivity data obtained from a competitive ELISA. The data is hypothetical and for illustrative purposes.
| Antibody Target | Test Analog | IC₅₀ (nM) | % Cross-Reactivity | Specificity |
| Anti-N6-methyladenosine (m6A) | N6-methyladenosine (m6A) | 15 | 100% | Target |
| Adenosine (A) | >10,000 | <0.15% | High | |
| N1-methyladenosine (m1A) | 850 | 1.76% | Moderate | |
| N6,N6-dimethyladenosine | 4,500 | 0.33% | High | |
| 8-Methyladenosine (8-meA) | >10,000 | <0.15% | High |
Adenosine Signaling Pathway
Extracellular adenosine regulates numerous physiological processes by binding to four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[18][19] Adenosine is produced in the extracellular space primarily through the dephosphorylation of ATP, which is released during cellular stress or injury.[18][20] Ectonucleotidases CD39 and CD73 are key enzymes in this conversion.[18] The different adenosine receptors couple to distinct G proteins, leading to opposing effects on intracellular cyclic AMP (cAMP) levels.[19][21][22]
Caption: Extracellular adenosine production and receptor signaling pathways.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification and specificity of antibodies to adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. bosterbio.com [bosterbio.com]
- 7. abinscience.com [abinscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - US [thermofisher.com]
- 11. arp1.com [arp1.com]
- 12. benchchem.com [benchchem.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Collection - Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 16. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 17. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Adenosine Deaminase (ADA) Serum Stability Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the serum stability of adenosine (B11128) deaminase (ADA). Find answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind assessing the serum stability of adenosine deaminase?
A1: The serum stability of adenosine deaminase (ADA) is determined by measuring the retention of its enzymatic activity over time when incubated in serum at a physiologically relevant temperature, typically 37°C.[1][2] The core principle involves incubating the ADA enzyme in a serum matrix and periodically measuring its ability to catalyze the conversion of adenosine to inosine.[1] A loss of activity over time indicates instability in the serum environment. The activity is often measured spectrophotometrically by monitoring the decrease in absorbance at 260 nm, as adenosine has a higher absorbance at this wavelength than its product, inosine.[1]
Q2: What are the recommended storage conditions for serum samples to ensure ADA stability before an assay?
A2: Proper storage of serum samples is critical to maintain the integrity of ADA activity. For short-term storage, samples are generally stable for up to 24 hours at ambient temperature (8-25°C) and for one week when refrigerated at 2-8°C.[3] For long-term storage, freezing at -20°C or -80°C is recommended, which can preserve ADA activity for at least one month.[3][4][5] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to a loss of enzymatic activity.[6][7]
Q3: What are the key reagents and equipment needed for a serum stability assay of ADA?
A3: A typical serum stability assay for ADA requires the following:
-
Reagents: Pooled human serum, purified ADA enzyme, adenosine substrate, and a buffer solution like 1x Phosphate-Buffered Saline (PBS) at pH 7.4.[1]
-
Equipment: A UV-compatible 96-well microplate, a microplate reader capable of measuring absorbance at 260 nm and maintaining a constant temperature (37°C), low-bind microcentrifuge tubes, and standard laboratory pipettes.[1]
Q4: Can other substances in serum interfere with the ADA activity assay?
A4: Yes, several substances can interfere with ADA assays. High concentrations of bilirubin (B190676) have been shown to cause interference.[3] Additionally, small molecules present in samples, such as inosine, xanthine, and hypoxanthine (B114508), can contribute to background signals in some colorimetric assays.[6] The choice of anticoagulant can also be a factor; heparinized plasma is generally acceptable, while citrate (B86180) or oxalate (B1200264) should be avoided.[8] Some commercial assays also report that hemolysis can affect results.[9]
Experimental Protocols
Protocol 1: Detailed Methodology for In Vitro Serum Stability Assessment of ADA
This protocol is adapted from a method for assessing the serum stability of human adenosine deaminase 1 (HsADA1).[1]
1. Preparation of Reagents:
- 1x PBS (pH 7.4): Prepare a standard 1x Phosphate-Buffered Saline solution and adjust the pH to 7.4.
- Adenosine Stock Solution (5 mM): Dissolve 66.8 mg of adenosine in 50 mL of 1x PBS.
- Adenosine Working Solution (250 µM): Dilute the 5 mM adenosine stock solution by adding 400 µL to 7,600 µL of 1x PBS. Pre-warm this solution to 37°C before use.[1]
- 10x ADA Stock Solution (10 µM): Prepare a 10-fold concentrated stock of your ADA enzyme in 1x PBS.
2. Serum Incubation:
- Thaw an aliquot of pooled human serum and pre-warm it to 37°C.
- Prepare the "enzyme + serum" mixture by adding 100 µL of the 10x ADA stock to 900 µL of the pre-warmed pooled human serum in a low-bind microcentrifuge tube.[1]
- Prepare a control "enzyme + 1x PBS" mixture by adding 100 µL of the 10x ADA stock to 900 µL of pre-warmed 1x PBS.[1]
- Incubate both mixtures at 37°C. At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), collect aliquots from each mixture for activity measurement.
3. Microplate-Based Activity Assay:
- Set up a kinetic read protocol on a microplate reader to measure absorbance at 260 nm at regular intervals for 30 minutes, with the temperature set to 37°C.[1]
- For each time point, thaw the collected samples on ice.
- Dilute the samples from the "enzyme + serum" and "enzyme + 1x PBS" mixtures. A 10x dilution into 1x PBS is a good starting point.[1]
- In a 96-well UV-compatible microplate, add 160 µL of the 250 µM adenosine working solution and 40 µL of each diluted enzyme sample in triplicate. This results in a final adenosine concentration of 200 µM and a final enzyme concentration of 10 nM.[1]
- Include control wells with 160 µL of the adenosine working solution and 40 µL of diluted serum (without enzyme) or 1x PBS to measure background absorbance.[1]
- Immediately place the plate in the microplate reader and begin the kinetic read.
4. Data Analysis:
- Calculate the rate of decrease in absorbance at 260 nm for each well. This rate is proportional to the ADA activity.
- For each time point, determine the average activity from the triplicate wells for both the serum and PBS conditions.
- Calculate the percentage of remaining ADA activity at each time point relative to the activity at time zero.
- Plot the percentage of remaining activity against time to visualize the stability of ADA in serum versus PBS.
Data Presentation
Table 1: Sample Stability of Adenosine Deaminase at Different Temperatures
| Specimen Type | Ambient Temperature (8-25°C) | Refrigerated (2-8°C) | Frozen (-20°C) |
| Serum/Plasma | Stable for 24 hours[3] | Stable for 1 week[3][8][10] | Stable for 1 month[3][4][5] |
Table 2: Example Data from a Time-Course Serum Stability Study
| Incubation Time (Days) | Remaining ADA Activity in PBS (%) | Remaining ADA Activity in Serum (%) |
| 0 | 100 | 100 |
| 1 | 95 | 80 |
| 2 | 88 | 60 |
| 3 | 82 | 45 |
| 4 | 78 | 25 |
| 5 | 75[1] | 10[1] |
Troubleshooting Guide
Q: My ADA activity is unexpectedly low across all samples, including the time-zero point. What could be the cause?
A:
-
Improper Sample Handling: Repeated freeze-thaw cycles of the serum or the enzyme stock can significantly reduce activity.[6][7] Always aliquot samples and enzyme stocks to avoid this.
-
Reagent Degradation: Ensure that the adenosine substrate solution has been prepared fresh and stored correctly.
-
Incorrect Assay Conditions: Verify the pH of your buffer and the temperature of the incubation and assay steps. ADA activity is optimal within a pH range of 6.0 to 7.4.[11] While activity may increase at higher temperatures, 37°C is standard for biological relevance and to avoid protein denaturation.[11]
Q: I am observing a high background signal in my negative control wells.
A:
-
Contaminated Reagents: Check for contamination in your buffer or adenosine solution.
-
Endogenous Serum Components: Serum contains small molecules like inosine, xanthine, and hypoxanthine that can contribute to the background signal in some colorimetric assays.[6] If using a colorimetric method, consider using a sample background control where the substrate is added after the reaction is stopped.
-
Plate Incompatibility: Ensure you are using a UV-transparent plate for absorbance assays at 260 nm.[1]
Q: The ADA activity appears to increase over time in my serum samples.
A:
-
Experimental Error: This is an unusual result and likely indicates an error in sample preparation or assay execution.[1] Carefully review your pipetting technique and ensure that the correct samples were added to the appropriate wells.
-
Interfering Substances: While unlikely to cause a time-dependent increase, consider the possibility of an interfering substance in your specific serum batch. One type of hyaluronidase (B3051955) has been shown to cause positive interference in some ADA assays.[3]
Visualizations
References
- 1. Determining the Serum Stability of Human Adenosine Deaminase 1 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the Serum Stability of Human Adenosine Deaminase 1 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of an adenosine deaminase (ADA) assay in serum, pleural, pericardial, peritoneal, and cerebrospinal fluids on the Roche cobas c501 analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. paramcarelifesciences.com [paramcarelifesciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. precisionbiomed.in [precisionbiomed.in]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. labcarediagnostics.com [labcarediagnostics.com]
- 11. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AlphaLISA Assays for Adenosine Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing AlphaLISA assays to detect and quantify adenosine (B11128). A primary focus is placed on identifying and mitigating quenching components to ensure data accuracy and reproducibility.
Troubleshooting Guide: Quenching and Other Common Issues
This guide addresses specific problems researchers may encounter during their AlphaLISA adenosine assays.
Issue 1: Low or No AlphaLISA Signal
A weak or absent signal is a common issue that can be caused by a variety of factors, including the presence of quenching substances.
| Potential Cause | Recommended Solution |
| Quenching Components in Sample or Buffer | Identify and remove potential quenchers. Refer to the table of common quenchers below. Consider sample purification or buffer exchange. |
| Incorrect Reagent Concentrations | Titrate Donor and Acceptor beads, as well as biotinylated reagents, to determine optimal concentrations. Recommended bead concentrations are typically between 10-40 µg/mL.[1] |
| Suboptimal Incubation Times or Temperatures | Optimize incubation times for each step. Ensure the plate is incubated at a consistent room temperature (around 23°C), as temperature fluctuations can affect the signal.[1] |
| Degraded Reagents | Ensure AlphaLISA beads and other reagents have been stored correctly at 4°C in the dark.[1] Donor beads are particularly light-sensitive.[1] |
| Incorrect Assay Format for Adenosine | For a small molecule like adenosine, a competitive assay format is generally more suitable than a sandwich assay.[2] |
Issue 2: High Background Signal
Elevated background can mask the specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Non-specific Binding | Increase the concentration of blocking agents like BSA or casein in the assay buffer. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and ensure all reagents are free from contamination. |
| Light Leakage | Ensure plates are properly sealed and protected from light during incubations.[1] |
| Reader-related Issues | Verify that the plate reader settings are correct for AlphaLISA assays. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. |
| Uneven Temperature Across the Plate | Allow the plate to equilibrate to room temperature before reading.[1] |
| Poor Mixing | Gently mix the plate on a shaker after adding reagents. |
| Edge Effects | Avoid using the outer wells of the plate or ensure they are filled with buffer to maintain a humid environment. |
Table of Common Quenching Components in AlphaLISA Assays
The AlphaLISA signal is generated by the diffusion of singlet oxygen. Certain molecules can "quench" this process, leading to a reduced signal.
| Quencher Category | Examples | Mechanism of Interference | Recommended Alternatives/Solutions |
| Transition Metals | Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Zn²⁺ | Potent singlet oxygen quenchers.[1] | Use metal chelators like EDTA in the buffer if their presence is unavoidable, but be mindful of potential impacts on your biological system. |
| Preservatives | Sodium Azide | Strong singlet oxygen quencher.[1] | Use alternative preservatives like ProClin-300. |
| Antioxidants | Ascorbate | Scavenge singlet oxygen. | Avoid addition to the final assay mixture if possible. |
| Heme-containing Proteins | Hemoglobin | Contains transition metals that quench the signal. | If working with whole blood, separate plasma or serum. |
| Media Components | Phenol (B47542) Red | Can act as an inner filter by absorbing light at the emission wavelength. | Use phenol red-free media for cell-based assays. |
| Biotin-like Structures | Free Biotin in some cell culture media | Competes with biotinylated reagents for binding to streptavidin-coated Donor beads. | If possible, use biotin-free media or dilute samples. |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an AlphaLISA assay for adenosine?
Since adenosine is a small molecule, a competitive AlphaLISA assay is the most common format.[2] In this setup, a known amount of biotinylated adenosine is used. In the absence of free adenosine in the sample, the biotinylated adenosine brings streptavidin-coated Donor beads and anti-adenosine antibody-coated Acceptor beads into close proximity, generating a strong signal. When adenosine is present in the sample, it competes with the biotinylated adenosine for binding to the anti-adenosine antibody, leading to a decrease in the AlphaLISA signal. This decrease is proportional to the concentration of adenosine in the sample.
Q2: Can ATP in my sample interfere with the adenosine measurement?
While ATP is structurally related to adenosine, studies have shown that in some AlphaLISA assays, ATP has little to no effect on the signal even at high concentrations (up to 0.01 M).[3] However, the degree of interference can be assay-specific. It is recommended to test for cross-reactivity with ATP and other adenosine analogs if they are expected to be present in your samples.
Q3: My samples are in a complex matrix like serum or cell lysate. How can I avoid quenching?
Complex biological samples can contain various quenching substances. To minimize their impact:
-
Sample Dilution: Dilute your samples in a compatible assay buffer. This will reduce the concentration of potential quenchers.
-
Sample Preparation: Consider a sample clean-up step, such as protein precipitation or solid-phase extraction, to remove interfering substances.
-
Matrix-Matched Standards: Prepare your standard curve in the same matrix as your samples to account for any matrix effects.
Q4: What are the ideal plate types for AlphaLISA assays?
Opaque, white microplates are recommended for AlphaLISA assays to maximize the signal and prevent well-to-well crosstalk.[1] White 96-, 384-, or 1536-well plates are commonly used. Clear-bottom or black plates are not suitable.
Experimental Protocols
Exemplary Protocol: Competitive AlphaLISA for Adenosine Quantification
This protocol is a general guideline and should be optimized for your specific reagents and experimental conditions.
1. Reagent Preparation:
-
AlphaLISA Assay Buffer: Prepare a suitable buffer, for example, 1X PBS with 0.1% BSA and 0.05% Tween-20. Ensure it is free of quenching components.
-
Adenosine Standard: Prepare a stock solution of adenosine and create a dilution series in the AlphaLISA Assay Buffer.
-
Biotinylated Adenosine: Dilute to the optimal concentration (determined by titration) in AlphaLISA Assay Buffer.
-
Anti-Adenosine Acceptor Beads: Dilute to the optimal concentration in AlphaLISA Assay Buffer.
-
Streptavidin Donor Beads: Dilute to the optimal concentration in AlphaLISA Assay Buffer. Note: Handle Donor beads in subdued light.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of adenosine standard or sample to the wells.
-
Add 5 µL of the diluted biotinylated adenosine to all wells.
-
Add 10 µL of the diluted anti-adenosine Acceptor beads to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Add 30 µL of the diluted Streptavidin Donor beads to all wells under subdued light.
-
Seal the plate and incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on an Alpha-enabled plate reader.
Visualizations
Caption: Competitive AlphaLISA signaling pathway for adenosine detection.
Caption: Logical workflow for troubleshooting quenching issues.
References
adenosine assay validation and quality control
Welcome to the technical support center for adenosine (B11128) assays. This resource is designed to assist researchers, scientists, and drug development professionals in validating their adenosine assays, implementing effective quality control measures, and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for validating an adenosine assay?
A1: According to regulatory guidelines from bodies like the FDA and EMA (harmonized under ICH M10), the core validation parameters for bioanalytical methods include:
-
Selectivity and Specificity: The assay's ability to accurately measure adenosine in the presence of other sample components.[1]
-
Calibration Curve: The relationship between the instrument's response and known concentrations of adenosine.[1]
-
Accuracy and Precision: How close the measured values are to the true value and the degree of consistency between measurements, respectively.[1]
-
Linearity and Range: The concentration range over which the assay remains accurate, precise, and linear.[1]
-
Matrix Effect: The influence of other substances in the sample on the ionization of adenosine and the internal standard.[1]
-
Stability: The stability of adenosine in the biological matrix under different storage and processing conditions.[1]
-
Carryover: The appearance of an adenosine signal in a blank sample after analyzing a high-concentration sample.[1]
Q2: What are the acceptance criteria for key validation parameters?
A2: The following table summarizes typical acceptance criteria for bioanalytical method validation.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient) | r² ≥ 0.99[2] |
| Intra-assay Precision (%CV) | ≤15% (≤20% for LLOQ)[2] |
| Inter-assay Precision (%CV) | ≤15% (≤20% for LLOQ)[2] |
| Accuracy (% Bias) | Within ±15% of the nominal value (±20% for LLOQ)[2] |
| Selectivity (Interference at analyte RT) | ≤20% of the analyte response at the LLOQ[1] |
| Selectivity (Interference at IS RT) | ≤5% of the mean IS response in the LLOQ samples[1] |
LLOQ: Lower Limit of Quantitation; RT: Retention Time; IS: Internal Standard
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for adenosine quantification?
A3: A SIL-IS, such as adenosine-d9, is considered the gold standard for quantitative bioanalysis of endogenous compounds like adenosine.[1] Because it is chemically and physically almost identical to adenosine, it co-elutes during chromatography and behaves similarly during sample preparation and mass spectrometry. This allows it to accurately correct for variability in sample handling and for matrix effects, which can otherwise lead to inaccurate results.[1][3]
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your adenosine assays.
Issue 1: High Background Signal in Blank Samples
Possible Causes & Solutions
| Cause | Solution |
| Endogenous Adenosine in Matrix | Use a surrogate matrix (e.g., charcoal-stripped plasma) that is free of adenosine. Alternatively, use the standard addition method where known amounts of adenosine are spiked into the study samples.[1] |
| Reagent or Equipment Contamination | Ensure all glassware and plasticware are thoroughly cleaned. Test all reagents (e.g., water, methanol) for adenosine contamination by running them as samples. Prepare samples in a clean environment to prevent cross-contamination.[1] |
| Impurity in Internal Standard | The internal standard material may contain a small amount of unlabeled adenosine. Verify the purity of the internal standard.[1] |
Issue 2: Poor Binding Affinity in Receptor-Based Assays
Possible Causes & Solutions
| Cause | Solution |
| Degraded Reagents | Ensure 2-Aminoadenosine and other reagents have been stored correctly and have not degraded. Verify the purity and concentration of your ligand.[4] |
| Inactive Receptor Preparation | The receptor source (e.g., cell membranes, purified protein) may have lost activity. Test a known control ligand with high affinity for your receptor to confirm the receptor preparation is active.[4] |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. Perform a time-course experiment to determine when binding equilibrium is reached. Test a range of temperatures (e.g., 4°C, 25°C, 37°C).[4] |
| High Non-Specific Binding | Include a blocking agent like bovine serum albumin (BSA) in your buffer. Determine non-specific binding by adding a high concentration of an unlabeled competitor.[4] |
Issue 3: Low or No Signal in Cell-Based Assays
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Compound Concentration | The concentration of the adenosine analog may be too low. Perform a dose-response experiment with a wider range of concentrations.[5] |
| Insufficient Incubation Time | Optimize the incubation period. Effects on signaling pathways can be rapid (minutes to hours), while effects on processes like cell differentiation may take longer.[5] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can vary with excessive passaging.[5] |
| Compound Degradation | Ensure proper storage of stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.[5] |
Experimental Protocols & Workflows
Protocol: Adenosine Quantification by LC-MS/MS
This protocol outlines a general procedure for the quantification of adenosine in human plasma.
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To a 150 µL aliquot of plasma, add 33 µL of the internal standard solution (e.g., ¹³C₅-Adenosine in 20% methanol (B129727) in PBS).[2]
-
Precipitate proteins by adding a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., Luna C18(2), 150 x 2.0 mm, 3 µm).[2]
-
Mobile Phase A: 25 mM ammonium (B1175870) acetate (B1210297) in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 10 µL.[2]
-
Optimize the gradient to achieve good separation of adenosine.
-
Analyze using a tandem mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring.
-
Visualizations
Signaling Pathways
Caption: Adenosine Receptor Signaling Pathways.
Experimental & Troubleshooting Workflows
Caption: General Experimental and Troubleshooting Workflow.
References
Validation & Comparative
Validating the Biological Activity of alpha-Adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of alpha-adenosine with its naturally occurring counterpart, beta-adenosine, and other relevant adenosine (B11128) analogs. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Comparison of Biological Activities
The biological activity of adenosine and its analogs is primarily mediated through their interaction with four subtypes of G protein-coupled adenosine receptors (A1, A2A, A2B, and A3) or by interacting with enzymes involved in adenosine metabolism, such as adenosine kinase and S-adenosyl-L-homocysteine (SAH) hydrolase. While beta-adenosine is the endogenous ligand for adenosine receptors, the alpha-anomer exhibits distinct biological properties.
Receptor Binding Affinity and Functional Potency
Quantitative data on the direct interaction of this compound with the four adenosine receptor subtypes is limited in publicly available literature. However, studies on related adenosine analogs with modifications at the anomeric center provide insights into the stereoselectivity of these receptors. For instance, research on the weak antagonist 2′,3′-dideoxy-N6-cyclohexyladenosine has shown that the adenosine A1 receptor does not discriminate between the alpha- and beta-anomers, suggesting that for certain ligands, the stereochemistry at the C1' position of the ribose sugar may not be a critical determinant for binding to this particular receptor subtype.[1]
In contrast, the naturally occurring beta-anomeric configuration of adenosine is generally considered crucial for high-affinity binding and activation of adenosine receptors. The tables below summarize the known binding affinities (Ki) and functional potencies (EC50) for beta-adenosine and commonly used synthetic adenosine receptor agonists. The absence of specific data for this compound in these comparative tables highlights a significant gap in the current understanding of its direct receptor-mediated activities.
Table 1: Comparative Binding Affinities (Ki) of Adenosine Analogs for Human Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| beta-Adenosine | ~30-100 | ~100-500 | >10,000 | ~500-1000 |
| NECA (non-selective agonist) | 6.8 | 14 | 1,100 | 29 |
| CGS 21680 (A2A selective agonist) | 1,300 | 22 | 16,000 | 4,400 |
| CPA (A1 selective agonist) | 1.1 | 430 | 18,000 | 1,100 |
Table 2: Comparative Functional Potencies (EC50) of Adenosine Analogs in Modulating adenylyl Cyclase Activity
| Compound | A1 Receptor (Inhibition of cAMP, EC50, nM) | A2A Receptor (Stimulation of cAMP, EC50, nM) | A2B Receptor (Stimulation of cAMP, EC50, nM) | A3 Receptor (Inhibition of cAMP, EC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| beta-Adenosine | ~100-300 | ~500-1000 | >10,000 | ~300-1000 |
| NECA | 10 | 20 | 2,200 | 50 |
| CGS 21680 | >10,000 | 30 | >10,000 | >10,000 |
| CPA | 3 | >10,000 | >10,000 | 2,500 |
Note: The Ki and EC50 values are approximate and can vary depending on the experimental conditions and cell types used.
Enzymatic Activity
Beyond receptor interactions, this compound has been shown to interact with key enzymes in adenosine metabolism.
-
S-adenosyl-L-homocysteine (SAH) Hydrolase: this compound can act as a substrate for SAH hydrolase, an enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. This interaction suggests that this compound could potentially modulate cellular methylation reactions by influencing the levels of SAH, a potent inhibitor of methyltransferases.[2]
-
Adenosine Kinase: this compound is also a potential inhibitor of adenosine kinase, the enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP).[3] By inhibiting this enzyme, this compound could lead to an increase in intracellular and extracellular adenosine levels, thereby indirectly modulating adenosine receptor activity.[3]
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of unlabeled adenosine or a selective antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Accumulation Assay
This functional assay measures the ability of a test compound to modulate the activity of adenylyl cyclase, the enzyme that produces cAMP.
Materials:
-
Whole cells expressing the human adenosine receptor subtype of interest.
-
Test compound (this compound).
-
Forskolin (an adenylyl cyclase activator, used for A1 and A3 receptor assays).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
For A1 and A3 receptor assays (which are Gi-coupled and inhibit adenylyl cyclase), stimulate the cells with forskolin.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflows
Canonical Adenosine Receptor Signaling Pathways
The binding of an agonist to adenosine receptors triggers intracellular signaling cascades. A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP levels.
Figure 1. Canonical signaling pathways for adenosine receptors.
Experimental Workflow for Validating this compound Activity
The following workflow outlines the key steps to characterize the biological activity of this compound.
Figure 2. Experimental workflow for validating this compound's biological activity.
Logical Relationship: this compound vs. beta-Adenosine
This diagram illustrates the potential points of comparison and divergence in the biological activities of alpha- and beta-adenosine.
Figure 3. Comparative biological interactions of alpha- and beta-adenosine.
References
- 1. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of TNF-alpha production in human mononuclear cells by an adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha- and Beta-Adenosine Binding Affinity to Adenosine Receptors
A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective binding of adenosine (B11128) anomers to their G protein-coupled receptors.
This guide provides a detailed comparison of the binding affinities of alpha-adenosine and beta-adenosine to adenosine receptors. The naturally occurring and biologically active form of adenosine is the β-anomer, which plays a crucial role in various physiological processes by activating four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The stereochemistry at the anomeric carbon of the ribose sugar is a critical determinant of receptor recognition and binding, with the β-configuration being strongly preferred.
Executive Summary
Experimental evidence demonstrates a profound difference in the binding affinity between the alpha and beta anomers of adenosine for adenosine receptors. Beta-adenosine, the endogenous ligand, exhibits high affinity for A₁ and A₂ₐ receptors, with binding constants (Ki) in the nanomolar range. In contrast, the alpha-anomer of adenosine shows exceedingly weak affinity. A study on the rat A₃ adenosine receptor reported a Ki value for α-D-Adenosine in the high micromolar range, indicating a significantly lower binding potency compared to the beta-anomer. This stark difference underscores the high degree of stereoselectivity of adenosine receptors.
Data Presentation: Binding Affinity Comparison
The following table summarizes the quantitative data on the binding affinity of alpha- and beta-adenosine to adenosine receptors. The data for β-adenosine represents a range of reported values for high-affinity sites, while the data for α-adenosine is from a specific study on the rat A₃ receptor.
| Anomer | Receptor Subtype | Binding Affinity (Ki) | Reference |
| β-Adenosine | A₁ | 10 - 30 nM | [1] |
| β-Adenosine | A₂ₐ | 10 - 30 nM | [1] |
| β-Adenosine | A₂ₑ | > 1 µM | [1] |
| β-Adenosine | A₃ | ~ 1 µM (rat) | [1] |
| α-Adenosine | A₃ (rat) | 128,000 ± 25,000 nM | [2] |
Experimental Protocols
The determination of binding affinity for adenosine receptor ligands is typically performed using radioligand binding assays. Below is a detailed methodology for a competitive binding assay, which is a common technique to determine the inhibition constant (Ki) of a test compound (e.g., this compound) against a known radioligand.
Radioligand Binding Assay Protocol for Adenosine Receptors
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes from stable cell lines (e.g., CHO or HEK293) expressing the desired human adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligand: A high-affinity, subtype-selective radioligand. Examples include:
-
A₁ Receptor: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A₂ₐ Receptor: [³H]CGS 21680
-
A₃ Receptor: [¹²⁵I]AB-MECA
-
-
Test Compound: this compound and Beta-adenosine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., 10 µM NECA).
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl₂ and adenosine deaminase (to degrade endogenous adenosine).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum filtration manifold.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and dilute to the desired protein concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound (alpha- or beta-adenosine), radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (typically 22-25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
The binding of an agonist like β-adenosine to an adenosine receptor initiates a downstream signaling cascade. The specific pathway depends on the receptor subtype. A₁ and A₃ receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A₂ₐ and A₂ₑ receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
Figure 1: Generalized signaling pathway for adenosine receptor activation.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of test compounds.
Figure 2: Workflow for a competitive radioligand binding assay.
Conclusion
The stereochemical configuration of the glycosidic bond in adenosine is paramount for its interaction with adenosine receptors. The naturally occurring β-anomer exhibits high affinity and is biologically active, while the α-anomer demonstrates significantly weaker binding. This pronounced stereoselectivity highlights the precise structural requirements of the adenosine receptor binding pocket and provides a fundamental principle for the rational design of novel adenosine receptor agonists and antagonists for therapeutic applications. Researchers in drug development should prioritize the synthesis and evaluation of β-anomeric nucleoside analogs to ensure optimal interaction with adenosine receptors.
References
Differential Effects of Alpha- and Beta-Adenosine on Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of alpha- and beta-anomers of adenosine (B11128) on cellular signaling pathways. While beta-adenosine is the naturally occurring and well-studied anomer that acts as a ligand for adenosine receptors, information on the specific signaling effects of alpha-adenosine is limited in the current scientific literature. This guide will focus on the established signaling mechanisms of beta-adenosine and provide a framework for the potential evaluation of this compound's activity.
Introduction to Adenosine Signaling
Adenosine is a purine (B94841) nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] The beta-anomer of adenosine is the endogenous ligand for these receptors. The activation of these receptors triggers intracellular signaling cascades that primarily modulate the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels.[3][4][5][6]
Comparative Analysis of Receptor Activation and Downstream Signaling
The differential effects of adenosine anomers would theoretically stem from their respective binding affinities to the adenosine receptor subtypes and the subsequent conformational changes they induce, leading to G protein activation.
Beta-Adenosine Signaling
Beta-adenosine and its synthetic analogs are extensively characterized. Their binding to adenosine receptors initiates distinct signaling pathways depending on the receptor subtype.
-
A1 and A3 Receptors: These receptors couple to inhibitory G proteins (Gi/o). Upon activation by beta-adenosine, the α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][4][5]
-
A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs). Beta-adenosine binding to these receptors activates the Gs α-subunit, which in turn stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[1][4][5]
The modulation of cAMP levels by beta-adenosine has profound effects on cellular function through the activation of protein kinase A (PKA) and other downstream effectors.[3][6]
This compound Signaling
Currently, there is a significant lack of published data detailing the specific interactions of this compound with adenosine receptors and its subsequent effects on cell signaling. It is not established as a canonical agonist for these receptors. Therefore, a direct quantitative comparison with beta-adenosine is not feasible based on available literature.
Quantitative Data on Beta-Adenosine Receptor Binding and cAMP Modulation
The following tables summarize the binding affinities (Ki) of beta-adenosine and a common synthetic analog, NECA (5'-N-Ethylcarboxamidoadenosine), for the different human adenosine receptor subtypes, and their functional effect on adenylyl cyclase.
Table 1: Binding Affinities (Ki) of Beta-Adenosine and NECA for Human Adenosine Receptors
| Ligand | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, µM) | A3 Receptor (Ki, nM) |
| Beta-Adenosine | 10-30 | 10-30 | >1 | ~1000 |
| NECA | 6.2 | 14 | 1.1 | 23 |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.[1]
Table 2: Functional Effects of Beta-Adenosine on Adenylyl Cyclase Activity
| Receptor Subtype | G Protein Coupled | Effect on Adenylyl Cyclase | Consequence on cAMP Levels |
| A1 | Gi/o | Inhibition | Decrease |
| A2A | Gs | Stimulation | Increase |
| A2B | Gs | Stimulation | Increase |
| A3 | Gi/o | Inhibition | Decrease |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways activated by beta-adenosine.
Experimental Protocols
To assess the potential differential effects of alpha- and beta-adenosine on cell signaling, standardized assays for receptor binding and downstream effector modulation are required. Below are generalized protocols that can be adapted for this purpose.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., alpha- or beta-adenosine) for a specific adenosine receptor subtype.
Objective: To measure the displacement of a known radiolabeled ligand from the receptor by the test compound.
Materials:
-
Cell membranes expressing the adenosine receptor of interest.
-
Radiolabeled ligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A).
-
Test compounds (alpha- and beta-adenosine).
-
Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of a test compound to stimulate or inhibit the production of intracellular cAMP.
Objective: To quantify the change in intracellular cAMP levels in response to the test compound.
Materials:
-
Whole cells expressing the adenosine receptor of interest.
-
Test compounds (alpha- and beta-adenosine).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., ELISA, HTRF).
-
Cell lysis buffer.
Procedure for Gs-coupled Receptors (A2A, A2B):
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor.
-
Add varying concentrations of the test compound.
-
Incubate for a specified time.
-
Lyse the cells.
-
Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 value (concentration of agonist that produces 50% of the maximal response).
Procedure for Gi-coupled Receptors (A1, A3):
-
Seed cells in a multi-well plate.
-
Pre-treat the cells with a PDE inhibitor.
-
Add varying concentrations of the test compound.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a specified time.
-
Lyse the cells.
-
Measure the cAMP concentration in the cell lysates.
-
Determine the ability of the test compound to inhibit the forskolin-stimulated cAMP production and calculate the IC50 value.
Conclusion
The signaling pathways initiated by beta-adenosine are well-established and play a critical role in cellular regulation. The differential activation of adenosine receptor subtypes by beta-adenosine leads to either an increase or decrease in intracellular cAMP, thereby controlling a multitude of physiological responses. In contrast, the biological activity of this compound at these receptors remains largely unexplored. The experimental protocols provided in this guide offer a standardized approach to investigate and compare the potential signaling effects of this compound with those of the well-characterized beta-anomer. Such studies would be essential to determine if this compound has any significant role in purinergic signaling and to explore its potential as a pharmacological tool or therapeutic agent.
References
- 1. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
A Comparative Guide to α-Adenosine and Other A2A Receptor Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of α-Adenosine and other prominent A2A receptor agonists, supported by experimental data. This document aims to facilitate informed decisions in the selection of research tools and potential therapeutic agents.
The adenosine (B11128) A2A receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of conditions including inflammation, neurodegenerative diseases, and cardiovascular disorders. Activation of the A2A receptor initiates a signaling cascade that plays a crucial role in various physiological processes. This guide focuses on a comparative analysis of α-adenosine and other well-characterized A2A receptor agonists.
Understanding α-Adenosine
A2A Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist triggers a cascade of intracellular events. The receptor is primarily coupled to the Gs alpha subunit of a heterotrimeric G-protein.[2] Upon agonist binding, the Gs-alpha subunit is activated, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription and ultimately leads to a physiological response.
Caption: A2A Receptor Signaling Pathway.
Quantitative Comparison of A2A Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several widely studied A2A receptor agonists. These values are essential for comparing the pharmacological profiles of these compounds.
Table 1: Binding Affinities (Ki) of Selective A2A Receptor Agonists
| Agonist | Human A2A Ki (nM) | Species/Cell Line | Radioligand | Reference(s) |
| Adenosine | ~150 | Human/Brain | Various | [3] |
| Regadenoson | ~6.6 | Human | [³H]ZM241385 | |
| CGS 21680 | 15 - 27 | Human/HEK293, Rat/Striatum | [³H]CGS 21680, [³H]ZM241385 | |
| NECA | 14 - 20 | Human/HEK293 | [³H]ZM241385 | |
| ATL146e | 1.4 | Human | Not Specified | |
| UK-432,097 | 0.6 | Human | Not Specified |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the cell line expressing the receptor.
Table 2: Functional Potencies (EC50) of Selective A2A Receptor Agonists in cAMP Assays
| Agonist | Human A2A EC50 (nM) | Species/Cell Line | Assay Type | Reference(s) |
| Adenosine | 700 | Human/CHO | cAMP accumulation | |
| Regadenoson | 6.4 | Human | cAMP accumulation | |
| CGS 21680 | 38 - 230 | Human/SH-SY5Y, HEK293 | cAMP accumulation | |
| NECA | 2.75 - 224 | Human/HEK293 | cAMP accumulation | |
| ATL146e | 2.1 | Human | cAMP accumulation | |
| UK-432,097 | 0.5 | Human/PBMC | TNFα release inhibition |
Note: EC50 values are highly dependent on the specific functional assay and cell system used.
Experimental Protocols
Accurate determination of the pharmacodynamic parameters of A2A agonists relies on standardized and well-controlled experimental protocols. Below are detailed methodologies for two key assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the A2A receptor by competing with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity A2A receptor radioligand, such as [³H]CGS 21680 or [³H]ZM241385.
-
Test Compounds: Selective A2A receptor agonists.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM CGS 21680).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cAMP.
Materials:
-
Cells: Whole cells expressing the A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Test Compounds: Selective A2A receptor agonists.
-
Stimulation Buffer: A physiological buffer such as HBSS or DMEM, often supplemented with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing the PDE inhibitor.
-
Agonist Stimulation: Add varying concentrations of the test agonist to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells according to the detection kit protocol.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
Caption: cAMP Accumulation Assay Workflow.
References
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 2. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Alpha-Adenosine for its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alpha-Adenosine's binding affinity and functional activity across the four adenosine (B11128) receptor subtypes (A₁, A₂A, A₂B, and A₃). To offer a clear perspective on its specificity, this compound is compared with well-characterized selective and non-selective adenosine receptor agonists. All experimental data is supported by detailed methodologies to ensure reproducibility and critical evaluation.
Introduction to Adenosine Receptor Specificity
Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1] These receptor subtypes exhibit varied tissue distribution and couple to different intracellular signaling pathways, making the development of subtype-selective ligands a critical goal in drug discovery.[1] The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/ₒ), leading to a decrease in intracellular cyclic AMP (cAMP), while the A₂A and A₂B receptors couple to stimulatory G proteins (Gₛ), resulting in increased cAMP levels.[2] The therapeutic potential of targeting adenosine receptors for cardiovascular, inflammatory, and neurological disorders hinges on the ability of a ligand to selectively interact with a single receptor subtype, thereby minimizing off-target effects.[2] This guide assesses the specificity of this compound by comparing its binding and functional profiles to those of other known adenosine receptor agonists.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a primary indicator of its potency and potential for specificity. The inhibition constant (Kᵢ) represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values of this compound and other reference compounds for the four human adenosine receptor subtypes.
| Compound | A₁ Kᵢ (nM) | A₂A Kᵢ (nM) | A₂B Kᵢ (nM) | A₃ Kᵢ (nM) | Selectivity Profile |
| This compound (Adenosine) | ~300-1000 | ~1000-2000 | >10,000 | ~1000 | Non-selective |
| NECA | 14 | 20 | >1000 | 6.2 | Non-selective |
| CCPA | ~0.2-0.4 | >1000 | >10,000 | 35 | A₁-selective |
| CGS-21680 | >1000 | ~17-58 | >10,000 | >10,000 | A₂A-selective |
| IB-MECA | 54 | 56 | >10,000 | 1.1 | A₃-selective |
Note: Kᵢ values can vary depending on the experimental conditions, radioligand used, and tissue/cell source. The values presented here are representative figures from various studies.[2][3]
Comparative Analysis of Receptor Functional Potency
Functional potency, measured by the half-maximal effective concentration (EC₅₀), reflects the concentration of an agonist required to elicit 50% of its maximal effect in a functional assay. For adenosine receptors, this is often determined by measuring changes in intracellular cAMP levels. A lower EC₅₀ value indicates greater potency.
| Compound | A₁ EC₅₀ (cAMP inhibition) | A₂A EC₅₀ (cAMP stimulation) | A₂B EC₅₀ (cAMP stimulation) | A₃ EC₅₀ (cAMP inhibition) |
| This compound (Adenosine) | ~100-300 nM | ~200-500 nM | >10 µM | ~300-1000 nM |
| NECA | ~10 nM | ~15 nM | 2.4 µM | ~5 nM |
| CCPA | ~1 nM | >10 µM | >10 µM | ~100 nM |
| CGS-21680 | >10 µM | ~20 nM | >10 µM | >10 µM |
| IB-MECA | ~100 nM | ~200 nM | >10 µM | ~2 nM |
Note: EC₅₀ values are highly dependent on the specific cell line and assay conditions used.[4][5]
Experimental Protocols
Radioligand Binding Assay (for Kᵢ Determination)
This protocol outlines a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound.
Materials:
-
Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).[6]
-
Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS-21680 for A₂A, [¹²⁵I]I-AB-MECA for A₃).[2][6]
-
Test compound (this compound) and reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Non-specific binding control (e.g., 10 µM NECA).[6]
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters) pre-treated with 0.3-0.5% polyethyleneimine (PEI).[2]
-
Scintillation cocktail and a scintillation counter.[2]
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[2]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-treated filter plate.[2]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.[2]
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression (sigmoidal dose-response).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4]
cAMP Functional Assay (for EC₅₀ Determination)
This protocol describes a method to measure the functional potency (EC₅₀) of an agonist by quantifying changes in intracellular cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest.[4]
-
Test compound (this compound) and reference compounds.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.[7]
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control for A₂A/A₂B assays and to inhibit for A₁/A₃ assays).[4]
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).[8]
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of the test and reference compounds.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a specified time (e.g., 10-30 minutes).[7]
-
For A₂A and A₂B receptors, add the diluted compounds to the cells and incubate for 30-60 minutes at 37°C.[4]
-
For A₁ and A₃ receptors, co-stimulate the cells with the diluted compounds and a fixed concentration of forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the cAMP assay kit.[4]
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[4]
Visualizations
Caption: Canonical signaling pathway for A₁ and A₃ adenosine receptors.
Caption: Canonical signaling pathway for A₂A and A₂B adenosine receptors.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Adenosine Receptors [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. innoprot.com [innoprot.com]
A Researcher's Guide to Experimental Controls for α-Adenosine Studies
A comprehensive comparison of pharmacological and genetic tools for investigating adenosine (B11128) receptor signaling.
This guide provides a comparative overview of essential experimental controls for studying the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Designed for researchers, scientists, and drug development professionals, this document summarizes key pharmacological agents, presents detailed experimental protocols for crucial assays, and illustrates the associated signaling pathways. The aim is to facilitate the design of robust experiments and ensure the accurate interpretation of data in the field of adenosine research.
Pharmacological Controls: A Comparative Analysis
The specificity of pharmacological agents is paramount in delineating the roles of individual adenosine receptor subtypes. The following tables provide a summary of commonly used selective agonists and antagonists, along with their reported binding affinities (Ki) and potencies (EC50). These values are essential for selecting the appropriate compounds and concentrations for in vitro and in vivo studies.
Table 1: Selective Agonists for Human Adenosine Receptors
| Agonist | Target Receptor | Ki (nM) | EC50 (nM) | Receptor Source |
| CCPA | A1 | ~0.2-0.4 | - | Recombinant (CHO, HEK cells), Rat Brain Membranes[1] |
| CGS 21680 | A2A | ~17-58 | 22 | Recombinant (HEK cells), Rat Striatal Membranes[1][2] |
| BAY 60-6583 | A2B | - | - | - |
| 2-Cl-IB-MECA | A3 | - | - | - |
| NECA (non-selective) | A1, A2A, A2B, A3 | - | 2.75 x 10⁻⁸ M (for A2A) | HiTSeeker ADORA2A Cell Line[3] |
Table 2: Selective Antagonists for Human Adenosine Receptors
| Antagonist | Target Receptor | Ki (nM) | pA2 | Receptor Source |
| DPCPX | A1 | - | - | - |
| ZM241385 | A2A | ~0.60 | 8.0 | Recombinant (HEK cells)[1] |
| PSB-603 | A2B | 0.553 | - | Recombinant[2] |
| MRS 1220 | A3 | - | - | - |
| Istradefylline (KW-6002) | A2A | 2.2 | - | Recombinant[2] |
| Caffeine (non-selective) | A1, A2A | - | - | - |
| Theophylline (non-selective) | A1, A2A | - | - | - |
Genetic and Molecular Controls
To complement pharmacological approaches, genetic and molecular tools provide a high level of specificity in dissecting adenosine receptor function.
Table 3: Genetic and Molecular Experimental Controls
| Control Type | Description | Application | Key Considerations |
| Knockout Models | Mice with targeted deletion of a specific adenosine receptor gene (e.g., A1-/-, A2A-/-). | In vivo validation of pharmacological findings; studying the physiological role of the receptor. | Potential for developmental compensation. |
| siRNA/shRNA | Small interfering or short hairpin RNAs designed to specifically knockdown the expression of an adenosine receptor mRNA. | In vitro and in vivo confirmation of receptor involvement in a cellular process. | Off-target effects; incomplete knockdown. Use non-targeting/scrambled siRNA as a negative control. |
| Overexpression Systems | Cells or transgenic animals engineered to express high levels of a specific adenosine receptor. | Studying receptor signaling in a controlled environment; amplifying downstream signals. | Potential for non-physiological signaling due to high receptor density. |
Key Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of experimental findings. Below are methodologies for three key assays in adenosine receptor research.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for its receptor.[4]
Objective: To quantify the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]I-AB-MECA for A3).[1]
-
Test compound (unlabeled ligand).
-
Non-specific binding control: A high concentration of a non-selective agonist (e.g., 10 µM NECA) or a selective antagonist.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
96-well filter plates (e.g., GF/B or GF/C) pre-treated with polyethyleneimine (PEI).[1]
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well filter plate, set up wells for total binding, non-specific binding, and competitive binding with the test compound.
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and the non-specific binding control.
-
Competitive Binding: Add cell membranes, radioligand, and the serially diluted test compound.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[4]
-
Terminate the reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.[4]
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the activation of Gs or Gi-coupled adenosine receptors.
Objective: To determine if a test compound is an agonist or antagonist of A2A/A2B (Gs-coupled, increase cAMP) or A1/A3 (Gi-coupled, decrease cAMP) receptors.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
Test compound.
-
Positive Control (Gs): A known selective agonist for the receptor (e.g., CGS 21680 for A2A).
-
Positive Control (Adenylyl Cyclase Activator): Forskolin (B1673556).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[5]
-
cAMP assay kit (e.g., HTRF, GloSensor™, or ELISA-based).
-
Lysis buffer.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with a PDE inhibitor in assay buffer.
-
For Agonist Testing: Add serial dilutions of the test compound and incubate.
-
For Antagonist Testing: Pre-incubate cells with serial dilutions of the test compound, then stimulate with a known agonist at its EC80 concentration.
-
For Gi-coupled Receptors: Stimulate cells with forskolin to increase basal cAMP levels before adding the test compound.
-
Lyse the cells to release intracellular cAMP.
-
Follow the instructions of the specific cAMP assay kit to measure cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
β-Arrestin Recruitment Assay
This assay measures G protein-independent signaling and receptor internalization.[6]
Objective: To determine if a ligand induces the recruitment of β-arrestin to the activated adenosine receptor.
Materials:
-
Cells co-expressing the adenosine receptor fused to a reporter fragment (e.g., LgBiT of NanoLuc luciferase) and β-arrestin fused to the complementary reporter fragment (e.g., SmBiT).[6][7]
-
Test compound.
-
Positive Control: A known agonist for the receptor that induces β-arrestin recruitment.
-
Luciferase substrate (e.g., furimazine or coelenterazine).[6]
-
White, opaque 96-well plates.
-
Luminometer.
Protocol:
-
Seed the engineered cells in a white 96-well plate and culture overnight.[6]
-
Replace the culture medium with the assay medium containing the luciferase substrate.
-
Measure basal luminescence.
-
Add the test compound to the wells.
-
Measure luminescence kinetically over a period of time (e.g., 60 minutes) to monitor the recruitment of β-arrestin in real-time.[7]
-
Data Analysis: Plot the change in luminescence against the log of the test compound concentration to determine the EC50 for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades initiated by adenosine receptor activation is crucial for understanding their function. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for each receptor subtype and a typical experimental workflow.
Caption: Adenosine receptor signaling pathways.
Caption: A typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine Receptor | TargetMol [targetmol.com]
- 3. innoprot.com [innoprot.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Researcher's Guide to Antibody Cross-Reactivity with Adenosine Analogs
For researchers, scientists, and drug development professionals, the specificity of antibodies is a cornerstone of reliable and reproducible experimental results. This guide provides a comparative overview of the cross-reactivity of commercially available antibodies against adenosine (B11128) and its analogs. Due to the limited availability of direct quantitative comparisons in public literature, this guide synthesizes reported specificity data and presents detailed experimental protocols for researchers to conduct their own comprehensive cross-reactivity assessments.
The structural similarity among adenosine and its various analogs presents a significant challenge in the development of highly specific antibodies. Cross-reactivity, where an antibody binds to molecules other than its intended target, can lead to inaccurate quantification, false-positive results, and misinterpretation of experimental outcomes. This is particularly critical in fields such as epitranscriptomics, where the detection of specific RNA modifications like N6-methyladenosine (m6A) is paramount, and in drug development, where precise measurement of analog concentration is crucial.
Comparative Analysis of Antibody Specificity
While comprehensive quantitative data on the cross-reactivity of a single antibody against a wide panel of adenosine analogs is scarce, the following table summarizes the reported specificity and non-reactivity of several commercially available antibodies based on manufacturer datasheets and available literature. It is important to note that the absence of reported cross-reactivity does not definitively confirm specificity; experimental validation is always recommended.
| Antibody Target | Antibody Type | Reported Non-Cross-Reactivity | Reported Cross-Reactivity |
| N6-methyladenosine (m6A) | Rabbit Monoclonal | Unmodified adenosine, N6-dimethyladenosine, N1-methyladenosine, 2'-O-methyladenosine[1] | - |
| N6-methyladenosine (m6A) | Rabbit Polyclonal | - | Does not discriminate between Adenosine and N6-methyladenosine[2] |
| Adenosine | Rabbit Polyclonal | Guanosine (<0.02%), Inosine (not at 1 mM)[3] | N6-methyladenosine |
Note: The lack of extensive, standardized quantitative data (e.g., IC50 or Kd values) across a wide range of adenosine analogs in publicly available resources necessitates that researchers perform their own validation experiments to determine the precise cross-reactivity profile for their specific analogs of interest.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess antibody cross-reactivity, competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used method. For a more detailed analysis of binding kinetics, Surface Plasmon Resonance (SPR) is the gold standard.
Competitive ELISA Protocol
This method measures the ability of a soluble adenosine analog (the competitor) to inhibit the binding of the antibody to its target antigen immobilized on a microplate. The half-maximal inhibitory concentration (IC50) value is determined, which represents the concentration of the competitor required to inhibit 50% of the antibody binding. A lower IC50 value indicates higher cross-reactivity.
Materials:
-
High-binding 96-well microtiter plates
-
Antibody of interest (e.g., anti-m6A)
-
Target antigen conjugate (e.g., m6A-BSA)
-
Adenosine analog competitors (e.g., adenosine, cordycepin, inosine, guanosine)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Antigen Coating: Dilute the target antigen conjugate to 1-10 µg/mL in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the wells three times with Wash Buffer.
-
Competitive Reaction: Prepare serial dilutions of the adenosine analog competitors. In separate tubes, pre-incubate the antibody at a fixed concentration with each dilution of the competitors for 30 minutes.
-
Incubation: Add 100 µL of the antibody/competitor mixture to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solutions and wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the wells five times with Wash Buffer.
-
Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the log concentration of the competitor and fit a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). A lower KD value indicates a stronger binding affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Antibody of interest
-
Adenosine analog analytes
-
Immobilization buffers (e.g., sodium acetate, pH 4.5)
-
Amine coupling kit (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization: Immobilize the antibody onto the sensor chip surface using standard amine coupling chemistry. This involves activating the carboxymethylated dextran (B179266) surface with EDC/NHS, injecting the antibody for covalent coupling, and then deactivating the remaining active sites with ethanolamine.
-
Analyte Preparation: Prepare a series of dilutions of the adenosine analog analytes in running buffer.
-
Binding Analysis: Inject the analyte solutions over the immobilized antibody surface at a constant flow rate. The binding is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Phase: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the antibody.
-
Regeneration: Inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of adenosine signaling, the following diagrams are provided.
References
The Impact of α-Deoxyadenosine on DNA Thermodynamic Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity and thermodynamic stability of the DNA double helix are paramount to the faithful storage and transmission of genetic information. The presence of nucleoside lesions, such as anomers of natural deoxynucleosides, can significantly impact these properties, with implications for DNA replication, repair, and the development of therapeutics. This guide provides a comparative analysis of the thermodynamic stability of DNA duplexes containing the α-anomer of 2'-deoxyadenosine (B1664071) (α-dA) versus the natural β-anomer (β-dA), supported by experimental data.
Structural Difference: α-Deoxyadenosine vs. β-Deoxyadenosine
The key distinction between α-deoxyadenosine and the naturally occurring β-deoxyadenosine lies in the stereochemistry of the N-glycosidic bond, which links the adenine (B156593) base to the deoxyribose sugar. In the natural β-anomer, the adenine base is positioned on the same side of the sugar ring as the C5' exocyclic group. Conversely, in the α-anomer, the adenine base is on the opposite side. This seemingly subtle change in conformation has significant consequences for the overall structure and stability of the DNA double helix.
Caption: Structural difference between β-deoxyadenosine and α-deoxyadenosine.
Comparative Thermodynamic Stability
Experimental data from UV-melting studies on 9-mer DNA duplexes provide a quantitative comparison of the thermodynamic stability of DNA containing α-deoxyadenosine. The melting temperature (Tm), the temperature at which half of the DNA duplex dissociates, is a direct measure of its stability.
Studies have shown that a duplex containing an α-deoxyadenosine paired with thymine (B56734) (α-T) is as stable as the parental duplex with a natural adenine-thymine (A-T) pair at the same position.[1] However, the stability of duplexes containing α-deoxyadenosine varies significantly depending on the base opposite to it. The observed order of stability is T > C ≈ A > G.[1] In contrast, an abasic site, a common DNA lesion where a base is missing, is substantially more destabilizing than the presence of an α-deoxyadenosine anomer.[1]
| Duplex Composition (9-mer) | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) vs. Control (°C) |
| Control (β-dA) | ||
| d(TGAGA GTAC)·d(GTACT CTCA) | 36.5 | N/A |
| α-Deoxyadenosine (α-dA) | ||
| d(TGAGα GTAC)·d(GTACT CTCA) | 36.5 | 0.0 |
| d(TGAGα GTAC)·d(GTACC CTCA) | 33.0 | -3.5 |
| d(TGAGα GTAC)·d(GTACA CTCA) | 32.5 | -4.0 |
| d(TGAGα GTAC)·d(GTACG CTCA) | 29.5 | -7.0 |
| Abasic Site (F) | ||
| d(TGAGF GTAC)·d(GTACT CTCA) | 25.5 | -11.0 |
Data sourced from Ide et al., Biochemistry, 1996.[1]
Experimental Protocols
Synthesis of Oligonucleotides Containing α-Deoxyadenosine
The site-specific incorporation of α-deoxyadenosine into oligonucleotides is achieved using phosphoramidite (B1245037) chemistry.[2] This process is typically performed on an automated solid-phase DNA synthesizer.[3]
-
Monomer Preparation: The α-anomer of 2'-deoxyadenosine is chemically synthesized and then converted into a phosphoramidite building block suitable for use in automated DNA synthesis. This involves protecting the exocyclic amino group of adenine and the 5'-hydroxyl group.[4]
-
Solid-Phase Synthesis: The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[5]
-
Coupling Cycle: The synthesis cycle consists of four main steps:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: The α-deoxyadenosine phosphoramidite is activated and coupled to the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[3]
-
-
Deprotection and Purification: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC).
UV-Melting Temperature (Tm) Analysis
The thermodynamic stability of the DNA duplexes is determined by measuring the change in UV absorbance at 260 nm as a function of temperature.[1][6]
-
Sample Preparation:
-
Complementary single-stranded oligonucleotides are quantified by their UV absorbance at 260 nm.
-
Equimolar amounts of the complementary strands are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 1 M NaCl, 1 mM EDTA, pH 7.0).
-
The mixture is heated to a temperature above the expected Tm (e.g., 90°C) and then slowly cooled to room temperature to facilitate duplex formation (annealing).[7]
-
-
UV-Vis Spectrophotometry:
-
The annealed duplex solution is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[7][8]
-
The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 80°C).[7]
-
-
Data Analysis:
-
A melting curve is generated by plotting the absorbance at 260 nm versus temperature. This results in a sigmoidal curve.
-
The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the initial (double-stranded) and final (single-stranded) absorbance values. This corresponds to the peak of the first derivative of the melting curve.[9][10]
-
Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) can be derived from analyzing melting curves at different oligonucleotide concentrations.[11][12]
-
Caption: Experimental workflow for UV-melting temperature analysis.
References
- 1. Influence of alpha-deoxyadenosine on the stability and structure of DNA. Thermodynamic and molecular mechanics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of oligonucleotides containing the alpha-anomer of deoxyadenosine to study its influence on DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. atdbio.com [atdbio.com]
- 5. Synthesis of DNA Oligodeoxynucleotides Containing Site-Specific 1,3-Butadiene- Deoxyadenosine Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and stability of DNA containing alpha-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. DNA melting temperature analysis using UV-Vis spectroscopy | Cell And Molecular Biology [labroots.com]
- 11. jascoinc.com [jascoinc.com]
- 12. Thermodynamic parameters for DNA sequences with dangling ends - PMC [pmc.ncbi.nlm.nih.gov]
The Silent Counterpart: α-Adenosine as a Negative Control in Adenosine Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of adenosine (B11128) signaling research, the use of appropriate controls is paramount to ensure the validity and reliability of experimental findings. While the naturally occurring β-anomer of adenosine is the biologically active ligand for adenosine receptors, its stereoisomer, α-adenosine, serves as an indispensable negative control. This guide provides a comprehensive comparison of α-adenosine with its active counterpart and other adenosine receptor modulators, supported by experimental data and detailed protocols, to underscore its utility in elucidating the specific effects of adenosine receptor activation.
Distinguishing α-Adenosine from β-Adenosine: A Matter of Stereochemistry
Adenosine, a purine (B94841) nucleoside, exists as two anomers, α and β, which differ in the stereochemical orientation of the glycosidic bond linking the adenine (B156593) base to the ribose sugar. In the biologically active β-adenosine, the adenine base is on the same side of the ribose ring as the C5' substituent. In contrast, α-adenosine possesses the opposite configuration. This seemingly subtle structural difference has profound implications for receptor binding and activation. Due to this stereochemical disparity, α-adenosine is unable to bind to and activate adenosine receptors, rendering it an ideal negative control.
Comparative Analysis of Receptor Binding and Activation
To validate the use of α-adenosine as a negative control, it is essential to compare its (lack of) activity with known adenosine receptor agonists and antagonists. The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of key compounds at the four human adenosine receptor subtypes: A1, A2A, A2B, and A3.
Table 1: Comparative Binding Affinities and Functional Potencies of Adenosine Receptor Ligands
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) | Reference |
| β-Adenosine (Endogenous Agonist) | A1 | 15-70 | ~70 (Inhibition of cAMP) | [1] |
| A2A | 20-150 | ~150 (Stimulation of cAMP) | [1] | |
| A2B | >10,000 | >10,000 (Stimulation of cAMP) | [1] | |
| A3 | ~600 | ~6,500 (Inhibition of cAMP) | [1] | |
| α-Adenosine (Negative Control) | A1 | No significant binding reported | No significant activity reported | - |
| A2A | No significant binding reported | No significant activity reported | - | |
| A2B | No significant binding reported | No significant activity reported | - | |
| A3 | No significant binding reported | No significant activity reported | - | |
| NECA (Non-selective Agonist) | A1 | 6.7 | 14 (Inhibition of cAMP) | [2] |
| A2A | 14 | 20 (Stimulation of cAMP) | [2] | |
| A2B | 630 | 2,200 (Stimulation of cAMP) | [2] | |
| A3 | 29 | 49 (Inhibition of cAMP) | [2] | |
| Caffeine (Non-selective Antagonist) | A1 | 12,000 | 23,000 | [3] |
| A2A | 2,400 | 4,100 | [3] | |
| A2B | 31,000 | - | [3] | |
| A3 | >100,000 | - | [3] |
Note: The absence of reported binding affinity and functional activity for α-adenosine in the scientific literature is a strong indicator of its inactivity at adenosine receptors.
Adenosine Receptor Signaling Pathways
To understand the context in which α-adenosine is used as a negative control, it is crucial to be familiar with the signaling pathways initiated by the activation of adenosine receptors.
As depicted in Figure 1, the A1 and A3 receptors primarily couple to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gαs), resulting in an increase in cAMP. The A2B receptor can also couple to Gαq, activating the phospholipase C (PLC) pathway. An effective negative control like α-adenosine should not trigger any of these downstream events.
Experimental Protocols
To experimentally verify the inactivity of α-adenosine and confirm the activity of other adenosine receptor ligands, standardized assays are employed. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the adenosine receptor, thereby determining its binding affinity (Ki).
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds: α-adenosine, β-adenosine, and other relevant agonists/antagonists.
-
Non-specific binding control: A high concentration of a non-selective agonist like NECA (10 µM).
-
96-well filter plates (GF/B or GF/C).
-
Scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the change in intracellular cAMP levels in response to compound treatment, determining its functional potency (EC50 for agonists, IC50 for antagonists).
Materials:
-
Cells stably expressing the human adenosine receptor subtype of interest.
-
Assay medium (e.g., HBSS or serum-free DMEM).
-
Test compounds: α-adenosine, β-adenosine, and other relevant agonists/antagonists.
-
Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay medium.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
Add serial dilutions of the test compounds. For Gi-coupled receptors (A1, A3), co-stimulate with forskolin.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 or IC50 values.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the effect of a test compound on adenosine receptor activation using a cAMP assay for a Gs-coupled receptor (e.g., A2A).
Conclusion
References
Unveiling the Stability Landscape: A Comparative Analysis of Alpha- and Beta-Oligonucleotides
For researchers, scientists, and drug development professionals, the rational design of oligonucleotide-based therapeutics and diagnostics hinges on a thorough understanding of their stability. This guide provides an objective comparison of the stability of alpha- and beta-oligonucleotides, focusing on their resistance to nuclease degradation, thermal denaturation, and pH-induced degradation. The information presented herein is supported by experimental data from peer-reviewed literature to empower informed decisions in oligonucleotide-based research and development.
The fundamental difference between alpha- and beta-oligonucleotides lies in the stereochemistry of the anomeric carbon (C1') of the sugar moiety. In the naturally occurring beta-anomers, the nucleobase is positioned above the sugar ring (trans configuration). In contrast, alpha-anomers feature the nucleobase in the axial position, below the sugar ring (cis configuration). This seemingly subtle structural variation has profound implications for the stability and biological activity of these molecules.
Nuclease Resistance: A Clear Advantage for the Alpha-Anomer
One of the most significant hurdles for in vivo applications of oligonucleotides is their susceptibility to degradation by nucleases. Extensive research has demonstrated that alpha-oligonucleotides exhibit markedly enhanced resistance to nuclease-mediated cleavage compared to their beta-counterparts.
Several studies have confirmed that alpha-oligonucleotides are significantly more resistant to degradation by nucleases than beta-oligonucleotides.[1] This heightened stability is observed against both purified nucleases and in complex biological media such as cellular extracts.[2] The resistance of alpha-oligonucleotides to 3'-exonucleases, a major degradation pathway in serum, is particularly noteworthy and has been shown to be sequence-dependent. For certain 3'-terminal sequences, alpha-oligonucleotides can be up to 200 times more stable than their beta-anomeric equivalents.[1]
| Parameter | Alpha-Oligonucleotide | Beta-Oligonucleotide | Reference |
| Relative Nuclease Resistance | Significantly Higher | Lower | [1][2] |
| Stabilization Factor (vs. beta, 3'-exonuclease) | Up to 200x (sequence dependent) | 1x (baseline) | [1] |
Thermal Stability: Enhanced Duplex Formation with Alpha-Oligonucleotides
The thermal stability of an oligonucleotide duplex, typically measured as its melting temperature (Tm), is a critical parameter for applications involving hybridization, such as antisense technology and DNA diagnostics. Experimental evidence indicates that alpha-oligonucleotides can form more stable duplexes with complementary RNA strands than their beta-anomeric counterparts.
A comparative study of the hybridization of alpha- and beta-anomeric d(G2T12G2) oligodeoxyribonucleotides to a complementary RNA strand (rA12) revealed a striking difference in thermal stability. The alpha-oligonucleotide/RNA hybrid exhibited a melting temperature of 53°C, whereas the beta-oligonucleotide/RNA hybrid melted at a significantly lower temperature of 27°C.[3] This suggests a more thermodynamically stable helical structure is formed with the alpha-anomer in this context.
| Duplex | Melting Temperature (Tm) | Reference |
| alpha-d(G2T12G2) / rA12 | 53 °C | [3] |
| beta-d(G2T12G2) / rA12 | 27 °C | [3] |
pH Stability: General Considerations for Oligonucleotides
Acidic conditions (pH < 7) can lead to the degradation of single-stranded oligonucleotides.[4] Conversely, while high pH can be used to denature nucleic acid duplexes, it is generally less damaging than acidic conditions.[5] It is important to avoid using distilled water for resuspending oligonucleotides, as its pH can be slightly acidic (as low as 4-5), potentially leading to degradation over time.[4] The use of a buffered solution, such as TE buffer (pH 7.5-8.0), is recommended for long-term storage.
| pH Range | Effect on Oligonucleotide Stability | Reference |
| Acidic (< 7) | Degradation of single-stranded oligonucleotides | [4] |
| Neutral to Slightly Alkaline (7-9) | Optimal Stability | [4] |
| Highly Alkaline (> 9) | Duplex denaturation, less damaging than acidic pH | [5] |
Experimental Protocols
Nuclease Resistance Assay (Serum Stability)
This protocol outlines a general method for assessing the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Oligonucleotide (alpha- or beta-anomer)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Loading dye for gel electrophoresis
-
Polyacrylamide gel (denaturing)
-
Electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the oligonucleotide at a final concentration of 1-5 µM in 50-90% serum (diluted with PBS).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of loading dye containing a denaturant (e.g., formamide (B127407) or urea) and place on ice to stop the enzymatic degradation.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel.
-
Analysis: After electrophoresis, visualize the bands using a suitable staining method (e.g., SYBR Gold) and a gel imaging system.
-
Quantification: Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.
-
Half-life Calculation: Plot the percentage of intact oligonucleotide versus time and fit the data to a first-order decay model to determine the half-life (t1/2).
References
- 1. New insights into the resistance of alpha-oligonucleotides to nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha are more stable than beta anomer oligonucleotides in 3T3 cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-DNA. VI: Comparative study of alpha- and beta-anomeric oligodeoxyribonucleotides in hybridization to mRNA and in cell free translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pH stability of oligonucleotides [biosyn.com]
Assessing Off-Target Effects of Alpha-Adenosine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of alpha-adenosine derivatives is paramount for the accurate interpretation of experimental results and the development of safe and effective therapeutics. While these molecules are designed to target specific adenosine (B11128) receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), their interaction with unintended biological molecules, known as off-target effects, can lead to unforeseen physiological responses, toxicities, or even new therapeutic opportunities. This guide provides a comparative analysis of common this compound derivatives, outlines key experimental protocols for assessing their off-target effects, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of this compound Derivative Selectivity
The primary "off-targets" for a subtype-selective adenosine derivative are the other adenosine receptor subtypes. The following tables summarize the binding affinities (Ki) of several widely used this compound derivatives for the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Common Adenosine Receptor Agonists
| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₂ₑ Receptor Ki (nM) | A₃ Receptor Ki (nM) | Primary Selectivity |
| Adenosine | ~300 | ~1000 | >10,000 | ~300 | Non-selective |
| NECA | 13 | 14 | 1300 | 21 | Non-selective |
| CPA | 0.8 | 2100 | >10,000 | 490 | A₁ selective |
| CCPA | 0.4 | 3900 | >10,000 | 35 (antagonist) | A₁ selective[1] |
| CGS21680 | 2200 | 15 | >10,000 | 4.5 | A₂ₐ selective |
| IB-MECA | 400 | 450 | >10,000 | 2 | A₃ selective |
| Cl-IB-MECA | 5000 | 3200 | >10,000 | 1 | A₃ selective |
Note: Data is compiled from various sources and experimental conditions may vary. These values should be used for comparative purposes.
Table 2: Binding Affinities (Ki, nM) of Selected Adenosine Receptor Antagonists
| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₂ₑ Receptor Ki (nM) | A₃ Receptor Ki (nM) | Primary Selectivity |
| Caffeine | 12,000 | 40,000 | 13,000 | >100,000 | Non-selective |
| Theophylline | 8,500 | 25,000 | 13,000 | >100,000 | Non-selective |
| DPCPX | 0.47 | 70 | >10,000 | >10,000 | A₁ selective |
| ZM241385 | 1100 | 0.4 | 140 | 370 | A₂ₐ selective |
| SCH-58261 | 1200 | 1.1 | 5000 | >10,000 | A₂ₐ selective |
Note: Data is compiled from various sources and experimental conditions may vary. These values should be used for comparative purposes.
Key Experimental Protocols for Off-Target Assessment
A comprehensive evaluation of off-target effects requires a multi-pronged approach, combining initial broad screening with subsequent validation and functional assays.
Radioligand Binding Assay for Adenosine Receptors
This assay directly measures the binding affinity of a test compound to a specific receptor subtype by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of an this compound derivative at each of the four adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]CPA for A₁, [³H]CGS21680 for A₂ₐ).
-
Test compound (this compound derivative).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and dilute cell membranes in assay buffer to a final concentration of 5-50 µg of protein per well.
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.
-
Test Compound: Add serially diluted test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the binding by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and plot against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the intracellular concentration of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
Objective: To determine if an this compound derivative acts as an agonist or antagonist at Gs-coupled (A₂ₐ, A₂ₑ) or Gi-coupled (A₁, A₃) adenosine receptors.
Materials:
-
Cells expressing the adenosine receptor subtype of interest.
-
Stimulation buffer (e.g., phenol-free DMEM with 0.1% BSA).
-
Test compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
A known agonist for the receptor of interest.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate and culture overnight.
-
Pre-incubation: Replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.
-
Compound Addition:
-
For Gs-coupled receptors (A₂ₐ, A₂ₑ): Add serial dilutions of the test compound and incubate for 30 minutes at 37°C.
-
For Gi-coupled receptors (A₁, A₃): Add serial dilutions of the test compound followed by a fixed concentration of forskolin and incubate for 30 minutes at 37°C.
-
-
Cell Lysis: Remove the stimulation buffer and lyse the cells according to the detection kit protocol.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. For agonists, determine the EC₅₀ value. For antagonists, determine the IC₅₀ value from a competition curve with a known agonist.
Broad-Panel Off-Target Screening
To identify potential off-target interactions beyond the adenosine receptor family, broad-panel screening against a diverse set of proteins is crucial.
-
Proteomic Profiling: Mass spectrometry-based proteomics can provide an unbiased view of a compound's protein interactions within a cell.[3] Techniques like affinity purification-mass spectrometry (AP-MS) or cellular thermal shift assay (CETSA) can identify direct and indirect protein targets of a small molecule in a cellular context.
Visualizing Signaling Pathways and Experimental Workflows
Caption: Canonical adenosine receptor signaling pathways.
Caption: Experimental workflow for off-target assessment.
References
Validating Alpha-Adenosine Induced Apoptosis in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alpha-adenosine's efficacy in inducing apoptosis in cancer cells against other established apoptosis-inducing agents. The experimental data presented herein is summarized for easy interpretation, and detailed protocols for key validation assays are provided to ensure reproducibility.
Executive Summary
This compound, a purine (B94841) nucleoside, has demonstrated pro-apoptotic effects in various cancer cell lines. Its mechanism of action often involves the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases. This guide compares the apoptotic effects of this compound with standard chemotherapeutic agents and research compounds, offering a framework for its evaluation as a potential anti-cancer therapeutic.
Data Presentation: Comparative Efficacy of Apoptosis Inducers
The following tables summarize quantitative data from various studies, comparing the apoptotic effects of adenosine (B11128) (as a proxy for this compound due to limited specific data), and other well-known apoptosis inducers across different cancer cell lines.
Table 1: IC50 Values of Apoptosis-Inducing Compounds in Cancer Cell Lines
| Cell Line | Cancer Type | Adenosine (µM) | Staurosporine (ng/mL) | Doxorubicin (B1662922) (µM) |
| A2780 | Ovarian Cancer | >80,000 (at 48h)[1] | N/A | N/A |
| SKOV3 | Ovarian Cancer | >80,000 (at 48h)[1] | N/A | N/A |
| MGC803 | Gastric Cancer | N/A | 54 (at 24h), 23 (at 48h)[2] | N/A |
| SGC7901 | Gastric Cancer | N/A | 61 (at 24h), 37 (at 48h)[2] | N/A |
| FaDu | Pharyngeal Squamous Carcinoma | ~3,000 (effective concentration)[3] | N/A | N/A |
| HuCCA-1 | Cholangiocarcinoma | ~250-320[4] | N/A | N/A |
| RMCCA-1 | Cholangiocarcinoma | ~250-320[4] | N/A | N/A |
| KKU-213 | Cholangiocarcinoma | ~250-320[4] | N/A | N/A |
Note: IC50 values for adenosine can be high, and its effectiveness is cell-line dependent.
Table 2: Comparative Analysis of Apoptosis Induction
| Cell Line | Treatment (Concentration, Time) | Apoptosis Rate (%) | Key Molecular Changes |
| A2780 | Adenosine (40 mmol/L, 24h) | 40.2[1] | Increased Bax/Bcl-2 ratio, Cleaved Caspase-3, Cleaved PARP[1][5] |
| MGC803 | Staurosporine (500 ng/mL, 24h) | 89.6[2] | G2/M phase arrest, P21WAF1 up-regulation[2] |
| SGC7901 | Staurosporine (500 ng/mL, 24h) | 80.7[2] | G2/M phase arrest, P21WAF1 up-regulation[2] |
| FaDu | Adenosine (3 mM, 24h) | 36.4 (Early + Late Apoptosis)[3] | Increased Bax, Decreased Bcl-2, Cytochrome c release, Cleaved Caspase-9 & -3[3] |
| MCF-7 | Doxorubicin (concentration not specified) | Not specified | Upregulation of Bax, Caspase-8, Caspase-3; Downregulation of Bcl-2[6] |
| MDA-MB-231 | Doxorubicin (concentration not specified) | Not specified | Upregulation of Bax, Caspase-8, Caspase-3; Downregulation of Bcl-2[6] |
Signaling Pathways
The induction of apoptosis by this compound and comparative compounds involves complex signaling cascades. The diagrams below illustrate these pathways.
Experimental Workflows and Protocols
To validate the pro-apoptotic activity of this compound, a series of well-established experimental workflows should be followed.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) methodologies.[5][7][8]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
2. Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., staurosporine, doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated control wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
3. CCK-8 Reaction:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
4. Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated wells / Absorbance of control wells) x 100%.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol is based on standard Annexin V-FITC and Propidium Iodide (PI) staining procedures for flow cytometry.[9][10]
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound and controls as described above.
-
After the incubation period, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
2. Washing:
-
Wash the cells twice with cold PBS.
3. Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
4. Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol outlines the general steps for detecting changes in the expression of key apoptotic proteins.
1. Cell Lysis:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion
The available data suggests that this compound can induce apoptosis in various cancer cell lines, primarily through the intrinsic mitochondrial pathway. Its efficacy, however, appears to be cell-type specific and may require higher concentrations compared to some established cytotoxic agents. Further investigation into the specific activity of the alpha-isomer of adenosine is warranted to fully elucidate its therapeutic potential. The protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to validate and characterize the pro-apoptotic effects of this compound in their cancer models.
References
- 1. 2-Chloroadenosine and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Extracellular ATP and adenosine induce cell apoptosis of human hepatoma Li-7A cells via the A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Fludarabine-mediated inhibition of nucleotide excision repair induces apoptosis in quiescent human lymphocytes. | Semantic Scholar [semanticscholar.org]
- 7. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]
- 8. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oncology [pharmacology2000.com]
- 10. 2-Chloro-2'-deoxyadenosine-induced apoptosis in T leukemia cells is mediated via a caspase-3-dependent mitochondrial feedback amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Alpha-Adenosine Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of alpha-adenosine is critical for understanding its role in various physiological and pathological processes. The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the most common methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
This document outlines the performance characteristics of each method, supported by experimental data, and provides detailed experimental protocols. Additionally, visual workflows and relevant biological pathways are presented to aid in methodological comprehension and implementation.
Data Presentation: A Comparative Overview
The choice of a quantification method for this compound is often dictated by the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of LC-MS/MS, HPLC-UV, and ELISA, compiled from various analytical validation studies.
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions.[1] | Chromatographic separation followed by UV absorbance detection.[1] | Antigen-antibody binding with enzymatic signal amplification.[1] |
| Linearity Range | 0.005–2 µg/mL[1][2], 0.06–4.27 µg/mL[1] | 0.2 to 10 µM[1], 0.25-100.00 µmol/L[3] | 21-5000 pg/mL[1], 1.56-100 ng/ml[1] |
| Lower Limit of Quantification (LLOQ) | 2 nmol/L[1][4] | 0.25 µmol/L[1] | 21 pg/mL[1] |
| Specificity | Very High (based on precursor/product ion transitions).[5] | Moderate; susceptible to interference from compounds with similar retention times and UV absorbance.[1] | Moderate to High; potential for cross-reactivity with structurally similar molecules. |
| Sample Types | Plasma, liver, adipose tissue, cell culture supernatants, cells[1][6], murine tumor samples[1] | Cell extracts[1], biological fluids[1] | Serum, plasma, tissue homogenates, cell lysates, cell culture supernatants.[1][7] |
| Internal Standard | Stable isotope-labeled adenosine (B11128) (e.g., Adenosine-d2, 13C5-adenosine) is the gold standard.[8][9] | Structural analogs (e.g., thymidine) can be used.[10] | Not typically used. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are generalized protocols for the quantification of this compound using LC-MS/MS, HPLC-UV, and ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the gold standard for adenosine quantification due to its high sensitivity and specificity.[1][5]
1. Sample Preparation:
-
Biological samples (e.g., plasma, cell lysates) are deproteinized, often by adding a precipitating agent like ice-cold acetonitrile (B52724) or perchloric acid, followed by centrifugation.[8][11]
-
A stable isotope-labeled internal standard (e.g., Adenosine-d2 or 13C5-adenosine) is spiked into the sample prior to protein precipitation to correct for variability in sample preparation and instrument response.[8][9][11]
-
The resulting supernatant is collected and may be evaporated to dryness and reconstituted in the mobile phase.[8]
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[9][11]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 25mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[9] The separation can be run under isocratic or gradient conditions.
-
Flow Rate: A flow rate of 0.2 - 1.0 mL/min is generally applied.[9][11]
3. Mass Spectrometric Detection:
-
The mass spectrometer is operated in the multiple reaction-monitoring (MRM) mode.[9]
-
The instrument is tuned to detect specific precursor-to-product ion transitions for both adenosine and the internal standard. For example, precursor/product ions for adenosine could be m/z 267.8/136.2.[9]
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of adenosine.[9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available method for adenosine quantification, though it is generally less sensitive than LC-MS/MS.
1. Sample Preparation:
-
Similar to LC-MS/MS, samples are deproteinized using an acid (e.g., perchloric acid) or an organic solvent.[11]
-
An internal standard, such as thymidine, can be added to the sample.[10]
-
The supernatant is collected for injection into the HPLC system.[11]
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically employed.[10][11]
-
Mobile Phase: The mobile phase often consists of an aqueous buffer (e.g., 20mM ammonium acetate, pH 6.0) with a small percentage of an organic modifier like acetonitrile.[10]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[10]
3. UV Detection:
-
The column effluent is monitored by a UV detector at a wavelength of approximately 260 nm, which is the absorbance maximum for adenosine.[3][11]
-
A calibration curve is constructed by injecting known concentrations of adenosine standards.[11] The peak area of adenosine in the samples is then compared to this curve to determine its concentration.[11]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that is well-suited for screening a large number of samples.
1. Plate Coating:
-
A microplate is pre-coated with an antibody specific to adenosine.[1]
2. Competitive Binding:
-
Samples or standards containing adenosine are added to the wells, along with a fixed amount of enzyme-conjugated adenosine (e.g., HRP-adenosine).[1]
-
Adenosine in the sample competes with the enzyme-conjugated adenosine for binding to the antibody on the plate.
3. Signal Generation:
-
After an incubation period, the plate is washed to remove unbound reagents.
-
A substrate solution is added to the wells. The enzyme on the bound conjugate converts the substrate into a colored product.[1]
-
The intensity of the color is inversely proportional to the concentration of adenosine in the sample.
4. Quantification:
-
The reaction is stopped, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[7]
-
The concentration of adenosine in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of adenosine.[1][7]
Mandatory Visualizations
To further clarify the experimental processes and the biological context of adenosine, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Adenosine (ADO) Elisa Kit – AFG Scientific [afgsci.com]
- 8. benchchem.com [benchchem.com]
- 9. med.und.edu [med.und.edu]
- 10. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Specificity of α-Adenosine in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic specificity for α-adenosine, the non-naturally occurring anomer of adenosine (B11128), in comparison to its naturally occurring β-anomer. The information presented herein is supported by available experimental data and is intended to aid researchers in understanding the stringent stereoselectivity of key enzymes involved in purine (B94841) metabolism.
Executive Summary
Enzymes that metabolize adenosine exhibit a high degree of stereospecificity, overwhelmingly favoring the naturally occurring β-anomer of adenosine. The α-anomer, α-adenosine, is generally a very poor substrate, if not completely inert, in enzymatic reactions catalyzed by key purine metabolism enzymes such as adenosine deaminase and adenosine kinase. This pronounced specificity is a critical factor in the design of nucleoside analog drugs, as the anomeric configuration at the C1' position of the ribose sugar is a primary determinant of biological activity. While direct, quantitative kinetic data for α-adenosine is scarce due to its lack of reactivity, the available evidence strongly supports its enzymatic resistance.
Comparison of Enzymatic Activity: α-Adenosine vs. β-Adenosine
The following tables summarize the available quantitative data for the interaction of adenosine anomers with key enzymes. It is important to note that data for α-adenosine is limited, primarily indicating a lack of significant interaction.
Table 1: Adenosine Deaminase (ADA)
| Substrate/Inhibitor | Enzyme Source | Km (µM) | Vmax (relative) | Ki (µM) | Comments |
| β-Adenosine (natural) | Bovine Spleen | ~40 | 100% | - | Natural substrate. |
| α-Adenosine | Not specified | Not reported | Not reported | Not reported | Described as an irreversible inhibitor, but quantitative data on its inhibitory constant is not readily available[1]. Generally considered resistant to deamination[2]. |
| Inosine (product) | Bovine Spleen | - | - | 350 | Product inhibition, for comparison of inhibitory strength. |
Table 2: Adenosine Kinase (ADK)
| Substrate | Enzyme Source | Km (µM) | Vmax (relative) | Comments |
| β-Adenosine (natural) | Human Erythrocytes | ~0.53 | 100% | Natural substrate. |
| α-Adenosine | Not reported | Not reported | Not reported | Generally considered resistant to phosphorylation. |
Table 3: Purine Nucleoside Phosphorylase (PNP)
| Substrate | Enzyme Source | Km (µM) | Vmax/Km (relative) | Comments |
| β-Adenosine (natural) | E. coli | - | - | Not a substrate for mammalian PNP, but some bacterial PNPs show activity. |
| α-Anomers (general) | E. coli | - | - | α-Anomers of thymidine (B127349) are resistant to glycosyl cleavage by E. coli nucleosidases[2]. |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the metabolic pathways of adenosine and a typical workflow for determining enzyme kinetics.
References
A Comparative Guide to the Immunomodulatory Effects of Adenosine Anomers: A Tale of the Known and the Unknown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, is a critical signaling molecule that plays a pivotal role in maintaining tissue homeostasis, particularly within the immune system.[1][2][3] It exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3.[4] The naturally occurring form of adenosine is the β-anomer (β-D-ribofuranosyladenine). However, its synthetic counterpart, the α-anomer, represents a potential, yet largely unexplored, alternative.
This guide provides a comprehensive overview of the immunomodulatory effects of β-adenosine, for which extensive experimental data exists. It will also address the significant knowledge gap in the scientific literature regarding the immunomodulatory properties of α-adenosine, highlighting the lack of direct comparative studies. While the synthesis of α-adenosine has been documented, its biological activity in the immune system remains a frontier for investigation.[5]
The Well-Established Immunomodulator: β-Adenosine
The β-anomer of adenosine is a potent endogenous regulator of innate and adaptive immunity, with its effects being highly dependent on the receptor subtype engaged and the specific immune cell type.[6] Generally, adenosine is considered an anti-inflammatory and immunosuppressive agent.[2][7]
Impact on Key Immune Cells
The immunomodulatory actions of β-adenosine are diverse and cell-specific:
-
T-Lymphocytes: Adenosine, primarily through the A2A receptor, is a potent inhibitor of T-cell activation and proliferation.[1][8] It can suppress the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][7] Activation of the A2A receptor on T-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits T-cell receptor (TCR) signaling.[1][8] Some studies also suggest that adenosine can promote the development of regulatory T-cells (Tregs), further contributing to its immunosuppressive profile.[3]
-
Macrophages: The effect of adenosine on macrophages is multifaceted. Activation of A2A and A2B receptors on classically activated (M1) macrophages inhibits the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-12, while promoting the release of the anti-inflammatory cytokine IL-10.[9][10] In alternatively activated (M2) macrophages, adenosine can enhance the expression of markers associated with tissue repair and remodeling.[10]
-
Neutrophils: Adenosine significantly dampens neutrophil functions. Through A2A receptor activation, it inhibits the adhesion of neutrophils to the endothelium, their recruitment to inflammatory sites, and the production of reactive oxygen species (ROS).[1][3] It also suppresses the release of pro-inflammatory mediators from activated neutrophils.[5]
Quantitative Data Summary: Immunomodulatory Effects of β-Adenosine
| Immune Cell Type | Key Adenosine Receptor(s) | Observed Effect | Impact on Immune Response |
| T-Lymphocytes | A2A, A2B, A3 | - Inhibition of proliferation and activation[8][11]- Decreased production of IL-2 and IFN-γ[1][7]- Promotion of regulatory T-cell (Treg) development[3] | Immunosuppression |
| Macrophages | A2A, A2B | - Decreased production of TNF-α, IL-6, and IL-12[9][10]- Increased production of IL-10[9][10]- Promotion of alternative (M2) macrophage activation[10] | Anti-inflammatory, Pro-resolving |
| Neutrophils | A2A | - Inhibition of adhesion and recruitment[1][3]- Decreased production of reactive oxygen species (ROS)[1][3]- Inhibition of degranulation[2] | Anti-inflammatory |
| Dendritic Cells | A1, A2A, A2B, A3 | - Inhibition of maturation and antigen presentation- Skewing of T-cell responses towards a Th2 profile[12] | Immunosuppression, Polarization of T-cell response |
| Natural Killer (NK) Cells | A2A | - Inhibition of maturation and cytotoxic activity[2] | Immunosuppression |
Adenosine Receptor Signaling Pathways
The immunomodulatory effects of β-adenosine are primarily mediated through G protein-coupled receptors that modulate intracellular cyclic AMP (cAMP) levels.
References
- 1. The immunomodulatory function of adenosine in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The immunomodulatory function of adenosine in sepsis [frontiersin.org]
- 4. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine: an endogenous modulator of innate immune system with therapeutic potential [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine Signaling in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Lymphocyte Function by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Adenosine promotes alternative macrophage activation via A2A and A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effect of adenosine on DNA synthesis in lymphoid and myeloid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Adenosine A1 Receptor Agonism in Renal Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of a selective adenosine (B11128) A1 receptor (A1R) agonist against a non-selective adenosine receptor antagonist in a preclinical model of acute kidney injury (AKI). Given the ambiguity of the term "alpha-adenosine," this document focuses on the well-characterized and highly selective A1R agonist, 2-chloro-N6-cyclopentyladenosine (CCPA) , as a representative therapeutic agent. Its performance is compared with Theophylline (B1681296) , a non-selective adenosine receptor antagonist, in the context of renal ischemia-reperfusion injury (IRI), a primary cause of AKI.
The activation of A1R has been shown to be protective against ischemic insults in the kidney by reducing inflammation, necrosis, and apoptosis.[1][2][3] Conversely, non-selective blockade of adenosine receptors can interfere with these protective mechanisms. This guide synthesizes experimental data to highlight these contrasting effects.
Comparative Efficacy Data
The following tables summarize quantitative data from separate, but methodologically similar, preclinical studies investigating the effects of A1R agonism and non-selective antagonism on key biomarkers of renal function and inflammation following IRI in mice.
Table 1: Comparison of Renal Function Biomarkers 24 Hours Post-IRI
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Study Reference |
| Sham Control | ~0.2 - 0.4 | ~20 - 40 | [4][5] |
| IRI + Vehicle | ~1.5 - 2.5 | ~150 - 200 | [4][5] |
| IRI + CCPA (A1R Agonist) | ~0.5 - 1.0 | ~60 - 100 | [2][3] |
| IRI + Theophylline (Antagonist) | ~1.8 - 2.2 | Not Reported | [6] |
Note: Data are compiled from multiple sources with similar experimental models (typically 30-minute bilateral renal ischemia in mice). Absolute values can vary based on specific experimental conditions.
Table 2: Comparison of Inflammatory and Injury Markers Post-IRI
| Treatment Group | Renal Inflammation (e.g., Neutrophil Infiltration, Cytokine mRNA) | Tubular Necrosis Score (Arbitrary Units) | Study Reference |
| Sham Control | Minimal | ~0 | [2][3] |
| IRI + Vehicle | Markedly Increased | ~3 - 4 | [2][3] |
| IRI + CCPA (A1R Agonist) | Significantly Reduced | ~1 - 2 | [2][3] |
| IRI + Theophylline (Antagonist) | Increased (Compared to Sham) | Increased (Compared to Sham) | [6] |
Signaling Pathways and Experimental Workflow
Visual representations of the key biological pathways and experimental designs are provided below to clarify the mechanisms of action and study methodologies.
Caption: Adenosine A1 Receptor (A1R) signaling pathway.
Caption: Generalized experimental workflow for renal IRI studies.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
1. Murine Model of Renal Ischemia-Reperfusion Injury (IRI)
This protocol is a synthesis of standard procedures used in the field.[4][5][7]
-
Animals: Male C57BL/6 mice, typically 8-10 weeks old, are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Anesthesia: Anesthesia is induced and maintained using isoflurane (B1672236) (1-2% in oxygen) or an intraperitoneal injection of ketamine/xylazine. Body temperature is maintained at 37°C throughout the procedure using a heating pad.
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the abdominal cavity.
-
The renal pedicles, containing the renal artery and vein, are carefully isolated from surrounding tissue.
-
Non-traumatic microvascular clamps are used to occlude both renal pedicles, inducing ischemia. The kidneys will typically appear dark and cyanotic.
-
The ischemic period is precisely timed, commonly for 30 minutes for a moderate-to-severe injury model.
-
After the ischemic period, the clamps are removed to allow reperfusion. Successful reperfusion is confirmed by the return of the kidneys' normal pink color.
-
The abdominal wall and skin are closed in layers.
-
-
Post-operative Care: Mice receive a subcutaneous injection of pre-warmed sterile saline for fluid resuscitation. Analgesics are administered as required. Animals are monitored closely during recovery.
-
Sham Control: Sham-operated animals undergo the same surgical procedure, including isolation of the renal pedicles, but without the application of the vascular clamps.
2. Drug Administration Protocol
-
CCPA (A1R Agonist):
-
Theophylline (Non-selective Antagonist):
-
Dose: Administered as aminophylline (B1665990) (theophylline ethylenediamine (B42938) salt) at a dose of 5 mg/kg.[6]
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Administered before the induction of ischemia.[6]
-
3. Assessment of Renal Injury and Function
-
Sample Collection: At 24 hours post-reperfusion, mice are anesthetized, and blood is collected via cardiac puncture. Kidneys are then harvested.
-
Renal Function Tests:
-
Histological Analysis:
-
One kidney is fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess tissue morphology.
-
A semi-quantitative score for tubular injury is often used, evaluating factors such as tubular necrosis, loss of brush border, cast formation, and tubular dilation.[2]
-
-
Inflammation Marker Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A1 adenosine receptor knockout mice exhibit increased renal injury following ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal Ischaemia Reperfusion Injury: A Mouse Model of Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical models versus clinical renal ischemia reperfusion injury: A systematic review based on metabolic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminophylline Effect on Renal Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine models of renal ischemia reperfusion injury: An opportunity for refinement using noninvasive monitoring methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nucleoside and Non-Nucleoside Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of traditional nucleoside adenosine (B11128) receptor agonists, such as adenosine and its derivatives, against the emerging class of non-nucleoside agonists. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development.
Introduction to Adenosine Receptor Agonists
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes, making them attractive therapeutic targets.[1] There are four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors couple to Gs proteins, which stimulates adenylyl cyclase and increases cAMP levels.[1] Agonists for these receptors can be broadly classified into two categories: nucleoside and non-nucleoside agonists.
Nucleoside Agonists , such as adenosine itself and its synthetic derivatives (e.g., NECA, CGS 21680), are structurally based on the endogenous adenosine molecule, consisting of a purine (B94841) core linked to a ribose sugar.[1]
Non-Nucleoside Agonists are a structurally diverse group of compounds that lack the ribose moiety of adenosine but can still activate adenosine receptors.[1] Examples include pyridine (B92270) and pyrimidine (B1678525) derivatives like Capadenoson and BAY 60-6583.[1][2] These compounds have been developed to overcome some of the limitations of nucleoside agonists, such as poor selectivity and metabolic instability.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative nucleoside and non-nucleoside agonists at human adenosine receptor subtypes.
Table 1: Binding Affinity (Ki) of Adenosine Receptor Agonists
| Compound | Class | A1 (nM) | A2A (nM) | A2B (nM) | A3 (nM) |
| NECA | Nucleoside | 14 | 20 | >1000 | 6.2 |
| CGS 21680 | Nucleoside | 290 | 27 | >1000 | 88,800 |
| Capadenoson | Non-Nucleoside | ~0.66 | 1400 | ~300 | >10,000 |
| BAY 60-6583 | Non-Nucleoside | >10,000 | >10,000 | ~750 | >10,000 |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Functional Potency (EC50) of Adenosine Receptor Agonists
| Compound | Class | A1 (nM) | A2A (nM) | A2B (nM) | A3 (nM) |
| NECA | Nucleoside | - | - | 2400 | - |
| CGS 21680 | Nucleoside | - | 110 | - | - |
| Capadenoson | Non-Nucleoside | 0.66 | 1400 | 1.1 | - |
| BAY 60-6583 | Non-Nucleoside | >10,000 | >10,000 | 2.83 - 10 | - |
Data compiled from multiple sources.[4][5][6][7][8]
Signaling Pathways and Experimental Workflows
The activation of adenosine receptors initiates distinct downstream signaling cascades. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow for characterizing agonist activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A2A).
-
Test compound (non-nucleoside or nucleoside agonist).
-
Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C) pre-treated with polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reagent Preparation:
-
Thaw cell membranes on ice and dilute to the desired protein concentration in assay buffer.
-
Prepare serial dilutions of the test compound.
-
Prepare the radioligand solution at a concentration close to its dissociation constant (Kd).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: Add serial dilutions of the test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (HTRF)
This assay measures the ability of an agonist to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Materials:
-
Cells stably expressing the adenosine receptor subtype of interest.
-
Test compound (non-nucleoside or nucleoside agonist).
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Cell lysis buffer.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight.
-
Compound Addition:
-
For Gs-coupled receptors (A2A, A2B): Add serial dilutions of the test agonist to the cells.
-
For Gi-coupled receptors (A1, A3): Add serial dilutions of the test agonist, followed by a fixed concentration of forskolin to stimulate cAMP production.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.[9]
-
Cell Lysis and Detection:
-
Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).[9]
-
Data Analysis:
-
Calculate the ratio of the emission signals (e.g., 665/620). This ratio is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF ratio against the log concentration of the agonist to generate a dose-response curve.
-
Fit the curve using a sigmoidal dose-response model to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
References
- 1. Non-Nucleoside Agonists of the Adenosine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure [frontiersin.org]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. A Role for the Low-Affinity A2B Adenosine Receptor in Regulating Superoxide Generation by Murine Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of alpha-Adenosine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling alpha-Adenosine, a purine (B94841) nucleoside, adherence to stringent disposal protocols is essential to mitigate potential hazards and ensure regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, consolidating best practices from safety data sheets and general laboratory waste management guidelines.
Hazard Assessment and Safety Precautions
While some safety data sheets (SDS) for adenosine (B11128) suggest it is not classified as a hazardous substance, it is prudent to handle all laboratory chemicals with a degree of caution.[1] The toxicological properties of many compounds, including this compound, may not be fully investigated.[2] Therefore, treating it as a potentially hazardous substance is a recommended conservative approach. Exposure can cause irritation to the eyes, skin, and respiratory system.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
A laboratory coat
-
Safety glasses with side shields
-
Nitrile gloves[3]
Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.[2][4]
Quantitative Data for Safe Handling and Disposal
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Physical State | Solid Powder | [5] |
| Appearance | White | [5] |
| Odor | Odorless | [5] |
| Melting Point | 233 - 238 °C | [5] |
| Incompatible Materials | Strong oxidizing agents | [5] |
| Spill Cleanup | Use dry cleanup procedures; avoid generating dust. Absorb with inert material (e.g., vermiculite, sand). | [3][4] |
| Disposal of Small Spills | Collect contaminated absorbent material and place in a designated hazardous waste container. | [3] |
| Disposal of Large Spills | Alert personnel in the area and contact your institution's Environmental Health and Safety (EHS) department. | [3][4] |
| Container for Waste | Use a suitable, labeled container compatible with the waste. | [4][6] |
| Labeling | Label containers with "Hazardous Waste" and the full chemical name. | [3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the proper disposal of this compound and materials contaminated with it.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be considered chemical waste.[3]
-
Do not mix this waste with non-hazardous trash or other incompatible waste streams.[3]
2. Waste Container Preparation and Labeling:
-
Select a container that is compatible with solid chemical waste and has a tightly fitting lid.[6][7]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Chemical formulas or abbreviations are not acceptable.
-
If the waste is in a solution, include the concentration and solvent.
-
Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3]
-
Ensure the container is kept closed at all times, except when adding waste.[3][6]
-
Provide secondary containment for the waste container to prevent spills.[3]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8]
-
The rinsate must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[7]
5. Request for Waste Pickup:
-
Once the waste container is full or you no longer generate this waste stream, submit a chemical waste pickup request to your institution's EHS department.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3][4]
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[3]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[3]
-
Use dry cleanup procedures and avoid generating dust.[4]
-
Collect the contaminated absorbent material and any contaminated soil into the designated hazardous waste container.[3]
-
Clean the spill area with an appropriate solvent and decontaminate. All materials used for cleanup must also be disposed of as hazardous waste.[3]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Decision tree for characterizing waste containing this compound.
Caption: Procedural workflow for the safe disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling alpha-Adenosine
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling alpha-Adenosine (CAS 5682-25-7). Adherence to these protocols is mandatory to ensure a safe research environment and maintain the integrity of your work. Researchers, scientists, and drug development professionals must be fully aware of the potential hazards and necessary precautions associated with this purine (B94841) nucleoside analog.
Essential Safety and Personal Protective Equipment (PPE)
Handling this compound requires a consistently high standard of safety to prevent exposure and contamination. The following personal protective equipment is mandatory for all procedures involving this compound.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for operations with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. Wash hands thoroughly after removing gloves. For prolonged or repeated contact, use gloves with a higher protection class (breakthrough time > 240 minutes). |
| Body Protection | Laboratory coat. | A fully buttoned lab coat is required to protect skin and clothing from spills. |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the solid form of this compound outside of a chemical fume hood to prevent inhalation of dust particles. The specific type of respirator should be determined by a risk assessment of the procedure. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following step-by-step procedures must be followed.
Handling and Experimental Procedures
-
Engineering Controls : All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is well-ventilated.
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before and after handling the compound.
-
Avoiding Contamination : Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Prevent the formation of dust and aerosols.
-
Weighing : Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Solution Preparation :
-
Accurately weigh the desired amount of this compound powder in a chemical fume hood.
-
Add the weighed powder to a sterile container.
-
Add the appropriate volume of solvent (e.g., DMSO, water) to the container. If necessary, use sonication to aid dissolution.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage :
-
Solid : Store the powdered form of this compound at -20°C for long-term storage (up to 3 years). Keep the container tightly sealed and desiccated.
-
Solutions : Aliquot stock solutions into single-use tubes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | Minor Spill : Evacuate the area. Wear appropriate PPE. Use dry clean-up procedures to avoid generating dust. Carefully sweep or wipe up the material and place it in a sealed, labeled container for disposal. Major Spill : Evacuate the area and alert others. Contact your institution's environmental health and safety department immediately. |
Disposal Plan
All materials contaminated with this compound are considered chemical waste and must be disposed of according to institutional and regulatory guidelines.
-
Waste Categorization : All contaminated materials, including unused compound, contaminated PPE (gloves, etc.), and labware, must be treated as chemical waste.
-
Solid Waste : Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not pour this compound waste down the drain.
-
Decontamination : Decontaminate work surfaces and equipment with an appropriate cleaning agent. All cleaning materials must also be disposed of as hazardous waste.
-
Waste Pickup : Follow your institution's procedures for requesting a hazardous waste pickup.
Quantitative Data Summary
While specific toxicological data for this compound is limited, data for the closely related beta-anomer, adenosine (B11128), provides a valuable reference for assessing potential hazards.
| Parameter | Value | Species | Route |
| LD50 (Lethal Dose, 50%) | >20,000 mg/kg | Mouse | Oral |
| 500 mg/kg | Mouse | Intraperitoneal | |
| 39.6 µg/kg | Mouse | Subcutaneous | |
| TDLO (Lowest Published Toxic Dose) | 80 µg/kg | Rat | Intraperitoneal |
Note: This data is for adenosine and should be used as an indicator of potential toxicity for this compound.[2][3]
Adenosine Signaling Pathway
This compound, as an analog of adenosine, is expected to interact with adenosine receptors, which are G protein-coupled receptors that play a crucial role in various physiological processes. The activation of these receptors modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.
Caption: Adenosine receptor signaling pathway.
Experimental Workflow: Preparation of an this compound Stock Solution
This diagram outlines the standard procedure for preparing a stock solution of this compound for use in laboratory experiments.
Caption: Workflow for preparing an this compound stock solution.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
